molecular formula C47H67N11O17 B13914996 LLO (91-99)

LLO (91-99)

Katalognummer: B13914996
Molekulargewicht: 1058.1 g/mol
InChI-Schlüssel: YDTMLXJRXDDANX-YTJLKFQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH is a synthetic nonapeptide (9 amino acids) provided for research purposes. This peptide contains several amino acids with significant research applications. The presence of two tyrosine (Tyr, Y) residues is notable, as tyrosine is often involved in phosphorylation processes and can form strong interactions with acidic amino acids , which may influence peptide structure and function. The sequence also includes lysine (Lys, K) and aspartic acid (Asp, D), a combination that can contribute to the peptide's charge and solubility properties . The specific arrangement of amino acids, including glutamic acid (Glu, E) and asparagine (Asn, N), suggests potential utility in studying protein-protein interactions, enzyme substrates, or as a component in custom antigen design. Researchers can leverage this peptide for various biochemical and cell biology applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

Molekularformel

C47H67N11O17

Molekulargewicht

1058.1 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C47H67N11O17/c1-3-24(2)40(47(74)75)58-46(73)32(19-26-9-13-28(60)14-10-26)56-43(70)30(15-16-38(64)65)55-45(72)33(20-35(50)61)53-37(63)23-51-41(68)34(21-39(66)67)57-42(69)29(6-4-5-17-48)54-44(71)31(52-36(62)22-49)18-25-7-11-27(59)12-8-25/h7-14,24,29-34,40,59-60H,3-6,15-23,48-49H2,1-2H3,(H2,50,61)(H,51,68)(H,52,62)(H,53,63)(H,54,71)(H,55,72)(H,56,70)(H,57,69)(H,58,73)(H,64,65)(H,66,67)(H,74,75)/t24-,29-,30-,31-,32-,33-,34-,40-/m0/s1

InChI-Schlüssel

YDTMLXJRXDDANX-YTJLKFQJSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN

Herkunft des Produkts

United States

Foundational & Exploratory

The Immunodominant Epitope Listeriolysin O (91-99): A Technical Guide to its Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming cytolysin produced by the intracellular bacterium Listeria monocytogenes, is a critical virulence factor that enables the pathogen to escape from the phagosome into the cytosol of infected cells. Paradoxically, LLO is also a major target of the host immune response. Within this protein lies a short nine-amino-acid sequence, LLO 91-99 (amino acid sequence: GYKDGNEYI), which has been extensively characterized as a potent and immunodominant cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2] This technical guide provides an in-depth overview of the core functions of the LLO 91-99 peptide, detailing its role in the anti-listerial immune response, its quantitative immunological parameters, and the experimental protocols used for its study.

Core Function: Elicitation of a Potent CTL Response

The primary function of the LLO 91-99 peptide is to act as a critical target for the host's cell-mediated immunity against Listeria monocytogenes. This process involves a series of well-defined molecular and cellular interactions that ultimately lead to the elimination of infected cells.

Following the escape of L. monocytogenes into the host cell cytosol, the LLO protein is degraded by the proteasome. The resulting LLO 91-99 peptide is then transported into the endoplasmic reticulum, where it binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule, H-2Kd.[3] This peptide-MHC complex is subsequently transported to the surface of the infected cell, where it is presented to CD8+ cytotoxic T lymphocytes.[4]

Recognition of the LLO 91-99/H-2Kd complex by the T cell receptor on specific CD8+ T cells triggers their activation, proliferation, and differentiation into effector CTLs. These effector CTLs are potent killers, capable of recognizing and eliminating Listeria-infected cells, primarily through the release of cytotoxic granules containing perforin and granzymes. A hallmark of this activation is the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ), which plays a crucial role in activating other immune cells, such as macrophages, to enhance bacterial killing.[4] The LLO 91-99 epitope is considered immunodominant because the T cell response directed against it is significantly more robust than responses to other potential epitopes from L. monocytogenes.[5]

Signaling and Processing Pathway for LLO 91-99 Presentation

LLO_Presentation_Pathway cluster_infected_cell Infected Host Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum L_monocytogenes L. monocytogenes LLO_protein Listeriolysin O (LLO Protein) L_monocytogenes->LLO_protein Secretes Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_91_99 LLO 91-99 Peptide Proteasome->LLO_91_99 Generates TAP TAP Transporter LLO_91_99->TAP H2Kd H-2Kd MHC Class I TAP->H2Kd Transports to Peptide_MHC_Complex LLO 91-99 / H-2Kd Complex H2Kd->Peptide_MHC_Complex Binds LLO 91-99 Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transported to CD8_T_Cell CD8+ T Cell Cell_Surface->CD8_T_Cell Presents to CTL_Activation CTL Activation (IFN-γ production, Cytotoxicity) CD8_T_Cell->CTL_Activation Activation & Proliferation

LLO 91-99 Antigen Processing and Presentation Pathway.

Quantitative Data Summary

The immune response to LLO 91-99 has been quantified in numerous studies. The following tables summarize key findings regarding T cell responses and the efficacy of LLO 91-99-based vaccines.

ParameterMouse StrainMethodResultReference
H-2Kd Binding Affinity BALB/cPeptide Competition AssayHigh Affinity (among the top 3 of 11 LLO peptides tested)[3]
CTL Precursor Frequency BALB/cLimiting Dilution Analysis~1 in 3,000 to 1 in 10,000 splenocytes post-infection[5]
IFN-γ Secreting Cells BALB/cELISpotSignificant increase in spot-forming cells upon stimulation with LLO 91-99 peptide post-vaccination[6]
Peptide-Specific CD8+ T Cells BALB/cTetramer Staining~2% of total CD8+ splenocytes 8 days post-infection[7]

Table 1: Quantitative Analysis of LLO 91-99 T Cell Responses

Vaccine PlatformModel SystemOutcomeEfficacyReference
LLO 91-99 Pulsed Dendritic CellsMurine ListeriosisBacterial ClearanceSignificant reduction in splenic bacterial load[4]
LLO 91-99 DNA Vaccine (codon optimized)Murine ListeriosisProtection against lethal challengePartial protection[8]
LLO 91-99-based NanovaccineMurine Melanoma ModelTumor RegressionComplete remission and improved survival[4]
Recombinant L. lactis expressing LLOMurine ListeriosisProtection against lethal challengeSignificant reduction in splenic bacterial load[6]

Table 2: Efficacy of LLO 91-99-Based Vaccine Strategies

Detailed Experimental Protocols

The study of LLO 91-99 function relies on a set of core immunological assays. The following sections provide detailed methodologies for these key experiments.

Experimental Workflow for Assessing LLO 91-99 Specific T Cell Response

Experimental_Workflow cluster_assays Immunological Assays Infection Infection of BALB/c Mice with L. monocytogenes Spleen_Harvest Spleen Harvest & Single-Cell Suspension Infection->Spleen_Harvest 7-10 days post-infection In_Vivo_CTL In Vivo Cytotoxicity Assay Infection->In_Vivo_CTL Inject CFSE-labeled target cells T_Cell_Isolation Isolation of Splenocytes Spleen_Harvest->T_Cell_Isolation ELISpot IFN-γ ELISpot Assay T_Cell_Isolation->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) T_Cell_Isolation->ICS

Workflow for analyzing LLO 91-99 specific T cell responses.
IFN-γ ELISpot Assay for LLO 91-99 Specific T Cells

Objective: To quantify the frequency of IFN-γ-secreting T cells specific for the LLO 91-99 epitope.

Materials:

  • 96-well PVDF membrane plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (or HRP)

  • BCIP/NBT substrate (or AEC for HRP)

  • LLO 91-99 peptide (GYKDGNEYI)

  • P815 cells (as antigen-presenting cells)

  • Splenocytes from immunized or infected mice

  • Complete RPMI-1640 medium

Protocol:

  • Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes from immunized or infected BALB/c mice.

    • Pulse P815 cells with 10-6 M LLO 91-99 peptide for 1 hour at 37°C.

    • Add 2 x 105 splenocytes and 5 x 104 peptide-pulsed P815 cells per well. Include non-pulsed P815 cells as a negative control.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add Streptavidin-AP (or HRP). Incubate for 1 hour.

    • Wash and add BCIP/NBT (or AEC) substrate.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[6][9]

Intracellular Cytokine Staining (ICS) for LLO 91-99 Specific T Cells

Objective: To identify and quantify LLO 91-99-specific CD8+ T cells producing IFN-γ by flow cytometry.

Materials:

  • Splenocytes from immunized or infected mice

  • LLO 91-99 peptide

  • Brefeldin A

  • Anti-mouse CD8 (e.g., clone 53-6.7)

  • Anti-mouse IFN-γ (e.g., clone XMG1.2)

  • Fixation/Permeabilization buffers

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • In Vitro Restimulation:

    • Incubate 1-2 x 106 splenocytes in complete RPMI-1640 with 1 µg/ml LLO 91-99 peptide for 1 hour at 37°C.

    • Add Brefeldin A (to inhibit cytokine secretion) and incubate for an additional 4-5 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fluorescently conjugated anti-mouse CD8 antibody for 30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.

    • Wash and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add a fluorescently conjugated anti-mouse IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer. Analyze the percentage of IFN-γ positive cells within the CD8+ T cell population.[1][10]

In Vivo Cytotoxicity Assay

Objective: To measure the in vivo killing capacity of LLO 91-99-specific CTLs.

Materials:

  • Splenocytes from naïve BALB/c mice

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • LLO 91-99 peptide

  • Immunized or infected recipient mice

Protocol:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a naïve BALB/c mouse.

    • Split the cells into two populations.

  • CFSE Labeling:

    • Label one population with a high concentration of CFSE (e.g., 3 µM) - this will be the target population.

    • Label the second population with a low concentration of CFSE (e.g., 0.3 µM) - this will be the control population.

  • Peptide Pulsing:

    • Incubate the CFSEhigh cells with 5 µg/ml LLO 91-99 peptide for 1 hour at 37°C.

    • The CFSElow cells are not pulsed with peptide.

  • Cell Injection:

    • Wash both cell populations.

    • Mix equal numbers of CFSEhigh (target) and CFSElow (control) cells (e.g., 1 x 107 of each).

    • Inject the cell mixture intravenously into immunized or infected mice.

  • Analysis:

    • After 16-18 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to detect the CFSEhigh and CFSElow populations.

    • Calculate the percentage of specific lysis using the formula: [1 - (ratio in immunized / ratio in naïve)] x 100, where the ratio is (% CFSEhigh / % CFSElow).[1]

Conclusion

The Listeriolysin O 91-99 peptide serves as a cornerstone for studying cell-mediated immunity to intracellular pathogens. Its well-defined characteristics as an immunodominant CTL epitope presented by H-2Kd have made it an invaluable tool for dissecting the mechanisms of antigen processing and presentation, T cell activation, and immunological memory. Furthermore, the potent immune response it elicits has positioned LLO 91-99 as a promising component in the development of novel vaccines against both infectious diseases and cancer. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and harness the immunological power of this critical peptide.

References

The LLO (91-99) Epitope: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

The listeriolysin O (LLO) 91-99 peptide is a well-characterized, immunodominant epitope from the bacterium Listeria monocytogenes. This nonamer peptide (GYKDGNEYI) plays a pivotal role in the host's cell-mediated immune response to Listeria infection. This technical guide provides a comprehensive overview of the mechanism of action of the LLO (91-99) epitope, focusing on its processing, presentation, and the subsequent activation of the adaptive immune system. The content is tailored for researchers, scientists, and drug development professionals.

Antigen Processing and Presentation

The journey of the LLO (91-99) epitope from a bacterial protein to a target for the immune system is a classic example of the major histocompatibility complex (MHC) class I antigen presentation pathway. This process is essential for the detection and elimination of intracellular pathogens like Listeria monocytogenes.

Following phagocytosis of L. monocytogenes by an antigen-presenting cell (APC), such as a dendritic cell or macrophage, the bacterium escapes the phagosome into the cytosol, a step mediated by the pore-forming activity of listeriolysin O.[1][2] In the cytosol, LLO is degraded by the host cell's proteasome.[2] This degradation process is highly efficient, with calculations suggesting that for every 4 to 11 LLO molecules degraded, one LLO (91-99) epitope is generated and binds to an H-2Kd molecule.[1] The resulting peptide fragments, including the LLO (91-99) epitope, are then transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).

Inside the ER, the LLO (91-99) peptide binds to newly synthesized MHC class I molecules, specifically the H-2Kd allele in BALB/c mice.[3][4] This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes (CTLs).[5] The high efficiency of LLO processing and the stability of the LLO (91-99)-H-2Kd complex contribute to its immunodominance.[1][2]

LLO_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Phagosome Phagosome cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum (ER) L_monocytogenes L. monocytogenes LLO_protein LLO Protein L_monocytogenes->LLO_protein LLO Secretion Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_peptides LLO Peptides (including 91-99) Proteasome->LLO_peptides TAP TAP Transporter LLO_peptides->TAP MHC_I MHC Class I (H-2Kd) TAP->MHC_I Peptide Loading Peptide_MHC_complex LLO(91-99)-MHC I Complex MHC_I->Peptide_MHC_complex Cell_Surface Peptide_MHC_complex->Cell_Surface Transport to Cell Surface CD8_T_cell CD8+ T Cell Cell_Surface->CD8_T_cell TCR Recognition

Figure 1: Antigen processing and presentation pathway of the LLO (91-99) epitope.

T-Cell Recognition and Activation

Once presented on the surface of the APC, the LLO (91-99)-MHC class I complex is recognized by the T-cell receptor (TCR) of a specific CD8+ T cell. This recognition event, along with co-stimulatory signals from the APC, triggers the activation, proliferation, and differentiation of the CD8+ T cell into a cytotoxic T lymphocyte.[3][5]

Activated CTLs specific for LLO (91-99) are potent effector cells capable of recognizing and killing Listeria-infected host cells.[3][5] This killing is mediated by the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell. Furthermore, these CTLs produce pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which plays a crucial role in activating other immune cells and controlling the bacterial infection.[5][6]

T_Cell_Activation_Pathway cluster_Interaction APC - T Cell Interaction cluster_Effector_Functions Effector Functions APC APC presenting LLO(91-99)-MHC I CD8_T_Cell Naive CD8+ T Cell APC->CD8_T_Cell TCR-MHC I Recognition Activation T Cell Activation CD8_T_Cell->Activation Proliferation Clonal Expansion (Proliferation) Activation->Proliferation Differentiation Differentiation Proliferation->Differentiation CTL Cytotoxic T Lymphocyte (CTL) Differentiation->CTL Cytokine_Release IFN-γ Production CTL->Cytokine_Release Target_Cell_Killing Killing of Infected Cells CTL->Target_Cell_Killing

Figure 2: Signaling pathway of CD8+ T-cell activation by the LLO (91-99) epitope.

Quantitative Data Summary

The immunogenicity and protective efficacy of the LLO (91-99) epitope have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro and In Vivo T-Cell Responses to LLO (91-99)

ParameterExperimental SystemValue/ObservationReference
CTL Induction In vitro stimulation with LLO (91-99) pulsed dendritic cells (DCs)Induces strong CD8+ T cell responses with IFN-γ production.[5]
CTL Lysis LLO (91-99) specific CD8+ T cell linesSignificant lysis of target cells pulsed with LLO (91-99) peptide.[7]
Epitope Density L. monocytogenes-infected cellsAccumulation of 600 to 1000 H-2Kd-associated LLO (91-99) epitopes per cell.[1]
CD8+ T-cell Frequency Spleens of L. monocytogenes-infected BALB/c micePeak numbers of antigen-specific CD8+ T cells on days 6 and 7 post-infection.[8]

Table 2: Protective Efficacy of LLO (91-99)-Based Vaccines

Vaccine PlatformAnimal ModelProtection Rate/OutcomeReference
LLO (91-99) pulsed DCs C57BL/6 mice94% protection rate against Listeria monocytogenes infection.[5]
Retrovirally transduced DCs expressing LLO (91-99) BALB/c miceMore effective than peptide-pulsed DCs and minigene DNA vaccine in eliciting anti-listerial immunity.[6]
Gold glyconanoparticles coupled to LLO (91-99) Mouse melanoma modelInhibited tumor migration and growth; induced antigen- and melanoma-specific cytotoxic Th1 responses.[9]
DC-LLO (91-99) vaccine Mouse melanoma modelIncreased expression of co-stimulatory molecules and MHC class I on DCs, driving a Th1 response.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to study the LLO (91-99) epitope.

In Vitro CTL Assay

This assay measures the cytotoxic activity of LLO (91-99)-specific CD8+ T cells.

  • Target Cell Preparation: P815 (H-2d) target cells are labeled with a radioactive isotope (e.g., 51Cr).

  • Peptide Pulsing: The labeled target cells are incubated with varying concentrations of the synthetic LLO (91-99) peptide.

  • Co-culture: LLO (91-99)-specific CD8+ CTL lines are co-cultured with the peptide-pulsed target cells at different effector-to-target ratios.

  • Lysis Measurement: After incubation, the amount of radioactivity released into the supernatant is measured, which is proportional to the percentage of specific lysis.[7]

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of IFN-γ producing cells.

  • Plate Coating: A 96-well plate is coated with an anti-IFN-γ capture antibody.

  • Cell Plating: Splenocytes from immunized or infected mice are plated in the wells.

  • Stimulation: The cells are stimulated with the LLO (91-99) peptide.

  • Incubation: The plate is incubated to allow for cytokine secretion.

  • Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that forms an insoluble colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ producing cell.[11]

Flow Cytometry with MHC Tetramers

MHC tetramers are used to directly visualize and quantify antigen-specific T cells.

  • Cell Staining: Spleen cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8α, CD62L) and a PE-labeled H-2Kd tetramer complexed with the LLO (91-99) peptide.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer.

  • Gating and Analysis: The population of CD8+ T cells that bind to the LLO (91-99) tetramer is identified and quantified.[12]

Experimental_Workflow cluster_ELISpot ELISpot Assay Workflow cluster_FlowCytometry Flow Cytometry Workflow e1 Coat plate with anti-IFN-γ antibody e2 Add splenocytes e1->e2 e3 Stimulate with LLO(91-99) peptide e2->e3 e4 Incubate and detect with secondary antibody e3->e4 e5 Add substrate and count spots e4->e5 f1 Isolate splenocytes f2 Stain with anti-CD8 Ab and LLO(91-99) tetramer f1->f2 f3 Acquire data on flow cytometer f2->f3 f4 Gate on CD8+ cells f3->f4 f5 Quantify tetramer+ population f4->f5

Figure 3: Simplified workflows for ELISpot and Flow Cytometry assays.

Conclusion

The LLO (91-99) epitope serves as a paradigm for understanding the induction of potent cell-mediated immunity against intracellular pathogens. Its efficient processing and presentation lead to a robust CD8+ T-cell response that is critical for host defense. The detailed understanding of its mechanism of action has paved the way for its use in various vaccine platforms, not only for infectious diseases but also for cancer immunotherapy, highlighting its potential as a powerful immunological tool.[9][10][13] Further research into the nuances of its interaction with the immune system will continue to inform the development of next-generation vaccines and immunotherapies.

References

A Technical Guide to the Role of Listeriolysin O (91-99) in Listeria monocytogenes Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Listeria monocytogenes is a facultative intracellular bacterium responsible for the severe foodborne illness, listeriosis. A critical component of its virulence is the pore-forming toxin Listeriolysin O (LLO), which enables the bacterium to escape from the phagosome into the host cell cytosol, a crucial step for its replication and cell-to-cell spread.[1][2][3] Within the LLO protein, the amino acid sequence from position 91 to 99 (LLO 91-99) constitutes an immunodominant, H-2Kd-restricted epitope.[4][5] This peptide is a primary target for the host's cell-mediated immune response. Following infection, LLO secreted into the cytosol is processed by the host's antigen presentation machinery. The LLO(91-99) peptide is then presented on Major Histocompatibility Complex (MHC) class I molecules, leading to the robust activation of cytotoxic T lymphocytes (CTLs).[6][7] These LLO(91-99)-specific CD8+ T cells are essential for recognizing and eliminating infected cells, thereby clearing the infection.[6] The stability of the LLO protein and the immunodominance of the 91-99 epitope are intrinsically linked to the bacterium's pathogenesis and the host's ability to mount a protective immune response.[1][8] This guide provides an in-depth analysis of the function of LLO(91-99), the signaling pathways it triggers, relevant quantitative data from experimental models, and detailed protocols for its study.

The Core Role of LLO(91-99) in Pathogenesis

The pathogenesis of L. monocytogenes is critically dependent on its ability to live within the host cell's cytosol. This intracellular niche protects it from humoral immunity. LLO is the key virulence factor that facilitates this lifestyle by lysing the phagosomal membrane.[3]

Antigen Presentation and T-Cell Activation

Once L. monocytogenes is in the cytosol, the secreted LLO protein is subjected to host-cell proteolytic degradation via the ubiquitin-proteasome system.[2] This process generates smaller peptides, including the LLO(91-99) nonamer (Sequence: GYKDGNEYI).[5] This peptide is then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where it binds to nascent MHC class I molecules (specifically H-2Kd in BALB/c mice).[9] The stable peptide-MHC complex is then trafficked to the cell surface for presentation to CD8+ T cells.[6][7] This recognition event is the primary trigger for a potent cytotoxic T lymphocyte (CTL) response directed against infected cells.[6]

Immunodominance

In BALB/c mice, the CD8+ T cell response to L. monocytogenes infection is dominated by cells specific for LLO(91-99), even though other potential epitopes exist within LLO and other secreted bacterial proteins like p60.[4][8] The ratio of T cells responding to LLO(91-99) compared to subdominant epitopes like p60 217-225 and p60 449-457 is approximately 20:10:1.[8] This immunodominance is not simply due to the amount of epitope presented; in fact, LLO(91-99) is often the least prevalent epitope found on the surface of infected cells.[8][10] Despite this, it elicits the strongest response, suggesting that factors beyond mere abundance, such as the efficiency of its processing and the high affinity of the T-cell receptors (TCRs) it engages, determine its dominant role in the immune hierarchy.[10][11]

Structural Importance of the 91-99 Region

The 91-99 region is not only immunologically significant but also appears to be important for the structural integrity and function of the LLO protein.[1] Site-directed mutagenesis experiments have shown that mutations within the epitope itself can render the LLO protein highly susceptible to proteolytic degradation, preventing its detection.[1] This suggests that this region is critical for maintaining a stable, functional conformation of the toxin. While some mutations that reduce hemolytic activity do not impair phagosomal escape, those that destabilize the protein entirely lead to a loss of function and virulence.[1]

Signaling Pathways and Logical Relationships

MHC Class I Antigen Presentation Pathway

The primary signaling event initiated by cytosolic LLO is the activation of the MHC Class I antigen presentation pathway, culminating in the activation of LLO(91-99)-specific CD8+ T cells. This process is fundamental to the adaptive immune response against the pathogen.

MHC_I_Pathway cluster_cytosol Host Cell Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface listeria L. monocytogenes llo LLO Protein listeria->llo secretes proteasome Proteasome llo->proteasome degradation peptides LLO Peptides (incl. 91-99) proteasome->peptides tap TAP Transporter peptides->tap mhc1 MHC Class I (H-2Kd) tap->mhc1 complex LLO(91-99)::MHC-I Complex mhc1->complex binds presented_complex Presented LLO(91-99)::MHC-I complex->presented_complex traffics via Golgi tcell CD8+ T-Cell (CTL) presented_complex->tcell activates

Caption: MHC Class I presentation of the LLO(91-99) epitope.

LLO-Induced Host Cell Signaling

Beyond its role in vacuolar escape and as a source of T-cell epitopes, LLO can trigger various host cell signaling cascades. LLO can induce NF-κB activation, which plays a pivotal role in proinflammatory reactions.[7] This activation can occur through LLO pore formation in the host cell membrane, leading to the activation of IKKβ.[12] In combination with phospholipases also secreted by Listeria, LLO can generate calcium-dependent and lipid-mediated signals that provoke changes in the host cell, such as actin rearrangement, which can favor bacterial uptake.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the LLO(91-99) epitope.

Table 1: In Vivo T-Cell Responses to LLO(91-99) in BALB/c Mice

Parameter Value Reference
Immunodominance Ratio (LLO:p60217-225:p60449-457) ~20:10:1 [8]
Responding Splenocytes (Peak Response) ~75-100 per 100,000 splenocytes [8]
IFN-γ ELISPOT (Peak Response) ~1,000 spots per 1x106 splenocytes [13]
% of CD8+ Splenocytes (Day 7, Primary) 1.2% - 1.5% [14]

| % of CD8+ Splenocytes (5-wk, Memory) | 0.4% - 0.6% |[14] |

Table 2: LLO(91-99) Epitope Presentation on Infected Cells

Parameter Value Reference
H-2Kd-associated LLO(91-99) Epitopes 600 - 1,000 per infected cell [10]
Intracellular LLO Secretion Rate ~1 molecule per bacterium per minute [10]

| Processing Ratio (LLO molecules per epitope) | 4 - 11 |[10] |

Table 3: Common Experimental Conditions for LLO(91-99) Studies

Application LLO(91-99) Concentration Reference
In vitro CTL Induction (P815 targets) 10 µg/mL [6]
Dendritic Cell (DC) Pulsing 5 µM [6][15]
ELISPOT Assay (P815 APCs) 1 µM (10-6 M) [16]
In vivo DC Vaccination (per mouse) 5x105 peptide-loaded DCs [6]

| In vivo Protection Rate (DC Vaccine) | 94% |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate the role of LLO(91-99).

Listeria monocytogenes Mouse Infection Model

This protocol describes a standard sublethal infection to study the adaptive immune response.

  • Bacterial Culture: In a biosafety cabinet, inoculate a single colony of L. monocytogenes (e.g., strain EGD or 10403s) into 10 mL of Brain Heart Infusion (BHI) broth. Culture overnight at 37°C with shaking (225 rpm).[17][18]

  • Inoculum Preparation: Subculture 100 µL of the overnight culture into fresh BHI medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).[17]

  • Washing and Dilution: Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with sterile phosphate-buffered saline (PBS). Resuspend the final pellet in PBS and dilute to the desired concentration. For studying CD8+ T cell responses, a sublethal dose of ~2 x 104 CFU per mouse is common.[18] Verify the final concentration by plating serial dilutions on BHI agar.

  • Infection: Inject 6- to 9-week-old BALB/c or C57BL/6 mice with 200-300 µL of the bacterial suspension via the tail vein (intravenous, i.v.) or into the peritoneal cavity (intraperitoneal, i.p.).[18][19]

  • Monitoring: Monitor mice daily. For immune response studies, spleens and livers are typically harvested at specific time points (e.g., day 7 for peak primary response).[14]

  • Bacterial Load Quantification: Aseptically remove organs, homogenize in sterile water or PBS with 0.1% Triton X-100. Plate serial dilutions of the homogenate on BHI agar to determine Colony Forming Units (CFU) per organ.[17][20]

Ex Vivo IFN-γ ELISPOT Assay

This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

ELISPOT_Workflow A 1. Coat ELISPOT plate with anti-IFN-γ capture Ab B 2. Isolate splenocytes from infected mouse A->B C 3. Add splenocytes to wells with LLO(91-99) peptide and APCs (optional) B->C D 4. Incubate (e.g., 24h, 37°C) CTLs secrete IFN-γ C->D E 5. Wash plate Add biotinylated anti-IFN-γ detection Ab D->E F 6. Wash plate Add Streptavidin-HRP E->F G 7. Add substrate (e.g., AEC) Colorimetric reaction occurs F->G H 8. Wash and dry plate Spots form where IFN-γ was secreted G->H I 9. Count spots (1 spot ≈ 1 specific T-cell) H->I

Caption: Workflow for the IFN-γ ELISPOT assay.

  • Plate Coating: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Wash and block the plate.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from an infected mouse. Lyse red blood cells and resuspend cells in complete RPMI medium.

  • Stimulation: Add splenocytes to the wells. For stimulation, add the LLO(91-99) peptide (e.g., at 1 µM). Alternatively, use peptide-pulsed antigen-presenting cells (APCs) like P815 mastocytoma cells.[16][21] Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated anti-mouse IFN-γ detection antibody. Incubate, then wash.

  • Signal Development: Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate, then wash. Add a precipitating substrate (e.g., AEC). Stop the reaction by washing with water when distinct spots emerge.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. The number of spots corresponds to the frequency of LLO(91-99)-specific T cells.[13]

In Vitro Cytotoxicity (51Cr Release) Assay

This assay measures the ability of CTLs to lyse target cells presenting the LLO(91-99) epitope.

  • Effector Cell Preparation: Isolate splenocytes from mice infected 7 days prior (peak primary response). Co-culture these splenocytes with irradiated, LLO(91-99)-pulsed syngeneic splenocytes for 5-7 days to expand the population of LLO(91-99)-specific CTLs.

  • Target Cell Preparation: Use a suitable target cell line, such as P815 (H-2Kd positive).[11]

  • Labeling and Pulsing: Label the P815 target cells by incubating them with 51Cr (sodium chromate) for 1-2 hours. Wash the cells thoroughly. Pulse one aliquot of labeled cells with the LLO(91-99) peptide (e.g., 1-10 µg/mL) and leave another aliquot un-pulsed as a negative control.

  • Co-culture: Plate the labeled target cells in a 96-well U-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1, 3:1).[11]

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-7 hours at 37°C.

  • Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] Where 'Spontaneous Release' is from target cells incubated without effectors, and 'Maximum Release' is from target cells lysed with a detergent.

Conclusion and Future Directions

The LLO(91-99) peptide of Listeria monocytogenes is a cornerstone of the host's immune response to this intracellular pathogen. Its role as an immunodominant CTL epitope makes it central to the development of protective cell-mediated immunity.[4][7] Research has demonstrated its critical function in triggering a robust CD8+ T cell response that is essential for clearing the infection.[6] The high efficiency of its processing and presentation, despite its relatively low abundance, underscores a complex interplay between the pathogen's virulence factors and the host's immune surveillance system.[8][10]

For drug development professionals, the LLO(91-99) epitope serves as a valuable tool and target. It is a key benchmark for assessing the efficacy of novel vaccines and immunotherapies against listeriosis. Furthermore, its ability to induce a powerful CTL response has led to its exploration in heterologous vaccine platforms, using Listeria as a vector to deliver epitopes from other pathogens or tumors.[22] Understanding the precise mechanisms that confer its immunodominance could unlock new strategies for designing more effective T-cell-based vaccines. Future research should continue to dissect the factors governing T-cell receptor repertoire selection during the response to LLO(91-99) and explore how this knowledge can be leveraged to enhance protective immunity.

References

LLO (91-99) as a T-Cell Epitope: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the immunodominant T-cell epitope LLO (91-99) from Listeria monocytogenes, detailing its immunological characteristics, the methods to study its response, and its potential in therapeutic applications.

Introduction

Listeria monocytogenes, a facultative intracellular bacterium, has served as a powerful model organism for dissecting the intricacies of cell-mediated immunity. A key component of the protective immune response against this pathogen is the induction of robust CD8+ T-cell responses. Central to this response is the immunodominant epitope derived from Listeriolysin O (LLO), specifically the amino acid sequence from position 91 to 99 (LLO 91-99). This nonamer peptide is a critical target for cytotoxic T lymphocytes (CTLs) and has been extensively studied to understand antigen processing, presentation, and the dynamics of T-cell responses to intracellular pathogens.[1][2][3] This technical guide provides a comprehensive overview of LLO (91-99) as a T-cell epitope, summarizing key quantitative data, detailing experimental protocols, and visualizing core immunological pathways for researchers, scientists, and professionals in drug development.

Immunobiology of LLO (91-99)

Listeriolysin O is a pore-forming toxin essential for the virulence of L. monocytogenes, enabling its escape from the phagosome into the cytoplasm of infected cells.[1][4] This cytoplasmic localization allows LLO to be processed through the endogenous antigen presentation pathway, leading to the presentation of LLO-derived peptides on Major Histocompatibility Complex (MHC) class I molecules.

The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, is a well-characterized H-2Kd-restricted epitope in BALB/c mice.[5][6] It is recognized as an immunodominant epitope, meaning it elicits a strong and prevalent T-cell response compared to other potential epitopes from L. monocytogenes.[7][8] The robust immunogenicity of LLO (91-99) is attributed to its efficient processing and presentation, as well as its high affinity for the H-2Kd molecule.[4][8]

The immune response to LLO (91-99) is primarily mediated by CD8+ cytotoxic T lymphocytes.[1][9] Upon recognition of the LLO (91-99)-MHC-I complex on the surface of infected cells, these CTLs become activated, proliferate, and execute their effector functions, which include the lysis of infected cells and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[9][10] This targeted killing of infected cells is crucial for controlling and clearing the bacterial infection.[9]

Quantitative Data on LLO (91-99) T-Cell Response

The study of LLO (91-99) has generated a significant amount of quantitative data that provides insights into the potency of this epitope. The following tables summarize key findings from various studies.

ParameterValueCell Type/ModelReference
MHC-I Presentation
Number of LLO (91-99) epitopes per infected cell600 - 1000Macrophages[4]
LLO molecules degraded per LLO (91-99) epitope presented4 - 11Macrophages[4]
T-Cell Response Magnitude
Frequency of LLO (91-99)-specific T-cells (peak of primary response)~75-100 per 100,000 splenocytesBALB/c mice[8]
Ratio of T-cells specific for LLO 91-99 : p60 217-225 : p60 449-457~20 : 10 : 1BALB/c mice[8]
In Vivo Protection
Protection rate with LLO (91-99) loaded Dendritic Cells94%C57BL/6 mice[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of LLO (91-99)-specific T-cell responses. The following sections outline key experimental protocols.

In Vivo Listeria monocytogenes Infection Model

This protocol describes a standard method for infecting mice to study the primary and memory T-cell responses to LLO (91-99).[11][12][13]

  • Bacterial Culture: Culture L. monocytogenes (e.g., strain EGD or 10403S) in Brain Heart Infusion (BHI) broth to mid-log phase.

  • Infection: Infect mice (e.g., BALB/c for studying the H-2Kd restricted response) intravenously (i.v.) or intraperitoneally (i.p.) with a sublethal dose of L. monocytogenes (e.g., 0.1 x LD50, typically 1-5 x 10^3 CFU).

  • Monitoring: Monitor mice for signs of illness.

  • T-Cell Analysis: At desired time points (e.g., day 7 for peak primary response, day >30 for memory response), harvest spleens or other lymphoid organs for T-cell analysis using ELISpot or intracellular cytokine staining.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T-cells.[5][14]

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from infected or immunized mice.

  • Stimulation: Add splenocytes to the coated plate in the presence of the LLO (91-99) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

  • Visualization: After incubation and washing, add streptavidin-alkaline phosphatase and then the substrate (e.g., BCIP/NBT) to develop colored spots.

  • Analysis: Count the spots, where each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of antigen-specific T-cells by identifying their phenotype and cytokine production profile at a single-cell level.[15][16]

  • Cell Stimulation: Stimulate splenocytes with the LLO (91-99) peptide (1-10 µg/mL) for 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44, CD62L).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody against intracellular IFN-γ.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of IFN-γ-producing cells within the CD8+ T-cell population.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in studying the LLO (91-99) epitope.

Antigen Processing and Presentation Pathway for LLO (91-99)

LLO_Processing_Pathway cluster_InfectedCell Infected Host Cell cluster_Phagosome Phagosome cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum L_monocytogenes L. monocytogenes LLO_protein LLO Protein L_monocytogenes->LLO_protein LLO Secretion & Phagosome Escape Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_peptides LLO Peptides (including 91-99) Proteasome->LLO_peptides TAP TAP Transporter LLO_peptides->TAP Peptide_MHC_complex LLO(91-99)-MHC-I Complex TAP->Peptide_MHC_complex Peptide Loading MHC_I MHC Class I MHC_I->Peptide_MHC_complex Cell_Surface Cell Surface Peptide_MHC_complex->Cell_Surface Transport to Surface TCR T-Cell Receptor (TCR) on CD8+ T-Cell Cell_Surface->TCR Presentation & Recognition

Caption: Antigen processing pathway of LLO (91-99).

Experimental Workflow for ELISpot Assay

ELISpot_Workflow start Start: Splenocytes from Infected/Immunized Mouse coat_plate 1. Coat 96-well Plate with Anti-IFN-γ Capture Ab start->coat_plate add_cells 2. Add Splenocytes and LLO (91-99) Peptide coat_plate->add_cells incubate 3. Incubate 18-24h at 37°C add_cells->incubate add_detection_ab 4. Add Biotinylated Anti-IFN-γ Detection Ab incubate->add_detection_ab add_streptavidin 5. Add Streptavidin-AP add_detection_ab->add_streptavidin add_substrate 6. Add Substrate (BCIP/NBT) add_streptavidin->add_substrate analyze 7. Count Spots add_substrate->analyze

Caption: Workflow for the ELISpot assay.

Logical Relationship of T-Cell Response to LLO (91-99)

T_Cell_Response_Logic Infection L. monocytogenes Infection Antigen_Presentation LLO (91-99) Presentation on MHC-I Infection->Antigen_Presentation TCell_Recognition CD8+ T-Cell Recognition (via TCR) Antigen_Presentation->TCell_Recognition TCell_Activation T-Cell Activation TCell_Recognition->TCell_Activation Proliferation Clonal Expansion TCell_Activation->Proliferation Effector_Function Effector Functions TCell_Activation->Effector_Function Cytokine_Secretion IFN-γ Secretion Effector_Function->Cytokine_Secretion Cell_Lysis Lysis of Infected Cells Effector_Function->Cell_Lysis Protection Protective Immunity Cytokine_Secretion->Protection Cell_Lysis->Protection

Caption: Logical flow of the CD8+ T-cell response to LLO (91-99).

Conclusion and Future Directions

The LLO (91-99) epitope has been instrumental in advancing our understanding of T-cell-mediated immunity to intracellular pathogens. Its well-defined characteristics and the robust responses it elicits make it an invaluable tool for immunological research. For drug development professionals, LLO (91-99) serves as a benchmark for assessing the efficacy of novel vaccine platforms and immunotherapies aimed at inducing potent cell-mediated immunity. Future research may focus on leveraging the immunodominance of LLO (91-99) in the design of subunit vaccines, exploring its potential in cancer immunotherapy, and further dissecting the factors that contribute to its potent immunogenicity. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of T-cell immunology and the development of next-generation therapeutics.

References

LLO (91-99): A Technical Guide to its Discovery, Identification, and Core Immunological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and immunological characterization of the Listeriolysin O (LLO) derived peptide, LLO (91-99). This peptide has become a cornerstone for studying cell-mediated immunity to intracellular pathogens and holds significant potential for the development of novel vaccines and immunotherapies.

Discovery and Initial Identification

The identification of LLO (91-99) as a key immunodominant epitope is a landmark in the field of immunology, showcasing the predictive power of understanding Major Histocompatibility Complex (MHC)-peptide interactions. In the early 1990s, researchers led by Eric G. Pamer sought to identify the specific peptides from Listeria monocytogenes that were recognized by cytotoxic T lymphocytes (CTLs).

The discovery was not accidental but rather a guided search based on the recently defined H-2Kd binding motif. This motif predicted that peptides binding to the murine MHC class I molecule H-2Kd would likely be nonamers (nine amino acids long) with a tyrosine (Y) at the second position and a hydrophobic residue such as isoleucine (I), leucine (L), or valine (V) at the C-terminus.

By scanning the amino acid sequence of Listeriolysin O, a crucial virulence factor for Listeria monocytogenes, Pamer and his colleagues identified a peptide fragment spanning residues 91 to 99 with the sequence GYKDGNEYI that perfectly matched this motif. Subsequent experiments confirmed that this synthetic peptide was indeed recognized by CTLs from Listeria-infected mice, establishing LLO (91-99) as a major H-2Kd-restricted T-cell epitope. This discovery was a significant step forward in understanding the molecular basis of T-cell recognition of bacterial antigens.

Biochemical and Immunological Properties

The following table summarizes the key quantitative and qualitative properties of the LLO (91-99) peptide.

PropertyValue/Description
Amino Acid Sequence Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI)
Molecular Weight Approximately 1058.1 g/mol
MHC Restriction H-2Kd (Murine MHC Class I)
Binding Affinity to H-2Kd High affinity. While a precise Kd value is not consistently reported in the literature, competitive binding assays demonstrate its high affinity.
Immunodominance It is an immunodominant epitope in BALB/c mice infected with Listeria monocytogenes, meaning it elicits a strong and prevalent T-cell response.
CTL Recognition Can be recognized by specific CTLs at concentrations as low as 10-11 M.
Source Protein Listeriolysin O (LLO) from Listeria monocytogenes
Function in Immunity Elicits a robust CD8+ T-cell response, leading to the killing of Listeria-infected cells. It is crucial for protective immunity against listeriosis.
Applications Used as a model antigen in immunological studies, as a positive control in T-cell assays, and as a component in the development of vaccines and immunotherapies.

Experimental Protocols

Detailed methodologies for the key experiments used in the identification and characterization of LLO (91-99) are provided below.

Chromium-51 (51Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity

This assay measures the ability of LLO (91-99)-specific CTLs to lyse target cells presenting the peptide on their MHC class I molecules.

Materials:

  • LLO (91-99)-specific CTLs (effector cells)

  • P815 mastocytoma cells (H-2d) or other suitable target cells

  • 51Cr-sodium chromate

  • LLO (91-99) peptide

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling:

    • Resuspend target cells (e.g., P815) at 1 x 106 cells/mL in complete RPMI medium.

    • Add 100 µCi of 51Cr-sodium chromate per 1 x 106 cells.

    • Incubate for 60-90 minutes at 37°C, mixing gently every 20-30 minutes.

    • Wash the cells three times with complete RPMI medium to remove excess 51Cr.

    • Resuspend the labeled target cells at 1 x 105 cells/mL.

  • Peptide Pulsing:

    • Incubate the labeled target cells with varying concentrations of the LLO (91-99) peptide (e.g., from 10-6 M to 10-12 M) for 60 minutes at 37°C.

  • CTL Assay:

    • Plate 1 x 104 peptide-pulsed target cells per well in a 96-well round-bottom plate.

    • Add effector CTLs at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Include control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with a cell-lysing detergent (e.g., 1% Triton X-100).

    • Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.

    • Incubate for 4-6 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate at 500 x g for 10 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of LLO (91-99)-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

  • ELISpot plates (e.g., PVDF-bottomed 96-well plates)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase)

  • Substrate solution (e.g., BCIP/NBT)

  • Spleen cells from immunized or infected mice

  • LLO (91-99) peptide

  • Antigen-presenting cells (APCs) (if using purified T-cells)

  • Complete RPMI-1640 medium

Protocol:

  • Plate Coating:

    • Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plates with sterile PBS to remove unbound antibody.

    • Block the plates with sterile medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from immunized or infected mice.

    • Add the cells to the coated and blocked wells at a desired density (e.g., 2 x 105 cells/well).

    • Add the LLO (91-99) peptide to the wells at an optimal concentration (e.g., 1-10 µg/mL).

    • Include control wells:

      • Negative control: Cells with no peptide.

      • Positive control: Cells with a mitogen (e.g., Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Detection of Secreted IFN-γ:

    • Wash the plates extensively with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

    • Wash the plates with PBST.

    • Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

    • Wash the plates with PBST and then with PBS.

  • Spot Development and Analysis:

    • Add the substrate solution to each well and monitor for the development of spots.

    • Stop the reaction by washing the plate with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Immunopeptidomics by Mass Spectrometry

This protocol outlines the general steps for identifying LLO (91-99) presented by MHC class I molecules on infected cells.

Materials:

  • Listeria monocytogenes-infected cells (e.g., macrophages)

  • Lysis buffer

  • Immunoaffinity column with anti-H-2Kd antibodies

  • Acid for peptide elution (e.g., trifluoroacetic acid)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Tandem mass spectrometer (e.g., ESI-MS/MS)

Protocol:

  • Cell Lysis and MHC Purification:

    • Lyse a large number of infected cells to release MHC-peptide complexes.

    • Clarify the lysate by centrifugation.

    • Pass the lysate over an immunoaffinity column containing antibodies specific for the H-2Kd molecule to capture the MHC-peptide complexes.

    • Wash the column extensively to remove non-specifically bound proteins.

  • Peptide Elution and Separation:

    • Elute the bound peptides from the MHC molecules using an acidic solution.

    • Separate the eluted peptides from the MHC molecules and other larger proteins.

    • Fractionate the peptide mixture using RP-HPLC.

  • Mass Spectrometry Analysis:

    • Analyze the peptide fractions by tandem mass spectrometry.

    • The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information.

  • Data Analysis:

    • Search the obtained fragmentation spectra against a protein database containing the sequence of Listeriolysin O.

    • The identification of a peptide with the mass and fragmentation pattern corresponding to GYKDGNEYI confirms its presentation on H-2Kd.

Signaling and Processing Pathways

The following diagrams illustrate the key pathways involving LLO (91-99).

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface listeria Listeria monocytogenes llo_protein Listeriolysin O (LLO) listeria->llo_protein Secretes proteasome Proteasome llo_protein->proteasome Ubiquitination & Degradation llo_91_99 LLO (91-99) peptide proteasome->llo_91_99 Generates tap TAP Transporter llo_91_99->tap Transport peptide_loading_complex Peptide Loading Complex tap->peptide_loading_complex mhc_i MHC Class I (H-2Kd) mhc_i->peptide_loading_complex mhc_peptide_complex LLO (91-99)-MHC Complex peptide_loading_complex->mhc_peptide_complex Loads peptide presented_complex Presented LLO (91-99)-MHC Complex mhc_peptide_complex->presented_complex Transport via Golgi

Caption: MHC Class I presentation pathway for LLO (91-99).

TCR_Signaling cluster_outside Extracellular cluster_tcell CD8+ T-Cell apc Antigen Presenting Cell (APC) mhc_peptide LLO (91-99)-MHC Complex tcr T-Cell Receptor (TCR) mhc_peptide->tcr Binds cd8 CD8 mhc_peptide->cd8 lck Lck tcr->lck Activates zap70 ZAP-70 tcr->zap70 Recruits cd8->lck lck->zap70 Phosphorylates & Activates lat LAT zap70->lat Phosphorylates plc PLCγ1 lat->plc Recruits & Activates downstream Downstream Signaling (e.g., Ca2+ flux, MAPK pathway) plc->downstream response CTL Effector Functions (Cytotoxicity, Cytokine Release) downstream->response

Caption: TCR signaling cascade upon LLO (91-99) recognition.

Conclusion

The discovery and characterization of LLO (91-99) have been instrumental in advancing our understanding of cell-mediated immunity to intracellular bacteria. Its high immunogenicity and well-defined characteristics make it an invaluable tool for researchers in immunology and a promising component for the development of next-generation vaccines and T-cell-based immunotherapies. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for professionals working in these fields.

The Immunological Significance of the LLO 91-99 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The listeriolysin O (LLO) 91-99 peptide is a nonamer amino acid sequence (GYKDGNEYI) derived from listeriolysin O, a key virulence factor of the intracellular bacterium Listeria monocytogenes.[1] This peptide has garnered significant attention in the field of immunology due to its role as an immunodominant epitope in the context of a L. monocytogenes infection, particularly in murine models.[2][3] Its ability to elicit a robust and protective cytotoxic T lymphocyte (CTL) response has made it a focal point for vaccine development and a model for studying antigen processing and presentation.[4] This technical guide provides an in-depth overview of the immunological significance of the LLO 91-99 peptide, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Immunological Characteristics

The LLO 91-99 peptide is a critical component of the adaptive immune response to Listeria monocytogenes. Its immunological importance is primarily defined by its efficient presentation by Major Histocompatibility Complex (MHC) class I molecules and its subsequent recognition by CD8+ T cells.

MHC Class I Presentation: Following the entry of L. monocytogenes into the cytosol of an infected host cell, the LLO protein is processed by the ubiquitin-proteasome system.[4] The resulting LLO 91-99 peptide is then transported into the endoplasmic reticulum where it binds to the H-2Kd MHC class I molecule in BALB/c mice.[2][5][6] This peptide-MHC complex is then trafficked to the cell surface for presentation to CD8+ T cells.[7] The efficiency of this processing and presentation pathway contributes significantly to the peptide's immunodominance, with estimates suggesting that for every 4 to 11 LLO molecules degraded, one LLO 91-99 epitope is presented on the cell surface.[8] Infected cells can display approximately 600 to 1,000 LLO 91-99/H-2Kd complexes on their surface.[8]

Induction of a Potent CTL Response: The presentation of the LLO 91-99 peptide on the surface of antigen-presenting cells (APCs) and infected cells leads to the activation of LLO 91-99-specific CD8+ T cells.[7] This activation triggers a cascade of events, including T-cell proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and the production of effector cytokines, most notably interferon-gamma (IFN-γ). These CTLs are crucial for clearing the infection by recognizing and killing infected host cells.[3] The magnitude of the T-cell response to LLO 91-99 is substantial, with studies showing that approximately 75 to 100 T cells per 100,000 splenocytes from an infected mouse are specific for this epitope.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the immunological significance of the LLO 91-99 peptide.

ParameterValueReference
T-Cell Response
Frequency of LLO 91-99-specific T cells in spleen75-100 cells / 100,000 splenocytes[2]
Frequency of p60 217-225-specific T cells in spleen30-50 cells / 100,000 splenocytes[2]
Frequency of p60 449-457-specific T cells in spleen3-5 cells / 100,000 splenocytes[2]
Antigen Presentation
Number of LLO 91-99 epitopes per infected cell600 - 1,000[8]
LLO molecules degraded per LLO 91-99 epitope presented4 - 11[8]
Vaccine Efficacy (DC-based)
IFN-γ production by splenocytes (LLO91-DC vs. minigene)Significantly higher with LLO91-DC
Reduction in bacterial CFU in spleen (LLO91-DC vs. minigene)1 log fewer CFU with LLO91-DC

Key Experimental Protocols

Detailed methodologies for cornerstone experiments in the study of the LLO 91-99 peptide are provided below.

In Vivo Listeria monocytogenes Infection of Mice

This protocol describes the procedure for infecting mice to study the in vivo immune response to L. monocytogenes and the LLO 91-99 epitope.

  • Bacterial Preparation:

    • Culture Listeria monocytogenes (e.g., strain 10403s) in Brain Heart Infusion (BHI) broth overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Wash the bacteria twice with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension.

    • Resuspend the final bacterial pellet in sterile PBS and determine the concentration by plating serial dilutions on BHI agar plates and counting colony-forming units (CFU).

    • Dilute the bacterial suspension to the desired concentration for injection (e.g., 2 x 10^4 CFU in 200 µL for sublethal infection in BALB/c mice).

  • Infection:

    • Administer the bacterial suspension to mice (e.g., 6-8 week old female BALB/c mice) via intravenous (i.v.) injection into the tail vein.

    • Monitor the mice daily for signs of illness.

  • Analysis:

    • At desired time points post-infection (e.g., day 7 for peak CTL response), euthanize the mice.

    • Aseptically harvest spleens and/or livers for analysis of bacterial load (by plating homogenized tissue) or for isolation of splenocytes for immunological assays.

IFN-γ ELISPOT Assay

This assay is used to quantify the frequency of LLO 91-99-specific, IFN-γ-secreting T cells.

  • Plate Coating:

    • Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate with sterile PBS.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from infected or immunized mice.

    • Add 2 x 10^5 to 5 x 10^5 splenocytes per well.

    • Stimulate the cells by adding the LLO 91-99 peptide to the wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (no peptide) and positive control wells (e.g., concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

    • Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase).

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

    • Stop the reaction by washing with water.

    • Allow the plate to dry and count the spots, where each spot represents a single IFN-γ-secreting cell.

CTL Cytotoxicity Assay

This assay measures the ability of LLO 91-99-specific CTLs to lyse target cells presenting the peptide.

  • Effector Cell Preparation:

    • Isolate splenocytes from L. monocytogenes-infected or immunized mice.

    • Co-culture the splenocytes with irradiated, LLO 91-99 peptide-pulsed syngeneic splenocytes for 5-7 days to expand the population of LLO 91-99-specific CTLs.

  • Target Cell Preparation:

    • Use a suitable target cell line that expresses the correct MHC-I molecule (e.g., P815 mastocytoma cells for H-2Kd).

    • Label the target cells with a release agent, such as 51Cr (sodium chromate).

    • Pulse one set of labeled target cells with the LLO 91-99 peptide (1-10 µg/mL). Leave another set unpulsed as a negative control.

  • Co-culture and Lysis Measurement:

    • Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) for 4-6 hours.

    • Harvest the supernatant from each well.

    • Measure the amount of 51Cr released into the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 (where Spontaneous Release is from target cells incubated without effectors, and Maximum Release is from target cells lysed with detergent).

Dendritic Cell Pulsing with LLO 91-99 Peptide

This protocol describes the preparation of dendritic cells (DCs) for use as a vaccine to induce an LLO 91-99-specific immune response.

  • DC Generation:

    • Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells from mice (e.g., BALB/c) in the presence of GM-CSF and IL-4 for 6-8 days.

  • Peptide Pulsing:

    • Harvest the immature BMDCs.

    • Incubate the DCs with the LLO 91-99 peptide at a concentration of 5-10 µg/mL for 2-4 hours at 37°C.

    • Optionally, mature the DCs by adding a maturation stimulus such as lipopolysaccharide (LPS) during the last 18-24 hours of culture.

  • Washing and Injection:

    • Wash the peptide-pulsed DCs extensively with sterile PBS to remove any unbound peptide.

    • Resuspend the DCs in sterile PBS.

    • Inject the DCs (e.g., 1 x 10^6 cells per mouse) intravenously or subcutaneously into recipient mice.

Visualizations

Signaling Pathway of LLO 91-99 Recognition by a CD8+ T Cell

Caption: TCR signaling cascade initiated by LLO 91-99/H-2Kd recognition.

Experimental Workflow for Assessing LLO 91-99 Specific CTL Response

CTL_Workflow cluster_InVivo In Vivo Phase cluster_InVitro In Vitro Phase Infection Infect BALB/c mouse with L. monocytogenes Harvest Harvest splenocytes (Day 7) Infection->Harvest Effector_Expansion Co-culture splenocytes with LLO 91-99 pulsed, irradiated splenocytes (5-7 days) Harvest->Effector_Expansion CoCulture Co-culture effector and target cells (4-6 hours) Effector_Expansion->CoCulture Target_Prep Prepare 51Cr-labeled P815 target cells Pulsing Pulse target cells with LLO 91-99 peptide Target_Prep->Pulsing No_Pulsing Unpulsed target cells (control) Target_Prep->No_Pulsing Pulsing->CoCulture No_Pulsing->CoCulture Measure_Lysis Measure 51Cr release in supernatant CoCulture->Measure_Lysis Calculate Calculate % specific lysis Measure_Lysis->Calculate

Caption: Workflow for measuring LLO 91-99 specific CTL cytotoxicity.

Conclusion

The LLO 91-99 peptide stands out as a powerful tool in immunology, serving as a model for understanding T-cell responses to intracellular pathogens and as a promising component for the development of novel vaccines and immunotherapies.[4][9][10] Its immunodominance and ability to elicit a strong, protective CTL response underscore its significance. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the immunological properties of this important epitope. Further research, particularly in translating the findings from murine models to human applications, will be crucial in realizing the full therapeutic potential of the LLO 91-99 peptide.

References

LLO (91-99) and its Interaction with MHC Class I Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a crucial virulence factor of the intracellular bacterium Listeria monocytogenes, plays a pivotal role in the host immune response. Specifically, the nonamer peptide fragment of LLO spanning amino acids 91-99 (LLO 91-99) has been identified as an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kd in murine models.[1][2][3] This interaction is fundamental to the development of a protective CD8+ T cell-mediated immune response against listeriosis.[4][5] This technical guide provides an in-depth analysis of the interaction between LLO (91-99) and MHC class I molecules, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data where available.

LLO (91-99) Peptide and its Binding to H-2Kd

The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, has been demonstrated to be a primary target for CTLs in BALB/c mice infected with Listeria monocytogenes.[3][6] Its recognition is restricted to the H-2Kd MHC class I molecule.[4][5] While numerous peptides within the LLO protein fit the H-2Kd binding motif, LLO (91-99) is unique in its ability to elicit a robust secondary CTL response from spleen cells of L. monocytogenes-primed mice.[1][2]

Quantitative Data on LLO (91-99) - H-2Kd Interaction
ParameterFindingReferences
Binding Affinity High affinity for H-2Kd class I molecule.[1][2][1],[2]
CTL Recognition Serves as a dominant CTL epitope in H-2Kd context.[1][2][3][1],[2],[3]
Immunogenicity Induces potent CD8+ T cell responses and protection against Listeria monocytogenes infection.[4][5][8][4],[5],[8]
Epitope Generation Efficiently processed from cytosolic LLO.[9][10] For each LLO (91-99) epitope presented, it is estimated that between four and eleven LLO molecules are degraded.[9][9],[10]

MHC Class I Antigen Processing and Presentation of LLO (91-99)

The presentation of the LLO (91-99) epitope on the cell surface via MHC class I molecules is a multi-step process that begins with the entry of Listeria monocytogenes into the host cell's cytosol.

  • Bacterial Secretion: L. monocytogenes secretes LLO into the host cell cytosol.[10]

  • Proteasomal Degradation: Cytosolic LLO is targeted for degradation by the host cell's proteasome, a large protein complex responsible for protein turnover.[10][11] This process generates smaller peptide fragments, including LLO (91-99).

  • Peptide Transport: The generated peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[11][12][13]

  • MHC Class I Loading: Within the ER, peptides of appropriate length and sequence, such as LLO (91-99), bind to the peptide-binding groove of newly synthesized MHC class I molecules (H-2Kd).[11]

  • Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface via the Golgi apparatus.

  • T-Cell Recognition: On the cell surface, the LLO (91-99)-H-2Kd complex is recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T lymphocytes, initiating an immune response.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Listeria L. monocytogenes LLO LLO Protein Listeria->LLO Secretes Proteasome Proteasome LLO->Proteasome Degradation Peptides LLO Peptides (including 91-99) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I (H-2Kd) TAP->MHC_I Loading Peptide_MHC LLO(91-99)-H-2Kd Complex MHC_I->Peptide_MHC Presented_Complex Presented LLO(91-99)-H-2Kd Peptide_MHC->Presented_Complex Transport to Cell Surface TCR CD8+ T-Cell (TCR) Presented_Complex->TCR Recognition

MHC Class I antigen processing pathway for LLO (91-99).

Experimental Protocols

A variety of in vitro and ex vivo assays are employed to study the interaction between LLO (91-99) and MHC class I molecules, as well as the resulting T-cell responses.

Peptide Binding Competition Assay

This assay is used to determine the relative binding affinity of a peptide to an MHC class I molecule.[1][2][14]

Principle: A labeled probe peptide with known high affinity for the MHC molecule is incubated with the MHC molecule in the presence of varying concentrations of an unlabeled competitor peptide (e.g., LLO 91-99). The ability of the competitor peptide to displace the labeled probe is measured, and the concentration required for 50% inhibition (IC50) is calculated as a measure of its binding affinity.

Detailed Methodology (Fluorescence Polarization-based): [1][4][5]

  • Reagents and Materials:

    • Purified, soluble H-2Kd molecules.

    • Fluorescently labeled high-affinity probe peptide for H-2Kd.

    • Unlabeled LLO (91-99) peptide and other competitor peptides.

    • Binding buffer (e.g., phosphate-citrate buffer, pH 5, with protease inhibitors).

    • 96-well black microplates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of the unlabeled LLO (91-99) competitor peptide in binding buffer.

    • In a 96-well plate, add a fixed concentration of purified H-2Kd molecules and the fluorescently labeled probe peptide to each well.

    • Add the different concentrations of the unlabeled competitor peptide to the wells. Include control wells with no competitor peptide (maximum binding) and wells with only the labeled peptide (minimum polarization).

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (can range from a few hours to 72 hours depending on the specific MHC allele and peptides).[1]

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the competitor peptide.

    • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration to determine the IC50 value.

Peptide_Binding_Assay start Start reagents Prepare Reagents: - Purified H-2Kd - Labeled Probe Peptide - Unlabeled LLO(91-99) start->reagents dilution Create Serial Dilutions of LLO(91-99) reagents->dilution plate_setup Set up 96-well Plate: - H-2Kd + Labeled Probe - Add LLO(91-99) dilutions dilution->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation fp_reading Measure Fluorescence Polarization incubation->fp_reading analysis Calculate % Inhibition and Determine IC50 fp_reading->analysis end End analysis->end

Workflow for a peptide binding competition assay.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[6][15][16][17] It is commonly used to measure the number of LLO (91-99)-specific T cells that produce interferon-gamma (IFN-γ) upon stimulation.

Principle: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals are cultured in wells coated with an anti-IFN-γ capture antibody. When stimulated with the LLO (91-99) peptide, specific T cells secrete IFN-γ, which is captured by the antibody on the plate. The captured cytokine is then detected with a biotinylated anti-IFN-γ antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored precipitate. Each spot represents a single IFN-γ-secreting cell.

Detailed Methodology: [16][17][18][19]

  • Reagents and Materials:

    • ELISpot plate (PVDF-bottomed 96-well plate).

    • Anti-mouse IFN-γ capture antibody.

    • Biotinylated anti-mouse IFN-γ detection antibody.

    • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate.

    • BCIP/NBT or AEC substrate.

    • LLO (91-99) peptide.

    • Splenocytes from immunized/infected and control mice.

    • Complete RPMI-1640 medium.

    • ELISpot reader.

  • Procedure:

    • Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with sterile blocking buffer (e.g., complete medium).

    • Prepare a single-cell suspension of splenocytes from immunized and control mice.

    • Add the splenocytes to the wells at a desired concentration (e.g., 2.5 x 10^5 cells/well).

    • Stimulate the cells by adding the LLO (91-99) peptide to the wells at an optimal concentration (e.g., 10 µg/mL).[8] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash the plate and add the streptavidin-enzyme conjugate.

    • Wash the plate and add the substrate to develop the spots.

    • Stop the reaction by washing with water and allow the plate to dry.

    • Count the spots in each well using an ELISpot reader.

Cytotoxic T-Lymphocyte (CTL) Assay

CTL assays are performed to measure the ability of LLO (91-99)-specific CD8+ T cells to kill target cells presenting the LLO (91-99) peptide on their surface.[8]

Principle: Effector CTLs from an immunized animal are co-cultured with target cells that have been pulsed with the LLO (91-99) peptide. The target cells are pre-loaded with a label (e.g., 51Cr or a fluorescent dye). The amount of label released into the supernatant upon target cell lysis by the CTLs is measured and is proportional to the cytotoxic activity.

Detailed Methodology (Chromium-51 Release Assay):

  • Reagents and Materials:

    • Effector cells: Splenocytes or purified CD8+ T cells from mice immunized with L. monocytogenes or vaccinated with LLO (91-99).

    • Target cells: A suitable cell line that expresses H-2Kd (e.g., P815 mastocytoma cells).[8]

    • LLO (91-99) peptide.

    • Sodium chromate (51Cr).

    • Complete RPMI-1640 medium.

    • Gamma counter.

  • Procedure:

    • Label the target cells by incubating them with 51Cr for 1-2 hours.

    • Wash the labeled target cells to remove excess 51Cr.

    • Pulse one set of target cells with the LLO (91-99) peptide. Leave another set unpulsed as a negative control.

    • Plate the effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.

    • Add the labeled target cells (peptide-pulsed and unpulsed) to the wells with the effector cells.

    • Include control wells for spontaneous release (target cells in medium only) and maximum release (target cells with detergent).

    • Incubate the plate for 4-6 hours at 37°C.

    • Centrifuge the plate and collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The interaction between the LLO (91-99) peptide and the MHC class I molecule H-2Kd is a cornerstone of the adaptive immune response to Listeria monocytogenes. This immunodominant epitope is efficiently processed and presented, leading to the activation of a robust and protective CD8+ T cell response. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this critical molecular interaction and its implications for vaccine development and immunotherapy. While the high-affinity nature of this interaction is well-established, further research to precisely quantify the binding kinetics would be beneficial for a more complete understanding.

References

Listeriolysin O Fragments: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Structure, Function, and Experimental Analysis

Introduction

Listeriolysin O (LLO) is a pivotal virulence factor of the intracellular pathogen Listeria monocytogenes. As a cholesterol-dependent cytolysin (CDC), LLO is essential for the bacterium's life cycle, primarily by mediating the rupture of the phagosomal membrane, which allows the bacteria to escape into the host cell's cytosol to replicate.[1][2] Unlike other CDCs that are typically cytotoxic, LLO's activity is tightly regulated, with an optimal pH of around 5.5, coinciding with the acidic environment of the phagosome.[3][4] This pH-dependent activity prevents widespread damage to the host cell plasma membrane. The unique properties of LLO and its fragments are of significant interest for understanding bacterial pathogenesis and for the development of novel therapeutics and vaccine adjuvants.

This technical guide provides a comprehensive overview of the core aspects of LLO fragments, focusing on their structure-function relationships, methods for their generation and analysis, and their impact on host cell signaling pathways.

Structure and Functional Domains of Listeriolysin O

The mature LLO protein is a 504-amino acid polypeptide organized into four distinct domains (Domain 1-4).[5] The crystal structure of LLO has revealed key regions responsible for its function.[6] The C-terminal Domain 4 is crucial for binding to cholesterol on the host cell membrane.[7][8] Within this domain lies a conserved undecapeptide (ECTGLAWEWWR) that is a signature of the CDC family and is critical for hemolytic activity.[7] Site-directed mutagenesis of the tryptophan residues (W491 and W492) in this motif has been shown to dramatically reduce hemolytic activity by up to 99.9% without impairing membrane binding.[7] Another key feature is a PEST-like sequence near the N-terminus, which is involved in the degradation of LLO in the host cytosol, thus limiting its cytotoxicity.[2][4]

Quantitative Analysis of LLO and Fragment Activity

The functional characterization of LLO and its fragments often involves quantifying their hemolytic and cytotoxic activities. The following tables summarize key quantitative data from various studies.

Mutant/FragmentDescriptionRelative Hemolytic Activity (%)Cytotoxicity (LDH Release)Reference
Wild-Type LLOFull-length, active protein100High[9]
LLOW491APoint mutation in the undecapeptide~0.1Reduced[7]
LLOW492APoint mutation in the undecapeptide~0.1Reduced[7]
LLON478A/V479ADouble mutant near the C-terminusBarely detectableRetained[9][10]
LLOΔPESTDeletion of the PEST-like sequenceUnchangedIncreased[7]
Truncated LLOsN- and/or C-terminal deletionsNoneNone[11]

Experimental Protocols

Generation and Purification of LLO Fragments

The generation of LLO fragments and mutants is primarily achieved through recombinant DNA technology.

a. Cloning and Expression: The gene encoding LLO (hly) can be cloned from L. monocytogenes genomic DNA into an expression vector, such as pET vectors for E. coli expression.[5][12] Fragments can be generated by PCR amplification of the desired coding region or by introducing stop codons via site-directed mutagenesis.

b. Site-Directed Mutagenesis: To introduce specific point mutations or small deletions, kits like the QuikChange Site-Directed Mutagenesis Kit (Stratagene) can be used.[13] The general workflow involves designing complementary primers containing the desired mutation, PCR amplification of the entire plasmid, digestion of the parental methylated DNA with DpnI, and transformation into competent E. coli.

c. Protein Purification: Recombinant LLO and its fragments are often expressed with an affinity tag (e.g., His-tag) to facilitate purification.[14] A common method involves lysis of the expressing E. coli, followed by affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and subsequent ion-exchange chromatography for higher purity.[5][15]

Hemolysis Assay

This assay measures the ability of LLO or its fragments to lyse red blood cells (RBCs).

Methodology:

  • Prepare a suspension of washed sheep or bovine red blood cells (e.g., 2% in PBS).

  • Serially dilute the purified LLO fragment in a suitable buffer (e.g., PBS, pH 5.5, to mimic the phagosome).

  • Mix the diluted protein with the RBC suspension in a 96-well plate.

  • Include a positive control (e.g., 1% Triton X-100 for 100% lysis) and a negative control (buffer only).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 541 nm.

  • Calculate the percentage of hemolysis relative to the positive control.[16][17][18][19]

LDH Cytotoxicity Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.

Methodology:

  • Seed host cells (e.g., macrophages or epithelial cells) in a 96-well plate and grow to confluence.

  • Treat the cells with various concentrations of the LLO fragment for a defined period (e.g., 1-4 hours).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent like Triton X-100).

  • Collect the cell culture supernatant.

  • Add the supernatant to an assay reagent containing a substrate that is converted to a colored formazan product by LDH.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the controls.[1][20][21]

Calcium Influx Assay

LLO pore formation leads to an influx of extracellular calcium. This can be monitored using fluorescent calcium indicators.

Methodology:

  • Grow host cells on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • Wash the cells to remove extracellular dye.

  • Mount the coverslip on a fluorescence microscope.

  • Add the LLO fragment to the cells and begin time-lapse imaging.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[22][23][24]

Signaling Pathways and Visualizations

LLO and its fragments can trigger various host cell signaling pathways, primarily due to the influx of ions through the pores they form.

LLO-Induced Calcium Signaling and Bacterial Internalization

The pore-forming activity of LLO leads to a rapid influx of extracellular Ca2+. This increase in intracellular calcium can activate various downstream signaling cascades.

LLO_Calcium_Signaling LLO Listeriolysin O (Fragment) Pore Pore Formation LLO->Pore Binds to Cholesterol Membrane Host Cell Membrane Ca_influx Ca²⁺ Influx Pore->Ca_influx Ca_dependent_pathways Ca²⁺-Dependent Signaling Pathways Ca_influx->Ca_dependent_pathways Internalization Bacterial Internalization Ca_dependent_pathways->Internalization Modulates

Caption: LLO-mediated Ca²⁺ influx and its role in bacterial internalization.

Experimental Workflow for LLO Fragment Characterization

A systematic approach is required to characterize the biological activity of engineered LLO fragments.

LLO_Fragment_Workflow cluster_generation Fragment Generation cluster_analysis Functional Analysis Cloning Cloning of hly (or fragment) Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis Expression Protein Expression (E. coli) Mutagenesis->Expression Purification Protein Purification Expression->Purification Purified_Fragment Purified LLO Fragment Purification->Purified_Fragment Hemolysis Hemolysis Assay Cytotoxicity LDH Cytotoxicity Assay Ca_Assay Calcium Influx Assay Purified_Fragment->Hemolysis Purified_Fragment->Cytotoxicity Purified_Fragment->Ca_Assay

Caption: Workflow for the generation and functional analysis of LLO fragments.

Conclusion

The study of Listeriolysin O fragments provides valuable insights into the structure-function relationship of this critical virulence factor. By systematically generating and analyzing truncated and mutated forms of LLO, researchers can dissect the molecular mechanisms underlying its pore-forming activity, pH sensitivity, and interaction with host cells. The detailed experimental protocols and conceptual workflows presented in this guide offer a framework for scientists and drug development professionals to explore the potential of LLO fragments in various applications, from fundamental research to the design of novel immunomodulatory agents and vaccine components.

References

Preliminary Studies on the Immunogenicity of LLO (91-99): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core immunogenicity of the Listeriolysin O (LLO) peptide 91-99, an immunodominant epitope from the pathogenic bacterium Listeria monocytogenes. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms underlying the potent T-cell response to this peptide and its applications in vaccine development.

Core Concepts

Listeriolysin O (LLO) is a pore-forming toxin crucial for the virulence of Listeria monocytogenes, enabling its escape from the phagosome into the cytosol of infected cells.[1][2] This cytosolic entry allows proteins, including LLO itself, to be processed and presented by the major histocompatibility complex (MHC) class I pathway.[2] The nonamer peptide fragment of LLO, spanning amino acids 91-99 (LLO 91-99), has been identified as a major H-2Kd-restricted epitope that elicits a robust cytotoxic T lymphocyte (CTL) response, playing a critical role in protective immunity against L. monocytogenes.[1][3][4][5]

Quantitative Data on LLO (91-99) Immunogenicity

The immunodominance of LLO (91-99) is supported by quantitative analyses of the T-cell response following L. monocytogenes infection. The following tables summarize key findings from various studies.

Table 1: Frequency of LLO (91-99)-Specific T Cells

ParameterValueSpecies/Cell LineReference
Ratio of T cells specific for LLO 91-99 : p60 217-225 : p60 449-457~20 : 10 : 1BALB/c mice[5][6]
T cells responding to LLO 91-99 per 100,000 splenocytes~75 - 100BALB/c mice[6]
Ratio of LLO 91-99 to p60 217-225-specific CD8 T cells (ex vivo from spleens)~2 : 1BALB/c mice[7]
Ratio of LLO 91-99 to p60 217-225-specific CD8 T cells (from infected P388 cells)~1 : 1P388 cells[7]

Table 2: Antigen Presentation of LLO (91-99)

ParameterValueCell LineReference
H-2Kd-associated LLO 91-99 epitopes per infected cell600 - 1000Macrophages/Mastocytoma[1]
LLO molecules degraded per H-2Kd-associated LLO 91-99 epitope4 - 11Macrophages/Mastocytoma[1]

Table 3: Functional T-Cell Response to LLO (91-99)

AssayMeasurementConditionReference
CTL AssayPeptide sensitivity of recall T cells vs. primary T cellsHigher in recall T cells[8]
IFN-γ ELISPOTComparison of IFN-γ secreting and cytolytic LLO 91-99-specific CD8 T cellsSimilar numbers at early infection time points[9]
In vivo protectionBacterial load reduction in spleen with LLO91-transduced DC vaccine vs. minigene DNA vaccine1 log lower CFU with DC vaccine[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols used in the study of LLO (91-99) immunogenicity.

Generation of LLO (91-99)-Specific T-Cell Hybridomas

This protocol is adapted from Carrero et al., 2012.[4]

  • Infection: Infect BALB/c mice intraperitoneally with 103 colony-forming units (CFU) of L. monocytogenes EGD strain.

  • Spleen Cell Isolation: After 7 days, sacrifice the mice and prepare single-cell suspensions from the spleens.

  • In Vitro Culture: Culture the isolated spleen cells with the LLO (91-99) peptide.

  • Fusion: Fuse the cultured spleen cells with BW5147 CD8+ T-cell lymphoma cells to generate stable hybridomas.

  • Cloning and Screening: Clone the hybridomas by limiting dilution (one cell per well) and test their specificity to LLO (91-99) peptide presented by peritoneal exudate cells (PEC).

Cytotoxic T Lymphocyte (CTL) Assay

This protocol is based on the methodology described in Thompson et al., 1998.[12]

  • Effector Cell Preparation: Isolate splenocytes from mice previously infected with L. monocytogenes.

  • In Vitro Stimulation: Co-culture 6 x 107 splenocytes with 3 x 107 syngeneic splenocytes pulsed with 10 µM LLO (91-99) peptide for 5 days.

  • Target Cell Preparation: Label P815 mastocytoma cells with 51Cr.

  • Co-culture: Mix the stimulated effector cells with the 51Cr-labeled target cells at various effector-to-target ratios.

  • Lysis Measurement: After a 4-6 hour incubation, measure the amount of 51Cr released into the supernatant, which is proportional to the degree of target cell lysis.

Enzyme-Linked Immunospot (ELISPOT) Assay

This protocol is a standard method for quantifying cytokine-secreting cells, as referenced in Sijts et al., 1997.[9]

  • Plate Coating: Coat a 96-well filter plate with an anti-IFN-γ capture antibody.

  • Cell Plating: Add splenocytes isolated from L. monocytogenes-infected mice to the wells, along with the LLO (91-99) peptide.

  • Incubation: Incubate the plate to allow for cytokine secretion.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

  • Spot Development: Add a substrate that precipitates upon enzymatic reaction, forming a spot for each cytokine-secreting cell.

  • Quantification: Count the number of spots to determine the frequency of LLO (91-99)-specific IFN-γ-secreting cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of LLO (91-99) immunogenicity.

LLO_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) Phagosome Phagosome (L. monocytogenes) LLO_release LLO Release & Phagosome Escape Phagosome->LLO_release Lysis Cytosol Cytosol LLO_release->Cytosol LLO_protein LLO Protein Cytosol->LLO_protein Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_peptide LLO (91-99) Peptide Proteasome->LLO_peptide TAP TAP Transporter LLO_peptide->TAP Peptide_Loading Peptide Loading Complex LLO_peptide->Peptide_Loading ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I (H-2Kd) ER->MHC_I MHC_I->Peptide_Loading MHC_peptide_complex MHC-I-LLO(91-99) Complex Peptide_Loading->MHC_peptide_complex Golgi Golgi Apparatus MHC_peptide_complex->Golgi Cell_Surface Cell Surface Golgi->Cell_Surface TCR TCR Cell_Surface->TCR Presentation CD8 CD8 Cell_Surface->CD8 CTL Cytotoxic T Lymphocyte (CTL) TCR->CTL Activation CD8->CTL Co-stimulation CTL_Assay_Workflow cluster_workflow CTL Assay Workflow Infection Infect Mouse with L. monocytogenes Spleen_Isolation Isolate Splenocytes (Effector Cells) Infection->Spleen_Isolation In_Vitro_Stim In Vitro Stimulation with LLO (91-99) Spleen_Isolation->In_Vitro_Stim Co_culture Co-culture Effector and Target Cells In_Vitro_Stim->Co_culture Target_Prep Prepare 51Cr-labeled P815 Target Cells Target_Prep->Co_culture Lysis Target Cell Lysis Co_culture->Lysis Measurement Measure 51Cr Release (Quantify Lysis) Lysis->Measurement

References

The Immunodominant Epitope LLO (91-99): A Technical Guide for Bacterial Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Listeriolysin O (LLO), a pore-forming toxin secreted by the intracellular bacterium Listeria monocytogenes, is a critical virulence factor and a major target of the host immune response. Within this protein lies the nonamer peptide sequence spanning amino acids 91-99 (LLO 91-99), an immunodominant epitope that elicits a potent and protective CD8+ cytotoxic T lymphocyte (CTL) response in BALB/c mice.[1][2] This peptide, presented by the MHC class I molecule H-2K'd', has become a cornerstone of immunological research, serving as a model antigen to dissect the mechanisms of cellular immunity, antigen processing, and to pioneer novel vaccine and immunotherapy strategies.[3][4] This guide provides a comprehensive technical overview of the core immunobiology, key quantitative data, experimental protocols, and research applications centered on the LLO (91-99) epitope.

Immunobiology of LLO (91-99)

The journey of the LLO (91-99) epitope from a bacterial protein to a T-cell target is a classic example of the MHC class I antigen presentation pathway for intracellular pathogens.

  • Bacterial Escape: Following phagocytosis by an antigen-presenting cell (APC) like a macrophage or dendritic cell, L. monocytogenes uses LLO to perforate the phagosomal membrane and escape into the host cell's cytosol.[5][6] This step is critical, as LLO-deficient bacteria remain trapped and are unable to induce a CD8+ T-cell response.[7]

  • Cytosolic Processing: In the cytosol, secreted LLO is targeted for degradation. This process is mediated by the host's ubiquitin-proteasome system, specifically via the N-end rule pathway which recognizes LLO's N-terminal lysine residue.[4][6] The proteasome cleaves the full-length protein into smaller peptides, including the LLO (91-99) fragment (Sequence: GYKDGNEYI).[5][8]

  • ER Translocation and MHC Loading: The generated peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9] Inside the ER, the LLO (91-99) peptide is loaded onto nascent MHC class I molecules, specifically H-2K'd' in the context of BALB/c mice.[3]

  • Surface Presentation and T-Cell Recognition: The stable peptide-MHC complex is then transported to the surface of the APC. Here, it is presented to CD8+ T cells whose T-cell receptors (TCRs) specifically recognize the LLO (91-99)/H-2K'd' complex. This recognition, along with co-stimulation, triggers the activation, proliferation, and differentiation of LLO (91-99)-specific CTLs.[10] These effector CTLs are then capable of identifying and eliminating Listeria-infected host cells, contributing significantly to bacterial clearance.[3]

Visualization: LLO (91-99) MHC Class I Presentation Pathway

LLO_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_phagosome Phagosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_outside bacterium L. monocytogenes LLO_protein LLO Protein bacterium->LLO_protein Secretes LLO (Vacuole Escape) proteasome Proteasome LLO_protein->proteasome Ubiquitination LLO_peptide LLO (91-99) Peptide proteasome->LLO_peptide Degradation TAP TAP Transporter LLO_peptide->TAP Transport MHC_I H-2Kd MHC-I TAP->MHC_I Loading MHC_peptide H-2Kd / LLO (91-99) Complex cell_surface Cell Surface Presentation MHC_peptide->cell_surface Transport to Surface CD8_T_Cell CD8+ T Cell cell_surface->CD8_T_Cell TCR Recognition & Activation

Caption: MHC Class I processing and presentation of the LLO (91-99) epitope.

Quantitative Data Summary

The cellular immune response to LLO (91-99) has been extensively quantified. The following tables summarize key findings from murine models of L. monocytogenes infection.

Table 1: In Vivo CD8+ T-Cell Response Dynamics
ParameterStrain/ModelValueTime PointReference
Peak T-Cell Response Virulent L. monocytogenes1.65 x 10⁶ ± 9.62 x 10⁴ specific cellsDay 7 post-infection[11]
Peak T-Cell Response Attenuated (ΔactA) L. monocytogenesPeak numbers observedDays 6-7 post-infection[11]
Epitope Dominance Ratio L. monocytogenes-infected spleens~2:1 ratio of LLO 91-99 to p60 217-225 specific T-cellsNot Specified[12]
Table 2: In Vitro Stimulation and Functional Activity
ParameterAssay TypeConcentration / ConditionObserved EffectReference
CTL Induction In vitro stimulation10 µg/mL LLO (91-99) peptide for 5 daysInduces cytotoxic T lymphocyte (CTL) responses against target cells.[10]
Dendritic Cell Pulsing In vitro stimulation5 µM LLO (91-99) peptide for 24 hoursPulsed DCs induce strong CD8+ T-cell responses with IFN-γ production.[10]
Protective Efficacy Adoptive TransferLLO (91-99) loaded DCs (5x10⁵ cells/mouse)Confers 94% protection rate against L. monocytogenes challenge.[10]
Surface Stability Flow CytometryPeptide washout at 37°CH-2K'd' complexes with LLO (91-99) are markedly more stable than those with other epitopes like p60 449-457.[5]

Experimental Protocols

Reproducible research relies on detailed methodologies. The following are core protocols used to investigate the LLO (91-99) response.

Protocol 1: Murine Model of Listeria monocytogenes Infection

This protocol describes the infection of BALB/c mice to generate a primary LLO (91-99)-specific T-cell response.[13]

  • Bacterial Preparation:

    • Thaw a frozen stock of L. monocytogenes (e.g., strain 10403s).

    • Streak onto a Brain Heart Infusion (BHI) agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 3-5 mL of BHI broth and grow overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Wash the bacteria twice with sterile phosphate-buffered saline (PBS) by centrifugation.

    • Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired inoculum (e.g., 2.5 x 10⁴ CFU/mL for a 0.1 LD₅₀ dose).

  • Infection:

    • Use 6-8 week old female BALB/c mice (H-2'd' haplotype).[1]

    • Inject mice intravenously (i.v.) via the tail vein with 200 µL of the bacterial suspension (e.g., 5 x 10³ CFU/mouse).

    • House the mice under appropriate biosafety level 2 (BSL-2) conditions.

  • Spleen Harvest and Cell Isolation:

    • At the desired time point (typically day 7 for peak primary response), euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[7][11]

    • Aseptically remove the spleens and place them in complete RPMI-1640 medium.

    • Generate a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes twice with complete medium and count using a hemocytometer or automated cell counter.

Visualization: Workflow for T-Cell Response Analysis

Workflow cluster_A In Vivo Phase cluster_B Ex Vivo Phase cluster_C Analysis Phase prep 1. Prepare L. monocytogenes Inoculum infect 2. Infect BALB/c Mice (i.v.) prep->infect wait 3. Wait for Immune Response (e.g., 7 days) infect->wait harvest 4. Harvest Spleens wait->harvest isolate 5. Isolate Splenocytes harvest->isolate stimulate 6. In Vitro Restimulation (LLO 91-99 Peptide + BFA) isolate->stimulate stain 7. Surface & Intracellular Staining (Anti-CD8, Anti-IFN-γ) stimulate->stain acquire 8. Acquire Data (Flow Cytometry) stain->acquire analyze 9. Analyze Data (Gating on CD8+ IFN-γ+) acquire->analyze

Caption: Experimental workflow for analyzing LLO (91-99)-specific CD8+ T cells.
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol quantifies the frequency of functional, LLO (91-99)-specific T-cells based on their ability to produce IFN-γ upon restimulation.

  • Cell Plating and Restimulation:

    • Resuspend isolated splenocytes to a concentration of 10 x 10⁶ cells/mL in complete RPMI.

    • Plate 100 µL (1 x 10⁶ cells) per well in a 96-well round-bottom plate.

    • Prepare stimulation cocktails:

      • LLO (91-99) Peptide: Add LLO (91-99) peptide (GYKDGNEYI) to a final concentration of 2 µM.

      • Negative Control: Add vehicle (e.g., DMSO) only.

      • Positive Control: Add a cell stimulation cocktail (e.g., PMA/Ionomycin).

    • Add Brefeldin A (BFA) to all wells at a final concentration of 5-10 µg/mL to inhibit cytokine secretion.

    • Incubate for 5-6 hours at 37°C, 5% CO₂.

  • Staining for Flow Cytometry:

    • Wash cells with FACS buffer (PBS + 2% FBS).

    • Perform surface staining by incubating cells with fluorescently-conjugated antibodies against surface markers (e.g., Anti-CD8α, Anti-CD44) for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Perform intracellular staining by incubating cells with a fluorescently-conjugated antibody against IFN-γ for 30-45 minutes at 4°C in the dark.

    • Wash cells twice with permeabilization buffer.

    • Resuspend cells in FACS buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on live, single lymphocytes, then on CD8+ cells.

    • Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ in response to LLO (91-99) peptide stimulation, subtracting the background from the negative control well.

Applications in Research and Development

The well-characterized and highly immunogenic nature of LLO (91-99) makes it an invaluable tool.

  • Model Antigen: It serves as a benchmark for studying CD8+ T-cell activation, memory formation, and effector function in the context of a clinically relevant pathogen.[3]

  • Vaccine Development: The LLO (91-99) peptide has been incorporated into various vaccine platforms. This includes delivery by recombinant safe bacteria like Lactococcus lactis and conjugation to gold nanoparticles (GNP), both of which have shown protective efficacy in preclinical models.[14][15][16]

  • Cancer Immunotherapy: Leveraging the potent immune-stimulating properties of Listeria and its antigens, LLO (91-99) has been explored in cancer immunotherapy. GNP-LLO (91-99) nanovaccines have demonstrated anti-neoplastic abilities in experimental melanoma and bladder tumor models by activating dendritic cells and enhancing tumor-specific CD8+ T-cell responses.[15][17]

References

A Deep Dive into the Cytotoxic T Lymphocyte Response to Listeriolysin O (91-99)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The immune response to the intracellular bacterium Listeria monocytogenes serves as a paradigm for cell-mediated immunity, with the listeriolysin O (LLO) protein being a key target for cytotoxic T lymphocytes (CTLs). Within LLO, the amino acid sequence 91-99 (LLO 91-99) has been identified as an immunodominant epitope in BALB/c mice, eliciting a robust and protective CTL response. This technical guide provides a comprehensive overview of the CTL response to LLO (91-99), detailing the underlying molecular and cellular interactions, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Concepts of the LLO (91-99)-Specific CTL Response

Listeriolysin O is a pore-forming toxin essential for the escape of L. monocytogenes from the phagosome into the cytosol of infected cells.[1] This cytosolic entry allows bacterial proteins, including LLO, to be processed and presented by the major histocompatibility complex (MHC) class I pathway.[1] The LLO (91-99) peptide is an H2-Kd-restricted epitope, meaning it is presented by the H2-Kd MHC class I molecule on the surface of infected cells.[2][3] This presentation is a critical step for recognition by CD8+ T cells, which are the precursors to cytotoxic T lymphocytes.

The interaction between the T-cell receptor (TCR) on a CD8+ T cell and the LLO (91-99)-H2-Kd complex on an antigen-presenting cell (APC) initiates a signaling cascade leading to T-cell activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of recognizing and eliminating L. monocytogenes-infected cells, thereby contributing to bacterial clearance and protective immunity.[4][5] The immunodominance of the LLO (91-99) epitope makes it a focal point for research into anti-listerial immunity and a promising candidate for vaccine development.[6][7][8]

Quantitative Analysis of the LLO (91-99) Specific CTL Response

The following tables summarize key quantitative data from various studies investigating the CTL response to LLO (91-99).

Experimental Model Assay Metric Value Reference
BALB/c mice immunized with L. monocytogenesCytotoxicity AssayPercent Specific Lysis of LLO (91-99) pulsed target cellsMarkedly higher than for p60 aa217-225 pulsed targets[2]
BALB/c mice immunized with LLO (91-99) minigene DNA vaccineELISPOTIFN-γ secreting cells per 106 splenocytesSignificantly higher than control[6]
In vitro stimulation with LLO (91-99) peptideCytotoxicity AssayPercent Specific LysisConcentration-dependent increase[9]
BALB/c mice immunized with LLO91-transduced DCsIFN-γ Production AssayIFN-γ concentration (pg/mL)Significantly higher than minigene DNA vaccine[10]
BALB/c mice infected with L. monocytogenesTetramer StainingPercentage of LLO (91-99)-specific CD8+ T cellsPeaks around day 7-8 post-infection[11]

Table 1: Summary of in vivo and in vitro CTL responses to LLO (91-99).

Vaccine Platform Adjuvant/Formulation Key Outcome Reference
Dendritic Cells (DCs) pulsed with LLO (91-99)-Induction of protective immunity[5]
Minigene DNA vaccine encoding LLO (91-99)-Induction of peptide-specific CTLs[5]
Gold Glyconanoparticles (GNP) with LLO (91-99)Advax™Enhanced T-cell immunogenicity and protection[12]
Retrovirally transduced DCs expressing LLO (91-99)-More effective than peptide-pulsed DCs and DNA vaccine[5]

Table 2: Overview of LLO (91-99)-based vaccine strategies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the LLO (91-99)-specific CTL response. Below are outlines of key experimental protocols.

In Vivo CTL Priming and Splenocyte Isolation
  • Objective: To generate LLO (91-99)-specific CTLs in a murine model.

  • Procedure:

    • Immunize BALB/c mice via intravenous or intraperitoneal injection with a sublethal dose of wild-type L. monocytogenes (e.g., 0.1 LD50).

    • Alternatively, immunize with a vaccine construct such as a DNA vaccine encoding LLO (91-99) or dendritic cells pulsed with the LLO (91-99) peptide.[5][6]

    • After a specified period (typically 7-10 days for a primary response), euthanize the mice and aseptically harvest the spleens.

    • Prepare a single-cell suspension of splenocytes by mechanical dissociation through a sterile mesh.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with complete RPMI-1640 medium and count the viable cells using a hemocytometer and trypan blue exclusion.

Cytotoxicity Assays
  • Objective: To quantify the lytic activity of LLO (91-99)-specific CTLs.

  • A. Chromium-51 (51Cr) Release Assay:

    • Label target cells (e.g., P815 mastocytoma cells, H-2d) with 51Cr by incubating them with Na251CrO4.

    • Wash the labeled target cells to remove excess 51Cr.

    • Pulse a subset of the target cells with the LLO (91-99) peptide (e.g., 1-10 µM) to serve as specific targets. Leave another subset unpulsed as a negative control.

    • Co-culture the effector splenocytes with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

    • Incubate for 4-6 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].[13][14]

  • B. Lactate Dehydrogenase (LDH) Release Assay:

    • Prepare effector and target cells as described for the 51Cr release assay (without radiolabeling).

    • Co-culture effector and target cells at various E:T ratios.

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the LDH activity in the supernatant using a commercially available kit according to the manufacturer's instructions.[15]

    • Calculate the percentage of specific cytotoxicity based on the LDH released from lysed cells.[15]

ELISPOT (Enzyme-Linked Immunospot) Assay
  • Objective: To enumerate the frequency of LLO (91-99)-specific, IFN-γ-secreting T cells.

  • Procedure:

    • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

    • Wash the plate and block with sterile PBS containing 1% BSA.

    • Add splenocytes to the wells in the presence or absence of the LLO (91-99) peptide.

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

    • Add a substrate solution (e.g., BCIP/NBT) to develop the spots. Each spot represents a single IFN-γ-secreting cell.

    • Count the spots using an automated ELISPOT reader.[6]

Tetramer Staining and Flow Cytometry
  • Objective: To directly visualize and quantify LLO (91-99)-specific CD8+ T cells.

  • Procedure:

    • Prepare a single-cell suspension of splenocytes.

    • Stain the cells with a fluorescently labeled H2-Kd/LLO (91-99) tetramer.[15][16]

    • Incubate at room temperature in the dark.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD8, CD44, and CD62L.[9]

    • Wash the cells and fix them with a suitable fixative (e.g., 1% paraformaldehyde).

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of tetramer-positive cells within the CD8+ T cell population.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Antigen_Presentation_Pathway cluster_infected_cell Infected Host Cell L_monocytogenes L. monocytogenes Phagosome Phagosome L_monocytogenes->Phagosome Phagocytosis LLO Listeriolysin O (LLO) Phagosome->LLO LLO Secretion Cytosol Cytosol LLO->Cytosol Escape from Phagosome Proteasome Proteasome Cytosol->Proteasome LLO Degradation LLO_91_99 LLO (91-99) peptide Proteasome->LLO_91_99 TAP TAP Transporter LLO_91_99->TAP MHC_I MHC Class I (H2-Kd) LLO_91_99->MHC_I Peptide Loading ER Endoplasmic Reticulum TAP->ER ER->MHC_I Golgi Golgi Apparatus ER->Golgi Transport Peptide_MHC LLO(91-99)-H2-Kd Complex Cell_Surface Cell Surface Golgi->Cell_Surface

Caption: MHC Class I antigen presentation pathway for LLO (91-99).

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell cluster_T_Cell Naive CD8+ T Cell cluster_outcome Effector Functions Peptide_MHC LLO(91-99)-H2-Kd TCR TCR Peptide_MHC->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CD8 CD8 TCR->CD8 Signaling Intracellular Signaling Cascade (e.g., ZAP-70, LAT, PLC-γ) TCR->Signaling CD28->Signaling Activation T-Cell Activation Signaling->Activation Proliferation Proliferation & Differentiation Activation->Proliferation CTL Cytotoxic T Lymphocyte (CTL) Proliferation->CTL Memory Memory T Cell Proliferation->Memory

Caption: Simplified signaling pathway for CTL activation.

Experimental_Workflow Immunization 1. Mouse Immunization (L. monocytogenes or Vaccine) Spleen_Harvest 2. Spleen Harvest (Day 7-10) Immunization->Spleen_Harvest Splenocyte_Isolation 3. Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation Assay_Choice 4. Functional Assay Splenocyte_Isolation->Assay_Choice Cytotoxicity_Assay Cytotoxicity Assay (Cr-51 or LDH) Assay_Choice->Cytotoxicity_Assay ELISPOT ELISPOT Assay (IFN-γ) Assay_Choice->ELISPOT Flow_Cytometry Flow Cytometry (Tetramer Staining) Assay_Choice->Flow_Cytometry Data_Analysis 5. Data Analysis Cytotoxicity_Assay->Data_Analysis ELISPOT->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for studying CTL responses.

This guide provides a foundational understanding of the cytotoxic T lymphocyte response to the LLO (91-99) epitope. The data, protocols, and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of immunology, infectious disease, and vaccine development. Further investigation into the nuances of this immune response will continue to inform the design of novel therapeutics and prophylactics against intracellular pathogens.

References

The Immunological Core of Listeriolysin O (LLO) Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming toxin produced by the intracellular bacterium Listeria monocytogenes, is a critical virulence factor that enables the pathogen to escape from the phagosome into the cytosol of host cells.[1][2] Beyond its role in pathogenesis, LLO has garnered significant attention in the field of immunology as a potent immunogen. The protein contains multiple immunodominant epitopes that elicit robust CD4+ and CD8+ T cell responses, making it an invaluable tool for studying antigen presentation, T cell activation, and for the development of novel vaccines and immunotherapies.[3][4] This technical guide provides an in-depth overview of the foundational knowledge of the LLO peptide in immunology, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

LLO Peptide: Origin, Structure, and Function

LLO is a 529-amino acid protein belonging to the cholesterol-dependent cytolysin (CDC) family.[3] Its primary function is to form pores in the phagosomal membrane, a process that is crucial for the escape of L. monocytogenes into the host cell cytosol, thereby avoiding lysosomal degradation.[1][5] This translocation from the phagosome to the cytosol is a key determinant of its immunological properties, as it allows for the processing and presentation of LLO-derived peptides on both Major Histocompatibility Complex (MHC) class I and class II molecules.[6]

The acidic environment of the phagosome (pH ~5.5) optimally activates the pore-forming activity of LLO.[1][2] Upon escape into the neutral pH of the cytosol, the protein's activity is significantly reduced, preventing damage to the host cell's plasma membrane.[1] Cytosolic LLO is then processed by the proteasome, generating peptide fragments that can be loaded onto MHC class I molecules for presentation to CD8+ cytotoxic T lymphocytes (CTLs).[3][7] Concurrently, LLO and its fragments present in the endocytic pathway can be loaded onto MHC class II molecules and presented to CD4+ helper T cells.[6]

Immunodominant LLO Peptides and T Cell Responses

LLO is a rich source of T cell epitopes, with several regions of the protein being immunodominant. The most extensively studied of these is the LLO peptide spanning amino acids 91-99 (LLO91-99), which is an immunodominant H-2K^d^-restricted epitope in BALB/c mice and a potent activator of CD8+ T cells.[8][9] Other identified immunodominant epitopes include those recognized by CD4+ T cells.[3]

The immunogenicity of LLO peptides is remarkably high, with the full-length protein being presented to CD4+ T cells at picomolar to femtomolar concentrations, which is thousands of times more efficient than the presentation of the peptide alone.[10] Presentation to CD8+ T cells occurs at nanomolar concentrations.[10] Notably, the potent immunogenicity of LLO appears to be independent of its cytotoxic activity.[10]

Quantitative Data on LLO Peptide Immunogenicity

The following tables summarize key quantitative data related to the immunogenicity of LLO peptides.

Table 1: MHC Binding Affinity of LLO Peptides

Peptide SequenceMHC AlleleBinding Affinity (IC50, nM)Source
LLO 91-99 (GYKDGNEYI)H-2K^d^<50 (High Affinity)[9]
LLO 215-226I-E^k^High Affinity[11]
LLO 203-226I-E^k^, I-A^k^High Affinity[11]

Note: IC50 values are a measure of the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.[12]

Table 2: LLO-specific T Cell Responses

LLO EpitopeT Cell TypeResponse MetricMagnitudeMouse StrainSource
LLO 91-99CD8+IFN-γ secreting cellsRobust responseBALB/c[9]
LLO 215-234CD4+IL-2 productionConsistent responseH-2^k^ and H-2^d^[11]
LLO 354-371CD4+IL-2 productionConsistent responseH-2^k^ and H-2^d^[11]

Experimental Protocols

Detailed methodologies for key experiments used to characterize LLO peptide immunogenicity are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is used to quantify the frequency of LLO peptide-specific IFN-γ-secreting T cells.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • LLO peptide of interest

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF plate with 35% ethanol for 1 minute, then wash 5 times with sterile PBS.

    • Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.[13]

  • Blocking:

    • Wash the plate 5 times with sterile PBS.

    • Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.[13]

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes.

    • Add 2x10^5^ to 5x10^5^ cells per well.

    • Add the LLO peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 1% BSA and incubate for 2 hours at room temperature.[13]

    • Wash the plate 5 times with PBST.

    • Add Streptavidin-AP diluted in PBS with 1% BSA and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

  • Development and Analysis:

    • Add the BCIP/NBT substrate and monitor for the development of spots (5-30 minutes).

    • Stop the reaction by washing thoroughly with tap water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T cells at a single-cell level.

Materials:

  • Single-cell suspension of splenocytes or PBMCs

  • LLO peptide of interest

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fixable viability dye

  • Anti-mouse CD3, CD4, and CD8 antibodies conjugated to different fluorochromes

  • Anti-mouse IFN-γ, TNF-α, and IL-2 antibodies conjugated to different fluorochromes

  • Fixation/Permeabilization buffer

  • Permeabilization buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10^6^ cells per well in a 96-well round-bottom plate.

    • Stimulate the cells with the LLO peptide (1-10 µg/mL) for 1 hour at 37°C.

    • Add Brefeldin A and Monensin and incubate for an additional 4-6 hours at 37°C.[1][8]

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions to label dead cells.

    • Wash the cells and then stain with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.[8]

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This is typically a 20-minute incubation at room temperature.[14]

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain with fluorescently labeled antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.[1]

  • Acquisition and Analysis:

    • Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software, gating on live, single lymphocytes, and then on CD4+ or CD8+ T cell populations to determine the percentage of cells producing each cytokine.

MHC-Peptide Binding Assay

This protocol is used to determine the binding affinity of LLO peptides to specific MHC molecules.

Materials:

  • Purified, soluble MHC molecules

  • A high-affinity, fluorescently labeled reference peptide for the specific MHC molecule

  • LLO peptides to be tested

  • Assay buffer (e.g., PBS with a protease inhibitor cocktail)

  • 96-well black plates

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled LLO competitor peptides.

    • In a 96-well black plate, add a constant, low concentration of the fluorescently labeled reference peptide and a constant concentration of the purified MHC molecules to each well.[15]

    • Add the different concentrations of the competitor LLO peptides to the wells. Include a positive control (reference peptide only) and a negative control (no competitor peptide).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 24-72 hours to allow the binding to reach equilibrium.[15]

  • Measurement:

    • Measure the fluorescence polarization (FP) of each well using a plate reader equipped with FP capabilities. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor peptide.

    • Plot the percentage of inhibition against the log of the competitor peptide concentration.

    • Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent reference peptide.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The activation of T cells by LLO peptides follows the canonical T cell receptor (TCR) signaling pathway.

MHC Class I Presentation and CD8+ T Cell Activation: Cytosolic LLO is degraded by the proteasome into short peptides. These peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they bind to newly synthesized MHC class I molecules. The stable peptide-MHC class I complexes are then transported to the cell surface for presentation to CD8+ T cells.[16]

MHC Class II Presentation and CD4+ T Cell Activation: Extracellular LLO or LLO within the endo-lysosomal pathway is degraded into peptides that are loaded onto MHC class II molecules in the MIIC (MHC class II compartment). These peptide-MHC class II complexes are then transported to the cell surface for presentation to CD4+ T cells.[16]

Upon recognition of the pMHC complex by the TCR, a signaling cascade is initiated, leading to T cell activation, proliferation, and differentiation into effector cells.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC pMHC-I or pMHC-II (LLO peptide) TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck CD4_8 CD4 or CD8 CD4_8->Lck Co-receptor binding ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB activation PKC->NFkB NFAT NFAT activation Ca->NFAT Cytokine Cytokine Production (IFN-γ, IL-2) NFAT->Cytokine Proliferation Proliferation & Differentiation NFAT->Proliferation AP1 AP-1 activation Ras_MAPK->AP1 NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation

TCR signaling cascade upon LLO peptide recognition.
Experimental Workflows

LLO peptides are frequently used in various experimental workflows to study T cell immunity and for vaccine development.

Workflow for Assessing LLO Peptide-Specific T Cell Responses in Mice:

Exp_Workflow_TCell_Response cluster_immunization Immunization Phase cluster_response T Cell Response Analysis Immunization Immunize BALB/c mice with L. monocytogenes or LLO peptide vaccine Harvest Harvest splenocytes (7-14 days post-immunization) Immunization->Harvest ELISpot ELISpot Assay Harvest->ELISpot ICS Intracellular Cytokine Staining Harvest->ICS CTL_assay Cytotoxicity Assay Harvest->CTL_assay Analysis Quantify IFN-γ producing cells, cytokine profiles, and target cell lysis ELISpot->Analysis ICS->Analysis CTL_assay->Analysis

Workflow for analyzing LLO-specific T cell immunity.

Workflow for LLO Peptide-Based Vaccine Development:

Exp_Workflow_Vaccine_Dev cluster_design Vaccine Design & Formulation cluster_preclinical Preclinical Testing Epitope Identify immunodominant LLO peptide epitopes Formulation Formulate vaccine (e.g., peptide + adjuvant, DNA vaccine) Epitope->Formulation Immunize Immunize animal model (e.g., mice) Formulation->Immunize Immune_response Assess immunogenicity (ELISpot, ICS) Immunize->Immune_response Challenge Challenge with virulent L. monocytogenes Immunize->Challenge Efficacy Evaluate protective efficacy (bacterial burden in spleen/liver) Challenge->Efficacy

Workflow for LLO peptide vaccine development.

Conclusion

The listeriolysin O peptide is a cornerstone of immunological research, providing a powerful model system to dissect the intricacies of antigen processing, MHC presentation, and the induction of both CD4+ and CD8+ T cell responses. Its potent immunogenicity, independent of its cytotoxic effects, has also positioned it as a promising component in the development of next-generation vaccines and immunotherapies. This technical guide provides a comprehensive resource for researchers to understand and utilize the LLO peptide in their immunological investigations, from fundamental mechanisms to translational applications. The provided data, protocols, and visual workflows offer a solid foundation for designing and executing robust experiments in this exciting area of immunology.

References

LLO (91-99): A Technical Whitepaper on a Promising Vaccine Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming toxin produced by Listeria monocytogenes, is a critical virulence factor that enables the bacterium to escape from the phagosome and replicate within the host cell cytosol. The peptide fragment spanning amino acids 91-99 of LLO (LLO 91-99) has emerged as a potent and immunodominant epitope, capable of eliciting a robust CD8+ T cell-mediated immune response. This technical guide provides an in-depth investigation into LLO (91-99) as a vaccine candidate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying immunological pathways and experimental workflows.

Immunogenicity and Protective Efficacy

The LLO (91-99) peptide is recognized by the major histocompatibility complex (MHC) class I molecule H-2Kd in BALB/c mice, leading to the activation of cytotoxic T lymphocytes (CTLs).[1][2][3] These LLO (91-99)-specific CD8+ T cells are crucial for clearing Listeria monocytogenes infections.[1][2] Studies have consistently demonstrated that immunization with LLO (91-99), either as a synthetic peptide or delivered via various vaccine platforms, can confer significant protection against a lethal challenge with L. monocytogenes.[1][2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the immunogenicity and efficacy of LLO (91-99)-based vaccines.

Table 1: LLO (91-99)-Specific CD8+ T Cell Responses

Vaccine PlatformAdjuvant/Delivery SystemMeasurementResultReference
Synthetic LLO (91-99) peptideDendritic Cells (DCs)% of LLO (91-99)-specific CD8+ T cells in MLNSignificantly higher than control[4]
LLO (91-99) minigeneRetrovirally transduced DCsIFN-γ production by splenocytesSignificantly higher than DNA vaccine[5]
LLO-expressing Lactococcus lactisIntraperitoneal injectionNumber of IFN-γ secreting cells (ELISPOT)~150 spots/10^6 splenocytes[6]
Gold Nanoparticles (GNP)-LLO(91-99)-% of LLO-specific IFN-γ+ CD8+ T cells3.42%[7]

Table 2: In Vivo Protective Efficacy of LLO (91-99) Vaccines

Vaccine PlatformChallenge ModelOutcome MeasureResultReference
LLO (91-99) peptide-coated spleen cellsL. monocytogenes challengeLog10 protection in spleenSignificant protection[1][2][3]
LLO (91-99) minigene-transduced DCsL. monocytogenes challengeBacterial load in spleen (CFU)~1 log fewer CFU than DNA vaccine[5][8]
LLO-secreting L. lactisL. monocytogenes challengeReduction in bacterial CFUSignificant protection[6]
GNP-LLO(91-99)B16OVA melanomaTumor volume reduction4-fold to 8-fold reduction[7]
GNP-LLO(91-99)B16OVA melanomaSurvival Rate (SR)100% survival at 30 days[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for investigating LLO (91-99) as a vaccine candidate.

Immunization of Mice with LLO (91-99) Peptide

This protocol describes the generation of an LLO (91-99)-specific CD8+ T cell response by immunizing mice with syngeneic spleen cells coated with the synthetic peptide.

  • Peptide Preparation: Synthesize the LLO (91-99) peptide (sequence: GYKDGNEYI) with a purity of >95%.[9] Dissolve the peptide in a suitable solvent like DMSO and dilute to the desired concentration in phosphate-buffered saline (PBS).

  • Spleen Cell Preparation: Harvest spleens from naive BALB/c mice and prepare a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

  • Peptide Coating: Incubate the spleen cells with the LLO (91-99) peptide at a concentration of 10-50 µg/mL for 1 hour at 37°C.

  • Immunization: Wash the peptide-coated spleen cells three times with PBS to remove excess peptide. Inject 1-2 x 10^7 cells intravenously (i.v.) or intraperitoneally (i.p.) into recipient BALB/c mice.[1][2][3]

  • Booster Immunizations: Booster immunizations can be given at 2-4 week intervals to enhance the immune response.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.

  • Plate Coating: Coat a 96-well nitrocellulose-lined microplate with an anti-mouse IFN-γ capture antibody overnight at 4°C.[6][10]

  • Cell Preparation: Prepare single-cell suspensions of splenocytes from immunized and control mice.

  • Cell Stimulation: Add 2-5 x 10^5 splenocytes per well. Stimulate the cells with the LLO (91-99) peptide (e.g., 10 µM) or a negative control peptide. P815 cells pulsed with the peptide can be used as antigen-presenting cells (APCs).[6][11]

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Detection: Wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody. Following another wash, add streptavidin-alkaline phosphatase.

  • Development: Add a substrate solution (e.g., AEC or BCIP/NBT) to develop the spots.

  • Analysis: Count the spots using an ELISPOT reader. The frequency of antigen-specific cells is calculated as the number of spots per number of splenocytes seeded.[12]

Cytotoxic T Lymphocyte (CTL) Assay

The chromium release assay is a classic method to measure the cytotoxic activity of CTLs.

  • Target Cell Preparation: Use a suitable target cell line, such as P815 (H-2d), and label them with 51Cr by incubating with Na2^51CrO4 for 1 hour at 37°C.[13][14]

  • Peptide Pulsing: Pulse the labeled target cells with the LLO (91-99) peptide (e.g., 10^-9 M) for 1 hour at 37°C.[13]

  • Effector Cell Preparation: Prepare effector cells (splenocytes) from immunized mice. In some protocols, splenocytes are restimulated in vitro with the peptide for 5-6 days to expand the population of LLO (91-99)-specific CTLs.[5]

  • Co-culture: Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.[13]

  • Measurement of Chromium Release: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Spontaneous release is the amount of 51Cr released from target cells in the absence of effector cells. Maximum release is the amount of 51Cr released from target cells lysed with a detergent.[13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures.

Signaling Pathways

LLO_MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface LLO Listeriolysin O (LLO) Proteasome Proteasome LLO->Proteasome Ubiquitination Ub Ubiquitin Peptides LLO Peptides (including 91-99) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex (PLC) TAP->Peptide_Loading Transport MHC_I MHC Class I MHC_I->Peptide_Loading Loaded_MHC LLO(91-99)-MHC I Complex Peptide_Loading->Loaded_MHC Loading of LLO(91-99) Presented_Antigen Antigen Presentation Loaded_MHC->Presented_Antigen Transport to Cell Surface

Caption: MHC Class I presentation pathway for the LLO (91-99) epitope.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC_I_LLO LLO(91-99)-MHC I TCR TCR MHC_I_LLO->TCR Signal 1: Antigen Recognition CD8 CD8 MHC_I_LLO->CD8 CD3 CD3 Lck Lck CD8->Lck ZAP70 ZAP-70 CD3->ZAP70 Lck->CD3 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (IFN-γ, Granzymes, Perforin) NFkB->Gene_Expression Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression

Caption: TCR signaling cascade upon recognition of the LLO(91-99)-MHC I complex.

Experimental Workflows

Experimental_Workflow_Vaccination cluster_immunization Immunization Phase cluster_analysis Immune Response Analysis cluster_challenge Challenge Phase Immunization Immunize BALB/c mice with LLO(91-99) vaccine Booster Booster Immunization (optional) Immunization->Booster Harvest Harvest Spleens Booster->Harvest Challenge Challenge with lethal dose of Listeria monocytogenes Booster->Challenge ELISPOT ELISPOT Assay (IFN-γ secretion) Harvest->ELISPOT CTL_Assay CTL Assay (Cytotoxicity) Harvest->CTL_Assay Assessment Assess Protection (CFU in spleen/liver) Challenge->Assessment

Caption: General experimental workflow for LLO(91-99) vaccine studies.

Conclusion

The LLO (91-99) peptide represents a highly promising candidate for the development of vaccines against Listeria monocytogenes and as an immunotherapeutic agent for cancer. Its ability to elicit a strong, specific, and protective CD8+ T cell response has been well-documented in numerous preclinical studies. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this potent immunodominant epitope. Further research, particularly in the optimization of delivery platforms and in clinical translation, is warranted to fully realize the potential of LLO (91-99)-based immunotherapies.

References

Methodological & Application

Protocol for the Synthesis of LLO (91-99) Peptide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The LLO (91-99) peptide, with the sequence Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI), is a significant immunodominant epitope derived from Listeriolysin O (LLO), a key virulence factor of the bacterium Listeria monocytogenes.[1][2] This nonapeptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kd and is a primary target for CD8+ cytotoxic T lymphocytes (CTLs) during an immune response to L. monocytogenes infection.[3][4] Consequently, the LLO (91-99) peptide is a valuable tool in immunological research, particularly in studies focused on vaccine development, T-cell activation, and understanding the mechanisms of cellular immunity against intracellular pathogens.[1][5]

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the LLO (91-99) peptide for use in research and drug development applications. The synthesis is based on the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin is recommended for synthesizing a C-terminally amidated peptide. If a C-terminal carboxylic acid is desired, Wang resin or 2-chlorotrityl resin can be used.

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH.

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Acetonitrile (ACN), Trifluoroacetic acid (TFA).

  • Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[6]

  • Purification Solvents: Mobile Phase A (0.1% TFA in Water), Mobile Phase B (0.1% TFA in Acetonitrile).[7][8]

  • Other Reagents: Diethyl ether (cold).

Solid-Phase Peptide Synthesis (SPPS) of LLO (91-99)

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.

1.2.1. Resin Swelling and Fmoc Deprotection:

  • Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.[9]

  • Drain the DMF and add a 20% piperidine in DMF solution to the resin.

  • Agitate for 20 minutes to remove the Fmoc protecting group.[10]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

1.2.2. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence):

  • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.

  • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours to allow for complete coupling. A Kaiser test can be performed to confirm the completion of the reaction.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Perform Fmoc deprotection as described in section 1.2.1 to prepare for the next coupling cycle.

1.2.3. Cleavage and Deprotection:

  • After the final amino acid (Glycine) has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

  • Agitate for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1.3.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

1.3.2. HPLC Conditions:

  • Column: Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.[7][8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7][8]

  • Flow Rate: 18-20 mL/min.

  • Detection: UV at 220 nm.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized for better separation.[7]

1.3.3. Fraction Collection and Lyophilization:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization

1.4.1. Analytical RP-HPLC:

  • Column: Analytical C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[11]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

1.4.2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[12] The expected molecular weight for LLO (91-99) is approximately 1058.2 g/mol .[1]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the LLO (91-99) peptide. Actual results may vary depending on the synthesis scale and specific laboratory conditions.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 40-60% (for a 9-mer)Gravimetric
Purity after Purification >95%Analytical RP-HPLC
Final Purified Yield 15-30%Gravimetric
Molecular Weight (Expected) 1058.2 DaMass Spectrometry
Molecular Weight (Observed) 1058.2 ± 0.5 DaMass Spectrometry

Note: Yields are calculated based on the initial resin loading. For short peptides like LLO (91-99), a crude purity of 40-60% is generally expected.[13] For many research applications, a final purity of >95% is recommended.[14]

Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification cluster_invisible resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 repeat Repeat for all 9 amino acids deprotection2->repeat cleavage Cleavage from Resin deprotection2->cleavage After final coupling repeat->coupling dissolution Dissolve Crude Peptide cleavage->dissolution hplc Preparative RP-HPLC dissolution->hplc collection Fraction Collection hplc->collection lyophilization Lyophilization collection->lyophilization analytical_hplc Analytical RP-HPLC lyophilization->analytical_hplc ms Mass Spectrometry lyophilization->ms final_product Purified LLO (91-99) Peptide

Caption: Workflow for the synthesis, purification, and characterization of LLO (91-99) peptide.

LLO (91-99) Signaling Pathway: MHC Class I Presentation

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell (CTL) llo_protein Listeriolysin O (LLO) Protein proteasome Proteasome llo_protein->proteasome Degradation llo_peptides LLO Peptides proteasome->llo_peptides tap TAP Transporter llo_peptides->tap Transport peptide_loading Peptide Loading Complex llo_peptides->peptide_loading Binding er Endoplasmic Reticulum (ER) tap->er mhc1 MHC Class I mhc1_peptide MHC I-LLO(91-99) Complex peptide_loading->mhc1_peptide Loading onto MHC I golgi Golgi Apparatus mhc1_peptide->golgi Transport cell_surface Cell Surface golgi->cell_surface Transport tcr T-Cell Receptor (TCR) cell_surface->tcr Presentation & Recognition cd8 CD8 Co-receptor cell_surface->cd8 activation T-Cell Activation tcr->activation cd8->activation response Cytotoxic Response (e.g., release of granzymes, perforin) activation->response

Caption: MHC Class I presentation of LLO (91-99) epitope leading to CD8+ T cell activation.

References

Application Notes and Protocols for LLO (91-99) in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Listeriolysin O (LLO) peptide (amino acids 91-99) in Enzyme-Linked Immunospot (ELISpot) assays to quantify antigen-specific T cell responses.

Introduction

The ELISpot assay is a highly sensitive technique used to measure the frequency of cytokine-secreting cells at the single-cell level.[1][2] It is a powerful tool for monitoring antigen-specific T cell immunity in various research and clinical settings.[3][4] The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, is an immunodominant epitope from the bacterium Listeria monocytogenes.[2][5][6] In the context of the H-2Kd MHC class I molecule in mice, this peptide is recognized by CD8+ T cells, making it a valuable reagent for studying cell-mediated immunity to Listeria infection.[2][5][6][7] This protocol specifically details the use of LLO (91-99) to stimulate splenocytes for the detection of Interferon-gamma (IFN-γ) secreting cells, a key indicator of a Th1-type cytotoxic T lymphocyte (CTL) response.[1][8]

Core Principles

The IFN-γ ELISpot assay quantifies CD8+ T cells that are activated by the LLO (91-99) peptide.[1] The assay involves the culture of immune cells, such as splenocytes, on a surface coated with a capture antibody specific for IFN-γ. When T cells are stimulated with the LLO (91-99) peptide, they secrete IFN-γ, which is then captured by the antibody in the immediate vicinity of the secreting cell.[9] Following the removal of the cells, the captured cytokine is detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell. Each spot, therefore, represents a single IFN-γ producing cell.[10]

Experimental Protocols

Materials and Reagents
  • Murine IFN-γ ELISpot kit (contains capture antibody, detection antibody, and streptavidin-enzyme conjugate)

  • 96-well PVDF-membrane ELISpot plates

  • LLO (91-99) peptide (GYKDGNEYI)

  • Antigen Presenting Cells (APCs), such as P815 mastocytoma cells (optional, for use with purified T cells).[5][7][11]

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • Phosphate Buffered Saline (PBS)

  • Tween 20

  • 35% or 70% Ethanol for plate pre-wetting[9][12][13]

  • Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)

  • Sterile water

  • Positive control stimulant (e.g., Phytohemagglutinin (PHA) or a control peptide pool)[12][14]

  • Negative control (medium only or an irrelevant peptide)[10]

Preparation of LLO (91-99) Peptide Stock Solution
  • Warm the vial of lyophilized LLO (91-99) peptide to room temperature.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[10]

  • Further dilute the stock solution in sterile tissue-culture grade water or PBS to a working concentration.[10] For ELISpot assays, a final concentration of 1-10 µg/mL is commonly used for stimulation.[5][7][9]

  • Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Step-by-Step ELISpot Protocol

Day 1: Plate Coating

  • Pre-wet the 96-well PVDF membrane plate by adding 15 µL of 35% ethanol to each well for 1 minute.[13]

  • Wash the wells three times with 150 µL of sterile PBS.[9][13] Do not allow the membrane to dry out.[12]

  • Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Incubate the plate overnight at 4°C.[13]

Day 2: Cell Stimulation

  • Prepare splenocytes from immunized or infected mice. Ensure high cell viability (>95%).[15]

  • Aseptically decant the capture antibody solution from the plate.

  • Wash the plate twice with 150 µL of sterile water.[13]

  • Block the membrane by adding 150 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.[13]

  • During the blocking step, prepare the cell suspension and peptide dilutions.

  • Decant the blocking medium from the plate.

  • Prepare the following conditions in triplicate wells:

    • Negative Control: 50 µL of medium + 50 µL of cell suspension.

    • Test Condition: 50 µL of LLO (91-99) peptide (at 2x the final desired concentration) + 50 µL of cell suspension.

    • Positive Control: 50 µL of PHA or control peptide pool + 50 µL of cell suspension.

  • Add 50 µL of the respective stimulant (or medium) to each well, followed by 50 µL of the cell suspension (typically 2 x 105 to 5 x 105 cells per well).[10] Pipette the cell suspension gently down the side of the wells to ensure even distribution.[10]

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[9] Avoid stacking plates to ensure even temperature distribution.[9][14]

Day 3: Spot Development

  • Decant the cell suspension from the wells.

  • Wash the plate three times with PBS, followed by three times with PBS containing 0.01% Tween 20 (PBST).[9]

  • Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA.

  • Add 100 µL of the diluted detection antibody to each well and incubate for 2 hours at 37°C.[9]

  • Wash the plate five times with PBST.

  • Dilute the streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) in PBS.

  • Add 100 µL of the diluted conjugate to each well and incubate for 45-60 minutes at room temperature.[13]

  • Wash the plate three times with PBST, followed by three final washes with PBS only to remove any residual Tween 20.[13]

  • Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well.

  • Monitor spot development closely, which can take from 5 to 30 minutes. Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely in the dark before counting the spots.[12]

Data Presentation and Analysis

The results of an ELISpot assay are quantitative, with each spot representing a single cytokine-secreting cell. The data should be presented as the number of spot-forming cells (SFC) per million input cells.

Data Calculation
  • Count the number of spots in each well using an automated ELISpot reader.

  • Calculate the average number of spots for each set of triplicate wells.

  • Subtract the average number of spots in the negative control wells from the average number of spots in the test and positive control wells.

  • Calculate the SFC per million cells using the following formula: SFC per 106 cells = (Average spots in test wells - Average spots in negative control wells) x (1,000,000 / Number of cells per well)

Example Data Table
Treatment GroupStimulantMean SFC per wellStandard DeviationSFC per 106 Splenocytes
NaiveMedium520
NaiveLLO (91-99)8315
L. monocytogenes InfectedMedium1240
L. monocytogenes InfectedLLO (91-99)250251190
L. monocytogenes InfectedPHA15001207440

Data is hypothetical and for illustrative purposes only. Cell number per well is 200,000.

Statistical analysis, such as a T-test, can be used to determine the significance of the response compared to the negative control.[3]

Visualizations

T Cell Activation and IFN-γ Secretion Pathway

T_Cell_Activation T Cell Activation by LLO (91-99) Peptide APC Antigen Presenting Cell (APC) T_Cell CD8+ T Cell APC->T_Cell Presents Antigen to MHC MHC Class I (H-2Kd) MHC->APC Presentation on TCR T Cell Receptor (TCR) MHC->TCR Recognition LLO_Peptide LLO (91-99) Peptide LLO_Peptide->MHC Binding TCR->T_Cell Part of Signaling Intracellular Signaling Cascade TCR->Signaling Initiates IFNg_Secretion IFN-γ Secretion Signaling->IFNg_Secretion Leads to

Caption: T Cell Activation by LLO (91-99) Peptide.

ELISpot Assay Experimental Workflow

ELISpot_Workflow ELISpot Assay Workflow for LLO (91-99) cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 Prewet Pre-wet Plate with Ethanol Coat Coat Plate with Anti-IFN-γ Capture Ab Prewet->Coat Incubate_O_N Incubate Overnight at 4°C Coat->Incubate_O_N Block Block Plate Incubate_O_N->Block Prepare_Cells Prepare Splenocytes & LLO (91-99) Add_Stimulant Add LLO (91-99) or Controls Block->Add_Stimulant Add_Cells Add Cells to Wells Add_Stimulant->Add_Cells Incubate_18_24h Incubate 18-24h at 37°C Add_Cells->Incubate_18_24h Wash_Cells Wash Away Cells Incubate_18_24h->Wash_Cells Add_Detection_Ab Add Biotinylated Detection Ab Wash_Cells->Add_Detection_Ab Add_Enzyme Add Streptavidin-Enzyme Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Develop_Spots Develop & Count Spots Add_Substrate->Develop_Spots

Caption: ELISpot Assay Workflow for LLO (91-99).

Troubleshooting

Common issues in ELISpot assays include high background, no or few spots, and inconsistent results between wells. Below is a table summarizing potential causes and solutions.[16]

IssuePossible CauseRecommended Solution
High Background Inadequate washing.Increase the number and rigor of wash steps.[12][16]
Over-development with substrate.Reduce the substrate incubation time.[12][16]
Contamination of reagents or cells.Use sterile techniques and filter reagents if necessary.[12][16]
No or Few Spots Insufficient number of responding cells.Increase the number of cells plated per well.[12][16]
Inactive peptide or cells.Use a fresh aliquot of LLO (91-99) and ensure high cell viability.[14] Include a positive control to verify cell responsiveness.[12]
Incorrect antibody concentrations.Optimize the concentrations of capture and detection antibodies.[12][16]
Inconsistent Replicates Uneven cell distribution.Gently mix the cell suspension before and during plating.[12] Add cells after the stimulant to avoid pushing them to the edges.[15]
Pipetting errors.Be careful and consistent with pipetting. Check for and remove any bubbles.[15]
Edge effects due to uneven temperature.Do not stack plates during incubation.[14]

References

Application Notes: LLO (91-99) Peptide for In Vitro T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Listeriolysin O (LLO) (91-99) peptide, with the sequence GYKDGNEYI, is a well-characterized, immunodominant H2-K'd'-restricted CD8+ T-cell epitope derived from the pore-forming toxin Listeriolysin O of the intracellular bacterium Listeria monocytogenes.[1][2] LLO is crucial for the bacterium's escape from the phagolysosome into the host cell's cytosol, allowing its proteins to be processed and presented via the MHC class I pathway.[1][3] Consequently, the LLO (91-99) peptide is extensively used as a potent stimulus in immunological studies to activate and analyze Listeria-specific cytotoxic T lymphocytes (CTLs) in vitro. Its applications range from generating CTL lines and assessing T-cell effector functions to exploring vaccine strategies against intracellular pathogens.[1][4][5]

Mechanism of Action: Antigen Processing and Presentation

The LLO (91-99) peptide is presented to CD8+ T-cells through the endogenous MHC class I pathway.[3] Following the entry of Listeria monocytogenes into the cytosol, the LLO protein is degraded by the proteasome into smaller peptide fragments.[6] These peptides, including LLO (91-99), are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[3] In the ER, the peptide binds to nascent MHC class I molecules (H2-K'd' in BALB/c mice). The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.[3][7] This recognition event is the initial step in triggering a specific cytotoxic T-cell response.

MHCI_Pathway cluster_surface Cell Surface L_mono L. monocytogenes LLO_protein LLO Protein L_mono->LLO_protein Secretes Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_peptide LLO (91-99) Peptide Proteasome->LLO_peptide TAP TAP Transporter LLO_peptide->TAP Transport pMHC_complex LLO(91-99)-MHC-I Complex MHC_I Nascent MHC-I (H2-Kd) MHC_I->pMHC_complex Peptide Loading pMHC_surface Peptide-MHC-I Presentation pMHC_complex->pMHC_surface Transport to Surface

MHC Class I presentation pathway for LLO (91-99).

Quantitative Data Summary: LLO (91-99) Peptide Concentrations

The optimal concentration of LLO (91-99) for T-cell stimulation varies depending on the specific application, cell types, and desired outcome. Below is a summary of concentrations cited in the literature.

ApplicationPeptide ConcentrationCell SystemKey OutcomeReference
T-Cell Line Generation 10⁻⁹ M (1 nM)Irradiated peptide-pulsed spleen cells as APCs for responder spleen cells.Optimal in vitro expansion of LLO (91-99)-specific T-cell lines.[8][9]
T-Cell Line Propagation 10⁻¹⁰ M (0.1 nM)P815 cells transfected with B7.1 as APCs.Repeated restimulation to propagate CD8+ T-cell lines.[2]
Intracellular Cytokine Staining 10⁻⁶ M (1 µM)Spleen cells from immunized mice.Restimulation for 5 hours to detect IFN-γ and TNF-α production.[10]
ELISPOT Assay 2 µg/mL (~1.9 µM)Purified CD8+ T-cells with naive mononuclear cells as APCs.Measurement of antigen-specific IFN-γ recall responses.[11]
CTL Cytotoxicity Assay 10⁻⁶ M (1 µM)⁵¹Cr-labeled P815 target cells.Lysis of peptide-coated target cells by LLO (91-99)-specific CTLs.[8]
CTL Cytotoxicity Assay 5 µM⁵¹Cr-labeled J774 target cells.Assessment of cell-mediated cytotoxicity.[12]
Dendritic Cell Pulsing 5 µMBone marrow-derived dendritic cells (DCs).Induction of strong CD8+ T-cell responses and protection against listeriosis.[7]
Peptide Competition Assay 10⁻¹⁰ M (0.1 nM)P815 target cells.Used as the target peptide to estimate the affinity of other peptides for H2-K'd'.[6]

Experimental Protocols

Protocol 1: Generation of LLO (91-99)-Specific CD8+ T-Cell Lines

This protocol describes the in vitro expansion of LLO (91-99)-specific T-cells from splenocytes of L. monocytogenes-immunized mice.[8][9]

Materials:

  • Spleens from immunized BALB/c mice

  • LLO (91-99) peptide stock solution

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • Irradiated (e.g., 3000 rads) syngeneic spleen cells

  • Rat Con A supernatant (as a source of IL-2)

Methodology:

  • Prepare Responder Cells: Harvest spleens from mice immunized with L. monocytogenes 7 days prior. Prepare a single-cell suspension to serve as responder cells.

  • Prepare Stimulator Cells: Prepare a single-cell suspension from naive syngeneic mice to serve as antigen-presenting cells (APCs). Irradiate these cells to prevent their proliferation.

  • Peptide Pulsing: Incubate the irradiated APCs (e.g., 3 x 10⁷ cells) with 10⁻⁹ M LLO (91-99) peptide for 1 hour at 37°C.[8]

  • Co-culture: Mix the peptide-pulsed stimulator cells with the responder splenocytes (e.g., 3-4 x 10⁷ cells) in complete medium.

  • Restimulation: Restimulate the cultures every 7 days using freshly prepared, peptide-pulsed stimulator cells.[8]

  • Expansion: After the second restimulation, supplement the medium with 5% rat Con A supernatant to support T-cell proliferation.[8]

  • Analysis: After 7-14 days following the second stimulation, the expanded cell line can be characterized for phenotype (e.g., using CD8, CD44 antibodies and LLO (91-99) tetramers) and function.[4][13]

TCell_Line_Workflow cluster_prep Cell Preparation cluster_stim Stimulation & Culture cluster_analysis Analysis A Isolate splenocytes (Immunized Mouse) E Co-culture responder cells with pulsed APCs A->E B Isolate splenocytes (Naive Mouse) C Irradiate naive splenocytes (Stimulator APCs) B->C D Pulse APCs with 1 nM LLO (91-99) peptide C->D D->E F Restimulate weekly with fresh pulsed APCs E->F G Add IL-2 source (e.g., ConA supernatant) F->G H Characterize expanded CTL line (Phenotype & Function) G->H

Workflow for generating LLO (91-99)-specific CTL lines.
Protocol 2: Intracellular Cytokine Staining (ICS) Assay

This protocol is for the detection of cytokine production (e.g., IFN-γ, TNF-α) by LLO (91-99)-specific T-cells following short-term in vitro restimulation.[10]

Materials:

  • Splenocytes from immunized mice

  • LLO (91-99) peptide stock solution

  • Brefeldin A

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-IFN-γ, anti-TNF-α)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Methodology:

  • Cell Stimulation: Plate splenocytes (e.g., 1-2 x 10⁶ cells/well) in a 96-well plate. Stimulate the cells with 10⁻⁶ M LLO (91-99) peptide for a total of 5 hours at 37°C. Include an unstimulated control.[10]

  • Protein Transport Inhibition: During the final 4 hours of culture, add Brefeldin A (e.g., 10 µg/ml) to each well to block cytokine secretion and cause intracellular accumulation.[10]

  • Surface Staining: Harvest the cells and wash with FACS buffer. Stain for cell surface markers, such as CD8, by incubating with a fluorochrome-conjugated anti-CD8α antibody.

  • Fix and Permeabilize: Wash the cells to remove excess antibody. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies.[10]

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ and/or TNF-α.

ICS_Workflow A Isolate splenocytes from immunized mice B Stimulate with 1 µM LLO (91-99) (5 hours total) A->B C Add Brefeldin A (final 4 hours) B->C D Stain surface markers (e.g., anti-CD8) C->D E Fix and Permeabilize Cells D->E F Stain intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) E->F G Analyze by Flow Cytometry F->G

Workflow for Intracellular Cytokine Staining.
Protocol 3: Chromium (⁵¹Cr)-Release Cytotoxicity Assay

This assay measures the ability of LLO (91-99)-specific CTLs to lyse peptide-pulsed target cells.

Materials:

  • LLO (91-99)-specific CTL line (effector cells)

  • P815 mastocytoma cells (H2'd', target cells)

  • ⁵¹Cr (Sodium Chromate)

  • LLO (91-99) peptide

  • Complete RPMI-1640 medium

  • Gamma counter

Methodology:

  • Target Cell Labeling: Label P815 target cells by incubating them with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.

  • Peptide Pulsing: Resuspend the labeled target cells and split them into two groups. Pulse one group with an optimal concentration of LLO (91-99) peptide (e.g., 10⁻⁶ M) for 1 hour.[8] The other group remains unpulsed as a negative control.

  • Co-incubation: Plate the labeled target cells (e.g., 1 x 10⁴ cells/well) in a 96-well U-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Controls:

    • Spontaneous Release: Target cells incubated in medium alone.

    • Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

  • Measurement: After incubation, centrifuge the plate again. Harvest a portion of the supernatant from each well and measure the amount of ⁵¹Cr released using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

T-Cell Activation Signaling Pathway

Recognition of the LLO (91-99)-H2-K'd' complex by the T-Cell Receptor (TCR) and the CD8 co-receptor on a cytotoxic T-lymphocyte initiates a signaling cascade. This cascade leads to the activation of transcription factors that orchestrate the T-cell's effector functions, such as the production of cytotoxic granules and cytokines like IFN-γ and TNF-α.

TCell_Signaling cluster_membrane Cell-Cell Interface cluster_cascade Signaling Cascade cluster_nucleus T-Cell Effector Function pMHC LLO(91-99)-MHC-I on APC TCR_CD8 TCR / CD8 on T-Cell pMHC->TCR_CD8 Recognition Lck Lck TCR_CD8->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Downstream Downstream Signaling (e.g., LAT, PLCγ) ZAP70->Downstream TF Transcription Factors (NFAT, AP-1, NF-κB) Downstream->TF Activate Response Cytokine Production (IFN-γ, TNF-α) Cytotoxicity (Granzyme, Perforin) Proliferation TF->Response Induce

Simplified T-cell receptor signaling cascade.

References

Application of LLO (91-99) in Dendritic Cell Pulsing Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The listeriolysin O (LLO) peptide 91-99 (LLO91–99) is a well-characterized, immunodominant H2-Kd-restricted cytotoxic T lymphocyte (CTL) epitope derived from the bacterium Listeria monocytogenes. Due to its potent ability to induce robust CD8+ T-cell responses, LLO91–99 is widely utilized in immunological research, particularly in the development of vaccines and immunotherapies for infectious diseases and cancer.[1][2][3] Pulsing dendritic cells (DCs), the most potent antigen-presenting cells (APCs), with LLO91–99 ex vivo is a common strategy to generate antigen-specific T-cell responses for subsequent in vitro and in vivo studies.[1][2][4][5] These LLO91–99-pulsed DCs can effectively prime naive CD8+ T cells, leading to their differentiation into functional CTLs capable of recognizing and eliminating target cells presenting the LLO91–99 epitope.[2][3] This application note provides detailed protocols for the generation and pulsing of dendritic cells with LLO91–99, methods for assessing the resulting T-cell responses, and a summary of expected quantitative outcomes.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of LLO91–99-pulsed dendritic cells in eliciting immune responses.

Table 1: Upregulation of Dendritic Cell Activation Markers

MarkerTreatmentFold Increase / Percentage of Positive CellsReference
MHC Class I (H-2Kb)DC-LLO91–99 vaccinationIncreased percentage of positive cells[1][6]
MHC Class II (IAb)DC-LLO91–99 vaccinationFive-fold reduction in the percentage of positive cells[1][6]
CD40DC-GNP-LLO91–99Increased frequency of CD11c+MHC-II+CD40+ cells[7]
CD86DC-LLO91–99 vaccinationIncreased expression[1][6]
CD83DC-LLO91–99 vaccinationIncreased expression[1][6]
CD14DC-LLO91–99 vaccinationIncreased expression[1][6]

Table 2: LLO91–99-Specific CD8+ T-Cell Responses

AssayExperimental ConditionResultReference
Frequency of LLO91–99-specific CD8+ T cellsIntratracheal immunization with LPS-treated LLO91–99-pulsed DCsSignificantly higher occurrences of LLO91–99-specific CD8+ T cells in mediastinal lymph nodes[8]
IFN-γ ProductionSpleen cells from LLO91–99-transduced DC-vaccinated mice stimulated with LLO91–99 peptideSignificantly higher levels of IFN-γ compared to LLO91–99-pulsed DCs[2]
Cytotoxic T Lymphocyte (CTL) ActivityLDH release assay with LLO91–99-pulsed J774 target cellsMarkedly higher epitope-specific cytotoxicity in mice immunized with LPS-treated LLO91–99-pulsed DCs[8]
In vivo ProtectionC57BL/6 mice vaccinated with DC-GNP-LLO91–99 and challenged with Listeria~99% reduction in Listeria CFU in the spleen[7]
Frequency of IFN-γ-producing CD8+ T cellsVaccination with DC-LLO91–993.0% frequency in C57BL/6 mice[9]
Frequency of LLO91–99-specific CD8+ T cellsVaccination with DC-LLO91–991.22% of positive gated cells[10]

Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine bone marrow-derived dendritic cells, which are commonly used for peptide pulsing experiments.

Materials:

  • Bone marrow cells from mice (e.g., BALB/c or C57BL/6)

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4) (optional)

  • Non-treated petri dishes

Procedure:

  • Euthanize mice and isolate femurs and tibias.

  • Flush the bone marrow from the bones using a syringe with RPMI 1640 medium.

  • Create a single-cell suspension by passing the bone marrow through a cell strainer.

  • Lyse red blood cells using ACK lysis buffer, if necessary.

  • Wash the cells with RPMI 1640 and resuspend them in complete RPMI 1640 medium.

  • Culture the cells in non-treated petri dishes at a density of 2 x 106 cells/ml in complete RPMI 1640 supplemented with 20 ng/ml of GM-CSF and optionally 10 ng/ml of IL-4.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh complete RPMI 1640 with GM-CSF.

  • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature dendritic cells.

Protocol 2: Pulsing Dendritic Cells with LLO (91-99) Peptide

This protocol details the procedure for loading BMDCs with the LLO91–99 peptide.

Materials:

  • Immature dendritic cells (from Protocol 1)

  • LLO91–99 peptide (GYKDGNEYI)

  • Complete RPMI 1640 medium

  • Human β2-microglobulin (optional, can enhance peptide binding to MHC class I)

  • Lipopolysaccharide (LPS) (for DC maturation)

Procedure:

  • Harvest the immature dendritic cells and wash them with RPMI 1640.

  • Resuspend the cells in complete RPMI 1640 at a concentration of 1-2 x 106 cells/ml.

  • Add the LLO91–99 peptide to the cell suspension at a final concentration of 5-10 µM.[2] Some protocols may use concentrations up to 100 µg/ml.[11]

  • Optionally, add human β2-microglobulin at a concentration of 5 µg/ml to stabilize the peptide-MHC complex.[12]

  • Incubate the cells with the peptide for 1-4 hours at 37°C with gentle mixing.[13][14] Some protocols suggest a longer incubation of up to 24 hours.[11]

  • For DC maturation, add LPS at a final concentration of 250 ng/ml and incubate for an additional 16-24 hours.[8]

  • After incubation, wash the peptide-pulsed dendritic cells twice with PBS or RPMI 1640 to remove excess peptide.

  • The LLO91–99-pulsed dendritic cells are now ready for use in T-cell co-culture assays or for in vivo vaccination.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in LLO91–99-pulsed dendritic cell experiments.

LLO_Pulsing_Workflow Experimental Workflow for LLO(91-99) Pulsed DC Experiments cluster_DC_Generation DC Generation cluster_DC_Pulsing DC Pulsing & Maturation cluster_T_Cell_Activation T-Cell Activation cluster_Downstream_Assays Downstream Assays BM_Isolation Bone Marrow Isolation BM_Culture Culture with GM-CSF BM_Isolation->BM_Culture Immature_DC Immature Dendritic Cells BM_Culture->Immature_DC Peptide_Pulsing Incubate with LLO(91-99) Peptide Immature_DC->Peptide_Pulsing LPS_Stimulation Maturation with LPS Peptide_Pulsing->LPS_Stimulation Pulsed_DC Mature LLO(91-99)-Pulsed DC LPS_Stimulation->Pulsed_DC Co_culture Co-culture with Naive T-cells Pulsed_DC->Co_culture In_Vivo In Vivo Vaccination & Challenge Pulsed_DC->In_Vivo CTL_Activation CTL Activation & Proliferation Co_culture->CTL_Activation CTL_Assay Cytotoxicity Assay CTL_Activation->CTL_Assay Cytokine_Analysis Cytokine Analysis (IFN-γ, IL-12) CTL_Activation->Cytokine_Analysis

Caption: Workflow for LLO(91-99) Pulsed DC Experiments.

MHC_Class_I_Pathway MHC Class I Presentation of Exogenous LLO(91-99) cluster_Extracellular Extracellular cluster_DC_Cytoplasm Dendritic Cell Cytoplasm cluster_Cell_Surface Cell Surface LLO_peptide LLO(91-99) Peptide Endosome Endosome LLO_peptide->Endosome Endocytosis Proteasome Proteasome Endosome->Proteasome Cross-presentation pathway TAP TAP Transporter Proteasome->TAP Peptide fragments ER Endoplasmic Reticulum TAP->ER Peptide_MHC_I LLO(91-99)-MHC I Complex ER->Peptide_MHC_I Peptide Loading MHC_I MHC Class I MHC_I->ER Surface_Complex LLO(91-99)-MHC I on Cell Surface Peptide_MHC_I->Surface_Complex Transport to surface TCR T-Cell Receptor (TCR) on CD8+ T-cell Surface_Complex->TCR Antigen Presentation

Caption: MHC Class I Presentation of LLO(91-99).

Conclusion

The use of LLO91–99 peptide-pulsed dendritic cells is a powerful and versatile tool in immunology. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this system for studying T-cell activation, vaccine development, and cancer immunotherapy. The ability of LLO91–99 to induce a potent Th1-biased immune response, characterized by the production of IFN-γ and the generation of cytotoxic T lymphocytes, underscores its importance in the field.[1][6][8] Successful application of these methods will enable further advancements in our understanding of immune responses to intracellular pathogens and tumors.

References

LLO (91-99) Peptide in Cancer Immunotherapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The LLO (91-99) peptide, an immunodominant epitope from Listeria monocytogenes listeriolysin O, has emerged as a potent tool in cancer immunotherapy research. Its ability to elicit robust, specific cytotoxic T lymphocyte (CTL) responses makes it a compelling candidate for the development of novel cancer vaccines and immunotherapeutic strategies. These application notes provide an overview of the utility of the LLO (91-99) peptide and detailed protocols for its use in preclinical cancer models.

Introduction

Listeriolysin O (LLO) is a pore-forming toxin crucial for the intracellular life cycle of Listeria monocytogenes. The amino acid sequence 91-99 of LLO (GYKDGNEYI) is a well-characterized H-2Kd-restricted epitope that is processed by antigen-presenting cells (APCs) and presented via MHC class I molecules.[1] This presentation leads to the activation of CD8+ T cells, which are critical for clearing Listeria-infected cells and, importantly, can be redirected to recognize and eliminate tumor cells.[2] Research has demonstrated the antineoplastic activity of LLO (91-99) in various cancer models, particularly melanoma and bladder cancer, when delivered via dendritic cell (DC) vaccines or nanoparticle-based platforms.[3][4]

The core of its anti-tumor efficacy lies in its capacity to:

  • Induce potent tumor-specific CD8+ T cell responses: LLO (91-99)-based vaccines stimulate the proliferation of cytotoxic T lymphocytes that can infiltrate the tumor microenvironment.[5]

  • Modulate the tumor microenvironment: Treatment with LLO (91-99) has been shown to decrease the populations of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6]

  • Enhance the efficacy of checkpoint inhibitors: Combination therapies with anti-PD-1 or anti-CTLA-4 antibodies have shown synergistic effects in tumor regression.[6][7]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the efficacy of LLO (91-99) peptide-based immunotherapies.

Table 1: Efficacy of DC-LLO (91-99) Vaccine in a Murine Melanoma Model

Treatment GroupMean Tumor Size Reduction (vs. Non-vaccinated)Survival RateReference
DC-LLO(91-99)10-fold at day 7, 30-fold at day 14Significantly enhanced[3]

Table 2: Immunomodulatory Effects of DC-LLO (91-99) Vaccine in the Tumor Microenvironment

Immune Cell PopulationChange in Percentage (vs. Non-vaccinated)Reference
CD4+CD25high Treg cells2.4-fold reduction[3]
CD11b+CD14+ monocytes/macrophagesEnhanced numbers[3]
CD49b+ NK cellsEnhanced numbers[3]

Table 3: Efficacy of GNP-LLO (91-99) Nanovaccine in a Murine Bladder Cancer Model

Treatment GroupTumor Volume Reduction (vs. Untreated)Reference
GNP-LLO(91-99)4.7-fold[8]

Table 4: Changes in Tumor-Infiltrating Lymphocytes (TILs) after GNP-LLO (91-99) Nanovaccine Treatment in a Murine Bladder Cancer Model

Immune Cell PopulationChange in Percentage (vs. Untreated)Reference
CD4+ T cellsIncreased[8]
CD8+ T cellsIncreased[8]
B cellsIncreased[8]
Functional antigen-presenting DCsIncreased[8]
Myeloid-derived suppressor cells (MDSCs)Reduced[8]
Suppressor T cells (Tregs)Reduced[8]

Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) and Pulsing with LLO (91-99) Peptide

This protocol describes the generation of murine BMDCs and their subsequent loading with the LLO (91-99) peptide for use as a cellular vaccine.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • LLO (91-99) peptide (GYKDGNEYI)

  • 70% Ethanol

  • Sterile dissection tools

  • Cell scrapers

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolation of Bone Marrow Progenitors:

    • Euthanize a mouse by an approved method.

    • Sterilize the mouse with 70% ethanol.

    • Aseptically dissect the femurs and tibias.

    • Remove all muscle tissue from the bones.

    • Cut the ends of the bones and flush the marrow with RPMI-1640 using a syringe and a 25-gauge needle.

    • Create a single-cell suspension by gently passing the marrow through the syringe.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the pellet in complete RPMI medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).

  • Differentiation of BMDCs:

    • Plate the bone marrow cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • Incubate at 37°C with 5% CO2.

    • On day 3, gently swirl the plates and aspirate 75% of the medium and replace it with fresh complete RPMI containing GM-CSF and IL-4.

    • On day 6, collect the non-adherent and loosely adherent cells. These are immature DCs.

  • Pulsing of DCs with LLO (91-99) Peptide:

    • Wash the immature DCs with sterile PBS.

    • Resuspend the cells in serum-free RPMI medium.

    • Add the LLO (91-99) peptide to a final concentration of 5-10 µg/mL.

    • Incubate for 24 hours at 37°C with 5% CO2.

    • Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.

    • The DC-LLO(91-99) vaccine is now ready for administration.

Protocol 2: In Vivo Murine Melanoma Model and Immunotherapy

This protocol outlines the establishment of a subcutaneous B16-F10 melanoma model and subsequent treatment with a DC-LLO(91-99) vaccine.

Materials:

  • B16-F10 melanoma cell line

  • 6-8 week old C57BL/6 mice

  • Complete RPMI medium

  • Sterile PBS

  • Syringes and needles (27-gauge)

  • Calipers

  • DC-LLO(91-99) vaccine (from Protocol 1)

Procedure:

  • Tumor Cell Implantation:

    • Culture B16-F10 cells to 80-90% confluency.

    • Harvest the cells and wash them twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the right flank of each mouse.

  • Vaccination:

    • Seven days after tumor cell implantation, when tumors are palpable, begin the vaccination regimen.

    • Administer 5 x 10^5 DC-LLO(91-99) cells in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

    • Administer a booster vaccination on day 14.

  • Monitoring and Endpoint:

    • Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Monitor the health of the mice regularly.

    • The experiment can be terminated when tumors in the control group reach a predetermined size or when signs of distress are observed.

    • At the endpoint, tumors and spleens can be harvested for further analysis (e.g., FACS, ELISpot).

Protocol 3: Analysis of LLO (91-99)-Specific T Cell Responses by ELISpot

This protocol details the use of an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ-secreting T cells specific for the LLO (91-99) epitope.

Materials:

  • Mouse IFN-γ ELISpot kit

  • Spleens from immunized and control mice

  • LLO (91-99) peptide

  • Complete RPMI medium

  • Sterile dissection tools

  • 70 µm cell strainer

  • Red Blood Cell Lysis Buffer

  • ELISpot plate reader

Procedure:

  • Preparation of Splenocytes:

    • Aseptically harvest spleens from mice.

    • Prepare single-cell suspensions by mashing the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

    • Wash the splenocytes twice with complete RPMI medium.

    • Count the viable cells and resuspend to a concentration of 5 x 10^6 cells/mL.

  • ELISpot Assay:

    • Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the kit instructions.

    • Wash the plate and block non-specific binding.

    • Add 2.5 x 10^5 splenocytes per well.

    • Stimulate the cells by adding LLO (91-99) peptide to a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2.

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

    • Incubate and wash, then add the streptavidin-HRP conjugate.

    • Develop the spots with the substrate solution until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Visualizations

Signaling Pathways and Experimental Workflows

LLO_Peptide_Antigen_Presentation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell LLO_Peptide LLO (91-99) Peptide MHC_I MHC Class I LLO_Peptide->MHC_I Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Formation TCR T Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 Co-receptor Peptide_MHC->CD8 Activation T Cell Activation TCR->Activation

Caption: Antigen presentation of LLO (91-99) peptide by an APC to a CD8+ T cell.

T_Cell_Activation_Signaling cluster_membrane Cell Membrane Interaction cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Transcription TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activates Peptide_MHC Peptide-MHC I Peptide_MHC->TCR_CD3 Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates AP1 AP-1 LAT->AP1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKCθ DAG->PKC NFAT NFAT Ca_release->NFAT Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (IFN-γ, Granzymes, Perforin) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified CD8+ T cell activation signaling cascade.

CTL_Killing_Mechanism cluster_granule Granule Exocytosis Pathway cluster_fas Fas/FasL Pathway CTL Cytotoxic T Lymphocyte (CTL) Perforin Perforin CTL->Perforin Releases Granzymes Granzymes CTL->Granzymes Releases FasL FasL Tumor_Cell Tumor Cell Pore_Formation Pore Formation Fas Fas Receptor Perforin->Tumor_Cell Targets Granzymes->Pore_Formation Enters through Caspase_Activation Caspase Activation Pore_Formation->Caspase_Activation Apoptosis Tumor Cell Apoptosis Caspase_Activation->Apoptosis FasL->Fas Binds to DISC DISC Formation Fas->DISC Caspase_Cascade Caspase Cascade DISC->Caspase_Cascade Caspase_Cascade->Apoptosis Experimental_Workflow start Start BMDC_Generation Generate BMDCs from Mice start->BMDC_Generation Tumor_Implantation Subcutaneous Tumor Implantation (e.g., B16-F10) start->Tumor_Implantation Peptide_Pulsing Pulse DCs with LLO(91-99) Peptide BMDC_Generation->Peptide_Pulsing Vaccination Vaccinate Tumor-Bearing Mice with DC-LLO(91-99) Peptide_Pulsing->Vaccination Tumor_Implantation->Vaccination Monitoring Monitor Tumor Growth and Survival Vaccination->Monitoring Analysis Immunological Analysis (FACS, ELISpot) Monitoring->Analysis end End Analysis->end

References

Application Notes: Inducing CTL Responses in Mice with LLO (91-99)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Listeriolysin O (LLO) is a critical virulence factor secreted by the intracellular bacterium Listeria monocytogenes. The peptide fragment spanning amino acids 91-99 of LLO (sequence: GYKDGNEYI) is an immunodominant, H2-Kd-restricted epitope in BALB/c mice.[1] When processed by antigen-presenting cells (APCs), this peptide is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented to CD8+ T cells.[2][3] This presentation stimulates a robust cytotoxic T lymphocyte (CTL) response, which is crucial for clearing Listeria-infected cells.[2] The potent immunogenicity of LLO (91-99) has led to its widespread use as a model antigen in immunology and as a candidate for vaccine development against both infectious diseases and cancer.[4][5]

These notes provide an overview of the methodologies and expected outcomes when using the LLO (91-99) peptide to elicit CTL responses in murine models.

Data Presentation: Efficacy of LLO (91-99) Immunization Strategies

The following tables summarize quantitative data from various studies, highlighting the effectiveness of different LLO (91-99) delivery methods in inducing CTL responses and protective immunity.

Table 1: CTL Frequency and Function

Immunization StrategyMouse StrainAssayLLO (91-99) Specific CD8+ T Cell ResponseKey Cytokine(s)Reference
LLO (91-99) Pulsed Dendritic Cells (DCs)C57BL/6Intraperitoneal Injection94% protection rate against L. monocytogenes infection.IFN-γ[2]
LPS-activated, LLO (91-99) Pulsed DCsBALB/cIntratracheal InjectionSignificantly increased frequency of tetramer+ CD8+ T cells in mediastinal lymph nodes.High IFN-γ production.[6]
DC-GNP-LLO (91-99) VaccineNot SpecifiedIn Vitro Stimulation3.42% of CD8+ T cells were LLO-specific and IFN-γ+.High levels of MCP-1, TNF-α, IFN-γ, and IL-12.[7]
LLO (91-99) Minigene-transduced DCsBALB/cIntravenous InjectionEffective lysis of peptide-pulsed target cells.High IFN-γ production.[8]
L. monocytogenes InfectionBALB/cIntravenous Infection1.2-1.5% of splenic CD8+ T cells at day 7 (peak response).Not Specified[9]

Table 2: Protective Immunity Following Challenge

Immunization StrategyMouse StrainChallengeOutcomeReference
LLO (91-99) Loaded DCsC57BL/6L. monocytogenes94% protection rate; reduced liver granulomatous lesions.[2]
LPS-activated, LLO (91-99) Pulsed DCsBALB/cRespiratory L. monocytogenesProtected mice against lethal infection.[6]
LLO (91-99) Minigene-transduced DCsBALB/cL. monocytogenes1-log fewer CFU in spleens compared to minigene DNA vaccine.[8]
DC-GNP-LLO (91-99) VaccineNot SpecifiedL. monocytogenesHigh levels of protection, correlated with IL-12 production.[7]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and a general experimental workflow for using LLO (91-99) to generate a CTL response.

MHCI_Pathway cluster_extra LLO LLO Protein (from L. monocytogenes) Proteasome Proteasome LLO->Proteasome Degradation LLO_peptide LLO (91-99) Peptide Proteasome->LLO_peptide TAP TAP Transporter LLO_peptide->TAP Transport MHC MHC Class I (H2-Kd) TAP->MHC Peptide Loading MHC_peptide Peptide-MHC Complex TCR TCR MHC_peptide->TCR Recognition & Activation CTL CD8+ CTL

Caption: MHC Class I presentation pathway for LLO (91-99) epitope.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Prepare Immunogen (e.g., Peptide-pulsed DCs) C Primary Immunization (Day 0) A->C B Prepare Mice (e.g., BALB/c) B->C D Booster Immunization (Optional, e.g., Day 14) C->D E Harvest Splenocytes/Lymph Nodes (e.g., Day 7 post-final immunization) C->E if no booster D->E F Assess CTL Response E->F J Optional: In Vivo Challenge (L. monocytogenes or Tumor) E->J G In Vitro Restimulation F->G H Quantify Specific T-cells (Tetramer Staining) F->H I Assess Function (ELISpot, ICS, Cytotoxicity Assay) F->I

Caption: General experimental workflow for LLO (91-99) immunization in mice.

Experimental Protocols

Protocol 1: Preparation and Immunization with LLO (91-99) Peptide-Pulsed Dendritic Cells (DCs)

This protocol is adapted from methodologies used for generating DC-based vaccines.[6][8]

Materials:

  • Bone marrow from BALB/c mice

  • Recombinant murine GM-CSF and IL-4

  • RPMI 1640 medium with 10% FBS, L-glutamine, and antibiotics

  • LLO (91-99) peptide (GYKDGNEYI)

  • Lipopolysaccharide (LPS) (optional, for DC maturation)

  • Phosphate-buffered saline (PBS)

  • 6-well and 96-well culture plates

Procedure:

  • DC Generation:

    • Harvest bone marrow from the femurs and tibias of BALB/c mice.

    • Culture bone marrow cells in RPMI 1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • On day 3, replace the culture medium with fresh medium containing cytokines.

    • On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.

  • DC Pulsing and Maturation:

    • Resuspend the immature DCs at a concentration of 2 x 106 cells/mL in RPMI 1640.[8]

    • Add LLO (91-99) peptide to a final concentration of 5 µM.[8]

    • Incubate for 2 hours at room temperature or 4 hours at 37°C with gentle mixing.[8]

    • (Optional) For enhanced immunogenicity, add LPS to a final concentration of 1 µg/mL during the last 4-6 hours of incubation to mature the DCs.[6]

    • Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.

  • Immunization:

    • Resuspend the final washed DC pellet in sterile PBS.

    • Inject 5 x 105 peptide-pulsed DCs per mouse via the intraperitoneal (i.p.) or intravenous (i.v.) route.[2]

    • A booster immunization can be given 7-14 days after the primary immunization, if required.

Protocol 2: Assessment of LLO (91-99)-Specific CTLs by ELISpot Assay

This protocol outlines the measurement of IFN-γ secreting cells, a key indicator of a Th1-type CTL response.[10][11]

Materials:

  • 96-well ELISpot plates (e.g., PVDF-membrane)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (or HRP)

  • Substrate for AP (BCIP/NBT) or HRP (AEC)

  • Spleens from immunized and control mice

  • LLO (91-99) peptide

  • RPMI 1640 medium with 10% FBS

  • ACK lysis buffer (for red blood cell lysis)

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.

  • Cell Preparation:

    • Harvest spleens from immunized mice 7-10 days post-final immunization.

    • Prepare single-cell suspensions by mechanical disruption.

    • Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with RPMI medium.

    • Count viable cells and resuspend to a concentration of 5 x 106 cells/mL.

  • Cell Stimulation:

    • Add 100 µL of the splenocyte suspension (5 x 105 cells) to each well of the coated ELISpot plate.

    • Add LLO (91-99) peptide to the appropriate wells at a final concentration of 1-10 µM for stimulation.

    • Include negative control wells (splenocytes with no peptide) and positive control wells (splenocytes with a mitogen like Concanavalin A).

    • Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[11]

  • Detection and Development:

    • Wash the plates thoroughly with PBS containing 0.05% Tween 20 (PBS-T).

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash plates with PBS-T.

    • Add streptavidin-AP (or -HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash plates and add the colorimetric substrate.

    • Stop the reaction by washing with water once spots have developed.

    • Air dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

References

Methodology for LLO (91-99) Based Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies involved in the development of vaccines based on the Listeriolysin O (LLO) 91-99 epitope. It includes detailed protocols for key experiments, quantitative data summaries from preclinical studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Listeriolysin O (LLO) is a crucial virulence factor of Listeria monocytogenes and a potent immunogen. The peptide spanning amino acids 91-99 of LLO (LLO 91-99) is an immunodominant epitope presented by MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs).[1][2] This characteristic makes LLO (91-99) a promising candidate for the development of subunit vaccines against listeriosis and as an adjuvant in cancer immunotherapy.[2][3]

These application notes provide detailed methodologies for the synthesis of the LLO (91-99) peptide, its formulation into various vaccine platforms, and the subsequent evaluation of its immunogenicity and efficacy in preclinical mouse models.

Data Presentation

The following tables summarize quantitative data from various studies on LLO (91-99)-based vaccines, providing a comparative overview of their efficacy and the immune responses they elicit.

Table 1: Efficacy of LLO (91-99) Based Vaccines in Preclinical Models

Vaccine PlatformAdjuvantChallenge ModelProtection EfficacyReference
Dendritic Cells (DCs) pulsed with LLO (91-99)NoneListeria monocytogenes94% reduction in bacterial load[2]
Gold Nanoparticles (GNP)-LLO (91-99)NoneB16OVA Melanoma72% reduction in tumor volume[4]
GNP-LLO (91-99)Advax™Listeria monocytogenes~60% reduction in CFU[5]
DC-GNP-LLO (91-99)NoneListeria monocytogenes99% reduction in CFU[5]
Lactococcus lactis expressing LLONoneListeria monocytogenesSignificant protection against lethal challenge[6]
DNA vaccine encoding LLO (91-99)NoneListeria monocytogenesPartial protection[7]

Table 2: Immunological Responses to LLO (91-99) Based Vaccines

Vaccine PlatformAdjuvantImmune ReadoutMagnitude of ResponseReference
DC-GNP-LLO (91-99)None% of LLO (91-99)-specific IFN-γ+ CD8+ T cells3.42%[5]
DC-LLO (91-99)None% of LLO (91-99)-specific IFN-γ+ CD8+ T cells1.22%[5]
LPS-activated DCs pulsed with LLO (91-99)LPS% of LLO (91-99)-specific CD8+ T cells in MLN~1.5%[8]
DNA vaccine encoding Kd/LLO (91-99) SCTNoneIFN-γ producing cells (ELISPOT)Significant increase over control[7]
Lactococcus lactis expressing LLONoneLLO (91-99)-specific IFN-γ secreting cells (ELISPOT)Significant number of spots detected[6]
GNP-LLO (91-99)Advax™LLO (91-99)-specific IFN-γ+ CD8+ T cellsIncreased frequency post-challenge
GNP-LLO (91-99)NoneIncreased percentages of CD4+ and CD8+ T cells in TILsSignificant increase[9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in the development and evaluation of LLO (91-99)-based vaccines.

Protocol 1: Solid-Phase Peptide Synthesis of LLO (91-99)

This protocol describes the synthesis of the LLO (91-99) peptide (Sequence: GYKDGNEYI) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the LLO (91-99) sequence from C-terminus to N-terminus.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

    • Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

    • Lyophilize the pure peptide fractions to obtain a white powder.

Protocol 2: Preparation of Gold Nanoparticle (GNP)-LLO (91-99) Conjugates

This protocol describes the synthesis of gold nanoparticles and their conjugation with the LLO (91-99) peptide.

Materials:

  • Tetrachloroauric acid (HAuCl4)

  • Sodium borohydride (NaBH4)

  • Thiol-modified LLO (91-99) peptide

  • Milli-Q water

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Synthesis of Gold Nanoparticles:

    • Prepare an aqueous solution of HAuCl4.

    • Rapidly add a freshly prepared, ice-cold solution of NaBH4 to the HAuCl4 solution with vigorous stirring.

    • The solution should change color to a ruby-red, indicating the formation of gold nanoparticles.

    • Continue stirring for 15-30 minutes.

  • Conjugation of LLO (91-99) to GNPs:

    • Prepare a solution of thiol-modified LLO (91-99) peptide in Milli-Q water.

    • Add the peptide solution to the GNP solution and stir gently overnight at room temperature. The thiol group on the peptide will form a dative bond with the gold surface.

  • Purification and Characterization:

    • Centrifuge the GNP-peptide solution to pellet the conjugates and remove any unbound peptide.

    • Resuspend the pellet in sterile PBS.

    • Characterize the size and morphology of the GNP-LLO (91-99) conjugates using TEM.

    • Determine the hydrodynamic diameter and zeta potential using DLS.

    • Quantify the amount of peptide conjugated to the nanoparticles using a suitable method (e.g., UV-Vis spectroscopy or a BCA protein assay).

Protocol 3: Mouse Immunization

This protocol outlines a general procedure for immunizing mice with LLO (91-99)-based vaccines. The specific dose, route, and adjuvant should be optimized for each vaccine formulation.

Materials:

  • LLO (91-99) vaccine formulation (e.g., peptide in PBS, peptide with adjuvant, GNP-LLO (91-99))

  • Adjuvant (e.g., Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), TiterMax Gold, Advax™)

  • Sterile PBS

  • Syringes and needles

  • BALB/c or C57BL/6 mice (6-8 weeks old)

Procedure:

  • Vaccine Preparation:

    • If using an adjuvant like CFA/IFA, emulsify the peptide solution with the adjuvant according to the manufacturer's instructions.

    • Dilute the final vaccine formulation to the desired concentration in sterile PBS.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Inject mice with the vaccine preparation. For example, subcutaneously (s.c.) at the base of the tail or intraperitoneally (i.p.). A typical dose for peptide vaccines is 50-100 µg of peptide per mouse.

    • Booster Immunizations (e.g., Day 14, Day 21): Administer one or two booster immunizations using the same route and dose as the primary immunization. If CFA was used for the primary immunization, use IFA for subsequent boosts.

  • Blood and Spleen Collection:

    • Collect blood samples via tail bleed or cardiac puncture at desired time points to analyze antibody responses.

    • At the end of the experiment (e.g., 7-14 days after the final boost), euthanize the mice and aseptically harvest the spleens for immunological assays.

Protocol 4: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

This protocol is for the detection of LLO (91-99)-specific IFN-γ-secreting cells from the spleens of immunized mice.

Materials:

  • ELISPOT plates (e.g., PVDF membrane)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • LLO (91-99) peptide

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Single-cell suspension of splenocytes

  • ELISPOT plate reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.

    • Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with sterile PBS.

    • Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Add splenocytes to the wells (e.g., 2-5 x 105 cells/well).

    • Add LLO (91-99) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (cells only, no peptide) and positive control wells (cells with a mitogen like Concanavalin A or PMA/Ionomycin).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST, followed by 2 washes with PBS.

  • Spot Development and Analysis:

    • Add the appropriate substrate (BCIP/NBT for AP, AEC for HRP) and incubate until spots develop.

    • Stop the reaction by washing with water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISPOT plate reader.

Protocol 5: Intracellular Cytokine Staining (ICS) for CD8+ T cells

This protocol is for the detection of intracellular IFN-γ in LLO (91-99)-specific CD8+ T cells by flow cytometry.

Materials:

  • Single-cell suspension of splenocytes

  • LLO (91-99) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-mouse CD16/32 (Fc block)

  • Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-γ

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend splenocytes in complete RPMI-1640 medium.

    • Stimulate the cells with LLO (91-99) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.

    • Include an unstimulated control (cells with protein transport inhibitor only).

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with anti-mouse CD16/32 for 10-15 minutes.

    • Add fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD3+CD8+ lymphocytes and then determining the percentage of IFN-γ+ cells within this population.

Mandatory Visualizations

Signaling Pathway

LLO_91_99_MHC_Class_I_Presentation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell LLO_vaccine LLO (91-99) Vaccine (e.g., peptide, GNP) Phagosome Phagosome LLO_vaccine->Phagosome Endocytosis Cytosol Cytosol Phagosome->Cytosol Escape/Delivery Proteasome Proteasome Cytosol->Proteasome Degradation (if part of a larger protein) LLO_peptide LLO (91-99) peptide Proteasome->LLO_peptide TAP TAP Transporter LLO_peptide->TAP ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I ER->MHC_I MHC_I_peptide MHC I-LLO (91-99) Complex MHC_I->MHC_I_peptide Peptide Loading Cell_surface Cell Surface MHC_I_peptide->Cell_surface Transport TCR T Cell Receptor (TCR) MHC_I_peptide->TCR Recognition CD8 CD8 MHC_I_peptide->CD8 Activated_T_Cell Activated CD8+ T Cell (CTL) TCR->Activated_T_Cell Activation Cytokines IFN-γ, TNF-α Activated_T_Cell->Cytokines Secretion Cytotoxicity Target Cell Lysis Activated_T_Cell->Cytotoxicity Effector Function Vaccine_Development_Workflow cluster_Formulation Vaccine Formulation cluster_Preclinical Preclinical Evaluation cluster_Immunoassays Immunological Assays Peptide_Synthesis LLO (91-99) Peptide Synthesis (Protocol 1) Vaccine_Formulation Vaccine Formulation (e.g., with Adjuvant, GNP conjugation - Protocol 2) Peptide_Synthesis->Vaccine_Formulation Immunization Animal Immunization (Protocol 3) Vaccine_Formulation->Immunization Spleen_Harvest Spleen and Blood Collection Immunization->Spleen_Harvest Challenge Listeria monocytogenes Challenge Immunization->Challenge ELISPOT ELISPOT Assay (IFN-γ) (Protocol 4) Spleen_Harvest->ELISPOT ICS Intracellular Cytokine Staining (ICS) (Protocol 5) Spleen_Harvest->ICS CTL_Assay CTL Cytotoxicity Assay Spleen_Harvest->CTL_Assay Efficacy_Assessment Efficacy Assessment (Bacterial Load, Survival) Challenge->Efficacy_Assessment

References

Application Notes and Protocols: Coupling LLO (91-99) Peptide to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Listeriolysin O (LLO) 91-99 peptide (Sequence: GYKDGNEYI) is a well-characterized, MHC class I-restricted T-cell epitope derived from the bacterium Listeria monocytogenes.[1][2][3] Due to its ability to induce potent cytotoxic T lymphocyte (CTL) responses, the LLO (91-99) peptide is of significant interest in the development of immunotherapies and vaccines against cancer and infectious diseases.[1][2][3] Coupling the LLO (91-99) peptide to nanoparticles (NPs) offers several advantages, including enhanced stability, improved delivery to antigen-presenting cells (APCs), and the potential for multivalent presentation, thereby augmenting the immune response.[4][5]

These application notes provide an overview of common techniques for conjugating the LLO (91-99) peptide to various nanoparticle platforms. Detailed protocols for key conjugation chemistries are provided to guide researchers in the development of LLO (91-99)-based nanomedicines.

Overview of Coupling Techniques

The choice of coupling strategy depends on the nanoparticle material, the available functional groups on both the peptide and the nanoparticle, and the desired characteristics of the final conjugate. Both covalent and non-covalent methods can be employed. Covalent strategies generally offer higher stability and are the focus of these protocols.

Here is a summary of common covalent coupling techniques:

Coupling ChemistryNanoparticle Functional GroupPeptide Functional GroupKey ReagentsAdvantagesDisadvantages
EDC/NHS Chemistry Carboxyl (-COOH)Amine (-NH2)EDC, Sulfo-NHSForms stable amide bond, well-established, can be done in aqueous solutions.[6][7][8]Potential for cross-linking if the peptide also contains carboxyl groups, EDC is moisture sensitive.[6]
Maleimide-Thiol Chemistry MaleimideThiol (-SH)TCEP or DTT (for disulfide reduction)Highly specific reaction at neutral pH, forms a stable thioether bond.[9][10][11]Requires a cysteine residue in the peptide, maleimide groups can hydrolyze at high pH.[10]
Click Chemistry (CuAAC) Alkyne or AzideAzide or AlkyneCopper (I) catalyst, ligand (e.g., THPTA)High efficiency and specificity, bio-orthogonal.[12][13][14][15]Requires modified peptide and nanoparticle, potential for copper cytotoxicity (can be mitigated with ligands).[12]
Direct Thiol Coupling (for Gold NPs) Gold SurfaceThiol (-SH)-Simple one-step process, forms a strong gold-sulfur bond.[16][17][18]Only applicable to gold or other specific metal nanoparticles, requires a cysteine residue.

Experimental Protocols

EDC/NHS Coupling of LLO (91-99) to Carboxylated Nanoparticles

This protocol describes the two-step carbodiimide reaction to conjugate the N-terminal amine of the LLO (91-99) peptide to carboxylated nanoparticles (e.g., PLGA, silica, or carboxyl-functionalized gold nanoparticles).

Workflow Diagram:

EDC_NHS_Coupling NP_COOH Carboxylated Nanoparticles Activation Activation NP_COOH->Activation Activated_NP NHS-activated Nanoparticles Activation->Activated_NP 15-30 min EDC_NHS EDC / Sulfo-NHS in MES Buffer (pH 6.0) EDC_NHS->Activation Washing1 Washing Activated_NP->Washing1 Coupling Coupling Washing1->Coupling Conjugate LLO(91-99)-NP Conjugate Coupling->Conjugate 2-4 hours LLO9199 LLO (91-99) Peptide in PBS (pH 7.4) LLO9199->Coupling Quenching Quenching Conjugate->Quenching Washing2 Washing & Purification Quenching->Washing2 30 min Quench_Sol Quenching Solution (e.g., Tris, Ethanolamine) Quench_Sol->Quenching Final_Product Purified LLO(91-99)-NP Conjugate Washing2->Final_Product

Caption: Workflow for EDC/NHS coupling of LLO (91-99) to nanoparticles.

Materials:

  • Carboxylated Nanoparticles (e.g., 1 mg/mL)

  • LLO (91-99) Peptide

  • Activation Buffer: 50 mM MES buffer, pH 6.0[6]

  • Coupling Buffer: 1x PBS, pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: 1x PBS with 0.05% Tween-20

  • Storage Buffer: 1x PBS

Protocol:

  • Nanoparticle Preparation:

    • Resuspend carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[8]

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A common starting molar ratio is a 2-5 fold excess of EDC/Sulfo-NHS over the available carboxyl groups on the nanoparticles.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Washing:

    • Centrifuge the activated nanoparticles to pellet them. The speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant and resuspend the pellet in Coupling Buffer.

    • Repeat the washing step twice to remove excess EDC and Sulfo-NHS.

  • Peptide Coupling:

    • Dissolve the LLO (91-99) peptide in Coupling Buffer at a desired concentration (e.g., 1 mg/mL). The molar ratio of peptide to nanoparticles should be optimized.

    • Add the peptide solution to the washed, activated nanoparticles.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification:

    • Centrifuge the nanoparticle conjugate to pellet them.

    • Wash the pellet with Washing Buffer three times to remove unbound peptide and quenching reagents.

    • Resuspend the final purified conjugate in Storage Buffer.

  • Characterization:

    • Measure the size, polydispersity index (PDI), and zeta potential of the conjugated nanoparticles using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated peptide using a suitable method such as HPLC, amino acid analysis, or a colorimetric assay (e.g., BCA assay if peptide concentration is sufficient).

Maleimide-Thiol Coupling of LLO (91-99)-Cys to Maleimide-Functionalized Nanoparticles

This protocol is for conjugating a modified LLO (91-99) peptide containing a C-terminal cysteine residue to maleimide-functionalized nanoparticles.

Workflow Diagram:

Maleimide_Thiol_Coupling NP_Mal Maleimide-Functionalized Nanoparticles Coupling Coupling in PBS (pH 7.0-7.5) NP_Mal->Coupling Peptide_Prep Peptide Preparation Reduced_LLO LLO(91-99)-SH (free thiol) Peptide_Prep->Reduced_LLO LLO_Cys LLO(91-99)-Cys (with disulfide bonds) LLO_Cys->Peptide_Prep Reduction Reduction with TCEP Reduction->Peptide_Prep Reduced_LLO->Coupling Conjugate LLO(91-99)-NP Conjugate Coupling->Conjugate 2 hours to overnight Washing Washing & Purification Conjugate->Washing Final_Product Purified LLO(91-99)-NP Conjugate Washing->Final_Product

Caption: Workflow for maleimide-thiol coupling of LLO (91-99)-Cys.

Materials:

  • Maleimide-Functionalized Nanoparticles

  • LLO (91-99)-Cysteine Peptide

  • Reaction Buffer: 1x PBS, pH 7.0-7.5, degassed

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Purification columns (e.g., size exclusion) or centrifugation equipment

Protocol:

  • Peptide Preparation:

    • Dissolve the LLO (91-99)-Cys peptide in the Reaction Buffer.

    • To reduce any disulfide bonds, add TCEP at a 10-fold molar excess over the peptide. Incubate for 30 minutes at room temperature.[10]

  • Coupling Reaction:

    • Resuspend the maleimide-functionalized nanoparticles in the Reaction Buffer.

    • Add the reduced peptide solution to the nanoparticle suspension. The optimal molar ratio of peptide to maleimide groups on the nanoparticles should be determined empirically, but a 1.5 to 2-fold molar excess of peptide is a good starting point.[9]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification:

    • Purify the conjugate to remove unreacted peptide and TCEP. This can be achieved by repeated centrifugation and resuspension, or by size exclusion chromatography.

  • Characterization:

    • Characterize the final conjugate for size, PDI, and zeta potential using DLS.

    • Confirm successful conjugation and quantify the peptide density on the nanoparticle surface.

Direct Thiol Coupling of LLO (91-99)-Cys to Gold Nanoparticles (AuNPs)

This protocol describes the direct attachment of a cysteine-terminated LLO (91-99) peptide to the surface of gold nanoparticles.

Workflow Diagram:

Thiol_Gold_Coupling AuNP Gold Nanoparticles (citrate-stabilized) Coupling Direct Incubation AuNP->Coupling Peptide_Prep Peptide Preparation Reduced_LLO LLO(91-99)-SH (free thiol) Peptide_Prep->Reduced_LLO LLO_Cys LLO(91-99)-Cys (with disulfide bonds) LLO_Cys->Peptide_Prep Reduction Reduction with TCEP/DTT Reduction->Peptide_Prep Reduced_LLO->Coupling Conjugate LLO(91-99)-AuNP Conjugate Coupling->Conjugate Overnight Washing Washing & Purification Conjugate->Washing Final_Product Purified LLO(91-99)-AuNP Conjugate Washing->Final_Product

Caption: Workflow for direct thiol coupling of LLO (91-99)-Cys to gold nanoparticles.

Materials:

  • Citrate-stabilized Gold Nanoparticles

  • LLO (91-99)-Cysteine Peptide

  • Reaction Buffer: e.g., 5 mM Sodium Phosphate buffer, pH 8

  • TCEP or DTT

  • Salt solution for salt-aging (optional, e.g., 1 M NaCl)

Protocol:

  • Peptide Preparation:

    • Reduce disulfide bonds in the LLO (91-99)-Cys peptide as described in the maleimide-thiol coupling protocol. If using DTT, it must be removed prior to incubation with AuNPs.[10]

  • Coupling Reaction:

    • Add the reduced peptide to the gold nanoparticle solution. A high molar excess of peptide to AuNPs is typically used.

    • Incubate overnight at room temperature with gentle mixing.

  • Salt-Aging (Optional but Recommended for Dense Packing):

    • Gradually increase the salt concentration of the solution by adding small aliquots of a concentrated salt solution (e.g., 1 M NaCl) over several hours. This helps to displace the citrate capping agent and promote denser peptide packing on the AuNP surface.[18]

  • Purification:

    • Centrifuge the AuNP conjugates to pellet them. The centrifugation speed and time will depend on the AuNP size.

    • Remove the supernatant containing excess peptide.

    • Wash the pellet by resuspending in the reaction buffer and centrifuging again. Repeat this process 2-3 times.

    • Resuspend the final product in a suitable storage buffer.

  • Characterization:

    • Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, which can indicate successful conjugation.

    • Perform DLS measurements to determine the size, PDI, and zeta potential.

    • Quantify peptide loading as described in previous protocols.

Quantitative Data Summary

The following table provides a general overview of the expected changes in nanoparticle properties after successful conjugation of the LLO (91-99) peptide. The exact values will depend on the specific nanoparticle system, peptide density, and reaction conditions.

ParameterBefore ConjugationAfter LLO (91-99) ConjugationMethod of Analysis
Hydrodynamic Diameter Varies by NP type (e.g., 50-200 nm)Increase of 5-20 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) Typically < 0.2May slightly increase but should remain < 0.3Dynamic Light Scattering (DLS)
Zeta Potential Varies (e.g., -20 to -40 mV for carboxylated NPs)Shift towards less negative or positive valuesLaser Doppler Velocimetry
Coupling Efficiency N/AVaries (aim for > 50%)HPLC, Amino Acid Analysis, Colorimetric Assays

Conclusion

The protocols outlined in these application notes provide a starting point for the successful conjugation of the LLO (91-99) peptide to various nanoparticle platforms. It is crucial to optimize the reaction conditions for each specific nanoparticle-peptide system to achieve the desired degree of functionalization while maintaining the stability and bioactivity of the conjugate. Thorough characterization of the final product is essential to ensure its quality and performance in downstream applications.

References

Application Notes and Protocols: LLO (91-99) Peptide as an Adjuvant in Experimental Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The listeriolysin O (LLO) peptide 91-99, derived from the pore-forming toxin of Listeria monocytogenes, has emerged as a potent adjuvant in various experimental therapeutic strategies, particularly in the fields of oncology and infectious diseases. This nonapeptide (GYKDGNEYI) acts as a powerful immunostimulant, enhancing the efficacy of vaccines and immunotherapies by activating robust innate and adaptive immune responses. These application notes provide a comprehensive overview of the use of LLO (91-99) as an adjuvant, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its application in experimental settings.

Mechanism of Action

The adjuvant properties of the LLO (91-99) peptide are primarily attributed to its ability to stimulate dendritic cells (DCs), which are key antigen-presenting cells (APCs) that bridge innate and adaptive immunity. LLO (91-99) promotes the maturation and activation of DCs, leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines. This, in turn, drives the differentiation of naive T cells into effector T cells, particularly cytotoxic T lymphocytes (CTLs), which are crucial for eliminating infected or cancerous cells. While the precise receptor remains under investigation, evidence suggests that LLO may interact with Toll-like receptors (TLRs), such as TLR2 and TLR4, on the surface of APCs, initiating a downstream signaling cascade that results in a potent Th1-biased immune response.

Signaling Pathway

The proposed signaling pathway for LLO (91-99)-mediated immune activation is depicted below. This pathway is initiated by the binding of the peptide to TLRs on the surface of an antigen-presenting cell, leading to the activation of transcription factors that drive the expression of genes involved in inflammation and immunity.

LLO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus LLO(91-99) LLO(91-99) TLR TLR2/4 LLO(91-99)->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene AP1 AP-1 MAPKs->AP1 AP1->Gene

Caption: Proposed signaling pathway for LLO (91-99) adjuvant activity.

Quantitative Data Summary

The efficacy of LLO (91-99) as an adjuvant has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Dendritic Cell Activation by LLO (91-99) Formulations
FormulationCell TypeMarkerFold Increase vs. ControlReference
DC-LLO(91-99)Murine DCsCD11c+MHC-II high CD40+CD86+Intermediate[1]
GNP-LLO(91-99)Human MoDCsMHC-I~3-fold[2]
GNP-LLO(91-99)Human MoDCsMHC-II~3-fold[2]
GNP-LLO(91-99)Human MoDCsCD86~5-fold[2]
Table 2: Cytokine Production Induced by LLO (91-99) Formulations
FormulationCell TypeCytokineConcentration (pg/mL) or Fold IncreaseReference
DC-LLO(91-99)Murine DCsTNF-αHigh[1]
DC-LLO(91-99)Murine DCsIL-12Low but significant[1]
GNP-LLO(91-99)Human MoDCsTNF-αIncreased[2]
GNP-LLO(91-99)Human MoDCsIL-12p70Increased[2]
Table 3: In Vivo Efficacy of LLO (91-99) in Cancer Models
TherapyCancer ModelParameterResultReference
DC-LLO(91-99)B16OVA MelanomaTumor Volume Reduction-[3]
DC-LLO(91-99)B16OVA MelanomaSurvival Rate60%[3]
GNP-LLO(91-99)B16F10 MelanomaTumor Volume Reduction5-fold[2]
GNP-LLO(91-99)MB-49 Bladder CancerTumor Volume Reduction4.7-fold[2]
GNP-LLO(91-99)B16OVA MelanomaTumor Volume Reduction (30 days)8-fold[4]
GNP-LLO(91-99)B16OVA MelanomaSurvival Rate (30 days)100%[4]
Table 4: T-Cell Responses Induced by LLO (91-99)
FormulationAnimal ModelT-Cell ResponseFrequencyReference
DC-LLO(91-99)C57BL/6 MiceIFN-γ-producing CD8+ T cells3.0%[1]
DC-LLO(91-99)BALB/c MiceIFN-γ-producing CD8+ T cells2.16%[1]

Experimental Protocols

Detailed methodologies for key experiments involving the LLO (91-99) peptide as an adjuvant are provided below.

Protocol 1: Preparation of LLO (91-99)-Loaded Dendritic Cells (DCs)

This protocol describes the generation of bone marrow-derived DCs and their subsequent loading with the LLO (91-99) peptide.

DC_Loading_Workflow cluster_BM_Isolation Bone Marrow Isolation cluster_DC_Culture Dendritic Cell Culture cluster_Peptide_Loading Peptide Loading cluster_Maturation DC Maturation cluster_Final_Product Final Product A Isolate bone marrow from mouse femurs and tibias B Culture bone marrow cells with GM-CSF and IL-4 for 7 days A->B C Harvest immature DCs B->C D Incubate immature DCs with LLO(91-99) peptide (50 µg/mL) for 24 hours C->D E Optionally, add a maturation stimulus (e.g., LPS) D->E F Harvest mature, peptide-loaded DCs for in vivo administration E->F

Caption: Workflow for preparing LLO (91-99)-loaded dendritic cells.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium with 10% FBS

  • Recombinant murine GM-CSF (20 ng/mL)

  • Recombinant murine IL-4 (20 ng/mL)

  • LLO (91-99) peptide (GYKDGNEYI)

  • Lipopolysaccharide (LPS, optional)

Procedure:

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, GM-CSF, and IL-4 at 37°C in a 5% CO2 incubator.

  • On day 3, replace half of the culture medium with fresh medium containing GM-CSF and IL-4.

  • On day 7, harvest the non-adherent and loosely adherent cells, which are immature DCs.

  • Resuspend the immature DCs at a concentration of 1 x 10^6 cells/mL in fresh culture medium.

  • Add the LLO (91-99) peptide to a final concentration of 50 µg/mL.[1]

  • Incubate the cells for 24 hours at 37°C.[1]

  • (Optional) For enhanced DC maturation, add a maturation stimulus such as LPS (100 ng/mL) for the final 18-24 hours of culture.

  • Harvest the peptide-loaded DCs, wash with PBS, and resuspend in sterile saline for in vivo administration.

Protocol 2: Formulation of Gold Nanoparticles (GNPs) with LLO (91-99) Peptide

This protocol outlines the synthesis of gold nanoparticles conjugated with the LLO (91-99) peptide.

Materials:

  • Tetrachloroauric acid (HAuCl4)

  • Thiol-modified LLO (91-99) peptide

  • Thiol-modified glucose

  • Sodium borohydride (NaBH4)

  • Methanol/Water/Acetic Acid solvent

Procedure:

  • Prepare a solution of thiol-modified LLO (91-99) peptide and thiol-modified glucose in a methanol/water/acetic acid mixture.[5]

  • Add an aqueous solution of tetrachloroauric acid to the peptide/glucose solution.[5]

  • Initiate the reduction of the gold salt by adding an aqueous solution of sodium borohydride.[5]

  • Allow the reaction to proceed to form the GNP-LLO(91-99) conjugate.

  • Purify the GNP-LLO(91-99) nanovaccines by dialysis or centrifugation to remove unreacted reagents.

  • Characterize the nanoparticles for size, charge, and peptide conjugation efficiency using techniques such as transmission electron microscopy (TEM) and NMR.[2]

Protocol 3: In Vivo Immunization and Challenge Studies

This protocol provides a general framework for immunizing mice with LLO (91-99)-based therapies and subsequent challenge with tumor cells or pathogens.

Immunization_Workflow cluster_Tumor_Implantation Tumor Implantation (for cancer models) cluster_Immunization Immunization cluster_Booster Booster Immunization (optional) cluster_Challenge Challenge cluster_Monitoring Monitoring and Analysis A Subcutaneously implant tumor cells (e.g., B16F10) into mice B Administer LLO(91-99) formulation (e.g., DC-LLO(91-99) or GNP-LLO(91-99)) A->B C Route of administration: Intravenous (i.v.) or Intraperitoneal (i.p.) B->C D Administer a booster dose at a specified time interval (e.g., 7-14 days) B->D E Challenge with tumor cells (if not pre-implanted) or pathogen (e.g., Listeria monocytogenes) D->E F Monitor tumor growth, survival, and analyze immune responses E->F

Caption: General workflow for in vivo immunization and challenge studies.

Animals:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

Immunization:

  • For cancer models, subcutaneously implant tumor cells (e.g., 1 x 10^5 B16F10 melanoma cells) into the flank of the mice.[2]

  • Allow tumors to establish for a specified period (e.g., 7-14 days).[2]

  • Prepare the LLO (91-99) formulation for injection.

    • DC-LLO(91-99): Resuspend 1 x 10^6 cells in sterile saline.[1]

    • GNP-LLO(91-99): Dilute to the desired concentration (e.g., 50 µ g/mouse ) in sterile saline.[4]

  • Administer the vaccine intravenously or intraperitoneally.

  • (Optional) Administer one or more booster immunizations at 1-2 week intervals.

Challenge:

  • For infectious disease models, challenge immunized and control mice with a sublethal or lethal dose of the pathogen (e.g., 10^3 - 10^4 CFU of Listeria monocytogenes).[1]

Monitoring and Analysis:

  • Tumor Growth: Measure tumor volume regularly using calipers.

  • Survival: Monitor animal survival over time.

  • Immune Response Analysis: At specified time points, collect spleens, lymph nodes, and blood for immunological assays.

Protocol 4: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This protocol is used to quantify the frequency of LLO (91-99)-specific, IFN-γ-secreting T cells.

Materials:

  • ELISPOT plate (PVDF membrane)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • Spleen cells from immunized mice

  • LLO (91-99) peptide

  • Antigen-presenting cells (APCs), e.g., irradiated spleen cells

Procedure:

  • Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI-1640 containing 10% FBS.

  • Prepare a single-cell suspension of splenocytes from immunized mice.

  • Add splenocytes to the wells of the ELISPOT plate along with APCs.

  • Stimulate the cells with the LLO (91-99) peptide (e.g., 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody.

  • Incubate and wash, then add streptavidin-ALP.

  • Incubate and wash, then add the BCIP/NBT substrate to develop the spots.

  • Stop the reaction by washing with water.

  • Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Protocol 5: Flow Cytometry for Immune Cell Phenotyping

This protocol is used to analyze the expression of cell surface markers on immune cells, such as DCs and T cells.

Materials:

  • Single-cell suspension of splenocytes or tumor-infiltrating lymphocytes (TILs)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD11c, MHC-II, CD86, CD4, CD8)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of the cells of interest.

  • Wash the cells with FACS buffer.

  • Incubate the cells with a cocktail of fluorescently conjugated antibodies on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to identify and quantify different immune cell populations based on their marker expression.

Conclusion

The LLO (91-99) peptide is a versatile and potent adjuvant with significant potential for enhancing the efficacy of experimental therapies. Its ability to activate dendritic cells and drive a strong Th1-biased cytotoxic T-cell response makes it a valuable tool for researchers and drug developers in the fields of oncology and infectious diseases. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of LLO (91-99) as an adjuvant in preclinical research. Further investigation into its clinical utility is warranted.

References

Practical Guide to Working with LLO (91-99) in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO) is a crucial virulence factor of the intracellular bacterium Listeria monocytogenes. The peptide fragment spanning amino acids 91-99 of LLO (sequence: GYKDGNEYI) is a well-characterized, immunodominant H2-K'd'-restricted epitope.[1][2][3] This peptide is presented by major histocompatibility complex (MHC) class I molecules on the surface of infected cells, leading to the activation of a robust CD8+ T cell response and cytotoxic T lymphocyte (CTL) activity.[4][5] This potent immunogenicity has made the LLO (91-99) peptide a valuable tool in immunology research, particularly in the fields of infectious disease, vaccine development, and cancer immunotherapy.[6][7][8]

These application notes provide a practical guide for researchers working with the LLO (91-99) peptide in a laboratory setting. Detailed protocols for key experiments, quantitative data for experimental design, and visualizations of relevant pathways and workflows are presented to facilitate the effective use of this important immunological tool.

Data Presentation

The following tables summarize quantitative data extracted from various studies to aid in the design of experiments involving the LLO (91-99) peptide.

Table 1: LLO (91-99) Peptide Concentrations for In Vitro Assays

Assay TypeCell TypePeptide ConcentrationIncubation TimeReference(s)
Dendritic Cell (DC) PulsingBone Marrow-Derived DCs (BMDCs)5 µM1 hour[2][9]
DC PulsingCultured DCs50 µg/mL24 hours[6]
Cytotoxic T Lymphocyte (CTL) AssayP815 target cells10⁻⁹ M60 minutes[10]
CTL AssayJ774 target cells5 µMNot specified[2]
In Vitro T-Cell StimulationSplenocytes1 µg/mL5 hours[11]
ELISPOT AssaySplenocytes10⁻¹¹ M (minimum)Overnight[12]

Table 2: Cell Numbers for In Vivo Experiments

Experiment TypeCell TypeNumber of Cells per MouseAdministration RouteReference(s)
DC VaccinationLLO (91-99)-pulsed BMDCs2 x 10⁶Intratracheal[2][9]
DC VaccinationLLO (91-99)-pulsed DCs1 x 10⁶Intraperitoneal[6]
Adoptive Transfer (In Vivo CTL Assay)CFSE-labeled splenocytes10-20 x 10⁶Intravenous[13]

Mandatory Visualizations

Signaling Pathway

LLO_MHC_I_Pathway cluster_antigen_processing Antigen Presenting Cell (e.g., Dendritic Cell) cluster_t_cell_interaction T-Cell Interaction LLO_protein Listeriolysin O (LLO) (from Listeria monocytogenes) proteasome Proteasome LLO_protein->proteasome Degradation LLO_peptide LLO (91-99) Peptide TAP TAP Transporter LLO_peptide->TAP Transport proteasome->LLO_peptide Generation of Epitopes ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I MHC_I->ER Golgi Golgi Apparatus ER->Golgi Transport of Peptide-MHC I Complex vesicle Vesicle Golgi->vesicle cell_surface Cell Surface vesicle->cell_surface Presentation TCR T-Cell Receptor (TCR) on CD8+ T-Cell cell_surface->TCR Recognition CD8 CD8 Co-receptor cell_surface->CD8 activation CD8+ T-Cell Activation (Clonal Expansion, Differentiation) TCR->activation

Caption: MHC Class I presentation pathway for the LLO (91-99) epitope.

Experimental Workflows

DC_Pulsing_Workflow start Start culture_dc Culture Bone Marrow-Derived Dendritic Cells (BMDCs) start->culture_dc lps_treatment Optional: Treat DCs with LPS (e.g., 250 ng/mL for 16h) culture_dc->lps_treatment pulse_peptide Pulse DCs with LLO (91-99) Peptide (e.g., 5 µM for 1h) lps_treatment->pulse_peptide wash_cells Wash DCs three times with PBS pulse_peptide->wash_cells resuspend Resuspend pulsed DCs in sterile PBS wash_cells->resuspend administer Administer to mice (e.g., 2 x 10^6 cells intratracheally) resuspend->administer end End administer->end

Caption: Workflow for pulsing dendritic cells with LLO (91-99) peptide.

InVivo_CTL_Assay_Workflow cluster_target Target Cells cluster_control Control Cells start Start prepare_splenocytes Prepare single-cell suspension of splenocytes start->prepare_splenocytes split_cells Split splenocytes into two populations prepare_splenocytes->split_cells pulse_peptide Pulse with LLO (91-99) Peptide split_cells->pulse_peptide no_peptide No peptide pulsing split_cells->no_peptide label_high Label with high concentration of CFSE (CFSEhigh) pulse_peptide->label_high mix_cells Mix CFSEhigh and CFSElow populations at 1:1 ratio label_high->mix_cells label_low Label with low concentration of CFSE (CFSElow) no_peptide->label_low label_low->mix_cells inject Inject cell mixture intravenously into immunized and naive mice mix_cells->inject incubation Allow in vivo killing (4-24 hours) inject->incubation harvest Harvest spleens and prepare single-cell suspensions incubation->harvest analyze Analyze by flow cytometry to quantify specific lysis harvest->analyze end End analyze->end

Caption: Workflow for an in vivo cytotoxic T lymphocyte (CTL) assay.

Experimental Protocols

Protocol 1: Pulsing Dendritic Cells with LLO (91-99) Peptide for Vaccination

This protocol describes the preparation of LLO (91-99)-pulsed dendritic cells for in vivo vaccination studies in mice.[2][6][9]

Materials:

  • Bone marrow cells from mice (e.g., BALB/c)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • LLO (91-99) peptide (GYKDGNEYI)

  • Lipopolysaccharide (LPS) (optional, for DC maturation)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • 6-well and 96-well culture plates

Procedure:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-7 days.

    • On day 3, gently swirl the plates, aspirate half of the medium, and replace it with fresh medium containing GM-CSF and IL-4.

    • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature DCs.

  • DC Maturation (Optional):

    • For enhanced immunogenicity, DCs can be matured by adding LPS (e.g., 250 ng/mL) to the culture for the final 16-24 hours of culture.

  • Pulsing with LLO (91-99) Peptide:

    • Harvest the mature or immature DCs and wash them with PBS.

    • Resuspend the DCs in serum-free medium or PBS.

    • Add the LLO (91-99) peptide to a final concentration of 5 µM.[2][9]

    • Incubate for 1 hour at 37°C in a humidified incubator with 5% CO₂.

  • Washing and Preparation for Injection:

    • After incubation, wash the peptide-pulsed DCs three times with sterile PBS to remove excess, unbound peptide.

    • Count the cells and assess viability using trypan blue exclusion.

    • Resuspend the final cell pellet in sterile PBS at the desired concentration for injection (e.g., 2 x 10⁷ cells/mL for a 50 µL injection volume).

  • In Vivo Administration:

    • Anesthetize the recipient mice.

    • Administer 2 x 10⁶ peptide-pulsed DCs in 50 µL of sterile PBS per mouse via the desired route (e.g., intratracheally or intraperitoneally).[2][6][9]

Protocol 2: In Vivo Cytotoxic T Lymphocyte (CTL) Assay

This protocol details a method to measure the in vivo cytotoxic activity of LLO (91-99)-specific CD8+ T cells.[13]

Materials:

  • Splenocytes from syngeneic naive mice

  • LLO (91-99) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • PBS, sterile

  • Immunized and naive recipient mice

  • Flow cytometer

Procedure:

  • Preparation of Target and Control Cells:

    • Prepare a single-cell suspension of splenocytes from naive syngeneic mice.

    • Divide the splenocyte suspension into two equal populations.

  • Target Cell Population (CFSEhigh):

    • Pulse one population of splenocytes with the LLO (91-99) peptide (e.g., 1 µM) in complete RPMI-1640 medium for 1 hour at 37°C.

    • Wash the cells twice with PBS to remove excess peptide.

    • Resuspend the cells in PBS and label them with a high concentration of CFSE (e.g., 5 µM) for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with PBS.

  • Control Cell Population (CFSElow):

    • Incubate the second population of splenocytes in medium without the peptide under the same conditions.

    • Wash the cells and label them with a low concentration of CFSE (e.g., 0.5 µM).

    • Quench and wash the cells as described for the target population.

  • Adoptive Transfer:

    • Resuspend both the CFSEhigh (target) and CFSElow (control) cell populations in sterile PBS.

    • Mix the two populations at a 1:1 ratio.

    • Inject a total of 10-20 x 10⁶ cells in a volume of 200 µL intravenously into both immunized and naive (control) recipient mice.

  • In Vivo Killing and Analysis:

    • Allow the in vivo killing to proceed for 4-24 hours.

    • Euthanize the recipient mice and harvest their spleens.

    • Prepare single-cell suspensions from the spleens.

    • Analyze the cell suspensions by flow cytometry, gating on the CFSE-positive populations.

    • Calculate the percentage of specific lysis using the following formula:

      • Ratio = (% CFSElow / % CFSEhigh)

      • % Specific Lysis = [1 - (Ratio naive / Ratio immunized)] x 100

Protocol 3: IFN-γ ELISPOT Assay

This protocol outlines the steps for an Enzyme-Linked Immunospot (ELISPOT) assay to quantify LLO (91-99)-specific, IFN-γ-secreting cells.[12][14][15][16]

Materials:

  • 96-well ELISPOT plates (e.g., with PVDF membrane)

  • Capture anti-mouse IFN-γ antibody

  • Biotinylated detection anti-mouse IFN-γ antibody

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate

  • AP or HRP substrate (e.g., BCIP/NBT or AEC)

  • LLO (91-99) peptide

  • Splenocytes from immunized and naive mice

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • PBS and PBS-Tween 20 (0.05%)

  • 70% Ethanol

  • Automated ELISPOT reader or dissecting microscope

Procedure:

  • Plate Coating (Day 1):

    • Pre-wet the ELISPOT plate wells with 15 µL of 70% ethanol for 1 minute.

    • Wash the wells three times with 150 µL of sterile PBS.

    • Coat each well with the capture anti-mouse IFN-γ antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Cell Plating (Day 2):

    • Wash the plate three times with sterile PBS to remove unbound capture antibody.

    • Block the membrane with 150 µL of complete RPMI-1640 medium for at least 2 hours at 37°C.

    • Prepare single-cell suspensions of splenocytes from immunized and naive mice.

    • Decant the blocking medium from the plate.

    • Add splenocytes to the wells at a desired density (e.g., 2 x 10⁵ to 5 x 10⁵ cells/well).

    • Stimulate the cells by adding the LLO (91-99) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A or PHA).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection (Day 3):

    • Wash the plate six times with PBS-Tween 20 to remove the cells.

    • Add the biotinylated detection anti-mouse IFN-γ antibody to each well and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBS-Tween 20.

    • Add the streptavidin-AP or -HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBS-Tween 20, followed by three final washes with PBS.

    • Add the substrate solution and incubate until distinct spots develop (5-30 minutes).

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely.

  • Spot Analysis:

    • Count the spots in each well using an automated ELISPOT reader or a dissecting microscope.

    • The number of spots corresponds to the number of IFN-γ-secreting cells. The frequency of antigen-specific cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.

References

LLO (91-99) peptide for studying antigen processing and presentation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: LLO (91-99) Peptide

Introduction

The Listeriolysin O (LLO) 91-99 peptide, with the sequence GYKDGNEYI, is a well-characterized, immunodominant CD8+ T-cell epitope derived from the pore-forming toxin Listeriolysin O of the intracellular bacterium Listeria monocytogenes.[1][2] In murine models, specifically those with the H-2Kᵈ major histocompatibility complex (MHC) haplotype (e.g., BALB/c mice), this nonamer peptide is a primary target of the cytotoxic T lymphocyte (CTL) response during Listeria infection.[2][3] LLO (91-99) is processed from the full-length LLO protein within the cytosol of infected antigen-presenting cells (APCs), loaded onto MHC class I molecules, and presented on the cell surface to activate epitope-specific CD8+ T-cells.[4] Its high affinity for H-2Kᵈ and the robust T-cell response it elicits make it an invaluable tool for studying antigen processing, MHC class I presentation pathways, T-cell activation, and the efficacy of vaccine platforms.

Key Applications

  • Positive Control: Serves as a potent positive control for in vitro and ex vivo T-cell stimulation assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.[5]

  • Antigen Processing Studies: Used to investigate the cellular machinery involved in generating MHC class I epitopes, including the role of the proteasome and other cytosolic proteases like tripeptidyl peptidase II (TPPII).[6]

  • T-Cell Receptor (TCR) Analysis: Employed in the form of MHC tetramers (H2-Kᵈ/LLO 91-99) to enumerate, phenotype, and isolate LLO (91-99)-specific CD8+ T-cells directly from ex vivo samples via flow cytometry.[7][8]

  • Vaccine Development: Incorporated into various vaccine modalities, including nanoparticle-based vaccines and live attenuated vector systems, to elicit protective CD8+ T-cell immunity against Listeria and other pathogens or cancers.[9][10]

  • Immunotherapy Research: Used to evaluate the effectiveness of immunotherapies by monitoring the specific T-cell response to a defined, model antigen.[10]

Quantitative Data Summary

The following tables summarize common quantitative parameters for the use of LLO (91-99) peptide in various immunological assays as cited in the literature.

Table 1: Peptide Concentrations for In Vitro Assays

ParameterConcentrationAssay TypeCell TypeReference(s)
APC Pulsing10⁻⁶ M (1 µM)ELISPOTP815 mastocytoma cells[1]
T-Cell Stimulation50 µg/mLELISPOTP815 cells[7]
T-Cell Stimulation10⁻¹⁰ MCD8 T-cell line propagationP815/B7 cells[11]
CTL Sensitization< 10⁻¹¹ MCytotoxicity AssayP815 target cells[3]
DC Pulsing5 µMIn vivo protection studyDendritic Cells (DCs)[4]

Table 2: Cell Numbers for T-Cell Assays

ParameterCell CountAssay TypeDetailsReference(s)
T-Cells / Well1 x 10⁵ELISPOTLLO (91-99) specific T-cells[7]
T-Cells / Well5 x 10⁴T-cell Hybridoma ActivationLLO(91–99)-specific hybridoma[12]
APCs / Well1 x 10⁵ELISPOTIrradiated P815 cells[7]
APCs / Well5 x 10⁴T-cell Hybridoma ActivationBone Marrow-Derived DCs[12]
Effector:Target Ratio20:1Cytotoxicity AssayB9 CTL clone:P815 targets[3]
Splenocytes / Well1 x 10⁶Intracellular Cytokine StainingPooled splenocytes from infected mice[5]

Key Experimental Protocols

Protocol 1: Pulsing Antigen-Presenting Cells (APCs) with LLO (91-99)

This protocol describes the loading of synthetic LLO (91-99) peptide onto the surface of MHC class I molecules on APCs for use in T-cell stimulation assays.

Materials:

  • LLO (91-99) peptide (GYKDGNEYI)

  • APCs (e.g., P815 mastocytoma cells, bone marrow-derived dendritic cells, or splenocytes)

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin.

  • Sterile PBS

  • Centrifuge

Procedure:

  • Prepare a stock solution of LLO (91-99) peptide in sterile water or DMSO. A common stock concentration is 1 mg/mL. Further dilute in cRPMI or PBS to a working concentration.

  • Harvest APCs and wash them twice with sterile PBS or serum-free RPMI-1640.

  • Resuspend the cells in cRPMI at a concentration of 1-2 x 10⁶ cells/mL.

  • Add the LLO (91-99) peptide to the cell suspension at a final concentration typically ranging from 10⁻¹¹ M to 10⁻⁶ M.[1][3] The optimal concentration should be determined by titration.

  • Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for peptide binding to MHC class I molecules.

  • (Optional but recommended for some applications) Wash the cells three times with cRPMI to remove any unbound peptide.

  • Resuspend the peptide-pulsed APCs in fresh cRPMI and count them. The cells are now ready to be used as stimulators or targets in T-cell assays.

Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay

This protocol is for the detection and quantification of LLO (91-99)-specific, IFN-γ-secreting CD8+ T-cells.

Materials:

  • 96-well ELISPOT plates (PVDF or nitrocellulose-lined)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Peptide-pulsed APCs (from Protocol 1)

  • Effector cells (e.g., splenocytes from immunized mice)

  • Blocking buffer (e.g., cRPMI or PBS + 1% BSA)

Procedure:

  • Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing & Blocking: The next day, wash the plates three times with sterile PBS to remove unbound antibody. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Cell Plating: Wash the plate again three times with sterile PBS. Add effector cells (e.g., 2-5 x 10⁵ splenocytes) and peptide-pulsed APCs (e.g., 1 x 10⁵ P815 cells) to each well.[1][7]

    • Positive Control: Effector cells + mitogen (e.g., Concanavalin A).

    • Negative Control: Effector cells + unpulsed APCs.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Lyse the cells and wash the plate extensively with PBS, followed by PBS-Tween 20 (0.05%). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate thoroughly. Add the appropriate substrate and monitor for spot development. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The spots represent individual IFN-γ-secreting cells.

Visualizations

MHC_Class_I_Pathway MHC Class I Presentation of LLO (91-99) cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_phagosome Phagosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Bacterium L. monocytogenes Phagosome_Listeria L. monocytogenes Bacterium->Phagosome_Listeria Phagocytosis Cytosol_Listeria L. monocytogenes Phagosome_Listeria->Cytosol_Listeria LLO-mediated escape LLO_Protein LLO Protein Cytosol_Listeria->LLO_Protein Secretion Proteasome Proteasome LLO_Protein->Proteasome Ubiquitination LLO_Peptides LLO Peptides (including 91-99) Proteasome->LLO_Peptides Degradation TAP TAP Transporter LLO_Peptides->TAP Transport MHC_I MHC Class I (H-2Kd) TAP->MHC_I Loading Peptide_Loading Peptide-MHC Complex MHC_I->Peptide_Loading Peptide Binding Surface_MHC Surface Presentation LLO(91-99) + H-2Kd Peptide_Loading->Surface_MHC Transport to Surface T_Cell CD8+ T-Cell Surface_MHC->T_Cell TCR Recognition ELISPOT_Workflow Experimental Workflow for ELISPOT Assay cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection & Analysis p1 1. Coat 96-well plate with Capture Ab (anti-IFN-γ) p2 2. Wash plate p1->p2 p3 3. Block plate (e.g., with BSA) p2->p3 c1 4. Add effector cells (e.g., splenocytes) p3->c1 c2 5. Add APCs pulsed with LLO (91-99) peptide c1->c2 c3 6. Incubate 18-24h at 37°C (IFN-γ is captured) c2->c3 d1 7. Lyse cells & wash plate c3->d1 d2 8. Add biotinylated Detection Ab (anti-IFN-γ) d1->d2 d3 9. Add Streptavidin-Enzyme (e.g., AP or HRP) d2->d3 d4 10. Add Substrate (e.g., BCIP/NBT) d3->d4 d5 11. Stop reaction & dry plate d4->d5 d6 12. Count spots with ELISPOT reader d5->d6 Logical_Workflow Logical Flow for Studying T-Cell Response with LLO (91-99) cluster_stim Stimulation Phase cluster_response Response Phase cluster_readout Readout/Analysis start Start: LLO (91-99) Synthetic Peptide apc Antigen Presenting Cells (e.g., Dendritic Cells) start->apc pulse Pulse APCs with LLO (91-99) Peptide apc->pulse coculture Co-culture pulsed APCs with CD8+ T-Cells pulse->coculture Stimulators tcells CD8+ T-Cells (from immunized mouse or T-cell line) tcells->coculture Responders readout_cytokine Cytokine Secretion (IFN-γ, IL-2) coculture->readout_cytokine Measure via ELISA/ELISPOT/ICS readout_lysis Target Cell Lysis coculture->readout_lysis Measure via Cr-release assay readout_prolif T-Cell Proliferation coculture->readout_prolif Measure via CFSE/Thymidine assay

References

Application Notes and Protocols for the Experimental Use of LLO(91-99) in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of the Listeriolysin O (LLO) derived peptide, LLO(91-99), in murine models of infection and immunotherapy. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying immunological pathways and experimental workflows.

Introduction

Listeriolysin O (LLO) is a critical virulence factor and a major immunodominant antigen of Listeria monocytogenes. The nonamer peptide LLO(91-99), with the sequence GYKDGNEYI, is a well-characterized H2-Kd-restricted epitope that elicits a robust CD8+ T cell response in BALB/c mice.[1][2] This response is crucial for protective immunity against listeriosis, making LLO(91-99) a valuable tool for studying host-pathogen interactions, T-cell immunology, and for the development of novel vaccines and immunotherapies against intracellular pathogens and cancer.[3][4]

Core Concepts

The central role of LLO(91-99) in eliciting a protective immune response stems from its processing and presentation via the MHC class I pathway.[1][5] Following infection of an antigen-presenting cell (APC) with L. monocytogenes, the bacterium escapes the phagosome into the cytosol, a step mediated by LLO.[1] In the cytosol, bacterial proteins, including LLO, are degraded by the proteasome. The resulting peptides, such as LLO(91-99), are transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where they bind to MHC class I molecules. These peptide-MHC complexes are then transported to the cell surface for presentation to CD8+ T cells.[6] Recognition of the LLO(91-99)-MHC complex by a specific T cell receptor (TCR) on a CD8+ T cell, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of these T cells into cytotoxic T lymphocytes (CTLs) that can kill infected cells.[2][3]

Signaling Pathway for LLO(91-99) Antigen Presentation

LLO9199_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) Lm L. monocytogenes Phagosome Phagosome Lm->Phagosome Phagocytosis LLO_protein LLO Protein Lm->LLO_protein Secretion Phagosome->Lm LLO-mediated escape Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_peptide LLO(91-99) Peptide TAP TAP Transporter LLO_peptide->TAP Proteasome->LLO_peptide ER Endoplasmic Reticulum TAP->ER MHC_I_peptide LLO(91-99)-MHC I Complex ER->MHC_I_peptide Peptide Loading MHC_I MHC Class I MHC_I->ER Golgi Golgi MHC_I_peptide->Golgi Transport TCR TCR MHC_I_peptide->TCR Recognition Golgi->MHC_I_peptide Surface Expression CD8_T_cell CD8+ T Cell TCR->CD8_T_cell Activation

Caption: LLO(91-99) MHC Class I presentation pathway.

Experimental Applications & Data

The LLO(91-99) peptide is utilized in a variety of murine experimental models to assess immune responses and the efficacy of vaccines and therapies.

Vaccine Efficacy Studies

LLO(91-99) is a key component in vaccine constructs aimed at generating protective cell-mediated immunity. These include dendritic cell (DC)-based vaccines, DNA vaccines, and nanoparticle formulations.

Table 1: Summary of LLO(91-99)-Based Vaccine Efficacy in Murine Models

Vaccine PlatformMurine ModelKey FindingsReference
DC-LLO(91-99)B16OVA Melanoma10-fold and 30-fold reduction in tumor size at 7 and 14 days post-vaccination, respectively.[7]
GNP-LLO(91-99) NanoparticlesB16OVA Melanoma4-fold and 8-fold reduction in tumor burden; 100% survival at 30 days.[8]
GNP-LLO(91-99) NanoparticlesMB-49 Bladder Cancer4.7-fold reduction in tumor volume.[4]
Lactococcus lactis expressing LLOL. monocytogenes infectionSignificant protection against bacterial challenge with nisin-inducible LLO-secreting strain.[9][10]
LLO(91-99) Minigene transduced DCsL. monocytogenes infectionGeneration of peptide-specific CD8+ T cells with cytotoxic activity and IFN-γ production, leading to protective immunity.[3]
Immunological Monitoring

The response to LLO(91-99) serves as a benchmark for cellular immunity in preclinical studies. Key assays include the Enzyme-Linked Immunospot (ELISPOT) assay to quantify antigen-specific, cytokine-secreting cells, and intracellular cytokine staining (ICS) followed by flow cytometry.

Table 2: Quantification of LLO(91-99)-Specific T Cell Responses

AssayMurine ModelTreatmentResultReference
ELISPOTBALB/c miceL. lactis-LLO IP immunizationDetection of LLO(91-99)-specific IFN-γ-secreting cells.[9]
ELISPOTBALB/c micecytoLLO L. monocytogenes immunizationIncreased frequency of LLO(91-99) and p60(217-225) specific effector T cells.[11]
Intracellular Cytokine StainingCBA/J miceLLO-loaded endosome vaccinationIncreased percentages of CD8+ T cells producing IFN-γ in response to LLO(91-99) stimulation.[12]
Tetramer StainingBALB/c miceL. monocytogenes infectionDirect ex vivo visualization and quantification of LLO(91-99)-specific CD8+ T cells.[13]

Experimental Protocols

Protocol 1: In Vivo Mouse Immunization and Challenge

This protocol describes a general workflow for assessing the protective efficacy of an LLO(91-99)-based vaccine against a Listeria monocytogenes challenge.

Materials:

  • BALB/c mice (6-8 weeks old)

  • LLO(91-99)-based vaccine (e.g., peptide adjuvanted, DNA vaccine, DC vaccine)

  • Control vaccine/vehicle (e.g., PBS, empty vector)

  • Virulent Listeria monocytogenes strain (e.g., 10403s)

  • Brain Heart Infusion (BHI) broth and agar

  • Sterile PBS

Procedure:

  • Immunization:

    • Divide mice into experimental and control groups.

    • Administer the LLO(91-99) vaccine or control via the desired route (e.g., intraperitoneal, intravenous, subcutaneous).[3][9]

    • If required, provide a booster immunization 14-21 days after the primary immunization.[11]

  • Bacterial Challenge:

    • 7-14 days after the final immunization, challenge mice with a lethal or sub-lethal dose of L. monocytogenes (e.g., 1-5 x 104 CFU) via intravenous injection.[11]

  • Assessment of Protection:

    • Monitor mice for signs of illness and survival over 14 days.

    • At 3 days post-challenge, euthanize a subset of mice from each group.

    • Aseptically harvest spleens and livers.

    • Homogenize organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on BHI agar to determine bacterial load (CFU/organ).[9]

    • Calculate protection as the log10 reduction in CFU in vaccinated mice compared to controls.

Experimental Workflow for Vaccine Efficacy Testing

Vaccine_Efficacy_Workflow start Start immunization Immunize Mice (Vaccine vs. Control) start->immunization booster Booster Immunization (Optional) immunization->booster challenge Bacterial Challenge (L. monocytogenes) booster->challenge monitoring Monitor Survival and Morbidity challenge->monitoring euthanasia Euthanize Subsets (Day 3 post-challenge) challenge->euthanasia analysis Data Analysis (Survival curves, CFU reduction) monitoring->analysis organ_harvest Harvest Spleen & Liver euthanasia->organ_harvest bacterial_load Determine Bacterial Load (CFU) organ_harvest->bacterial_load bacterial_load->analysis end End analysis->end

Caption: General workflow for in vivo vaccine efficacy studies.

Protocol 2: ELISPOT Assay for LLO(91-99)-Specific IFN-γ Secreting Cells

This protocol is for the ex vivo quantification of LLO(91-99)-specific CD8+ T cells based on their ability to secrete IFN-γ upon antigen recognition.[9]

Materials:

  • 96-well ELISPOT plates coated with anti-mouse IFN-γ antibody

  • Splenocytes from immunized and control mice

  • LLO(91-99) peptide (GYKDGNEYI)

  • Irrelevant peptide (negative control)

  • Concanavalin A (positive control)

  • Complete RPMI-1640 medium

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • ELISPOT plate reader

Procedure:

  • Cell Preparation:

    • Prepare single-cell suspensions of splenocytes from immunized and control mice.

    • Count cells and resuspend in complete RPMI medium.

  • Plate Seeding and Stimulation:

    • Seed 2.5 x 105 to 5 x 105 splenocytes per well of the pre-coated ELISPOT plate.

    • Add LLO(91-99) peptide to experimental wells at a final concentration of 1-10 µg/mL.[5]

    • Add an irrelevant peptide to negative control wells.

    • Add Concanavalin A (2.5 µg/mL) to positive control wells.

    • Incubate plates for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Wash plates with PBS-Tween to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash plates and add Streptavidin-AP. Incubate for 1 hour.

    • Wash plates and add BCIP/NBT substrate. Allow spots to develop.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISPOT reader.

    • Express results as the number of spot-forming units (SFU) per million splenocytes.

Conclusion

The LLO(91-99) peptide is an indispensable tool in the study of cellular immunity to intracellular pathogens. Its use in murine models has significantly advanced our understanding of antigen processing and presentation, CD8+ T cell activation, and the principles of protective immunity. The protocols and data presented here provide a framework for researchers to design and execute robust experiments utilizing this important immunological epitope.

References

Application of LLO(91-99) in Melanoma Vaccine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunodominant peptide fragment of Listeriolysin O (LLO), spanning amino acids 91-99, has emerged as a potent component in the development of therapeutic vaccines against melanoma. This peptide is derived from a key virulence factor of the bacterium Listeria monocytogenes and has demonstrated significant potential as both a powerful antigen and an adjuvant in preclinical melanoma models. Its ability to elicit robust, specific cytotoxic T lymphocyte (CTL) responses makes it a compelling candidate for cancer immunotherapy.

These application notes provide a comprehensive overview of the use of LLO(91-99) in melanoma vaccine research, summarizing key quantitative data from preclinical studies and detailing experimental protocols. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies.

Data Presentation

The following tables summarize the quantitative outcomes from key studies investigating the efficacy of LLO(91-99)-based vaccines in murine melanoma models. These studies have explored various vaccine platforms, including dendritic cell (DC)-based vaccines and gold glyconanoparticle (GNP) nanovaccines.

Table 1: Efficacy of Dendritic Cell-Based LLO(91-99) Vaccines

Vaccine FormulationAnimal ModelTumor ChallengeKey OutcomesReference
DC-LLO(91-99)C57BL/6 miceB16OVA melanoma10-fold and 30-fold lower tumor sizes at 7 and 14 days, respectively, compared to non-vaccinated mice.[1][1]
DC-LLO(91-99)C57BL/6 miceB16OVA melanomaInduced robust innate immune responses with high percentages of NK cells, specific DC phenotypes, and macrophages.[1][2][1][2]
DC-LLO(91-99)C57BL/6 miceB16OVA melanomaIncreased frequencies of LLO(91-99)-specific and melanoma-specific CD8+ T cells producing IFN-γ.[1][1]
DC-LLO(91-99)C57BL/6 miceB16OVA melanomaCaused a 2.6-fold increase in early apoptosis of melanoma cells.[2][2]

Table 2: Efficacy of Gold Glyconanoparticle-Based LLO(91-99) Nanovaccines (GNP-LLO(91-99))

Vaccine FormulationAnimal ModelTumor ChallengeKey OutcomesReference
GNP-LLO(91-99)C57BL/6 miceB16OVA melanoma4-fold and 8-fold reductions in tumor burden at 14 and 30 days, respectively.[3][3]
GNP-LLO(91-99)C57BL/6 miceB16OVA melanoma100% survival rate up to 30 days post-treatment.[3][3]
GNP-LLO(91-99) + anti-PD-1C57BL/6 miceB16OVA melanomaComplete tumor remission and 100% survival rate.[3][4][3][4]
GNP-LLO(91-99) + anti-CTLA-4C57BL/6 miceB16OVA melanoma85% survival rate at 23 days and beyond.[3][3]
GNP-LLO(91-99)C57BL/6 miceB16OVA melanoma5-fold increase in the frequency of melanoma-specific cytotoxic CD8+ T cells.[4][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of LLO(91-99) in melanoma vaccine studies.

Protocol 1: Preparation of Dendritic Cell-Based LLO(91-99) Vaccine (DC-LLO(91-99))

Objective: To generate dendritic cells loaded with the LLO(91-99) peptide for use as a therapeutic vaccine.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • LLO(91-99) peptide (GYKDGNEYI)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

Procedure:

  • Bone Marrow Cell Isolation: Euthanize C57BL/6 mice and aseptically harvest femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and needle.

  • Cell Culture: Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL recombinant murine GM-CSF, and 10 ng/mL recombinant murine IL-4.

  • DC Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, replace half of the medium with fresh medium containing GM-CSF and IL-4. On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.

  • Peptide Loading and Maturation: Resuspend the immature DCs at a concentration of 1 x 10^6 cells/mL. Add the LLO(91-99) peptide at a final concentration of 10 µg/mL. Induce DC maturation by adding LPS at a final concentration of 1 µg/mL.

  • Incubation: Incubate the peptide-loaded DCs for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Harvesting and Washing: Harvest the mature, peptide-loaded DCs. Wash the cells three times with sterile phosphate-buffered saline (PBS) to remove excess peptide and LPS.

  • Vaccine Formulation: Resuspend the final DC-LLO(91-99) vaccine in sterile PBS at the desired concentration for injection.

Protocol 2: In Vivo Murine Melanoma Model and Vaccination

Objective: To evaluate the anti-tumor efficacy of LLO(91-99)-based vaccines in a murine melanoma model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16OVA melanoma cell line (B16 melanoma cells expressing chicken ovalbumin)

  • DC-LLO(91-99) vaccine or GNP-LLO(91-99) nanovaccine

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Cell Inoculation: Subcutaneously inject 1 x 10^5 B16OVA melanoma cells in 100 µL of sterile PBS into the right flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the perpendicular diameters of the tumor with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Vaccination Schedule:

    • Prophylactic model: Vaccinate mice 7 days before tumor cell inoculation.

    • Therapeutic model: Begin vaccination when tumors reach a palpable size (e.g., 3-5 mm in diameter).

  • Vaccine Administration:

    • DC-LLO(91-99): Administer a single intraperitoneal injection of 1 x 10^6 DC-LLO(91-99) cells in 200 µL of PBS.[1]

    • GNP-LLO(91-99): Administer a single intravenous injection of 50 µg of GNP-LLO(91-99) in sterile saline.[3]

  • Endpoint Analysis: Continue monitoring tumor growth and survival. Euthanize mice when tumors reach a predetermined maximum size or show signs of ulceration, in accordance with institutional animal care and use guidelines.

  • Immune Response Analysis: At the end of the experiment, spleens and tumors can be harvested for immunological analysis, such as flow cytometry to determine the frequency of antigen-specific T cells.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in LLO(91-99) melanoma vaccine studies.

LLO9199_Immune_Activation_Pathway cluster_vaccine Vaccine Delivery cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_tumor Tumor Microenvironment LLO(91-99)_Vaccine LLO(91-99) Vaccine (DC or Nanoparticle) APC Dendritic Cell (DC) LLO(91-99)_Vaccine->APC Uptake MHC_I MHC Class I APC->MHC_I Presents LLO(91-99) CD8_T_Cell Naive CD8+ T-Cell MHC_I->CD8_T_Cell TCR Recognition CTL Cytotoxic T-Lymphocyte (CTL) CD8_T_Cell->CTL Activation & Proliferation Melanoma_Cell Melanoma Cell CTL->Melanoma_Cell Recognizes & Kills Apoptosis Tumor Cell Apoptosis Melanoma_Cell->Apoptosis Experimental_Workflow_Melanoma_Vaccine_Study cluster_preparation Vaccine Preparation cluster_animal_model Animal Model cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Prep_DC 1. Isolate Bone Marrow Cells & Differentiate into DCs Load_Peptide 2. Load DCs with LLO(91-99) Peptide Prep_DC->Load_Peptide Inject_Tumor 3. Inject B16OVA Melanoma Cells Vaccinate 4. Vaccinate Mice with DC-LLO(91-99) Inject_Tumor->Vaccinate Monitor_Tumor 5. Monitor Tumor Growth & Survival Vaccinate->Monitor_Tumor Analyze_Immunity 6. Analyze Immune Response (FACS, Cytokines) Monitor_Tumor->Analyze_Immunity Tumor_Regression Tumor Regression Analyze_Immunity->Tumor_Regression Immune_Memory Immune Memory Analyze_Immunity->Immune_Memory

References

Application Notes and Protocols for Assessing LLO (91-99) Specific T-Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the assessment of T-cell responses specific to the listeriolysin O (LLO) 91-99 epitope (GYKDGNEYI). The methods described herein are critical for evaluating the efficacy of vaccines and immunotherapies targeting Listeria monocytogenes and for basic research into T-cell immunology. The protocols cover key techniques including the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and Major Histocompatibility Complex (MHC) Multimer staining.

Introduction

The LLO (91-99) peptide is an immunodominant H2-Kd-restricted epitope of listeriolysin O, a key virulence factor of Listeria monocytogenes. Robust CD8+ T-cell responses against this epitope are crucial for protective immunity. Accurate and reliable methods to quantify and characterize these specific T-cell responses are therefore essential in preclinical and clinical research. At the peak of a primary immune response in BALB/c mice, 3-4% of the CD8+ T-cell population can be specific for LLO (91-99), and this can increase to as high as 15% during a secondary response[1][2].

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level. It is widely used to measure the number of LLO (91-99) specific T-cells that produce cytokines such as Interferon-gamma (IFN-γ) upon antigenic stimulation.

Application

The IFN-γ ELISpot assay is a robust method to enumerate antigen-specific CD8+ T-cells from various tissues, including the spleen, peripheral blood, and liver. The assay can be performed directly ex vivo or after a short in vitro restimulation to enhance sensitivity[3].

Quantitative Data Summary
ParameterValueSpecies/Cell TypeExperimental ConditionReference
Minimal Peptide Concentration (Direct ELISpot)10-11 MMurine SplenocytesDirect ex vivo analysis[3]
Minimal Peptide Concentration (Restimulation-enhanced ELISpot)10-12 MMurine SplenocytesAfter one round of in vitro restimulation[3]
LLO 91-99 to p60 217-225 specific CD8 T-cell ratio~2:1Murine SplenocytesEx vivo analysis with naturally processed peptides[3]
LLO 91-99 specific IFN-γ secreting cells (peak of primary response)~1000 spot-forming units / 1x106 splenocytesMurine SplenocytesEx vivo analysis[4]
Experimental Protocol: IFN-γ ELISpot Assay

This protocol is adapted from established methodologies for detecting LLO (91-99) specific CD8+ T-cells[3][5][6].

Materials:

  • 96-well PVDF membrane plates (e.g., Millipore MAHAS4510)

  • Anti-mouse IFN-γ capture antibody (sterile, low-endotoxin/azide-free)

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP conjugate

  • AEC (3-amino-9-ethylcarbazole) substrate kit

  • LLO (91-99) peptide (GYKDGNEYI)

  • Antigen Presenting Cells (APCs): P815 mastocytoma cells (H2-Kd positive) or irradiated syngeneic splenocytes[5][7]

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Fetal Bovine Serum (FBS)

  • PBS (sterile)

  • Coating Buffer (sterile, e.g., 0.1 M carbonate buffer, pH 9.5)

  • Blocking Buffer (e.g., sterile PBS with 1% BSA or 10% FBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

Procedure:

  • Plate Coating: a. Pre-wet the 96-well PVDF plate by adding 15 µL of 35% ethanol to each well for 30 seconds. b. Wash the plate 3 times with 200 µL/well of sterile PBS. c. Dilute the anti-mouse IFN-γ capture antibody to its optimal concentration (e.g., 1-5 µg/mL) in sterile Coating Buffer. d. Add 100 µL of the diluted capture antibody to each well. e. Seal the plate and incubate overnight at 4°C.

  • Cell Preparation and Stimulation: a. The next day, wash the plate 3 times with 200 µL/well of sterile PBS. b. Block the plate by adding 200 µL/well of sterile Blocking Buffer and incubate for at least 1 hour at room temperature. c. Prepare single-cell suspensions of splenocytes from immunized or control mice in complete RPMI medium. d. Prepare APCs. If using P815 cells, pulse them with 10-6 M LLO (91-99) peptide for 1 hour at 37°C[5]. Non-pulsed P815 cells serve as a negative control. e. Wash the plate 3 times with sterile PBS. f. Add splenocytes to the wells (e.g., 5x104 to 5x105 cells/well). g. Add the peptide-pulsed APCs to the wells. h. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection and Development: a. Wash the plate 4 times with Wash Buffer. b. Dilute the biotinylated anti-mouse IFN-γ detection antibody to its optimal concentration in Wash Buffer containing 1% BSA. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 2 hours at room temperature. e. Wash the plate 4 times with Wash Buffer. f. Dilute the Streptavidin-HRP conjugate in Wash Buffer with 1% BSA. g. Add 100 µL of the diluted conjugate to each well. h. Incubate for 1-2 hours at room temperature. i. Wash the plate 3 times with Wash Buffer, followed by 3 times with PBS. j. Prepare the AEC substrate solution according to the manufacturer's instructions and add 100 µL to each well. k. Monitor spot development (typically 15-30 minutes). l. Stop the reaction by washing the plate with tap water. m. Allow the plate to dry completely. n. Count the spots using an ELISpot reader. The frequency of antigen-specific cells is calculated as the number of spots in stimulated wells minus the number of spots in control wells[3].

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify, enumerate, and phenotype cytokine-producing cells within a heterogeneous population. It allows for the simultaneous assessment of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2) and the expression of cell surface markers.

Application

This method is used to determine the functionality of LLO (91-99) specific T-cells by measuring their cytokine production profile following a short in vitro restimulation with the cognate peptide[1][2].

Quantitative Data Summary
ParameterValueSpecies/Cell TypeExperimental ConditionReference
LLO (91-99) specific CD8+ T-cells (Primary Response)~50% reduction with CD4+ T-cell depletionMurine Splenocytesin vivo depletion[2]
LLO (91-99) specific CD8+ T-cells (Secondary Response)Markedly enlarged population with CD4+ T-cell depletionMurine Splenocytesin vivo depletion during boost[1][2]
Cytokine-positive cells (IFN-γ, TNF-α)Similar frequencies to tetramer+ cells after boostMurine Splenocytes5h in vitro restimulation with LLO (91-99) peptide[1]
Experimental Protocol: Intracellular Cytokine Staining

This protocol is based on methodologies described for analyzing LLO (91-99) specific T-cell responses[1][2][8][9].

Materials:

  • Single-cell suspension of splenocytes or lymphocytes

  • Complete RPMI-1640 medium

  • LLO (91-99) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-mouse CD16/CD32 antibody (Fc block)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8α, anti-CD44, anti-CD62L)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm kit)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • FACS tubes

  • Flow cytometer

Procedure:

  • In Vitro Restimulation: a. Prepare a single-cell suspension of splenocytes at a concentration of 1-2 x 106 cells/mL in complete RPMI medium. b. In a 96-well plate or FACS tubes, add 1-2 x 106 cells per well/tube. c. Stimulate the cells with LLO (91-99) peptide at a final concentration of 10-6 M[1][2]. Include an unstimulated control (medium only) and a positive control (e.g., PMA/Ionomycin). d. Incubate for 1 hour at 37°C in a 5% CO2 incubator. e. Add Brefeldin A (e.g., 10 µg/mL) to each well/tube to block cytokine secretion[1][2]. f. Incubate for an additional 4-5 hours at 37°C.

  • Surface Staining: a. Harvest the cells and wash them with FACS buffer (PBS with 0.5% BSA). b. Resuspend the cells in FACS buffer containing an Fc block antibody and incubate for 10-15 minutes on ice to prevent non-specific antibody binding. c. Add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8α-Cy5) and incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization: a. Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at 4°C. b. Wash the cells once with Permeabilization/Wash Buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer containing the cocktail of fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ-FITC, anti-TNF-α-PE)[1]. b. Incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with Permeabilization/Wash Buffer. d. Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the CD8+ T-cell population and analyze the expression of IFN-γ and TNF-α.

MHC Multimer (Tetramer) Staining

MHC multimers, particularly tetramers, are reagents that allow for the direct visualization and enumeration of antigen-specific T-cells by flow cytometry. They consist of four biotinylated MHC-peptide complexes bound to a fluorochrome-labeled streptavidin molecule.

Application

H2-Kd/LLO (91-99) tetramers are used to directly quantify the frequency of LLO (91-99) specific CD8+ T-cells without the need for in vitro stimulation. This method provides a direct measure of the T-cell population size and can be combined with staining for other markers to phenotype these cells (e.g., memory subsets based on CD62L and CD127 expression)[2][8].

Quantitative Data Summary
ParameterValueSpecies/Cell TypeExperimental ConditionReference
LLO (91-99) Tetramer+ CD8+ T-cells (Primary Response Peak)3-4% of total CD8+ T-cellsMurine SplenocytesEx vivo staining[1][2]
LLO (91-99) Tetramer+ CD8+ T-cells (Secondary Response Peak)up to 15% of total CD8+ T-cellsMurine SplenocytesEx vivo staining[1][2]
LLO (91-99) Tetramer Binding>80% of enriched LLO (91-99) specific T-cell lineMurine T-cell lineFlow cytometry[7]
Experimental Protocol: MHC Tetramer Staining

This protocol is a standard procedure for staining with H2-Kd/LLO (91-99) tetramers[1][2][8].

Materials:

  • PE- or APC-conjugated H2-Kd/LLO (91-99) tetramer

  • Single-cell suspension of splenocytes or lymphocytes

  • FACS buffer (PBS with 0.5% BSA)

  • Anti-mouse CD16/CD32 antibody (Fc block)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8α, anti-CD62L, anti-CD127)

  • Viability dye (e.g., Propidium Iodide, Ethidium Monoazide, or a fixable viability dye)[8]

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Prepare a single-cell suspension of 1-2 x 106 cells in a FACS tube. b. Wash the cells with FACS buffer.

  • Staining: a. Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis. b. Resuspend the cells in 50 µL of FACS buffer containing the H2-Kd/LLO (91-99) tetramer at its predetermined optimal concentration. c. Incubate for 30-60 minutes at 4°C or room temperature in the dark (incubation conditions may need optimization depending on the tetramer). d. Wash the cells with FACS buffer. e. Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes on ice. f. Add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8α, anti-CD62L) and incubate for 30 minutes on ice in the dark. g. Wash the cells twice with FACS buffer. h. Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single cells, then on the CD8+ T-cell population. c. Identify the LLO (91-99) specific population by gating on the tetramer-positive cells within the CD8+ gate.

Visualizations

T-Cell Receptor Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T-Cell MHC-I MHC-I + LLO(91-99) TCR TCR MHC-I->TCR Signal 1 CD8 CD8 MHC-I->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Proliferation Proliferation & Differentiation NFAT->Proliferation NFkB->Cytokine_Production NFkB->Proliferation AP1->Cytokine_Production AP1->Proliferation

Caption: T-cell activation signaling cascade upon recognition of the LLO(91-99) peptide.

Experimental Workflow: ELISpot Assay

ELISpot_Workflow A 1. Coat Plate (Anti-IFN-γ Ab) B 2. Block Plate A->B C 3. Prepare Cells (Splenocytes + Peptide-pulsed APCs) B->C D 4. Incubate (18-24h, 37°C) C->D E 5. Add Detection Ab (Biotinylated Anti-IFN-γ) D->E F 6. Add Streptavidin-HRP E->F G 7. Add Substrate (AEC) & Develop Spots F->G H 8. Wash, Dry & Count Spots G->H

Caption: Workflow for the IFN-γ ELISpot assay to detect LLO(91-99) specific T-cells.

Experimental Workflow: Intracellular Cytokine Staining

ICS_Workflow A 1. Restimulate Cells (LLO(91-99) peptide + Brefeldin A, 5h) B 2. Surface Stain (e.g., Anti-CD8) A->B C 3. Fix & Permeabilize B->C D 4. Intracellular Stain (Anti-IFN-γ, Anti-TNF-α) C->D E 5. Wash D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Intracellular Cytokine Staining to analyze LLO(91-99) responses.

References

Application Note 1: The LLO(91-99) Epitope in Intracellular Immunity

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for studying the role of the Listeriolysin O (LLO) 91-99 peptide, a key epitope in immunity against the intracellular pathogen Listeria monocytogenes.

Listeria monocytogenes is a gram-positive intracellular bacterium that serves as a model organism for studying cell-mediated immunity.[1] Upon infection, the bacterium escapes the phagosome into the host cell cytosol, a process mediated by the secreted pore-forming toxin Listeriolysin O (LLO).[2] Once in the cytosol, bacterial proteins, including LLO, are degraded by the host's proteasome. The resulting peptides are transported into the endoplasmic reticulum and loaded onto Major Histocompatibility Complex (MHC) class I molecules.[3]

In BALB/c (H-2d) mice, the nonamer peptide from LLO spanning amino acids 91-99 (Sequence: GYKDGNEYI) is the immunodominant epitope presented by the H-2Kd MHC class I molecule.[4][5][6] This LLO(91-99)-H-2Kd complex is displayed on the surface of infected cells, where it is recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition triggers a potent CTL response, which is crucial for clearing the infection by killing infected host cells.[7][8] The LLO(91-99) epitope is therefore an essential tool for quantifying the anti-Listeria CD8+ T cell response and evaluating the efficacy of vaccines.[9][10]

MHC Class I Antigen Presentation Pathway for LLO(91-99)

The pathway begins with the bacterium in a host cell phagosome and culminates in the presentation of the LLO(91-99) peptide to a CD8+ T cell.

Caption: MHC Class I presentation of the LLO(91-99) epitope.

Application Note 2: Quantifying LLO(91-99)-Specific T-Cell Responses

Several key immunological assays are used to measure the magnitude and function of the CD8+ T cell response to the LLO(91-99) epitope. The choice of assay depends on the specific question being asked, whether it is the frequency of specific T cells, their cytokine-producing capacity, or their cytotoxic function.

Data Summary: LLO(91-99) Specific CD8+ T-Cell Responses

The following table summarizes typical quantitative data obtained from BALB/c mice following a primary intravenous infection with a sublethal dose of L. monocytogenes.

ParameterAssayTypical ResultTime PointReference
Frequency of Splenic CD8+ T Cells Tetramer Staining2 - 4%Day 7-8 (Peak Primary)[11][12]
Frequency of Splenic CD8+ T Cells Tetramer Staining~15%Day 5-6 (Peak Secondary)[11][13]
Absolute Number in Spleen Tetramer Staining1.5 - 2.0 x 10⁵ cellsDay 8 (Peak Primary)[12]
Cytokine-Producing Cells IFN-γ ELISpot~1,000 spots / 10⁶ splenocytesDay 7-8 (Peak Primary)[14]
Cytokine-Producing Cells Intracellular Cytokine Staining (IFN-γ)2 - 5% of CD8+ T cellsDay 7-9 (Peak Primary)[15]
Antigen Processing Efficiency Biochemical Analysis600 - 1,000 epitopes/cellN/A[16]

Protocol 1: Intracellular Cytokine Staining (ICS) for LLO(91-99) Specific CD8+ T-cells

This protocol details the method for identifying and quantifying LLO(91-99)-specific, cytokine-producing CD8+ T cells from the spleens of infected mice using flow cytometry.

Workflow Diagram

ICS_Workflow start Isolate Splenocytes from Infected Mouse stim Stimulate with LLO(91-99) Peptide (5 hours, 37°C) + Unstimulated & Positive Controls start->stim golgi Add Protein Transport Inhibitor (e.g., Brefeldin A) for final 4 hours stim->golgi surface_stain Stain for Surface Markers (e.g., Anti-CD8, Anti-CD3) (30 min, 4°C) golgi->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Stain for Intracellular Cytokines (e.g., Anti-IFN-γ, Anti-TNF-α) (30 min, RT) fix_perm->intra_stain acquire Wash and Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data: Gate on CD8+ cells and quantify cytokine+ population acquire->analyze

Caption: Workflow for Intracellular Cytokine Staining (ICS).
Materials

  • Spleens from L. monocytogenes-infected BALB/c mice (e.g., 7 days post-infection).

  • RPMI 1640 medium with 10% FCS, L-glutamine, and antibiotics.

  • LLO(91-99) peptide (GYKDGNEYI), stock at 1 mg/mL in DMSO.

  • Protein transport inhibitor: Brefeldin A (stock at 10 mg/mL) or GolgiPlug™.

  • PMA and Ionomycin (for positive control).

  • FACS Buffer: PBS with 0.5% BSA and 0.01% sodium azide.

  • Fixation/Permeabilization Buffer Kit (commercially available).

  • Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3, Anti-IFN-γ, Anti-TNF-α, and corresponding isotype controls.

  • 96-well U-bottom plates.

Procedure
  • Cell Preparation:

    • Harvest spleens from infected mice into complete RPMI medium.

    • Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash cells with complete RPMI, count, and resuspend at 1 x 10⁷ cells/mL.

  • In Vitro Restimulation:

    • Plate 1 x 10⁶ cells (100 µL) into each well of a 96-well U-bottom plate.

    • Prepare stimulation cocktails in complete RPMI:

      • Unstimulated Control: Medium only.

      • Peptide Stimulation: LLO(91-99) peptide at a final concentration of 1-10 µM.[11][13]

      • Positive Control: PMA (50 ng/mL) and Ionomycin (500 ng/mL).

    • Add 100 µL of the appropriate stimulation cocktail to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Add protein transport inhibitor (e.g., Brefeldin A to a final concentration of 10 µg/mL) to all wells.[11][13]

    • Incubate for an additional 4-5 hours at 37°C, 5% CO₂.

  • Surface Staining:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend cells in 50 µL of FACS buffer containing surface antibodies (e.g., anti-CD8, anti-CD3) at pre-titrated concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 200 µL of FACS buffer.

  • Fixation and Permeabilization:

    • Following the manufacturer's instructions, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash cells with 200 µL of 1X Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization/Wash buffer containing intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) and isotype controls.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash cells twice with 200 µL of 1X Permeabilization/Wash buffer.

  • Data Acquisition:

    • Resuspend cells in 200 µL of FACS buffer.

    • Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >100,000 total events) for robust analysis.

Protocol 2: H2-Kd/LLO(91-99) Tetramer Staining

This protocol allows for the direct visualization and quantification of CD8+ T cells that have a T-cell receptor (TCR) specific for the LLO(91-99) epitope, regardless of their functional state.

Workflow Diagram

Tetramer_Workflow start Prepare Single-Cell Suspension (Spleen or Blood) block Block Fc Receptors (e.g., with anti-CD16/32) start->block tetramer_stain Stain with Fluorochrome-labeled H2-Kd/LLO(91-99) Tetramer (60 min, 4°C or RT) block->tetramer_stain surface_stain Add Surface Marker Antibodies (e.g., Anti-CD8, Anti-CD3) (30 min, 4°C) tetramer_stain->surface_stain wash Wash Cells 2x with FACS Buffer surface_stain->wash acquire Add Viability Dye (optional) and Acquire on Flow Cytometer wash->acquire analyze Analyze Data: Gate on Live, CD8+ cells and quantify Tetramer+ population acquire->analyze

Caption: Workflow for MHC Class I Tetramer Staining.
Materials

  • Single-cell suspension from spleen or peripheral blood.

  • FACS Buffer: PBS with 0.5% BSA and 0.01% sodium azide.

  • Fc Block (e.g., anti-mouse CD16/32 antibody).

  • PE- or APC-conjugated H2-Kd/LLO(91-99) Tetramer reagent.

  • Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3.

  • Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain).

Procedure
  • Cell Preparation:

    • Prepare a single-cell suspension as described in Protocol 1, Step 1.

    • Adjust cell concentration to 1-2 x 10⁷ cells/mL in FACS buffer.

    • Aliquot 1-2 x 10⁶ cells per staining tube or well.

  • Fc Receptor Blocking:

    • Centrifuge cells and resuspend in 50 µL of FACS buffer containing Fc Block.

    • Incubate for 15 minutes at 4°C.[17]

  • Tetramer Staining:

    • Without washing, add the H2-Kd/LLO(91-99) tetramer reagent at the manufacturer's recommended concentration.

    • Incubate for 60 minutes at 4°C in the dark.[17] Some protocols recommend staining at room temperature for optimal results.[18]

  • Surface Staining:

    • Add the cocktail of surface antibodies (e.g., anti-CD8, anti-CD3) directly to the tetramer staining reaction.

    • Incubate for an additional 30 minutes at 4°C in the dark.

  • Washing and Data Acquisition:

    • Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.

    • Resuspend the final cell pellet in 200 µL of FACS buffer.

    • If not using a fixable viability dye, add a non-fixable dye like Propidium Iodide or DAPI just before acquisition.

    • Acquire samples on a flow cytometer, ensuring enough events are collected in the lymphocyte gate for accurate quantification of the rare tetramer-positive population.

References

Troubleshooting & Optimization

improving the stability of LLO (91-99) peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LLO (91-99) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of the LLO (91-99) peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with the LLO (91-99) peptide.

Issue 1: Peptide Precipitation Upon Reconstitution or During Storage

  • Question: I dissolved my lyophilized LLO (91-99) peptide, but it precipitated out of solution. What should I do?

  • Answer: Peptide precipitation can be caused by several factors, including incorrect solvent, pH, or concentration. The LLO (91-99) peptide, with the sequence GYKDGNEYI, has a net charge that influences its solubility.

    • Immediate Action: If the peptide has precipitated, try to resolubilize it by gentle warming (not exceeding 40°C) and sonication.[1]

    • Solvent Choice: For initial reconstitution of a small test amount, use sterile, purified water. If solubility is low, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a gradual addition of your aqueous buffer.[1][2] For highly insoluble peptides, dissolving in a small volume of 50% DMSO/water and then diluting is a common strategy.[1]

    • pH Adjustment: The isoelectric point (pI) of the peptide influences its solubility. At the pI, the net charge is zero, and solubility is at its minimum. For basic peptides, dissolving in a slightly acidic buffer can help. Conversely, acidic peptides dissolve better in slightly basic buffers.[3] For LLO (91-99), which contains both acidic (Asp, Glu) and basic (Lys) residues, the overall charge will be pH-dependent. Adjusting the pH of your buffer away from the pI should improve solubility. A pH range of 5-7 is often optimal for the stability of most peptides.[4]

    • Concentration: Attempt to dissolve the peptide at a lower concentration. It is easier to work with a more dilute stock solution than to have an unusable precipitated one.

Issue 2: Loss of Biological Activity (e.g., Poor T-cell Stimulation)

  • Question: My LLO (91-99) peptide is not stimulating a T-cell response in my assay. What could be the problem?

  • Answer: A lack of biological activity can stem from peptide degradation, improper handling, or issues with the experimental setup.

    • Peptide Integrity:

      • Degradation: Peptides in solution are susceptible to degradation over time, especially with repeated freeze-thaw cycles.[5] Prepare single-use aliquots of your stock solution to minimize this.[1] The primary degradation pathways include oxidation of tyrosine residues and hydrolysis of the peptide backbone, particularly at the Asp-Gly bond.

      • Purity: Ensure the purity of your peptide. Impurities from synthesis can sometimes interfere with biological assays.[6]

    • Experimental Conditions:

      • DMSO Concentration: If you used DMSO to dissolve your peptide, ensure the final concentration in your cell culture is low (typically <1% v/v), as higher concentrations can be toxic to cells.[7]

      • TFA Salts: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic to some cell lines. If you observe cellular toxicity, consider exchanging the TFA salt for an acetate or hydrochloride salt.[3]

      • Controls: Always include positive and negative controls in your assay to confirm that the issue is with the peptide and not the assay system itself.[3]

    • Storage: Ensure the peptide was stored correctly in its lyophilized form (-20°C or -80°C) and as a solution (aliquoted and frozen at -80°C).[8]

Issue 3: Appearance of Multiple Peaks in RP-HPLC Analysis

  • Question: I am analyzing my LLO (91-99) peptide solution using RP-HPLC and see multiple peaks. Is my peptide degrading?

  • Answer: The presence of multiple peaks in an RP-HPLC chromatogram can indicate peptide degradation, aggregation, or the presence of impurities from synthesis.

    • Identify the Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the species in each peak. This will help determine if they are degradation products (e.g., oxidized peptide, peptide fragments) or synthesis-related impurities.

    • Common Degradation Products: For LLO (91-99), potential degradation products could include the oxidized form of the peptide (due to the two tyrosine residues) or smaller peptide fragments resulting from hydrolysis of peptide bonds.

    • Aggregation: Peptide aggregation can sometimes appear as broader peaks or even multiple peaks in an HPLC chromatogram. Aggregation is influenced by factors such as pH, temperature, and peptide concentration.

    • Method Optimization: Ensure your HPLC method is optimized for peptide analysis. A shallow gradient of the organic mobile phase can improve the resolution of closely eluting species.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized LLO (91-99) peptide?

A1:

  • Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[1]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • For initial solubilization, add a small amount of sterile, purified water or a buffer such as PBS at pH 7.[1]

  • To aid dissolution, you can gently vortex the vial. If the peptide does not fully dissolve, sonication can be used.[2]

  • If the peptide remains insoluble, consider using a small amount of DMSO to fully dissolve the peptide and then slowly add your aqueous buffer to the desired concentration.[2]

Q2: What are the optimal storage conditions for LLO (91-99) peptide in both lyophilized and solution forms?

A2:

  • Lyophilized Form: For long-term storage, keep the lyophilized peptide at -80°C. For shorter periods, -20°C is acceptable.[8] The lyophilized powder is the most stable form.

  • In Solution: It is highly recommended to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C. Stock solutions at -80°C can be stable for up to 6 months, while at -20°C, they are typically stable for about one month.[8]

Q3: What are the main chemical and physical instability pathways for the LLO (91-99) peptide?

A3: The LLO (91-99) peptide, with the sequence GYKDGNEYI, is susceptible to several degradation pathways:

  • Oxidation: The two tyrosine (Y) residues are susceptible to oxidation. This can be minimized by using oxygen-free solvents for reconstitution and storage.[1]

  • Deamidation: The asparagine (N) residue can undergo deamidation to form aspartic acid or isoaspartic acid, which can alter the peptide's structure and function.[10]

  • Hydrolysis: The peptide bond between aspartic acid (D) and glycine (G) can be susceptible to hydrolysis, leading to peptide fragmentation. This is generally accelerated at acidic pH.[10]

  • Aggregation: Peptides can aggregate through non-covalent interactions, especially at high concentrations or near their isoelectric point. This can lead to precipitation and loss of biological activity.

Q4: How does pH affect the stability of the LLO (91-99) peptide in solution?

A4: The pH of the solution is a critical factor for peptide stability. For most peptides, a slightly acidic to neutral pH range (pH 5-7) is optimal for stability.[4] Extreme pH values can accelerate degradation pathways like hydrolysis.[10] The solubility of the LLO (91-99) peptide is also pH-dependent, being lowest at its isoelectric point.

Quantitative Data on Peptide Stability

The stability of the LLO (91-99) peptide in solution is influenced by temperature and pH. The following table provides representative data on the percentage of intact LLO (91-99) peptide remaining over time under different storage conditions, as would be determined by RP-HPLC.

Storage ConditionIncubation Time% Intact Peptide Remaining
4°C in PBS (pH 7.4) 24 hours98%
7 days92%
30 days85%
25°C in PBS (pH 7.4) 24 hours95%
7 days80%
30 days65%
37°C in PBS (pH 7.4) 24 hours88%
7 days70%
30 days50%
4°C in Acetate Buffer (pH 5.0) 24 hours99%
7 days95%
30 days90%

Note: This data is illustrative of typical peptide stability and may vary based on the specific formulation and handling.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized LLO (91-99) Peptide

  • Equilibration: Allow the vial of lyophilized LLO (91-99) peptide to reach room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to collect all the powder at the bottom.

  • Solvent Addition: Add the required volume of a suitable solvent (e.g., sterile water, PBS, or a small amount of DMSO for initial dissolution). For a 1 mg vial, adding 1 mL of solvent will yield a 1 mg/mL stock solution.

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquoting: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term use.

Protocol 2: RP-HPLC Method for Stability Analysis of LLO (91-99) Peptide

This protocol provides a general method for assessing the stability of the LLO (91-99) peptide in solution.

  • Sample Preparation:

    • Prepare a solution of the LLO (91-99) peptide at a known concentration (e.g., 1 mg/mL) in the desired buffer.

    • Incubate the solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C).

    • At specified time points, take an aliquot of the peptide solution and dilute it to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase A.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residues).[9]

  • Data Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Integrate the peak area of the intact LLO (91-99) peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the initial time point (t=0).

    • Plot the percentage of intact peptide versus time to determine the stability profile.

Visualizations

MHC_Class_I_Pathway cluster_antigen_processing Antigen Presenting Cell LLO_protein LLO Protein (in cytosol) Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_peptide LLO (91-99) Peptide TAP TAP Transporter LLO_peptide->TAP Transport Proteasome->LLO_peptide ER Endoplasmic Reticulum TAP->ER Peptide_MHC Peptide-MHC I Complex ER->Peptide_MHC Peptide Loading MHC_I MHC Class I MHC_I->ER Golgi Golgi Apparatus Peptide_MHC->Golgi Transport Cell_Surface Cell Surface Golgi->Cell_Surface Presentation T_Cell CD8+ T-Cell Cell_Surface->T_Cell Recognition

Caption: MHC Class I antigen presentation pathway for the LLO (91-99) peptide.

Peptide_Stability_Workflow cluster_workflow Experimental Workflow for Peptide Stability Analysis start Lyophilized LLO (91-99) Peptide reconstitute Reconstitute in Desired Buffer start->reconstitute aliquot Create Aliquots for Different Conditions (pH, Temp) reconstitute->aliquot incubate Incubate at Specified Time Points aliquot->incubate analyze Analyze by RP-HPLC incubate->analyze t = 0, 1, 7, 30 days data Quantify Peak Area of Intact Peptide analyze->data plot Plot % Intact Peptide vs. Time data->plot end Determine Stability Profile plot->end

Caption: Workflow for assessing the stability of the LLO (91-99) peptide.

References

Technical Support Center: Troubleshooting LLO (91-99) T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low T-cell responses upon stimulation with the LLO (91-99) peptide.

Troubleshooting Guide

Question: We are observing a weak or absent T-cell response (low proliferation, low cytokine production) after stimulating peripheral blood mononuclear cells (PBMCs) with the LLO (91-99) peptide. What are the potential causes and solutions?

Answer:

A low T-cell response to LLO (91-99) can stem from several factors, ranging from experimental setup to the biological nature of the T-cell response itself. Below is a step-by-step guide to troubleshoot this issue.

1. Reagent and Peptide Quality:

  • Peptide Integrity: Ensure the LLO (91-99) peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Peptide degradation can significantly reduce its effective concentration. Impurities in synthetic peptides can also affect T-cell stimulation assays[1].

  • Peptide Concentration: The optimal concentration for LLO (91-99) stimulation can vary. A typical starting concentration is 10-6 M[2]. It's advisable to perform a dose-response titration to determine the optimal concentration for your specific cell type and assay. In some cases, responses can be detected at concentrations as low as 10-11 M to 10-12 M, especially with an additional round of in vitro restimulation[3].

  • Media and Supplements: Use fresh, high-quality cell culture media and supplements. Components like fetal bovine serum (FBS) can vary between lots and impact T-cell viability and function.

2. Cell Viability and Handling:

  • PBMC Isolation and Viability: Ensure that the PBMC isolation procedure yields a highly viable cell population (>95%). Poor viability will lead to a diminished response.

  • Cell Density: Plating cells at an optimal density is crucial. Too few cells will result in insufficient cell-cell contact, while too many can lead to nutrient depletion and cell death. A common density for T-cell stimulation assays is 2 x 106 cells/mL[4].

3. Antigen Presentation and Co-stimulation:

  • Antigen Presenting Cell (APC) Function: Efficient T-cell activation requires proper antigen presentation by APCs (e.g., dendritic cells, macrophages) within the PBMC population. Ensure your APCs are functional. In some experimental setups, using peptide-pulsed irradiated APCs can be a method for stimulation[5][6].

  • Co-stimulatory Signals: T-cell activation is not solely dependent on the T-cell receptor (TCR) recognizing the peptide-MHC complex. Co-stimulatory signals, such as the interaction between CD28 on T-cells and CD80/CD86 on APCs, are critical. Insufficient co-stimulation can lead to T-cell anergy (a state of unresponsiveness). The addition of co-stimulatory molecules like anti-CD28 can enhance T-cell responses. Furthermore, activating the CD40 signaling pathway has been shown to improve the responsiveness of CD8 T cells[5][6].

4. T-Cell Population and Regulation:

  • Frequency of LLO (91-99)-Specific T-Cells: The frequency of T-cells specific for a single epitope like LLO (91-99) can be low in a primary response, often near the detection limit of standard assays (0.05–0.10% of CD8+ T-cells)[2]. A secondary or memory response will have a significantly higher frequency, reaching up to 15% of all CD8+ T-cells[2].

  • Presence of Regulatory T-Cells (Tregs): CD4+CD25+ regulatory T-cells can suppress the activation and expansion of antigen-specific CD8+ T-cells[2][7]. Depletion of these cells can lead to a marked enhancement of the LLO (91-99)-specific CD8+ T-cell response[2][7].

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of LLO (91-99)-specific CD8+ T-cells after successful stimulation?

A1: Successfully activated LLO (91-99)-specific CD8+ T-cells typically exhibit an effector phenotype characterized by high expression of CD44 and CD25, and low expression of CD62L[5][6].

Q2: What cytokines are typically produced by T-cells in response to LLO (91-99) stimulation?

A2: Upon stimulation with LLO (91-99), antigen-specific CD8+ T-cells are known to produce pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α)[5][6][8]. The kinetics of production can differ, with TNF-α production being more transient while IFN-γ production can be sustained for up to 22 hours[8].

Q3: How long should I stimulate the cells with the LLO (91-99) peptide?

A3: The duration of stimulation depends on the specific readout. For intracellular cytokine staining, a short-term stimulation of 5 hours is common, with a protein transport inhibitor like Brefeldin A added during the final 4 hours[2][9]. For proliferation assays, a longer stimulation of 3-5 days is typically required.

Q4: Can I use whole Listeriolysin O protein instead of the LLO (91-99) peptide for stimulation?

A4: While whole proteins can be used, they require intracellular processing and presentation by APCs, which can be a variable and sometimes inefficient process[10]. Using a specific peptide like LLO (91-99) bypasses this step and directly stimulates T-cells with the cognate epitope, leading to a more robust and specific response[10]. However, it's important to note that LLO as a whole protein is a potent toxin and can induce apoptosis in T-cells at high concentrations[11].

Q5: My T-cell response is still low after trying the troubleshooting steps. What else could be the issue?

A5: If you have addressed the common technical issues, consider the following biological factors:

  • Genetic Background: The T-cell response to LLO (91-99) is MHC class I-restricted (specifically H-2Kd in BALB/c mice)[11][12]. Ensure your experimental system (e.g., mouse strain, cell line) expresses the appropriate MHC allele.

  • Prior Exposure/Immune Status: The magnitude of the T-cell response is highly dependent on the immune status of the donor (e.g., naive vs. previously infected with Listeria monocytogenes). Memory T-cell responses are significantly stronger and have a higher affinity for the peptide[13][14].

  • T-Cell Affinity: The affinity of the T-cell receptor (TCR) for the LLO (91-99)-MHC complex plays a crucial role in the strength of the response[13][14]. Low-affinity T-cells may require higher peptide concentrations or stronger co-stimulation to become fully activated.

Quantitative Data Summary

Table 1: Expected Frequency of LLO (91-99)-Specific CD8+ T-Cells

Immune StatusOrganFrequency (% of CD8+ T-cells)Reference
Primary Response (Peak)Spleen3-4%[2]
Secondary Response (Peak)Spleenup to 15%[2]
Primary Immunization (DNA)Spleen0.05-0.10%[2]

Table 2: Cytokine Production by LLO (91-99)-Stimulated CD8+ T-Cells

CytokineStimulation TimeDetection MethodExpected OutcomeReference
IFN-γ5 hoursIntracellular StainingPositive signal in responding CD8+ T-cells[2]
TNF-α5 hoursIntracellular StainingPositive signal in responding CD8+ T-cells[2]
IFN-γup to 22 hoursIntracellular StainingSustained production[8]
TNF-αup to 22 hoursIntracellular StainingTransient production, turned off by 22 hours[8]

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation for Intracellular Cytokine Staining

  • Prepare a single-cell suspension of splenocytes or PBMCs at a concentration of 2 x 106 cells/mL in complete RPMI medium.

  • Add the LLO (91-99) peptide to the cell suspension at a final concentration of 10-6 M[2]. Include appropriate negative (e.g., media alone, irrelevant peptide) and positive (e.g., PMA/Ionomycin) controls.

  • Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

  • Add Brefeldin A (a protein transport inhibitor) to a final concentration of 10 µg/mL[2].

  • Incubate for an additional 4 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and proceed with surface staining for CD8 and other markers, followed by intracellular staining for IFN-γ and TNF-α according to standard protocols.

Protocol 2: Generation of LLO (91-99)-Specific CD8+ T-Cell Lines

  • Isolate splenocytes from a Listeria monocytogenes-immune mouse.

  • Co-culture the immune splenocytes with irradiated, peptide-pulsed syngeneic splenocytes (APCs). The LLO (91-99) peptide concentration for pulsing can be 10-9 M[5][6].

  • Culture the cells for 7-14 days.

  • Restimulate the T-cells with fresh peptide-pulsed, irradiated APCs as needed to expand the LLO (91-99)-specific population.

  • The resulting T-cell line can be characterized for its phenotype and effector functions[5][6].

Visualizations

T_Cell_Activation_Pathway Simplified T-Cell Activation by LLO (91-99) cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD8 CD8 MHC->CD8 LLO_Peptide LLO (91-99) Peptide LLO_Peptide->MHC Binding CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD28->Activation Proliferation Proliferation Activation->Proliferation leads to Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Activation->Cytokine_Production leads to Effector_Function Effector Function (Cytotoxicity) Activation->Effector_Function leads to

Caption: Simplified signaling pathway for CD8+ T-cell activation by the LLO (91-99) peptide.

Troubleshooting_Workflow Troubleshooting Low T-Cell Response to LLO (91-99) Start Start: Low T-Cell Response Check_Reagents Check Reagent Quality - Peptide integrity & concentration - Media & supplements Start->Check_Reagents Check_Cells Check Cell Health - Viability > 95% - Optimal cell density Check_Reagents->Check_Cells Reagents OK Optimize_Protocol Optimize Protocol - Titrate peptide - Add co-stimulatory antibodies Check_Reagents->Optimize_Protocol Issue Found Check_Stimulation Review Stimulation Conditions - APC function - Co-stimulation Check_Cells->Check_Stimulation Cells OK Check_Cells->Optimize_Protocol Issue Found Consider_Bio_Factors Consider Biological Factors - T-cell frequency - Presence of Tregs - MHC restriction Check_Stimulation->Consider_Bio_Factors Conditions OK Check_Stimulation->Optimize_Protocol Issue Found End_Further_Investigate Further Investigation Needed Consider_Bio_Factors->End_Further_Investigate Hypothesis Formed Optimize_Protocol->Start Re-test End_Success Successful T-Cell Response Optimize_Protocol->End_Success Improvement

Caption: A logical workflow for troubleshooting a low T-cell response to LLO (91-99) stimulation.

References

Technical Support Center: Optimizing LLO (91-99) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Listeriolysin O (LLO) 91-99 peptide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for LLO (91-99) peptide in in vitro T-cell assays?

The optimal concentration of LLO (91-99) peptide can vary significantly depending on the specific assay, cell type, and experimental goals. Based on published literature, concentrations ranging from 10⁻¹² M to 10⁻⁶ M have been successfully used. For ELISpot assays, a common starting concentration for stimulating splenocytes is 1 µM.[1] In some protocols, antigen-presenting cells (APCs) like P815 cells are pulsed with 10⁻⁶ M of the peptide.[2][3] For in vitro restimulation of T cell lines, a much lower concentration of 10⁻⁹ M has been shown to be optimal for expansion.[4][5]

Q2: How does the purity of the synthetic LLO (91-99) peptide affect experimental outcomes?

The purity of synthetic peptides is critical for reliable and reproducible results in T-cell assays. Contaminants can lead to false-positive or false-negative results. For instance, impurities from the synthesis process or cross-contamination with other peptides can elicit non-specific T-cell responses.[6] It is crucial to use high-purity peptides and consider biological quality control measures to ensure the specificity of the observed immune response.[6]

Q3: What are common contaminants in synthetic peptides that can interfere with in vitro assays?

Common contaminants include endotoxins (lipopolysaccharides), trifluoroacetic acid (TFA), and other peptidic impurities.[7] Endotoxins can cause non-specific immune stimulation, leading to misleading data.[7] TFA, often used in peptide synthesis and purification, can be cytotoxic and inhibit cell proliferation at high concentrations.[7]

Q4: How should I prepare and store my LLO (91-99) peptide stock solution?

For optimal stability, peptides should be stored lyophilized at -20°C or -80°C until use. When preparing a stock solution, it is recommended to dissolve the peptide in a sterile, appropriate solvent (e.g., DMSO or sterile water, depending on peptide solubility) at a high concentration. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[7] Store the aliquots at -80°C.

Troubleshooting Guides

Issue 1: High background or non-specific T-cell activation in ELISpot or intracellular cytokine staining assays.

Possible Causes & Solutions:

CauseRecommended Solution
Endotoxin Contamination Use endotoxin-free reagents and peptides. Consider testing your peptide stock for endotoxin levels.[7]
Peptide Impurities Use highly purified LLO (91-99) peptide (>95% purity). If high background persists, consider having the peptide re-synthesized and purified by a reputable vendor.[6]
High Peptide Concentration Titrate the LLO (91-99) peptide concentration to find the optimal balance between specific signal and background noise. Start with a lower concentration and perform a dose-response experiment.
APC Activation Ensure that the antigen-presenting cells (APCs) are not non-specifically activated. Culture a set of APCs without peptide as a negative control.
Issue 2: Weak or no detectable LLO (91-99)-specific T-cell response.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Peptide Concentration The concentration of LLO (91-99) may be too low to elicit a detectable response. Perform a peptide titration experiment to determine the optimal concentration for your specific cell type and assay. Concentrations as low as 10⁻¹¹ M have been shown to be effective in direct ELISpot assays.[8]
Peptide Degradation Improper storage or repeated freeze-thaw cycles can degrade the peptide.[7] Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.
Low Frequency of Specific T-cells The frequency of LLO (91-99)-specific T-cells in your sample may be below the detection limit of the assay. Consider an in vitro restimulation step to expand the antigen-specific T-cell population before the final assay.[4][8]
Incorrect MHC Haplotype LLO (91-99) is an H-2Kd restricted epitope.[2][3][9] Ensure that your experimental system (e.g., mouse strain, APCs) expresses the correct MHC class I molecule for presentation.

Experimental Protocols & Data

Table 1: LLO (91-99) Concentrations Used in Various In Vitro Assays
Assay TypeCell TypeLLO (91-99) ConcentrationReference
ELISpotMouse Splenocytes10⁻⁸ M[10]
ELISpot (Direct)Mouse Splenocytes10⁻¹¹ M (minimal)[8]
ELISpot (Restimulation-enhanced)Mouse Splenocytes10⁻¹² M (minimal)[8]
ELISpotP815 cells (APCs) pulsed10⁻⁶ M[2][3]
CTL AssayP815 cells (Target cells) pulsed10⁻⁶ M[1]
In Vitro RestimulationMouse Splenocytes10⁻⁹ M[4][5]
Dendritic Cell PulsingBone Marrow-Derived DCs5 µM[11][12]
Intracellular Cytokine StainingMouse Splenocytes10⁻⁶ M[13]
Protocol: LLO (91-99) Peptide Stimulation of Splenocytes for ELISpot Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Prepare Splenocytes: Isolate splenocytes from immunized or control mice under sterile conditions.

  • Cell Counting: Count the splenocytes and assess viability using a method such as trypan blue exclusion.

  • Plate Preparation: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions.

  • Peptide Dilution: Prepare a working solution of LLO (91-99) peptide at the desired concentration (e.g., 1 µM) in complete RPMI medium.

  • Cell Plating and Stimulation:

    • Add splenocytes to the wells of the coated ELISpot plate (e.g., 2 x 10⁵ to 5 x 10⁵ cells/well).

    • Add the LLO (91-99) peptide working solution to the appropriate wells.

    • Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like Concanavalin A).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the recommended time (typically 18-24 hours).

  • Detection: Develop the ELISpot plate according to the manufacturer's protocol, which typically involves washing the plate, adding a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate.

  • Analysis: Count the spots, where each spot represents an IFN-γ secreting cell.

Visualizations

experimental_workflow LLO (91-99) ELISpot Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis splenocyte_isolation Isolate Splenocytes cell_plating Plate Splenocytes splenocyte_isolation->cell_plating plate_coating Coat ELISpot Plate plate_coating->cell_plating peptide_prep Prepare LLO (91-99) Dilution stimulation Add LLO (91-99) Peptide peptide_prep->stimulation cell_plating->stimulation incubation Incubate (37°C, 18-24h) stimulation->incubation development Develop Plate incubation->development spot_counting Count IFN-γ Spots development->spot_counting data_analysis Analyze Results spot_counting->data_analysis

Caption: Workflow for an LLO (91-99) ELISpot assay.

troubleshooting_logic Troubleshooting Weak LLO (91-99) Response start Weak or No Response concentration Is peptide concentration optimal? start->concentration degradation Is peptide stock viable? concentration->degradation Yes solution_titrate Perform peptide titration concentration->solution_titrate No t_cell_freq Is T-cell frequency high enough? degradation->t_cell_freq Yes solution_aliquot Use fresh peptide aliquot degradation->solution_aliquot No mhc Is MHC haplotype correct (H-2Kd)? t_cell_freq->mhc Yes solution_restim Perform in vitro restimulation t_cell_freq->solution_restim No solution_check_strain Verify mouse strain/APC haplotype mhc->solution_check_strain No end Problem Solved mhc->end Yes solution_titrate->end solution_aliquot->end solution_restim->end solution_check_strain->end

Caption: Logic diagram for troubleshooting a weak response.

signaling_pathway MHC Class I Presentation of LLO (91-99) cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell llo_peptide Exogenous LLO (91-99) Peptide mhc1 MHC Class I llo_peptide->mhc1 Binding peptide_mhc_complex LLO (91-99)-MHC I Complex mhc1->peptide_mhc_complex er Endoplasmic Reticulum er->mhc1 Synthesis & Assembly cell_surface Cell Surface peptide_mhc_complex->cell_surface Transport tcr T-Cell Receptor (TCR) cell_surface->tcr Recognition t_cell_activation T-Cell Activation (e.g., IFN-γ production) tcr->t_cell_activation

Caption: MHC Class I presentation of LLO (91-99) peptide.

References

Technical Support Center: Synthesis of High-Purity LLO (91-99) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the high-purity LLO (91-99) peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting experimental hurdles. The LLO (91-99) peptide, with the sequence H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH (GYKDGNEYI), is a crucial epitope in immunological research.[1][2][3] Achieving high purity (91-99%) can be challenging due to its specific amino acid composition.

This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting protocols to help you successfully synthesize and purify this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the LLO (91-99) peptide?

A1: The main difficulties in synthesizing the LLO (91-99) peptide stem from its amino acid sequence, which can lead to:

  • Aspartimide formation: The presence of an Asp-Gly (D-G) sequence is highly susceptible to a base-catalyzed side reaction, forming a cyclic aspartimide intermediate. This can lead to impurities that are difficult to separate from the final product.[4][5][6]

  • Aggregation: The peptide contains several hydrophobic residues (Gly, Tyr, Ile) and has a length (9 amino acids) that is prone to on-resin aggregation during solid-phase peptide synthesis (SPPS).[7][8] This can hinder coupling and deprotection steps, resulting in lower yields and deletion sequences.

  • Difficult Couplings: Bulky amino acid residues like Tyrosine (Y) can sometimes present steric hindrance, leading to incomplete coupling reactions.

  • Purification Challenges: The potential for closely-eluting impurities, particularly from aspartimide formation, and the possibility of peptide aggregation can complicate purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Q2: How can I minimize aspartimide formation during the synthesis of LLO (91-99)?

A2: To minimize aspartimide formation at the Asp-Gly site, consider the following strategies:

  • Use of specialized dipeptides: Incorporate the Asp-Gly motif using a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the cyclization reaction.[6]

  • Modified Deprotection Conditions:

    • Use a weaker base for Fmoc deprotection, such as 50% morpholine in DMF instead of 20% piperidine in DMF.[4]

    • Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress the side reaction.[4]

  • Sterically Hindered Protecting Groups: Utilize a bulkier side-chain protecting group for Aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH, to sterically hinder the cyclization.[4]

Q3: What methods can be employed to prevent peptide aggregation during synthesis?

A3: To mitigate on-resin aggregation of the LLO (91-99) peptide, you can:

  • Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides at appropriate positions to introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets.[7][10]

  • Use Chaotropic Agents: Before a difficult coupling step, wash the resin with a solution containing a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures.[7]

  • Elevated Temperatures: Perform coupling and deprotection steps at elevated temperatures (e.g., using a microwave peptide synthesizer) to reduce aggregation and improve reaction kinetics.

  • "Magic Mixture" Solvent: For particularly difficult sequences, a solvent mixture of DCM/DMF/NMP (1:1:1) can be used to improve solvation.[10]

Q4: How can I optimize the purification of the LLO (91-99) peptide by RP-HPLC?

A4: For successful purification of LLO (91-99) to high purity, consider these optimization steps:

  • Solvent System: The standard mobile phases are 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (ACN) (Solvent B).[9][11]

  • Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide. Then, run a shallower, more focused gradient around the elution point to improve the resolution of the main peak from closely eluting impurities.[11]

  • Column Chemistry: A C18 stationary phase is typically used for peptide purification. If co-eluting impurities are an issue, trying a different stationary phase (e.g., C8 or phenyl-hexyl) may provide better separation.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (low %ACN). If solubility is an issue, a small amount of a stronger organic solvent like DMSO or DMF can be used, but be mindful of its effect on the chromatography.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low final peptide yield after cleavage. Incomplete coupling or deprotection due to aggregation.- Perform a test cleavage on a small amount of resin and analyze by mass spectrometry to confirm the presence of the target peptide. - During synthesis, monitor coupling efficiency with a qualitative ninhydrin (Kaiser) test after each coupling step. - If aggregation is suspected, implement strategies mentioned in FAQ Q3.
Mass spectrometry of the crude product shows a peak at [M-18] Da relative to the expected mass. Aspartimide formation. The cyclic imide has a mass 18 Da lower than the parent peptide due to the loss of water.- Implement the aspartimide prevention strategies outlined in FAQ Q2 for subsequent syntheses. - Optimize HPLC purification with a shallow gradient to attempt separation of the aspartimide-related impurities from the desired product.
The crude peptide is poorly soluble in the initial HPLC mobile phase. Aggregation of the cleaved peptide.- Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or formic acid before diluting with the mobile phase. - Use sonication to aid dissolution. - Consider purifying the peptide with a backbone protecting group still attached to improve solubility, followed by a subsequent deprotection step.
HPLC chromatogram shows a broad main peak or multiple closely eluting peaks. On-resin aggregation leading to a heterogeneous product or the presence of hard-to-separate impurities (e.g., from aspartimide formation).- Optimize the HPLC gradient to be shallower around the elution point of the target peptide. - Experiment with different column temperatures, as this can affect peak shape and resolution. - Consider using a different stationary phase or ion-pairing reagent in your mobile phase.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of LLO (91-99) Peptide

This protocol provides a general guideline for the manual synthesis of the LLO (91-99) peptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (starting with Fmoc-Ile-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr, Glu, Asn, Gly, Asp, Lys, Tyr, Gly). Note: For the Asp-Gly coupling, consider using the specialized dipeptide as mentioned in the FAQs to prevent aspartimide formation.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification of LLO (91-99) Peptide

Materials:

  • Crude LLO (91-99) peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Solvent A. If necessary, add a small amount of Solvent B or DMSO to aid dissolution. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Gradient Elution:

    • Inject the sample onto the column.

    • Run a linear gradient optimized from an analytical run. For example, a gradient of 10-40% Solvent B over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tyrosine).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Signaling Pathways & Workflows

SPPS_Workflow cluster_0 Synthesis Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product High-Purity LLO (91-99) Peptide Purification->Final_Product Aspartimide_Formation Peptide Peptide with Asp(OtBu)-Gly Cyclization Intramolecular Cyclization (Nucleophilic Attack) Peptide->Cyclization Piperidine Piperidine (Base) Piperidine->Cyclization catalyzes Aspartimide Aspartimide Intermediate ([M-18] Da) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis alpha_Peptide α-Asp Peptide (Desired Product) Hydrolysis->alpha_Peptide beta_Peptide β-Asp Peptide (Impurity) Hydrolysis->beta_Peptide Purification_Logic Crude_Peptide Crude LLO (91-99) Dissolution Dissolution in Low % ACN Crude_Peptide->Dissolution HPLC_Scouting Analytical RP-HPLC (Scouting Gradient) Dissolution->HPLC_Scouting Gradient_Optimization Optimize Gradient (Shallow Gradient) HPLC_Scouting->Gradient_Optimization Prep_HPLC Preparative RP-HPLC Gradient_Optimization->Prep_HPLC Fraction_Analysis Analyze Fractions (Analytical HPLC & Mass Spec) Prep_HPLC->Fraction_Analysis Pooling Pool Pure Fractions (>95%) Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure LLO (91-99) Lyophilization->Pure_Peptide

References

Technical Support Center: Refining Protocols for LLO (91-99) Dendritic Cell Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with listeriolysin O (LLO) (91-99) peptide loading of dendritic cells (DCs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of LLO (91-99) peptide for loading dendritic cells?

A1: The optimal concentration of LLO (91-99) peptide for pulsing dendritic cells typically ranges from 10 μg/mL to 50 μg/mL.[1][2] While higher concentrations up to 500 μg/mL have been tested, they can be associated with slightly lower DC viability.[1] A concentration of 50 μg/mL has been shown to be effective for ex vivo loading of cultured DCs.[1][3] For in vitro T-cell stimulation assays, concentrations as low as 10 μg/mL have been used successfully.[2]

Q2: What is the recommended incubation time for loading DCs with LLO (91-99) peptide?

A2: Incubation times for peptide loading can vary depending on the experimental goals. For generating DC vaccines, a 24-hour incubation period has been utilized.[1] Shorter incubation times of 1 to 2 hours have also been reported for pulsing DCs before co-culture with T cells.[4][5][6] Some protocols involve a 16-hour incubation of immature DCs with the peptide-adjuvant mixture to achieve maturation.[3][7]

Q3: How can I assess the efficiency of LLO (91-99) peptide loading onto dendritic cells?

A3: The efficiency of peptide loading is typically assessed indirectly by measuring the subsequent activation of antigen-specific T cells. Common methods include:

  • IFN-γ ELISPOT assay: This assay quantifies the number of IFN-γ-secreting T cells upon co-culture with peptide-loaded DCs.[8][9]

  • Intracellular Cytokine Staining (ICS): Flow cytometry is used to detect the production of cytokines like IFN-γ and TNF-α within T cells.[10]

  • Cytotoxicity assays: 51Cr-release assays or similar methods measure the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells pulsed with the LLO (91-99) peptide.[11]

  • MHC Tetramer/Dimer Staining: Fluorochrome-labeled MHC-peptide complexes (tetramers or dimers) can be used to directly visualize and quantify peptide-specific T cells by flow cytometry.[3][11][12][13]

Q4: Should I use immature or mature dendritic cells for peptide loading?

A4: The timing of peptide loading relative to DC maturation is a critical consideration. Some researchers advocate for pulsing immature DCs to allow for antigen processing and presentation to occur as the cells mature.[14] Others prefer to load terminally mature DCs a few hours before vaccination to prevent the recycling of MHC-peptide complexes.[14] Maturation of DCs is often induced by cocktails containing stimuli like lipopolysaccharide (LPS), TNF-α, IL-1β, IL-6, and PGE2.[5][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low T-cell activation (e.g., low IFN-γ secretion) 1. Suboptimal peptide concentration: The peptide concentration may be too low for efficient loading.1. Optimize peptide concentration: Titrate the LLO (91-99) peptide concentration, for example, from 10 μg/mL to 50 μg/mL.[1][2]
2. Inefficient DC maturation: Immature DCs may not effectively present the peptide to T cells.2. Ensure DC maturation: Use a standard maturation cocktail (e.g., LPS, TNF-α, IL-1β) to mature the DCs after peptide loading.[15] Confirm maturation by checking for the upregulation of surface markers like CD80, CD83, and CD86 via flow cytometry.[3][16]
3. Poor peptide quality: The synthetic peptide may have low purity or contain impurities that interfere with its function.3. Verify peptide quality: Ensure the LLO (91-99) peptide is of high purity (≥95%) as confirmed by HPLC and mass spectrometry.[7][17][18]
High background T-cell proliferation (non-specific activation) 1. Excess unbound peptide: Residual peptide in the co-culture can directly stimulate T cells.1. Thoroughly wash DCs: After peptide loading, wash the dendritic cells extensively (3-4 times) with culture medium or PBS to remove any unbound peptide before co-culturing with T cells.[4][19]
2. Contaminants in peptide preparation: The peptide solution may contain endotoxins or other stimulants.2. Use endotoxin-free reagents: Ensure all reagents and water used for peptide reconstitution are sterile and endotoxin-free.[20]
Poor dendritic cell viability 1. Peptide toxicity: High concentrations of the peptide may be cytotoxic to DCs.1. Assess peptide cytotoxicity: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the LLO (91-99) peptide. A study noted slightly lower DC viability at 500 μg/ml compared to 50 μg/ml.[1]
2. Harsh culture conditions: Suboptimal culture conditions can lead to cell death.2. Optimize DC culture: Follow established protocols for generating and maintaining monocyte-derived DCs, ensuring the appropriate use of cytokines like GM-CSF and IL-4.[16][21][22] Monitor cell morphology and viability throughout the culture period.
3. Issues with cryopreservation/thawing: Improper freezing or thawing can damage the cells.3. Follow proper cryopreservation techniques: Use appropriate cryoprotectant media and a controlled-rate freezing apparatus. Thaw cells rapidly in a 37°C water bath.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of mature Mo-DCs from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • CD14 MicroBeads (human)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS) or autologous plasma

  • Penicillin-Streptomycin

  • Recombinant human GM-CSF

  • Recombinant human IL-4

  • DC maturation cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2)

Procedure:

  • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.[21][22]

  • Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, penicillin-streptomycin, GM-CSF (e.g., 800 IU/mL), and IL-4 (e.g., 250 IU/mL).[22]

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh medium containing GM-CSF and IL-4 to the culture.[21]

  • On day 5 or 6, induce maturation by adding a DC maturation cocktail to the culture medium.[5][15]

  • On day 7, harvest the mature DCs. Maturation can be confirmed by flow cytometry analysis of surface markers such as CD80, CD83, and CD86.[3][16]

Protocol 2: LLO (91-99) Peptide Loading of Dendritic Cells

Materials:

  • Mature monocyte-derived dendritic cells (from Protocol 1)

  • LLO (91-99) peptide (high purity)

  • Serum-free culture medium (e.g., RPMI 1640)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Resuspend the mature DCs in serum-free culture medium at a concentration of 1-2 x 10^6 cells/mL.

  • Add the LLO (91-99) peptide to the DC suspension at the desired final concentration (e.g., 50 μg/mL).[1][3]

  • Incubate the cells for 2 to 24 hours at 37°C in a 5% CO2 incubator.[1][4] The optimal incubation time may need to be determined empirically.

  • After incubation, wash the peptide-loaded DCs three to four times with PBS or culture medium to remove unbound peptide.[4]

  • The washed, peptide-loaded DCs are now ready for use in downstream applications, such as T-cell co-culture assays.

Quantitative Data Summary

ParameterValueReference
LLO (91-99) Peptide Concentration 10 - 50 µg/mL[1][2]
Incubation Time for Peptide Loading 2 - 24 hours[1][4]
DC Seeding Density 1 x 10^6 cells/mL[16][22]
GM-CSF Concentration 800 - 1000 IU/mL (or 50-100 ng/mL)[21][22]
IL-4 Concentration 250 - 500 IU/mL (or 50 ng/mL)[21][22]

Visualizations

experimental_workflow cluster_dc_generation Dendritic Cell Generation cluster_peptide_loading Peptide Loading cluster_tcell_assay T-Cell Activation Assay pbmcs PBMCs monocytes CD14+ Monocyte Isolation pbmcs->monocytes immature_dc Immature DC Culture (GM-CSF + IL-4) monocytes->immature_dc mature_dc Mature DC (Maturation Cocktail) immature_dc->mature_dc peptide_loading LLO (91-99) Peptide Incubation mature_dc->peptide_loading washing Washing peptide_loading->washing coculture Co-culture with T-cells washing->coculture analysis Functional Analysis (ELISPOT, ICS, etc.) coculture->analysis

Caption: Experimental workflow for LLO (91-99) peptide loading of dendritic cells.

signaling_pathway LLO_peptide LLO (91-99) Peptide MHC_I MHC Class I LLO_peptide->MHC_I Binding Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 Peptide_MHC->CD8 T_Cell CD8+ T-Cell TCR->T_Cell CD8->T_Cell Activation T-Cell Activation T_Cell->Activation

Caption: Simplified signaling pathway of LLO (91-99) presentation and T-cell recognition.

References

Technical Support Center: Overcoming Poor Immunogenicity of LLO(91-99) Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome the poor immunogenicity of Listeriolysin O (LLO) (91-99) epitope-based vaccines.

Frequently Asked Questions (FAQs)

Q1: Why is the LLO(91-99) peptide often poorly immunogenic on its own?

A1: The LLO(91-99) peptide, while a dominant cytotoxic T lymphocyte (CTL) epitope, is a small molecule.[1] When administered alone, it may not efficiently activate the immune system. Effective immune activation often requires additional signals, such as those provided by adjuvants or delivery systems that can engage antigen-presenting cells (APCs) like dendritic cells (DCs).[2][3] Without these signals, the peptide may be rapidly cleared from the system or fail to induce a robust and lasting immune response.

Q2: What are the primary strategies to enhance the immunogenicity of LLO(91-99)?

A2: Several strategies have proven effective in enhancing the immunogenicity of the LLO(91-99) epitope. These include:

  • Use of Adjuvants: Adjuvants can significantly boost the immune response to peptide antigens.[3][4]

  • Advanced Delivery Systems: Nanoparticle-based delivery systems, such as gold nanoparticles, can improve the stability and delivery of the peptide to APCs.[3][5][6]

  • Dendritic Cell (DC)-Based Vaccination: Loading DCs with the LLO(91-99) peptide ex vivo and then administering them can elicit a strong CTL response.[7][8]

  • Genetic Vaccination: Using DNA or viral vectors to express the LLO(91-99) epitope endogenously within host cells ensures efficient processing and presentation via the MHC class I pathway.[7][9]

  • Inclusion of T Helper Epitopes: Incorporating CD4+ T cell epitopes into the vaccine construct can provide essential help to the CD8+ T cell response, leading to a more robust and sustained immunity.[2]

Q3: How can I assess the immunogenicity of my LLO(91-99) vaccine candidate?

A3: The immunogenicity of an LLO(91-99) vaccine is primarily evaluated by measuring the induction of a specific CD8+ T cell response. Common assays include:

  • ELISpot Assay: This is a sensitive method to quantify the frequency of LLO(91-99)-specific, IFN-γ-secreting T cells.[10][11][12]

  • Intracellular Cytokine Staining (ICS): This flow cytometry-based technique allows for the characterization and quantification of cytokine-producing T cells (e.g., IFN-γ, TNF-α) at a single-cell level.[13]

  • Cytotoxicity Assays: These assays, such as the chromium-51 release assay, directly measure the ability of vaccine-induced CTLs to kill target cells presenting the LLO(91-99) epitope.[13]

  • In vivo Protection Studies: The ultimate measure of vaccine efficacy is its ability to protect immunized animals from a lethal challenge with Listeria monocytogenes.[7][14]

Q4: What is the role of dendritic cells (DCs) in LLO(91-99) vaccine efficacy?

A4: Dendritic cells are professional antigen-presenting cells that play a crucial role in initiating T cell-mediated immunity. They can take up the LLO(91-99) peptide (or the vaccine construct delivering it), process it, and present it on their MHC class I molecules to naive CD8+ T cells.[7][8] Activated DCs also provide the necessary co-stimulatory signals for T cell activation and differentiation into effector and memory CTLs. Strategies that effectively target and activate DCs are therefore central to the development of potent LLO(91-99) vaccines.[3]

Troubleshooting Guides

Problem 1: Low or Undetectable LLO(91-99)-Specific T Cell Response in ELISpot Assay
Possible Cause Troubleshooting Step
Poor Immunogenicity of the Peptide Alone Formulate the LLO(91-99) peptide with a potent adjuvant.
Inefficient Delivery to APCs Utilize a nanoparticle-based delivery system to enhance uptake by dendritic cells.[3]
Suboptimal Vaccination Route Experiment with different administration routes (e.g., intravenous, intraperitoneal) as this can influence the immune response.[12][15]
Insufficient Vaccine Dose Perform a dose-response study to determine the optimal concentration of the LLO(91-99) peptide in your vaccine formulation.
Incorrect Timing of T Cell Analysis Measure the T cell response at the peak of the primary response (typically 7-10 days post-vaccination) and also at later time points to assess memory formation.[16]
Technical Issues with ELISpot Assay Ensure the viability of splenocytes, the quality of the LLO(91-99) peptide, and the proper functioning of all assay reagents. Include positive and negative controls.
Problem 2: Lack of In Vivo Protection Despite an In Vitro T Cell Response
Possible Cause Troubleshooting Step
Insufficient Magnitude or Quality of the T Cell Response The number of induced T cells may be insufficient for protection. Strategies to further boost the T cell response, such as a prime-boost regimen, may be necessary.[17]
Lack of CD4+ T Cell Help Incorporate a known CD4+ T helper epitope into your vaccine construct to promote a more robust and long-lasting CD8+ T cell memory.[2]
Poor Homing of Effector T Cells to Infection Sites Analyze the expression of homing receptors on the vaccine-induced T cells. The vaccination strategy may need to be modified to induce T cells capable of migrating to relevant tissues.
T Cell Exhaustion Chronic antigen stimulation can lead to T cell exhaustion. Evaluate the expression of exhaustion markers (e.g., PD-1, TIM-3) on the LLO(91-99)-specific T cells.
Challenge Model Severity The dose of Listeria monocytogenes used for the challenge may be too high. Titrate the challenge dose to a level that allows for the detection of partial but significant protection.

Quantitative Data Summary

Table 1: Comparison of Different LLO(91-99) Vaccine Platforms

Vaccine PlatformKey FindingsReference
Peptide-Pulsed Dendritic Cells Intravenous injection of LLO(91-99)-pulsed DCs strongly enhanced specific CD8+ T cell responses and protective immunity against L. monocytogenes.[2][2]
Retrovirally Transduced Dendritic Cells DCs transduced with a minigene for LLO(91-99) were more effective than peptide-pulsed DCs in generating specific CTLs and protective immunity.[7][7]
Gold Nanoparticle (GNP)-LLO(91-99) GNP-LLO(91-99) nanoparticles acted as an adjuvant, recruiting and activating DCs and inducing antigen-specific cytotoxic Th1 responses.[5][6][5][6]
GNP-LLO(91-99) + Advax™ Adjuvant The addition of the Advax™ adjuvant to the GNP-LLO(91-99) nanovaccine markedly enhanced T cell immunogenicity and protection against listeriosis.[3][3]
Lactococcus lactis expressing LLO Intraperitoneal administration of L. lactis secreting LLO elicited LLO(91-99)-specific CD8+ T cells and provided protection against L. monocytogenes challenge.[12][15][12][15]

Experimental Protocols

Protocol 1: Ex Vivo Pulsing of Dendritic Cells with LLO(91-99) Peptide
  • Generate Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.

    • On day 3, add fresh media containing cytokines.

    • On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.

  • Peptide Pulsing:

    • Incubate the immature DCs with the LLO(91-99) peptide (e.g., at a concentration of 5 µM) for 24 hours.[8]

    • Wash the cells three times with phosphate-buffered saline (PBS) to remove excess peptide.

  • Vaccination:

    • Resuspend the peptide-pulsed DCs in sterile PBS.

    • Inject the cells (e.g., 5 x 10^5 cells per mouse) intravenously or intraperitoneally into recipient mice.[8]

Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
  • Plate Coating:

    • Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating:

    • Isolate splenocytes from immunized and control mice.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • Add the splenocytes to the coated wells (e.g., 2 x 10^5 to 5 x 10^5 cells/well).

  • Antigen Stimulation:

    • Add the LLO(91-99) peptide to the wells at a final concentration of 1-10 µg/mL.

    • Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour.

    • Wash the plate and add the substrate solution (e.g., BCIP/NBT or AEC).

    • Stop the reaction by washing with water once the spots have developed.

  • Analysis:

    • Air-dry the plate and count the spots using an ELISpot reader. Each spot represents an individual IFN-γ-secreting cell.

Visualizations

experimental_workflow cluster_vaccine_prep Vaccine Preparation cluster_immunization Immunization & Analysis Peptide LLO(91-99) Peptide Formulation Vaccine Formulation Peptide->Formulation Adjuvant Adjuvant Adjuvant->Formulation Delivery Delivery System (e.g., Nanoparticles) Delivery->Formulation Immunization Animal Immunization Formulation->Immunization T_Cell_Assay T Cell Response (ELISpot, ICS) Immunization->T_Cell_Assay Challenge Listeria Challenge Immunization->Challenge Protection Protection Assessment Challenge->Protection

Caption: Experimental workflow for LLO(91-99) vaccine development.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell Vaccine LLO(91-99) Vaccine Phagosome Phagosome Vaccine->Phagosome Uptake Cytosol Cytosol Phagosome->Cytosol Antigen Release Proteasome Proteasome Cytosol->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I MHC_Peptide MHC-I-Peptide Complex MHC_I->MHC_Peptide Peptide Loading Surface Cell Surface MHC_Peptide->Surface Transport TCR TCR Surface->TCR T_Cell Naive CD8+ T Cell Activation Activation & Proliferation T_Cell->Activation Recognition CTL Cytotoxic T Lymphocyte (CTL) Activation->CTL Differentiation

Caption: MHC Class I antigen presentation pathway for LLO(91-99).

troubleshooting_logic Start Low/No T Cell Response Check_Formulation Is the peptide formulated with an adjuvant/delivery system? Start->Check_Formulation Add_Adjuvant Action: Add Adjuvant or Use Delivery System Check_Formulation->Add_Adjuvant No Check_Dose Is the vaccine dose optimal? Check_Formulation->Check_Dose Yes Add_Adjuvant->Check_Dose Dose_Titration Action: Perform Dose Titration Check_Dose->Dose_Titration No Check_Route Is the administration route appropriate? Check_Dose->Check_Route Yes Dose_Titration->Check_Route Test_Routes Action: Test Alternative Routes Check_Route->Test_Routes No Check_Assay Are assay controls working? Check_Route->Check_Assay Yes Test_Routes->Check_Assay Troubleshoot_Assay Action: Troubleshoot ELISpot Protocol Check_Assay->Troubleshoot_Assay No Success Improved Response Check_Assay->Success Yes Troubleshoot_Assay->Success

Caption: Troubleshooting logic for low T cell response.

References

Technical Support Center: Enhancing In Vivo Delivery of LLO (91-99) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo delivery of the LLO (91-99) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the delivery and efficacy of this immunodominant peptide in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering the LLO (91-99) peptide in vivo?

The primary challenge is ensuring the peptide's stability and effective delivery to the cytosol of antigen-presenting cells (APCs) to enable its presentation on MHC class I molecules.[1][2] Free peptides are often susceptible to rapid degradation by proteases in vivo and may not be efficiently internalized by APCs.[1] This can lead to a weak or suboptimal CD8+ T-cell response.

Q2: What are the most common strategies to enhance LLO (91-99) delivery and immunogenicity?

The most common and effective strategies involve the use of delivery systems and adjuvants. Gold nanoparticles (GNPs) and liposomes are well-documented delivery platforms that protect the peptide from degradation and can be targeted to APCs.[2][3][4][5] Co-administration with adjuvants like Advax™ or CpG oligonucleotides is crucial for potentiating a robust Th1-type immune response.[6][7]

Q3: Why is a Th1-type immune response desirable for LLO (91-99)-based therapies?

A Th1-type immune response is characterized by the production of cytokines like IFN-γ and IL-12, which are critical for activating cytotoxic T lymphocytes (CTLs).[6][8] These CTLs are essential for killing tumor cells and cells infected with intracellular pathogens like Listeria monocytogenes, which are the primary applications for LLO (91-99)-based immunotherapies.[3][4][9][10]

Q4: Can I administer the LLO (91-99) peptide as a standalone solution?

While it is possible to administer the peptide in solution, its efficacy is generally low due to poor stability and uptake.[1] To achieve a significant and reliable immune response, formulation with a delivery system and/or adjuvant is strongly recommended.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable LLO (91-99)-specific CD8+ T-cell response. 1. Peptide Degradation: The peptide is being degraded before reaching APCs.[1] 2. Inefficient APC Uptake: The peptide is not being efficiently taken up by dendritic cells or macrophages. 3. Insufficient Adjuvant Effect: The formulation lacks a strong adjuvant to stimulate a robust immune response.[6]1. Utilize a Delivery System: Encapsulate or conjugate the peptide to a nanoparticle (e.g., gold nanoparticle) or liposome to protect it from enzymatic degradation.[2][3][4] 2. Target APCs: Use delivery systems functionalized with ligands that target APCs, such as carbohydrates (e.g., glyconanoparticles).[9][11] 3. Incorporate an Adjuvant: Co-administer the LLO (91-99) formulation with a potent adjuvant like Advax™ or CpG-ODN to enhance APC activation and Th1 polarization.[6][7]
High variability in immune response between experimental animals. 1. Inconsistent Formulation: The peptide-delivery system formulation is not uniform. 2. Improper Administration: Injection technique (e.g., intravenous, intraperitoneal) is inconsistent.[1]1. Characterize Formulation: Ensure consistent size, peptide loading, and stability of your nanoparticle or liposome formulation before in vivo use. 2. Standardize Administration Protocol: Follow a consistent and well-practiced protocol for injections. For subcutaneous or intraperitoneal injections, ensure consistent location and depth.[1]
Observed toxicity or adverse reactions in animals. 1. Toxicity of Delivery Vehicle: The chosen nanoparticle or liposome formulation may have inherent toxicity at the administered dose.[11] 2. Contaminants: The peptide or formulation may contain endotoxins or other contaminants.1. Perform Dose-Response Studies: Conduct preliminary studies to determine the maximum tolerated dose of your delivery system. Gold nanoparticles are generally considered inert and non-toxic.[11] 2. Ensure Purity: Use highly purified peptide and sterile, endotoxin-free reagents for formulation.
Suboptimal anti-tumor effect despite a detectable T-cell response. 1. Tumor Microenvironment: The tumor may have an immunosuppressive microenvironment that inhibits T-cell function. 2. Low T-cell Infiltration: Activated T-cells may not be effectively trafficking to the tumor site.1. Combination Therapy: Combine the LLO (91-99) vaccine with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4) to overcome tumor-induced immunosuppression.[12][13] 2. Enhance T-cell Trafficking: Investigate strategies to improve chemokine gradients that attract CTLs to the tumor.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing LLO (91-99) delivery.

Table 1: Efficacy of GNP-LLO (91-99) Nanovaccine in a Bladder Cancer Model [11]

Treatment GroupTumor Burden Reduction (fold change vs. control)Key Immune Cell Changes in Tumor
GNP-LLO (91-99)4.7↑ CD4+ T cells, ↑ CD8+ T cells, ↑ B cells, ↑ Dendritic Cells, ↓ Myeloid-derived suppressor cells (MDSCs), ↓ Regulatory T cells (Tregs)

Table 2: Impact of Advax™ Adjuvant on GNP-LLO (91-99) Immunogenicity [6]

Vaccine FormulationFrequency of Activated Dendritic CellsListeria-specific CD4+ and CD8+ T-cell ResponseProtection against L. monocytogenes Challenge
GNP-LLO (91-99)BaselinePartialPartial
GNP-LLO (91-99) + Advax™DoubledRobustSignificantly Enhanced

Experimental Protocols

Protocol 1: Preparation of Gold Glyconanoparticles Coupled to LLO (91-99) Peptide (GNP-LLO91-99)

This protocol is adapted from methodologies described in studies on GNP-based LLO (91-99) delivery.[9][11]

Materials:

  • LLO (91-99) peptide with a C-terminal cysteamide for conjugation (e.g., GYKDGNEYI-C(O)NHCH2CH2SH)

  • 5-(mercapto)pentyl-β-D-glucopyranoside (GlcC5SH)

  • Tetrachloroauric acid (HAuCl₄)

  • Sodium borohydride (NaBH₄)

  • Methanol, Water, Acetic Acid

  • Dialysis tubing (1 kDa MWCO)

Procedure:

  • Ligand Solution Preparation: Dissolve the LLO (91-99)-cysteamide peptide and GlcC5SH in a methanol/water/acetic acid solvent mixture. A typical molar ratio is 90% GlcC5SH to 10% LLO (91-99) peptide to achieve glyconanoparticles with a high density of glucose for targeting APCs.[9][11]

  • Gold Salt Addition: To the ligand solution, add an aqueous solution of HAuCl₄.

  • Reduction: Vigorously stir the solution and add a freshly prepared aqueous solution of NaBH₄ to reduce the Au(III) salt to Au(0), leading to the formation of gold nanoparticles. The solution should change color, indicating nanoparticle formation.

  • Purification:

    • Stir the nanoparticle solution at room temperature for at least 4 hours.

    • Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents.

  • Characterization:

    • Determine the size and morphology of the GNP-LLO (91-99) using Transmission Electron Microscopy (TEM). A typical size is around 2 nm.[11]

    • Quantify peptide and glucose loading using appropriate analytical techniques (e.g., NMR, UV-Vis spectroscopy). A typical loading might be approximately 8.9 µg of LLO (91-99) per 0.182 mg of GNPs.[11]

    • Lyophilize the purified nanoparticles for storage.

Protocol 2: In Vivo Administration of LLO (91-99) Formulations in Mice

This protocol provides general guidelines for common injection routes in mice.[1] Always adhere to institutionally approved animal handling and welfare protocols.

Materials:

  • Sterile LLO (91-99) formulation (e.g., GNP-LLO (91-99) reconstituted in sterile PBS)

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 G)

  • 70% ethanol or isopropanol wipes

  • Appropriate mouse restrainer

A. Intraperitoneal (IP) Injection:

  • Animal Restraint: Manually restrain the mouse, exposing the abdomen.

  • Site Identification: Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Tilt the animal slightly with its head down. Insert the needle at a shallow angle and inject the solution.

B. Subcutaneous (SC) Injection:

  • Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent."

  • Injection: Wipe the injection site with an alcohol wipe. Insert the needle at the base of the tented skin, parallel to the animal's back. Inject the solution, which will form a small bleb under the skin.

C. Intravenous (IV) Injection (Tail Vein):

  • Animal Preparation: Place the mouse in a suitable restrainer to warm the tail and dilate the veins.

  • Site Identification: Disinfect the tail with an alcohol wipe. Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein. Slowly inject the solution. There should be no resistance. If a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[1]

Visualizations

Signaling and Delivery Pathway

LLO_Delivery_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_interaction T-Cell Interaction GNP_LLO GNP-LLO(91-99) Nanoparticle Endosome Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Enhanced by LLO properties) Proteasome Proteasome Cytosol->Proteasome Ubiquitination Peptide_Fragments LLO(91-99) Peptide Proteasome->Peptide_Fragments TAP TAP Transporter Peptide_Fragments->TAP ER Endoplasmic Reticulum MHC_Peptide_Complex MHC-I + Peptide Complex ER->MHC_Peptide_Complex Peptide Loading TAP->ER MHC_I MHC Class I MHC_I->ER CD8_TCell CD8+ T-Cell MHC_Peptide_Complex->CD8_TCell Antigen Presentation Activation Activation & Proliferation CD8_TCell->Activation TCR Binding

Caption: LLO (91-99) delivery via nanoparticles to CTL activation.

Experimental Workflow

Experimental_Workflow A Formulation (e.g., GNP-LLO(91-99)) B Characterization (TEM, Peptide Loading) A->B C In Vivo Administration (e.g., IP, SC in mice) B->C D Immune Response Monitoring C->D E Splenocyte Isolation D->E G Tumor Challenge (for cancer models) D->G F ELISPOT / Intracellular Cytokine Staining E->F I Data Analysis F->I H Tumor Growth Monitoring & Survival Analysis G->H H->I

Caption: Workflow for in vivo evaluation of LLO (91-99) formulations.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the Listeriolysin O peptide epitope LLO (91-99). This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving LLO (91-99), providing potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low or No CTL Response 1. Peptide Instability: Improper storage or handling of the LLO (91-99) peptide can lead to degradation.- Store the peptide stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] - Avoid repeated freeze-thaw cycles. - Prepare working solutions fresh for each experiment.[1]
2. Suboptimal Peptide Concentration: The concentration of LLO (91-99) used to pulse antigen-presenting cells (APCs) may be too low.- Titrate the peptide concentration to determine the optimal dose for your specific cell type and experimental setup. A common starting concentration for pulsing dendritic cells is 5 μM for 24 hours.[1]
3. Inefficient MHC Class I Presentation: The APCs may not be efficiently processing and presenting the LLO (91-99) peptide.- Ensure you are using APCs that express the correct MHC class I molecule (H-2Kd for the canonical LLO (91-99) epitope).[2][3] - Verify the health and viability of your APCs.
High Background or Non-Specific T-Cell Activation 1. Peptide Aggregation: LLO (91-99) peptide may form aggregates, leading to non-specific stimulation.- If precipitation is observed during preparation, use heat or sonication to aid dissolution.[1] - For aqueous stock solutions, filter-sterilize with a 0.22 μm filter before use.[1]
2. Contamination: Reagents or cell cultures may be contaminated with other antigens or mitogens.- Use sterile techniques and test all reagents for endotoxin contamination.
Inconsistent Results Between Experiments 1. Variability in Cell Donors: If using primary cells, donor-to-donor variability can impact the immune response.- Use cells from multiple donors to ensure the observed effects are not donor-specific.
2. Inconsistent Peptide Handling: Differences in peptide preparation and storage between experiments can lead to variability.- Standardize your peptide preparation protocol and ensure consistent storage conditions.[1]
Cytotoxicity Observed in Control Cells 1. High Concentration of LLO Peptide: While LLO (91-99) is an epitope, the full-length LLO protein is a pore-forming toxin and can be cytotoxic at high concentrations.[4][5] Contamination of the peptide preparation with the full-length protein could be a cause.- Ensure the purity of the synthetic LLO (91-99) peptide. - Run a dose-response curve to determine if the observed cytotoxicity is concentration-dependent.
2. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic to cells at high concentrations.- Keep the final concentration of the solvent in your cell culture medium below the toxic threshold for your cells (typically <0.1% for DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for dissolving LLO (91-99) peptide?

A1: The dissolution method depends on the experimental application. For in vitro assays, dissolving in a small amount of DMSO first is common. For in vivo experiments, a common protocol involves a multi-solvent system. For example, a stock solution can be prepared in 10% DMSO, which is then further diluted in a vehicle such as 40% PEG300, 5% Tween-80, and 45% Saline.[1] Always ensure the final solution is clear; if precipitation occurs, gentle heating or sonication can be used.[1]

Q2: What is the mechanism of LLO (91-99) presentation to T-cells?

A2: LLO (91-99) is an epitope derived from the Listeriolysin O protein of Listeria monocytogenes. In infected cells, the LLO protein is secreted into the cytosol, where it is degraded by the proteasome.[2][6] The resulting LLO (91-99) peptide is then transported into the endoplasmic reticulum, binds to MHC class I molecules (specifically H-2Kd in mice), and is presented on the cell surface to CD8+ cytotoxic T lymphocytes (CTLs).[2][7]

Q3: Can LLO (91-99) be used to stimulate CD4+ T-cells?

A3: LLO (91-99) is a classic MHC class I restricted epitope and is primarily recognized by CD8+ T-cells.[1][8] While the full LLO protein contains epitopes that can stimulate CD4+ T-cells, the LLO (91-99) peptide itself is not typically used for stimulating CD4+ T-cell responses.[3][9]

Q4: How can I verify that my LLO (91-99) peptide is being presented by APCs?

A4: You can use a T-cell activation assay. Co-culture your LLO (91-99)-pulsed APCs with an LLO (91-99)-specific CD8+ T-cell line or hybridoma.[3][4] Measure T-cell activation by quantifying cytokine production (e.g., IFN-γ) via ELISA or ELISPOT, or by assessing T-cell proliferation.[10][11]

Experimental Protocols

Protocol 1: In Vitro CTL Induction with LLO (91-99)

This protocol describes the induction of a cytotoxic T lymphocyte (CTL) response against target cells pulsed with LLO (91-99).

  • Preparation of Target Cells:

    • Culture P815 (mastocytoma) cells, which are suitable target cells.

    • On the day of the assay, pulse the P815 cells with LLO (91-99) peptide at a concentration of 10 μg/mL for 30-60 minutes at 37°C.[1]

  • Co-culture with Effector Cells:

    • Prepare effector CTLs (e.g., from the spleen of a mouse immunized with Listeria monocytogenes or a T-cell line specific for LLO (91-99)).

    • Co-culture the peptide-pulsed P815 target cells with the effector CTLs at various effector-to-target ratios.

  • Assessment of Cytotoxicity:

    • After a 4-5 hour incubation, assess cell lysis using a standard cytotoxicity assay, such as a chromium-51 release assay or an LDH release assay.[12]

Protocol 2: Pulsing Dendritic Cells (DCs) with LLO (91-99)

This protocol outlines how to prepare DCs for in vivo or in vitro T-cell stimulation.

  • DC Preparation:

    • Generate bone marrow-derived dendritic cells (BMDCs) from mice.

  • Peptide Pulsing:

    • Incubate the DCs with LLO (91-99) peptide at a concentration of 5 μM for 24 hours.[1]

  • Washing and Use:

    • After incubation, wash the DCs thoroughly to remove any unbound peptide.

    • The pulsed DCs are now ready for use in T-cell activation assays or for in vivo immunization.[1]

Visualizations

LLO_Presentation_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_phagosome Phagosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum LLO_protein Listeria monocytogenes secretes LLO protein Phagosome_LLO LLO protein LLO_protein->Phagosome_LLO Endocytosis Cytosol_LLO LLO escapes to cytosol Phagosome_LLO->Cytosol_LLO Pore formation Proteasome Proteasome Cytosol_LLO->Proteasome Degradation LLO_peptide LLO (91-99) peptide Proteasome->LLO_peptide TAP TAP Transporter LLO_peptide->TAP MHC_I MHC Class I TAP->MHC_I Transport Peptide_MHC_complex LLO(91-99)-MHC I Complex MHC_I->Peptide_MHC_complex Peptide Loading Cell_Surface Cell Surface Peptide_MHC_complex->Cell_Surface Transport to surface

Caption: MHC Class I presentation pathway for the LLO (91-99) epitope.

Experimental_Workflow Start Start Experiment Peptide_Prep Prepare LLO (91-99) Peptide Solution Start->Peptide_Prep APC_Prep Prepare Antigen Presenting Cells (APCs) (e.g., Dendritic Cells) Start->APC_Prep Peptide_Pulsing Pulse APCs with LLO (91-99) Peptide_Prep->Peptide_Pulsing APC_Prep->Peptide_Pulsing Co_culture Co-culture pulsed APCs with CD8+ T-cells Peptide_Pulsing->Co_culture Activation_Assay Perform T-cell Activation Assay (e.g., ELISPOT, Cytotoxicity Assay) Co_culture->Activation_Assay Data_Analysis Analyze Data Activation_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for LLO (91-99) T-cell activation assays.

References

strategies to increase the efficacy of LLO (91-99) based therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Listeriolysin O (LLO) (91-99) based therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and increase the efficacy of your therapeutic strategies.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with LLO(91-99) based therapies.

Issue 1: Low Immunogenicity or Weak T-Cell Response

  • Potential Cause: The LLO(91-99) peptide alone may be poorly immunogenic.

  • Solution:

    • Utilize Adjuvants: Co-administer the LLO(91-99) peptide with a potent immunomodulatory adjuvant. CpG-containing oligonucleotides have been shown to be effective adjuvants for T-cell peptide vaccines.[1]

    • Employ a Delivery System: Encapsulate or conjugate the peptide to a nanoparticle delivery system. Gold nanoparticles (GNPs) have been successfully used to deliver the LLO(91-99) epitope, enhancing its uptake by antigen-presenting cells (APCs) like dendritic cells (DCs).[2][3][4] Liposomal nanoparticles are another option to improve cytosolic release of the antigen.[5]

    • Dendritic Cell (DC) Loading: Use ex vivo loaded DCs with the LLO(91-99) peptide. This approach has demonstrated exceptional antineoplastic activity by inducing strong cytotoxic T-cell responses.[6][7]

Issue 2: Limited Anti-Tumor Efficacy in Preclinical Models

  • Potential Cause: The tumor microenvironment (TME) may be immunosuppressive, hindering the function of activated T-cells.

  • Solution:

    • Combination Therapy with Checkpoint Inhibitors: Combine the LLO(91-99) based therapy with immune checkpoint inhibitors such as anti-PD-1 or anti-CTLA-4 antibodies. This can enhance T-cell function and lead to synergistic anti-tumor effects.[5][8][9]

    • Combination with Chemotherapy: Certain chemotherapeutic agents can synergize with LLO-based vaccines by promoting the maturation of APCs and reducing immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) in the TME.[8]

    • Depletion of Regulatory T-cells: Transient depletion of CD4+ T-cells during immunization has been shown to enhance CD8+ T-cell mediated protection.[10]

Issue 3: Vaccine Strain Toxicity or Lack of Efficacy

  • Potential Cause: Live-attenuated Listeria monocytogenes (Lm) vaccine strains may have safety concerns or be overly attenuated, reducing their efficacy.

  • Solution:

    • Use of Non-Hemolytic LLO: Employing a non-hemolytic form of LLO can act as an effective adjuvant to facilitate a tumor-associated antigen (TAA)-specific immune response without the associated toxicity.[11]

    • Engineered Listeria Strains: Utilize genetically modified Lm strains. For example, strains with deletions in virulence genes like actA and inlB can serve as safer vaccine vectors.[12] Additionally, "suicidal" strains that are programmed to die after antigen delivery can enhance safety.[8] The stability of LLO in the host cell cytosol, which can be modulated by altering its N-terminal residue, can also impact virulence and immune response.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LLO(91-99) based therapies?

A1: LLO(91-99) is an immunodominant epitope of Listeriolysin O from Listeria monocytogenes. When introduced as part of a therapy (e.g., peptide vaccine, engineered Listeria), it is processed by antigen-presenting cells (APCs), primarily dendritic cells (DCs). The LLO(91-99) peptide is then presented on MHC Class I molecules, leading to the activation of LLO(91-99)-specific CD8+ cytotoxic T-lymphocytes (CTLs).[6][14][15] These CTLs can then recognize and kill target cells presenting this epitope, such as tumor cells in cancer immunotherapy models or infected cells in the context of listeriosis.[6][16] Furthermore, LLO itself can act as an adjuvant, stimulating innate immune responses and promoting a Th1-dominant immune environment.[6][11]

Q2: How can I measure the efficacy of my LLO(91-99) therapy in a preclinical model?

A2: Efficacy can be assessed through a combination of in vivo and ex vivo assays:

  • Tumor Models: In cancer models, measure tumor growth inhibition, reduction in tumor volume, and overall survival of the animals.[6][16][17]

  • Infection Models: In infectious disease models like listeriosis, determine the bacterial burden in organs such as the spleen and liver following a challenge.[1]

  • Immunological Readouts:

    • T-cell Response: Quantify the frequency of LLO(91-99)-specific CD8+ T-cells using techniques like tetramer staining and ELISpot assays to measure IFN-γ production.[7][10]

    • Cytokine Profiling: Measure the levels of pro-inflammatory (IFN-γ, IL-12, TNF-α) and anti-inflammatory (IL-10) cytokines in serum or from stimulated splenocytes to assess the type of immune response (Th1 vs. Th2).[17]

    • Tumor Microenvironment Analysis: Use flow cytometry to analyze the infiltration of immune cells (CD8+ T-cells, Tregs, MDSCs) into the tumor.[8][14]

Q3: What are the advantages of using a nanoparticle-based delivery system for the LLO(91-99) peptide?

A3: Nanoparticle delivery systems, such as gold nanoparticles (GNPs), offer several advantages:

  • Enhanced Delivery: They facilitate the targeted delivery of the LLO(91-99) peptide to APCs.[2][3]

  • Increased Stability: They can protect the peptide from degradation.

  • Adjuvant Properties: The nanoparticles themselves can have adjuvant effects, further stimulating the immune response.[3][4]

  • Improved Efficacy: Studies have shown that GNP-LLO(91-99) nanovaccines can induce robust production of inflammatory cytokines, reduce immunosuppressive cell populations in the tumor, and increase the infiltration of tumor-specific CD8+ T-cells.[5][8] They have also demonstrated greater therapeutic efficacy in reducing tumor burden compared to the peptide alone or even DC-based vaccines in some models.[9]

Data Presentation

Table 1: Efficacy of GNP-LLO(91-99) Nanovaccine in a Murine Melanoma Model

Treatment GroupMean Tumor Volume Reduction (%)Inhibition of Metastases (%)Survival Rate (%)
GNP-LLO(91-99)>72%80%60%
DC-LLO(91-99)72%Not ReportedNot Reported
Empty GNPNo significant effectNo significant effectNo significant effect
Soluble LLO(91-99)No significant effectNo significant effectNo significant effect
Data synthesized from preclinical studies on B16OVA melanoma.[9]

Table 2: Cytokine Profile Shift Induced by GNP-LLO(91-99) in Tumor-Bearing Mice

CytokineChange in Mice Treated with GNP-LLO(91-99)Implied Immune Shift
IFN-γIncreasedTh1
IL-2IncreasedTh1
IL-12p70IncreasedTh1
KC, MIP-2, IL-6, TNF-αDecreasedReduction of Th2-associated inflammation
IL-10ReducedReduction of immunosuppression
Data from studies in melanoma and bladder cancer mouse models.[17]

Experimental Protocols

Protocol 1: Preparation and Vaccination with DC-LLO(91-99)

  • Dendritic Cell Generation: Isolate bone marrow cells from mice and culture them with GM-CSF and IL-4 to generate immature DCs.

  • Peptide Loading: Mix the LLO(91-99) peptide (50 µg/ml) with an adjuvant such as Advax™ (50 µg/ml).

  • DC Maturation and Loading: Incubate the immature DCs with the peptide-adjuvant mixture for 16 hours. This will lead to DC maturation, which can be confirmed by the upregulation of surface markers like MHC-II, CD40, and CD86 via flow cytometry.[6]

  • Vaccination: Wash the mature, peptide-loaded DCs (DCm-peptide) extensively. Administer a single dose of the DC-LLO(91-99) vaccine to mice, for example, via intraperitoneal injection.[6]

Protocol 2: Evaluation of LLO(91-99)-Specific CD8+ T-Cell Response by Tetramer Staining

  • Sample Preparation: Isolate splenocytes from vaccinated and control mice.

  • Staining:

    • Pre-incubate a recombinant soluble dimeric mouse H-2Kb:Ig fusion protein with the LLO(91-99) peptide (40 µM) at 37°C for 16 hours.[6]

    • Incubate 2 x 10^7 splenocytes/ml with antibodies against CD8 and IFN-γ, along with the peptide-loaded H-2Kb:Ig staining cocktail for 10 minutes at 4°C.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the percentage of CD8+ gated cells that are positive for the LLO(91-99)-specific tetramer.[6]

Visualizations

LLO_Therapy_MOA cluster_vaccine Therapeutic Intervention cluster_apc Antigen Presentation cluster_tcell T-Cell Response cluster_target Effector Function LLO(91-99) Peptide LLO(91-99) Peptide Delivery Vehicle Delivery Vehicle (e.g., Nanoparticle, Lm) LLO(91-99) Peptide->Delivery Vehicle APC Antigen Presenting Cell (e.g., Dendritic Cell) Delivery Vehicle->APC Uptake MHC Class I MHC Class I APC->MHC Class I Presents LLO(91-99) Naive CD8 T-Cell Naive CD8 T-Cell MHC Class I->Naive CD8 T-Cell Recognizes CTL Cytotoxic T-Lymphocyte (CTL) Naive CD8 T-Cell->CTL Activation & Differentiation Target Cell Target Cell (e.g., Tumor Cell) CTL->Target Cell Recognizes & Kills Apoptosis Cell Death (Apoptosis) Target Cell->Apoptosis

Caption: Mechanism of Action for LLO(91-99) Based Therapies.

Troubleshooting_Workflow Start Start: Low Therapeutic Efficacy Weak_Response Is the in vivo T-cell response weak? Start->Weak_Response TME_Issue Is the Tumor Microenvironment immunosuppressive? Weak_Response->TME_Issue No Adjuvant Action: Add Adjuvant (e.g., CpG) or use Nanoparticle Delivery Weak_Response->Adjuvant Yes Combo_Tx Action: Combine with Checkpoint Inhibitors (anti-PD-1/CTLA-4) TME_Issue->Combo_Tx Yes Reassess Re-evaluate Efficacy TME_Issue->Reassess No Adjuvant->Reassess Combo_Tx->Reassess

Caption: Troubleshooting Workflow for Low Therapeutic Efficacy.

References

Technical Support Center: Enhancing LLO (91-99) Peptide Binding to H-2Kd

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the binding affinity of the Listeriolysin O (LLO) (91-99) peptide to the H-2Kd molecule.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the LLO (91-99) peptide and its interaction with H-2Kd?

A1: The LLO (91-99) peptide, with the sequence GYKDGNEYI, is an immunodominant epitope from the Listeria monocytogenes protein Listeriolysin O.[1] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kd on the surface of infected cells.[2] This peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), initiating an immune response to clear the infection.[1] Enhancing the binding affinity of this peptide to H-2Kd can lead to more stable pMHC complexes, potentially eliciting a more robust and effective T-cell response, which is a key consideration in the development of vaccines and immunotherapies.

Q2: What are the key anchor residues for peptides binding to H-2Kd?

A2: The binding of nonameric peptides to H-2Kd is primarily determined by two anchor residues. The primary anchor is a Tyrosine (Y) at position 2 (P2).[3] The second anchor is a hydrophobic residue with a large aliphatic side chain, such as Isoleucine (I), Leucine (L), or Valine (V), at the C-terminal position 9 (P9).[3][4] Additionally, having an uncharged residue at position 5 (P5) is also favorable for binding.[5][6]

Q3: How can the binding affinity of LLO (91-99) to H-2Kd be improved?

A3: The binding affinity can be improved by making amino acid substitutions at non-anchor or secondary anchor positions to better fit the H-2Kd binding groove, while preserving the primary anchor residues that are critical for binding. Based on the known H-2Kd binding motif, modifications can be rationally designed. For instance, substituting residues at positions other than P2 and P9 with amino acids that are more favorable for interaction with the H-2Kd molecule could enhance binding affinity. It has been shown that even single residue changes in the LLO 91-99 peptide can affect its binding affinity.[2]

Strategies for Improving Binding Affinity: A Data-Driven Approach

Improving the binding affinity of LLO (91-99) to H-2Kd can be achieved through targeted amino acid substitutions. The following table summarizes potential modifications to the LLO (91-99) sequence (GYKDGNEYI) based on the known H-2Kd binding motif. The suggested substitutions are designed to enhance the interaction between the peptide and the H-2Kd binding groove.

PositionOriginal ResidueSuggested Substitution(s)Rationale
P1G (Glycine)A (Alanine)Smaller side chains are often well-tolerated at P1.
P2 Y (Tyrosine) (No change) Primary anchor residue for H-2Kd binding. [3]
P3K (Lysine)A (Alanine), S (Serine)Replacing the charged lysine with a smaller, uncharged residue may improve binding.
P4D (Aspartic Acid)A (Alanine), G (Glycine)A smaller, uncharged residue may be more favorable.
P5G (Glycine)T (Threonine), S (Serine)An uncharged residue is preferred at this secondary anchor position.[5][6]
P6N (Asparagine)A (Alanine), Q (Glutamine)Exploring different polar, uncharged residues may identify more favorable interactions.
P7E (Glutamic Acid)A (Alanine), Q (Glutamine)Replacing the charged glutamic acid with an uncharged residue could be beneficial.
P8Y (Tyrosine)A (Alanine), F (Phenylalanine)While not a primary anchor, modifications here could influence TCR interaction.
P9 I (Isoleucine) L (Leucine), V (Valine) Primary anchor residue; other large hydrophobic residues are also favorable. [3][4]

Note: The binding affinities of these suggested analogs would need to be experimentally determined and are presented here as rational starting points for optimization studies.

Experimental Workflow for Improving Binding Affinity

The following diagram illustrates a typical experimental workflow for designing, synthesizing, and validating LLO (91-99) analogs with enhanced H-2Kd binding affinity.

experimental_workflow Experimental Workflow for Improving LLO (91-99) Binding Affinity cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_validation Binding Validation cluster_analysis Analysis & Selection a Identify H-2Kd Binding Motif (P2=Y, P9=I/L/V) b Propose LLO (91-99) Analogs with Amino Acid Substitutions a->b c Synthesize Wild-Type and Analog Peptides b->c d Purify Peptides via HPLC (>95% purity) c->d e Perform Peptide-H-2Kd Binding Assay (e.g., Fluorescence Polarization) d->e f Determine IC50 Values e->f g Compare Binding Affinities of Analogs to Wild-Type f->g h Select High-Affinity Analogs for Further Functional Studies g->h

A typical workflow for enhancing peptide-MHC binding affinity.

Detailed Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay

This protocol describes a method to measure the binding affinity of LLO (91-99) analogs to H-2Kd molecules in a competitive format.

Materials:

  • Purified, soluble H-2Kd molecules

  • Fluorescently labeled probe peptide with known high affinity for H-2Kd (e.g., a known high-affinity H-2Kd binding peptide labeled with a fluorophore like FITC or Alexa Fluor 488)

  • Lyophilized wild-type LLO (91-99) and analog peptides

  • Binding buffer (e.g., PBS with 0.1% BSA and protease inhibitors)

  • DMSO for peptide solubilization

  • Black, non-binding 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Peptide Preparation:

    • Solubilize the fluorescently labeled probe peptide in the binding buffer to a stock concentration of 1 µM. Protect from light.

    • Solubilize the wild-type and analog LLO (91-99) peptides in DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions of the competitor peptides (wild-type and analogs) in the binding buffer.

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Binding buffer

      • A fixed concentration of soluble H-2Kd (e.g., 100 nM, to be optimized)

      • A fixed concentration of the fluorescently labeled probe peptide (e.g., 10 nM, to be optimized)

      • Varying concentrations of the competitor peptides.

    • Include control wells:

      • No competitor control: H-2Kd and probe peptide only (represents maximum binding).

      • No H-2Kd control: Probe peptide only (represents minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours, or as optimized, to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The IC50 is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe.

    • A lower IC50 value indicates a higher binding affinity.

Troubleshooting Guide

Q4: My fluorescence polarization signal is very low or inconsistent. What could be the problem?

A4: Low or inconsistent signal can be due to several factors:

  • Peptide Degradation: Ensure peptides are stored properly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[7]

  • Low Purity of Peptides: Use peptides with >95% purity to avoid interference from contaminants.[7]

  • Incorrect Fluorophore Concentration: The concentration of the fluorescent probe peptide may be too low. Titrate the probe to find an optimal concentration that gives a stable and robust signal.

  • Inactive H-2Kd Protein: The purified H-2Kd protein may be misfolded or aggregated. Verify the quality of your protein using SDS-PAGE and, if possible, a functional assay with a known high-affinity binder.[7]

Q5: I am not observing any competition, even at high concentrations of my analog peptide. What should I do?

A5: This suggests that your analog peptide has very low or no binding affinity for H-2Kd.

  • Verify Peptide Sequence and Purity: Confirm that the synthesized peptide has the correct sequence and is of high purity.

  • Re-evaluate Peptide Design: The amino acid substitutions may have disrupted a critical interaction with the H-2Kd molecule. Revisit the H-2Kd binding motif and consider more conservative substitutions.

  • Check Assay Conditions: Ensure that the buffer composition (pH, salt concentration) and incubation time are optimal for H-2Kd-peptide binding.[7]

Q6: The IC50 values for my wild-type LLO (91-99) are very different from what is expected. Why might this be?

A6: Discrepancies in IC50 values can arise from:

  • Differences in Assay Conditions: Variations in buffer, temperature, incubation time, and the specific fluorescent probe used can all affect the measured IC50.

  • Inaccurate Concentrations: Ensure the concentrations of the H-2Kd protein and peptides are accurately determined.[7]

  • Plate Effects: Peptides can stick to the walls of standard polystyrene plates. Use non-binding plates to minimize this issue.[7]

T-Cell Receptor Signaling Pathway

Upon successful binding of the LLO (91-99) peptide to H-2Kd and presentation on the cell surface, the pMHC complex can be recognized by a specific T-cell receptor (TCR), leading to T-cell activation. The following diagram illustrates the key signaling events.

tcr_signaling T-Cell Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pmhc LLO(91-99)-H-2Kd tcr TCR pmhc->tcr Binding lck Lck tcr->lck Recruitment & Phosphorylation cd8 CD8 cd8->lck zap70 ZAP70 lck->zap70 Phosphorylation lat LAT zap70->lat Phosphorylation plc PLCγ1 lat->plc Activation dag DAG plc->dag ip3 IP3 plc->ip3 ras Ras/MAPK Pathway dag->ras nfkB NF-κB dag->nfkB Activation ca Ca²⁺ release ip3->ca ap1 AP-1 ras->ap1 Activation nfat NFAT ca->nfat Activation gene Gene Expression (e.g., Cytokines) nfat->gene ap1->gene nfkB->gene

References

Technical Support Center: Addressing Variability in LLO (91-99) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving the Listeriolysin O (LLO) 91-99 epitope.

Frequently Asked Questions (FAQs)

Q1: What is LLO (91-99) and why is it used in research?

A1: LLO (91-99) is a peptide fragment of Listeriolysin O, a key virulence factor of the bacterium Listeria monocytogenes. It is a major histocompatibility complex (MHC) class I-restricted epitope that elicits a strong CD8+ T-cell response in BALB/c mice.[1][2][3] This makes it a valuable tool for studying the immune response to intracellular pathogens, vaccine development, and cancer immunotherapy.[4][5]

Q2: What are the common sources of variability in LLO (91-99) experimental results?

A2: Variability in LLO (91-99) experiments can arise from several factors, including the animal model (e.g., mouse strain, age, and sex), the Listeria monocytogenes strain and infection dose, the route of administration, and the specific immunological assay used.[6][7][8] Inter-animal variability is a well-documented phenomenon in in vivo studies.[1]

Q3: How does the route of Listeria monocytogenes infection affect the variability of LLO (91-99) specific T-cell responses?

A3: The route of infection significantly impacts the consistency of results. Intravenous (i.v.) injection is a highly reproducible model for systemic infection.[9] In contrast, oral or foodborne infection models, while more physiologically relevant to human listeriosis, tend to produce more variable results due to differences in gut microbiota and the host's ability to control the initial infection.[6][9][10]

Q4: What level of variability is expected for LLO (91-99)-specific CD8+ T-cell responses in mice?

A4: The frequency of LLO (91-99)-specific CD8+ T-cells can vary between individual mice, even under controlled experimental conditions. The following table summarizes representative data on the frequency of these cells in the spleens of BALB/c mice at the peak of the primary immune response to Listeria monocytogenes infection.

Parameter Mean Frequency (% of CD8+ T-cells) Range (% of CD8+ T-cells) Reference
LLO (91-99)-specific CD8+ T-cells (Day 7 post-infection)1.35%1.2 - 1.5%[1]
LLO (91-99)-specific CD8+ T-cells (Day 8 post-infection)~10-12% of hepatic CD8+ T-cellsNot specified[11]

Q5: How can I minimize variability in my in vivo Listeria monocytogenes challenge studies?

A5: To minimize variability, it is crucial to standardize your experimental procedures. This includes using age- and sex-matched mice from a reliable vendor, ensuring a consistent and accurate infection dose, and choosing the most appropriate route of infection for your research question. For studies requiring high reproducibility, the intravenous route is often preferred.[9]

Troubleshooting Guides

High Background in ELISPOT Assays

Problem: You are observing a high number of spots in your negative control wells in an LLO (91-99) ELISPOT assay.

Potential Cause Troubleshooting Step
Cell Viability: Ensure high viability of splenocytes or other effector cells. Use a viability dye to assess cell health before plating.
Non-specific Antibody Binding: Increase the blocking time or try a different blocking buffer. Ensure thorough washing between steps.[12]
Contamination: Use sterile technique throughout the procedure. Check all reagents for contamination.
Inappropriate Cell Numbers: Titrate the number of cells plated per well to find the optimal density that minimizes background without sacrificing signal.
Low or No Detectable LLO (91-99) Specific Response

Problem: You are not detecting a significant LLO (91-99)-specific T-cell response in your experimental groups.

Potential Cause Troubleshooting Step
Suboptimal Peptide Concentration: Titrate the LLO (91-99) peptide concentration used for in vitro restimulation. A common starting concentration is 1 µg/mL.
Inefficient Antigen Presentation: Ensure your antigen-presenting cells (APCs) are healthy and functional. Consider using professional APCs like dendritic cells.
Timing of Analysis: The peak of the primary LLO (91-99) specific CD8+ T-cell response in BALB/c mice is typically around day 7-9 post-infection.[7] Analyze your samples at the appropriate time point.
Peptide Quality: Verify the purity and integrity of your LLO (91-99) peptide. Improper storage can lead to degradation.
Inconsistent Results in Intracellular Cytokine Staining (ICS)

Problem: You are observing high variability in the percentage of cytokine-positive LLO (91-99)-specific T-cells between replicate samples or experiments.

Potential Cause Troubleshooting Step
Inconsistent Stimulation: Ensure that all samples are stimulated with the LLO (91-99) peptide for the same duration and at the same concentration.
Brefeldin A/Monensin Issues: Optimize the concentration and incubation time of the protein transport inhibitor. Ensure it is added at the correct time point during stimulation.
Staining Protocol: Standardize all staining volumes, incubation times, and washing steps. Use a consistent gating strategy for flow cytometry analysis.
Fixation and Permeabilization: Use a high-quality fixation and permeabilization kit and follow the manufacturer's instructions carefully. Inconsistent permeabilization can lead to variable antibody access to intracellular cytokines.

Experimental Protocols

Infection of BALB/c Mice with Listeria monocytogenes
  • Bacterial Culture: Culture Listeria monocytogenes (e.g., strain 10403S) in Brain Heart Infusion (BHI) broth to mid-log phase.

  • Inoculum Preparation: Wash the bacteria in sterile phosphate-buffered saline (PBS) and dilute to the desired concentration. The infectious dose should be determined based on the specific research question and mouse strain, but a sublethal dose is typically used to study the adaptive immune response.

  • Infection: For intravenous injection, administer the bacterial suspension in a volume of 100-200 µL into the lateral tail vein of 6-8 week old BALB/c mice.

LLO (91-99) ELISPOT Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from infected and control mice. Plate the cells at a density of 2-5 x 10^5 cells/well.

  • Stimulation: Add LLO (91-99) peptide (final concentration of 1 µg/mL) to the appropriate wells. Include negative control (no peptide) and positive control (e.g., Concanavalin A) wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Wash again and add the substrate solution.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.

Visualizations

Experimental_Workflow General Workflow for Assessing LLO (91-99) Specific T-cell Response cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Analysis Infection Infection of BALB/c mice with L. monocytogenes ImmuneResponse Development of immune response Infection->ImmuneResponse Time SpleenHarvest Spleen harvest (Day 7-9 post-infection) ImmuneResponse->SpleenHarvest SplenocyteIsolation Splenocyte isolation SpleenHarvest->SplenocyteIsolation TCellAssay T-cell functional assay (ELISPOT, ICS, etc.) SplenocyteIsolation->TCellAssay LLO (91-99) peptide stimulation DataAnalysis Data analysis and interpretation TCellAssay->DataAnalysis

Caption: A generalized experimental workflow for studying the LLO (91-99)-specific T-cell response.

Variability_Factors Key Factors Contributing to Variability in LLO (91-99) Experiments cluster_Host Host Factors cluster_Pathogen Pathogen & Infection cluster_Assay Assay Parameters Variability Experimental Variability MouseStrain Mouse Strain (e.g., BALB/c) Variability->MouseStrain AgeSex Age and Sex Variability->AgeSex Microbiota Gut Microbiota Variability->Microbiota LmStrain L. monocytogenes Strain Variability->LmStrain InfectionDose Infection Dose Variability->InfectionDose InfectionRoute Route of Infection (i.v. vs. oral) Variability->InfectionRoute PeptideQuality Peptide Quality & Concentration Variability->PeptideQuality CellHandling Cell Viability & Handling Variability->CellHandling AssayProtocol Assay Protocol Standardization Variability->AssayProtocol

Caption: Major sources of variability in LLO (91-99) immunological studies.

References

Technical Support Center: Optimization of LLO (91-99) Peptide for CTL Epitope Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Listeriolysin O (LLO) 91-99 peptide in Cytotoxic T Lymphocyte (CTL) epitope mapping experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of the LLO (91-99) peptide for CTL epitope mapping.

Issue 1: Low or No Detectable CTL Response to LLO (91-99) Peptide

Possible Causes and Solutions:

  • Suboptimal Peptide Concentration: The concentration of the LLO (91-99) peptide used for pulsing antigen-presenting cells (APCs) or in ELISpot assays is critical.

    • Solution: Perform a peptide titration experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1, 1, 5, 10 µM) to identify the concentration that yields the maximal response.[1]

  • Poor Peptide Stability or Quality: The integrity of the synthetic peptide is crucial for efficient MHC binding and T-cell recognition.

    • Solution: Ensure the peptide is of high purity (ideally >95%) and stored correctly (lyophilized at -20°C or -80°C). Reconstitute the peptide in a suitable solvent (e.g., DMSO, PBS) and use it fresh or store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Incorrect MHC Haplotype: The LLO (91-99) epitope is presented by the H-2Kd MHC class I molecule.[1][2][3][4][5][6]

    • Solution: Confirm that the mouse strain or cell lines used in your experiments express the H-2Kd haplotype (e.g., BALB/c mice).[1][6][7]

  • Inefficient Antigen Processing and Presentation: Even with the correct peptide, issues can arise in how it is processed and presented by APCs.

    • Solution: Consider using strategies to enhance antigen presentation. For DNA vaccines, codon optimization of the sequence encoding the LLO (91-99) epitope for mammalian expression can significantly improve translation efficiency and subsequent CTL induction.[8]

Issue 2: High Background in ELISpot or Intracellular Cytokine Staining (ICS) Assays

Possible Causes and Solutions:

  • Contaminated Peptides or Reagents: Endotoxins or other contaminants in peptide preparations or cell culture reagents can lead to non-specific T-cell activation.

    • Solution: Use endotoxin-free reagents and test your peptide batches for contamination.

  • Non-specific Cell Death: High concentrations of peptides or other reagents can be toxic to cells, leading to the release of cytokines and false-positive signals.

    • Solution: Assess cell viability in your assays (e.g., using Trypan Blue or a viability dye for flow cytometry). Optimize peptide concentration to a non-toxic level.

  • Over-stimulation of Cells: In vitro restimulation of splenocytes with the peptide for an extended period can lead to high background.

    • Solution: Optimize the duration of in vitro peptide stimulation. A shorter stimulation period may be sufficient to detect a specific response while minimizing background.[9]

Issue 3: Difficulty in Detecting LLO (91-99)-Specific T-cells Using Tetramers

Possible Causes and Solutions:

  • Low Frequency of Specific T-cells: The frequency of antigen-specific T-cells, especially during a primary response, can be very low.

    • Solution: Consider enriching for CD8+ T-cells before tetramer staining. Additionally, in vitro peptide stimulation can expand the population of LLO (91-99)-specific T-cells, making them easier to detect.[10]

  • Improper Tetramer Staining Protocol: The conditions for tetramer staining are critical for optimal signal.

    • Solution: Ensure staining is performed at the recommended temperature (often 4°C or on ice) and for the appropriate duration. Use a viability dye to exclude dead cells, which can non-specifically bind tetramers.

  • Tetramer Quality: The quality and stability of MHC-peptide tetramers can vary.

    • Solution: Use tetramers from a reputable source and store them correctly. It is advisable to titrate the tetramer to determine the optimal concentration for staining. The generation of H-2Kd-LLO (91-99) tetramers involves refolding the MHC heavy chain and β2-microglobulin in the presence of the peptide, followed by biotinylation and conjugation to streptavidin.[10]

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the LLO (91-99) peptide?

A1: The amino acid sequence for the immunodominant LLO (91-99) CTL epitope is Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI).[4][8][11]

Q2: Which MHC molecule presents the LLO (91-99) peptide?

A2: The LLO (91-99) peptide is presented by the murine MHC class I molecule H-2Kd.[1][2][3][4][5][6] This is crucial for designing experiments in appropriate mouse strains, such as BALB/c.

Q3: How can the immunogenicity of the LLO (91-99) peptide be enhanced for vaccine studies?

A3: Several strategies can be employed to boost the immune response to LLO (91-99):

  • Codon Optimization: For DNA vaccines, modifying the codons of the gene sequence encoding the LLO (91-99) peptide to match the preferred codon usage of mammalian cells can enhance its expression and subsequent CTL induction.[8]

  • Adjuvants and Delivery Systems: Formulating the peptide with potent adjuvants or utilizing advanced delivery systems can significantly improve its immunogenicity. For example, gold glyconanoparticles (GNP) loaded with LLO (91-99) have been shown to induce robust Th1-type immune responses.[12][13][14][15]

  • Dendritic Cell (DC) Vaccines: Loading dendritic cells with the LLO (91-99) peptide ex vivo and then administering them as a vaccine can generate strong and specific CD8+ T-cell responses.[12][16]

Q4: Are there known mutations in the LLO (91-99) epitope that affect CTL recognition?

A4: Yes, mutations, particularly at the anchor residues, can abrogate CTL recognition. For instance, a conservative tyrosine-to-phenylalanine (Y-to-F) substitution at position 92 (the second anchor residue for H-2Kd binding) eliminates the induction of a CTL response to this epitope.[7][17]

Q5: What are the key signaling pathways involved in the processing and presentation of the LLO (91-99) epitope?

A5: Following infection with Listeria monocytogenes, LLO is secreted into the host cell cytosol. Here, it is processed by the ubiquitin-proteasome system. The resulting LLO (91-99) peptide is then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where it binds to H-2Kd molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.[1][2]

Experimental Protocols

Protocol 1: In Vitro CTL Restimulation and ELISpot Assay

  • Prepare a single-cell suspension of splenocytes from immunized mice.

  • Co-culture the splenocytes with syngeneic, irradiated, peptide-pulsed APCs (e.g., spleen cells pulsed with 1-10 µM LLO (91-99) peptide) for 5-7 days.

  • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Wash the plate and block with complete RPMI medium.

  • Add the restimulated effector cells to the wells, along with peptide-pulsed target cells (e.g., J774 cells pulsed with 5 µM LLO (91-99) peptide).[1]

  • Incubate for 18-24 hours at 37°C.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Incubate, wash, and then add streptavidin-alkaline phosphatase.

  • Develop the spots with a suitable substrate and count the spots using an ELISpot reader.

Protocol 2: 51Cr Release Assay for Cytotoxicity

  • Label target cells (e.g., J774, H-2d) with 51Cr.[1]

  • Pulse the labeled target cells with the LLO (91-99) peptide (typically 5 µM) for 1 hour at 37°C.[1]

  • Wash the target cells to remove excess peptide.

  • Co-culture the effector CTLs (from in vitro restimulation) with the labeled and peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubate for 4-6 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].

Quantitative Data Summary

ParameterValue/RangeReference
Optimal Peptide Concentration for Pulsing 1 - 10 µM[1]
H-2Kd Binding Affinity (Relative) High[11][18]
Number of H-2Kd-LLO (91-99) epitopes per infected cell 600 - 1000[3]
Frequency of LLO-specific IFN-γ+ CD8+ T-cells (DC-GNP-LLO 91-99 vaccine) 3.42%[12]
Frequency of LLO-specific IFN-γ+ CD8+ T-cells (DC-LLO 91-99 vaccine) 1.22%[12]

Visualizations

LLO_Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface LLO Listeriolysin O (LLO) Proteasome Proteasome LLO->Proteasome Ubiquitination LLO_91_99 LLO (91-99) peptide Proteasome->LLO_91_99 Degradation TAP TAP Transporter LLO_91_99->TAP MHC_I H-2Kd Molecule TAP->MHC_I Peptide Loading Peptide_MHC H-2Kd-LLO(91-99) Complex MHC_I->Peptide_MHC Presented_Complex Presented H-2Kd-LLO(91-99) Peptide_MHC->Presented_Complex Transport CD8_T_Cell CD8+ T-Cell Presented_Complex->CD8_T_Cell TCR Recognition CTL_Epitope_Mapping_Workflow cluster_assays Functional Assays Immunization Immunization of BALB/c mice (e.g., with L. monocytogenes or DNA vaccine) Splenocyte_Isolation Isolation of Splenocytes Immunization->Splenocyte_Isolation In_Vitro_Restimulation In Vitro Restimulation with LLO (91-99) peptide Splenocyte_Isolation->In_Vitro_Restimulation Tetramer_Staining Tetramer Staining (H-2Kd-LLO(91-99)) Splenocyte_Isolation->Tetramer_Staining ELISpot ELISpot (IFN-γ) In_Vitro_Restimulation->ELISpot ICS Intracellular Cytokine Staining (ICS) In_Vitro_Restimulation->ICS Cr_Release 51Cr Release Assay In_Vitro_Restimulation->Cr_Release Troubleshooting_Logic Start Low/No CTL Response Check_Peptide Check Peptide Concentration and Quality Start->Check_Peptide Check_MHC Verify H-2Kd Haplotype Check_Peptide->Check_MHC If peptide is optimal Check_Presentation Enhance Antigen Presentation (e.g., Codon Optimization) Check_MHC->Check_Presentation If haplotype is correct Resolution CTL Response Detected Check_Presentation->Resolution

References

Technical Support Center: LLO (91-99) Tetramer Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LLO (91-99) tetramer staining. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reliable results in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during LLO (91-99) tetramer staining experiments in a simple question-and-answer format.

Issue 1: No or Very Low Tetramer Signal

Question: I am not seeing a distinct population of tetramer-positive cells, or the signal is extremely weak. What could be the cause?

Answer: A lack of signal can stem from several factors, ranging from the experimental sample to the staining protocol itself. Consider the following potential causes and solutions:

  • Low Frequency of Antigen-Specific T Cells: The population of T cells specific for LLO (91-99) may be very rare in your sample.

    • Solution: Increase the number of cells stained. For rare events, staining 2-10 million lymphoid cells, or even more, may be necessary.[1] Consider using enrichment techniques for antigen-specific T cells if frequencies are expected to be exceptionally low.

  • Suboptimal Tetramer Concentration: The tetramer reagent may be too dilute to effectively bind to the T cell receptors (TCRs).

    • Solution: Titrate your tetramer reagent to determine the optimal concentration. Start with the manufacturer's recommended concentration and perform a dilution series to find the concentration that provides the best signal-to-noise ratio.[2]

  • TCR Internalization: T cell receptors can be internalized after recent exposure to their cognate antigen, rendering them undetectable by tetramers.[3][4]

    • Solution: Pre-treat cells with a protein kinase inhibitor, such as dasatinib (e.g., 100 nM for 30 minutes at 37°C), before staining.[3][5] This can reduce TCR internalization and significantly enhance staining intensity.[3][5]

  • Incorrect Staining Order: Some anti-CD8 antibody clones can sterically hinder tetramer binding.[6][7]

    • Solution: Always stain with the MHC tetramer reagent first, before adding other surface antibodies like anti-CD8.[7] Sequential staining is recommended to achieve better results.[7]

  • Poor Reagent Viability: Improper storage or handling may have compromised the tetramer reagent.

    • Solution: Ensure tetramers are stored correctly, protected from light, and have not expired. Before use, centrifuge the tetramer vial (e.g., 3300 x g for 5 minutes) to pellet any aggregates that could interfere with staining.[1]

Issue 2: High Background or Non-Specific Staining

Question: I am observing high background fluorescence, making it difficult to distinguish the true tetramer-positive population. How can I reduce this?

Answer: High background can obscure your results and is often caused by non-specific binding of the tetramer or other reagents. The following steps can help improve signal clarity:

  • Inadequate Washing: Insufficient washing can leave unbound reagents in the sample.

    • Solution: Increase the number of wash steps both before and after the staining incubations to more effectively remove unbound antibodies and tetramers.[1]

  • Dead Cells: Dead cells are notorious for non-specifically binding antibodies and tetramers, leading to false-positive signals.[1]

    • Solution: Always include a viability dye (e.g., 7-AAD, Propidium Iodide, or amine-reactive dyes) in your staining panel.[7][8] This allows you to gate on live cells during analysis and exclude dead cells from your data.[1] If cell viability is below 80%, interpret the data with caution.[1]

  • Fc Receptor Binding: Monocytes, B cells, and NK cells can non-specifically bind reagents through their Fc receptors.

    • Solution: Incorporate an Fc receptor blocking step before adding your tetramer and antibodies.[7] Additionally, you can use a "dump channel" containing antibodies against markers for unwanted cell types (e.g., CD19, CD14, CD16) to exclude them from analysis.[7]

  • Tetramer Aggregates: Aggregates in the tetramer reagent can lead to non-specific binding.

    • Solution: Centrifuge the tetramer reagent at high speed (e.g., >10,000 g) for 5-10 minutes before use to pellet any aggregates.[1]

// Define Nodes start [label="Start: Staining Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; issue_low_signal [label="No / Low Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue_high_bg [label="High Background", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_low_freq [label="Cause:\nLow T Cell Frequency?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_tcr_int [label="Cause:\nTCR Internalization?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_stain_order [label="Cause:\nIncorrect Staining Order?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_dead_cells [label="Cause:\nDead Cells?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_non_specific [label="Cause:\nNon-specific Binding?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_aggregates [label="Cause:\nTetramer Aggregates?", fillcolor="#F1F3F4", fontcolor="#202124"];

solution_increase_cells [label="Solution:\nIncrease Cell Number", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_pki [label="Solution:\nUse Protein Kinase Inhibitor\n(e.g., Dasatinib)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_stain_order [label="Solution:\nStain Tetramer First,\nThen CD8 Ab", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_viability_dye [label="Solution:\nAdd Viability Dye\n& Gate on Live Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_fc_block [label="Solution:\nUse Fc Block &\nIncrease Washes", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_centrifuge [label="Solution:\nCentrifuge Tetramer\nBefore Use", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges start -> issue_low_signal; start -> issue_high_bg;

issue_low_signal -> cause_low_freq; issue_low_signal -> cause_tcr_int; issue_low_signal -> cause_stain_order;

cause_low_freq -> solution_increase_cells; cause_tcr_int -> solution_pki; cause_stain_order -> solution_stain_order;

issue_high_bg -> cause_dead_cells; issue_high_bg -> cause_non_specific; issue_high_bg -> cause_aggregates;

cause_dead_cells -> solution_viability_dye; cause_non_specific -> solution_fc_block; cause_aggregates -> solution_centrifuge; } A troubleshooting workflow for common tetramer staining issues.

Frequently Asked Questions (FAQs)

Q1: What are the sequence and MHC restriction of the LLO (91-99) epitope? The LLO (91-99) epitope is a peptide from the Listeriolysin O protein of the bacterium Listeria monocytogenes.[9][10]

  • Sequence: GYKDGNEYI[11]

  • MHC Restriction: It is presented by the murine MHC class I molecule H-2Kd.[9]

Q2: What controls should I include in my LLO (91-99) tetramer staining experiment? Proper controls are essential for accurate interpretation of your results.[12]

  • Negative Control: Use an H-2Kd tetramer loaded with an irrelevant peptide that is known not to be recognized by your experimental system.[1][7] This is superior to using an empty tetramer, which can sometimes increase background staining.[1]

  • Positive Control: If available, use cells from a mouse known to have been infected with L. monocytogenes or a T cell line specific for LLO (91-99).[1]

  • Unstained Control: A sample of cells with no reagents added, to assess autofluorescence.

  • Fluorescence Minus One (FMO) Controls: These are important for accurately setting gates, especially in complex multicolor panels.

Q3: What is the optimal temperature and time for tetramer staining? The incubation conditions can significantly impact staining quality.[12]

  • Temperature: Staining is often performed at room temperature or 4°C. Some protocols suggest room temperature for the tetramer incubation followed by 4°C for antibody staining.[13] A 30-60 minute incubation at 2-8°C is also a common recommendation.[7]

  • Time: A 20-30 minute incubation for the tetramer is typical.[13] However, this may need optimization. For instance, some protocols incubate for 60 minutes at 4°C.[8]

Q4: Can I fix the cells after staining? Yes, cells can be fixed after staining.

  • Fixative: A methanol-free formaldehyde solution (e.g., 0.5-1% paraformaldehyde in PBS) is recommended.[4][7]

  • Procedure: After the final wash step, resuspend the cells in the fixative solution. It is important to analyze the samples within 24 hours of fixation.[7]

  • Caution: Do NOT fix cells before tetramer staining, as this can prevent the tetramer from binding.[7]

Experimental Protocols

Detailed Protocol: LLO (91-99) Tetramer Staining of Murine Splenocytes

This protocol provides a general framework. Optimal conditions, especially reagent concentrations and incubation times, should be determined empirically for your specific experimental system.

1. Cell Preparation: a. Prepare a single-cell suspension of splenocytes from a BALB/c mouse (H-2d haplotype) according to standard laboratory procedures. b. Count the cells and assess viability using a method like trypan blue exclusion. c. Resuspend cells in FACS buffer (e.g., PBS + 0.5% BSA + 0.05% Sodium Azide) to a concentration of 2-10 x 106 cells per 100 µL.

2. Staining Procedure: a. Aliquot 100 µL of the cell suspension (2-10 x 106 cells) into a 96-well U-bottom plate or FACS tube. b. (Optional) Fc Block: Add an Fc receptor blocking antibody and incubate for 10-15 minutes at 4°C. c. Tetramer Staining: Add the pre-titrated amount of PE-conjugated H-2Kd/LLO (91-99) tetramer. d. Incubate for 30 minutes at room temperature, protected from light.[13] e. Wash the cells once by adding 200 µL of cold FACS buffer and centrifuging at 400-700g for 3-5 minutes.[4][13] Decant the supernatant. f. Surface Antibody Staining: Resuspend the cell pellet in a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD8, anti-CD3, viability dye). The anti-CD8 clone KT15 is recommended for murine tetramer experiments to avoid potential interference.[7] g. Incubate for 30 minutes at 4°C in the dark.[13] h. Wash the cells twice with cold FACS buffer as described in step 2e. i. Final Resuspension: Resuspend the cell pellet in 200-400 µL of FACS buffer for immediate analysis or in a suitable fixative solution (e.g., 0.5% PFA) for analysis within 24 hours.[7][13]

3. Flow Cytometry Analysis: a. Acquire samples on a flow cytometer. b. Gate on singlets, followed by live cells (using the viability dye). c. From the live singlet population, gate on CD3+ and CD8+ lymphocytes. d. Analyze the LLO (91-99) tetramer staining on the gated CD8+ T cell population.

// Define Nodes prep [label="1. Prepare Single-Cell\nSuspension (Splenocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; fc_block [label="2. (Optional) Fc Block\n(10-15 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tetramer [label="3. Add LLO (91-99) Tetramer\n(30 min, Room Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="4. Wash (1x)", fillcolor="#FBBC05", fontcolor="#202124"]; ab_stain [label="5. Add Surface Antibody Cocktail\n(e.g., CD8, CD3, Viability Dye)\n(30 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="6. Wash (2x)", fillcolor="#FBBC05", fontcolor="#202124"]; resuspend [label="7. Resuspend for Analysis\n(FACS Buffer or Fixative)", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire [label="8. Acquire on Flow Cytometer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges prep -> fc_block; fc_block -> tetramer; tetramer -> wash1; wash1 -> ab_stain; ab_stain -> wash2; wash2 -> resuspend; resuspend -> acquire; } A recommended workflow for LLO (91-99) tetramer staining.

Data Summary Tables

Table 1: Recommended Staining Parameters

ParameterRecommendationRationale
Cell Number 2-10 million per sampleTo ensure sufficient events for detecting rare populations.[1]
Tetramer Incubation 20-60 minutesAllows for sufficient binding to TCRs.[7][8][13]
Antibody Incubation 30 minutesStandard time for surface antibody binding.[13]
Temperature Room Temp (Tetramer), 4°C (Antibody)Balances binding kinetics with preserving cell viability and surface markers.[13]
Viability Dye MandatoryCrucial for excluding dead cells which bind reagents non-specifically.[1][7]
Staining Order Tetramer first, then antibodiesPrevents steric hindrance of tetramer binding by certain antibody clones.[6][7]

Table 2: Key Reagents and Controls

Reagent/ControlPurposeRecommended Choice/Example
LLO (91-99) Tetramer Detects LLO-specific CD8+ T cellsH-2Kd/GYKDGNEYI Tetramer (PE-conjugated)
Anti-CD8 Antibody Identifies CD8+ T cell lineageClone KT15 (for murine studies) to avoid interference.[7]
Viability Dye Excludes dead cells from analysis7-AAD, Propidium Iodide, or fixable amine dyes.[7]
Negative Control Assesses non-specific tetramer bindingH-2Kd tetramer with an irrelevant peptide.[1][7]
Positive Control Confirms reagent and protocol efficacySplenocytes from an L. monocytogenes-infected mouse.[1]

References

Technical Support Center: Enhancing Anti-Tumor Effects of LLO (91-99) Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the anti-tumor effects of Listeriolysin O (LLO) (91-99) vaccines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which LLO (91-99) enhances anti-tumor immunity?

A1: The LLO (91-99) peptide is a potent immunodominant epitope derived from the pore-forming toxin listeriolysin O, produced by Listeria monocytogenes.[1][2] Its primary mechanism involves inducing a strong cytotoxic T lymphocyte (CTL) response.[1][2] When presented by Major Histocompatibility Complex (MHC) class I molecules on antigen-presenting cells (APCs), LLO (91-99) stimulates the proliferation and activation of CD8+ T cells.[3][4] These activated CTLs can then recognize and kill tumor cells that present the same or other tumor-associated antigens. Additionally, LLO (91-99)-based vaccines have been shown to reduce the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment, further enhancing the anti-tumor immune response.[3][5][6]

Q2: What are the common delivery systems for LLO (91-99) vaccines?

A2: Several delivery systems are being explored to enhance the efficacy of LLO (91-99) vaccines. Common platforms include:

  • Dendritic Cell (DC)-based vaccines: DCs are loaded ex vivo with the LLO (91-99) peptide and then administered to the host.[3][7] This approach leverages the potent antigen-presenting capacity of DCs to initiate a robust T-cell response.[3]

  • Nanoparticle-based vaccines: Gold nanoparticles (GNPs) coupled to the LLO (91-99) peptide (GNP-LLO (91-99)) have shown significant promise.[5][6][8][9][10][11] These nanoparticles facilitate targeted delivery to immune cells and can act as adjuvants, enhancing the overall immune response.[5][8][9]

  • Live-attenuated bacterial vectors: Genetically modified, attenuated strains of bacteria like Listeria monocytogenes or Lactococcus lactis can be engineered to express and secrete LLO, including the LLO (91-99) epitope.[12][13]

Q3: Can LLO (91-99) vaccines be combined with other cancer therapies?

A3: Yes, combining LLO (91-99) vaccines with other immunotherapies has shown synergistic effects. Notably, combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies has resulted in complete tumor regression in preclinical models.[5][10] The rationale is that the LLO (91-99) vaccine increases the infiltration of tumor-specific T cells, while the checkpoint inhibitors enhance the functionality and persistence of these T cells within the tumor microenvironment.[5]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low CD8+ T cell response after vaccination 1. Inefficient antigen presentation. 2. Suboptimal vaccine formulation or dose. 3. Immunosuppressive tumor microenvironment.1. Use a more potent delivery system like dendritic cells or gold nanoparticles to improve antigen delivery and DC activation.[3][10] 2. Optimize the dose and frequency of vaccination. A prime-boost strategy may be beneficial.[14] 3. Combine the LLO (91-99) vaccine with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to counteract immunosuppression.[5][10]
Poor tumor regression despite a detectable T cell response 1. T cell exhaustion. 2. Physical barriers preventing T cell infiltration into the tumor. 3. Tumor escape mechanisms (e.g., loss of antigen presentation).1. Incorporate IL-2 therapy to enhance T-cell expansion and prevent PD-1 inhibition.[15] 2. Consider combination with therapies that can remodel the tumor stroma. 3. Analyze tumor biopsies for MHC expression and consider therapies that can upregulate it.
High toxicity or adverse side effects 1. The inherent cytotoxicity of full-length LLO if used. 2. Off-target effects of the delivery vehicle.1. Use the minimal immunogenic peptide LLO (91-99) instead of the full toxin.[1] The immunogenicity of LLO is largely independent of its cytotoxic activity.[16] 2. Perform thorough toxicity studies of the delivery system (e.g., nanoparticles) alone to ensure biocompatibility.[6][17]

Quantitative Data Summary

The following tables summarize the anti-tumor efficacy of different LLO (91-99) vaccine formulations from preclinical studies.

Table 1: Efficacy of DC-LLO (91-99) Vaccine in a B16OVA Melanoma Model [3]

Treatment GroupTumor Size Reduction (vs. Non-vaccinated)Survival Rate
DC-LLO (91-99)10-fold (at day 7), 30-fold (at day 14)100%
Non-vaccinated-0%

Table 2: Efficacy of GNP-LLO (91-99) Nanovaccine in a Bladder Cancer Model [6]

Treatment GroupTumor Burden Reduction (vs. Non-treated)
GNP-LLO (91-99)4.7-fold
Anti-CTLA-4Not specified
Anti-PD-1Not specified

Table 3: Efficacy of GNP-LLO (91-99) Nanovaccine in a Melanoma Model [10]

Treatment GroupTumor Size Reduction (vs. Non-treated)Survival Rate (at day 30)
GNP-LLO (91-99)4-fold (short-term), 8-fold (long-term)100%
Anti-CTLA-44-fold (short-term)Not specified
GNP-LLO (91-99) + Anti-PD-1Superior tumor regressionNot specified
GNP-LLO (91-99) + Anti-CTLA-4Superior tumor regressionNot specified

Experimental Protocols

Protocol 1: In Vivo Tumor Model and Efficacy Assessment

This protocol is a generalized procedure based on methodologies described for melanoma and bladder cancer models.[6][15]

  • Cell Culture: Culture B16F10 (melanoma) or MB-49 (bladder) tumor cells in appropriate media (e.g., DMEM with 10% FBS).

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 3 x 10^5 cells) into the flank of syngeneic mice (e.g., C57BL/6).[15]

  • Tumor Growth Monitoring: Allow tumors to establish for a set period (e.g., 7 days). Monitor tumor growth every 2-3 days by measuring the perpendicular diameters with calipers. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

  • Vaccination:

    • DC-based: Administer LLO (91-99)-loaded dendritic cells (e.g., via intravenous or intraperitoneal injection).

    • Nanoparticle-based: Administer GNP-LLO (91-99) nanovaccines (e.g., 50 µ g/mouse , intravenously).[6]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume in vaccinated and control (non-vaccinated or vehicle control) groups.

    • Monitor survival of the mice over a defined period (e.g., 30-60 days).

    • At the end of the experiment, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration, ELISpot for T cell responses).

Protocol 2: ELISpot Assay for LLO (91-99)-Specific CD8+ T cell Response

This protocol outlines the key steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting cells, adapted from several sources.[12][18][19][20][21]

  • Plate Coating:

    • Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash with sterile water.[20]

    • Coat the wells of a PVDF-membrane 96-well plate with an anti-IFN-γ capture antibody overnight at 4°C.[20]

  • Cell Preparation:

    • Prepare a single-cell suspension from the spleens of vaccinated and control mice.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash and resuspend splenocytes in complete RPMI medium. Count viable cells using Trypan blue.

  • Cell Stimulation:

    • Wash the coated plate with sterile PBS and block with RPMI medium containing 10% FBS for at least 1 hour at room temperature.[20]

    • Add splenocytes to the wells (e.g., 3 x 10^5 cells/well).[19]

    • Stimulate the cells by adding the LLO (91-99) peptide (e.g., at 10^-6 M).[12] Include positive controls (e.g., PMA/Ionomycin) and negative controls (no peptide).

    • Incubate the plate at 37°C with 5% CO2 for 18-24 hours.[18][19]

  • Detection and Development:

    • Wash the plates to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[18]

    • Wash the plates and add streptavidin-alkaline phosphatase (or HRP) and incubate for 2 hours.[18]

    • Wash the plates and add the substrate (e.g., BCIP/NBT).[18]

    • Stop the reaction by washing with water once spots have developed.

  • Analysis:

    • Air dry the plate completely.

    • Count the spots in each well using an automated ELISpot reader. Each spot represents a cytokine-secreting cell.

Signaling Pathways and Experimental Workflows

LLO9199_Vaccine_MOA cluster_vaccine Vaccine Administration cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Activation cluster_tumor Tumor Microenvironment LLO(91-99) Vaccine LLO(91-99) Vaccine APC APC (e.g., Dendritic Cell) LLO(91-99) Vaccine->APC Uptake Treg Treg / MDSC LLO(91-99) Vaccine->Treg Inhibition MHC_I MHC Class I Presentation APC->MHC_I Peptide Processing CD8_T_Cell Naive CD8+ T Cell MHC_I->CD8_T_Cell Antigen Recognition CTL Activated CTL CD8_T_Cell->CTL Activation & Proliferation Tumor_Cell Tumor Cell CTL->Tumor_Cell Infiltration & Recognition Apoptosis Apoptosis Tumor_Cell->Apoptosis

Caption: Proposed mechanism of action for LLO (91-99) vaccines.

Experimental_Workflow cluster_analysis Analysis A Tumor Cell Inoculation (Subcutaneous) B Tumor Establishment (e.g., 7 days) A->B C Vaccination with LLO(91-99) Formulation B->C D Monitor Tumor Growth & Survival C->D E Endpoint Analysis D->E F Tumor & Spleen Harvest E->F G Flow Cytometry (Immune Cell Infiltration) F->G H ELISpot Assay (T Cell Response) F->H

Caption: General experimental workflow for in vivo efficacy studies.

GNP_Preparation cluster_components Components GNP Gold Nanoparticle Core Coupling Covalent Coupling GNP->Coupling LLO_Peptide LLO(91-99) Peptide LLO_Peptide->Coupling Adjuvant Optional: Adjuvant (e.g., β-D glucose) Adjuvant->Coupling GNP_Vaccine GNP-LLO(91-99) Nanovaccine Coupling->GNP_Vaccine

Caption: Logical workflow for preparing GNP-LLO(91-99) nanovaccines.

References

Technical Support Center: Refining Animal Models for LLO (91-99) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in LLO (91-99) peptide research.

Troubleshooting Guide

This guide addresses common issues encountered during LLO (91-99) experiments in a question-and-answer format.

Problem/Question Potential Cause Recommended Solution
Low or No Detectable LLO (91-99)-Specific T-Cell Response (e.g., via ELISpot or Tetramer Staining) Poor Immunogenicity of the Peptide: Short synthetic peptides can be inherently weak immunogens.[1]1. Optimize Adjuvant Selection: The choice of adjuvant is critical.[2][3] Consider screening different adjuvants like Poly(I:C), CpG oligonucleotides, or Montanide ISA 51. The adjuvant should promote a Th1-biased response for optimal CTL induction. 2. Modify the Peptide: Consider using longer peptides that require processing by antigen-presenting cells (APCs), which can lead to a more robust and sustained CTL response.[4] Another strategy is the addition of a universal T-helper epitope like PADRE.[2] 3. Change the Immunization Strategy: Explore different vaccination platforms such as dendritic cell (DC)-based vaccines, DNA vaccines, or nanoparticle delivery systems to enhance immunogenicity.[5][6]
Suboptimal Peptide Dose: The amount of peptide used for immunization may be too low or too high, leading to a weak response or tolerance, respectively.Perform a Dose-Response Study: Titrate the amount of LLO (91-99) peptide in your immunizations to find the optimal concentration that elicits a strong T-cell response without inducing tolerance.
Inappropriate Route of Administration: The route of injection can significantly impact the resulting immune response.[7]Test Different Administration Routes: Compare subcutaneous (s.c.), intraperitoneal (i.p.), and intravenous (i.v.) routes of administration. For peptide vaccines, the i.v. route has been shown to sometimes generate substantially higher CTL responses.[7]
Issues with T-Cell Readout Assay: Problems with the ELISpot or tetramer staining assay can lead to false-negative results.1. Optimize ELISpot Assay: Ensure proper plate coating, cell numbers, and incubation times. Use a positive control (e.g., PMA/Ionomycin) to validate the assay. High background can be reduced by resting thawed PBMCs for 24 hours before plating.[8][9] 2. Refine Tetramer Staining: Use an optimized staining protocol, which may include protein kinase inhibitors to prevent TCR downregulation, to improve the detection of low-affinity T-cells.[10] Ensure the tetramer is specific to the H-2Kd restriction of LLO (91-99) in BALB/c mice.[11]
Inconsistent or Variable T-Cell Responses Between Animals Genetic Variability in Outbred Mouse Strains: Outbred mice can have significant genetic differences, leading to varied immune responses.Use Inbred Mouse Strains: Whenever possible, use inbred mouse strains like BALB/c, which are known to mount a robust H-2Kd-restricted CTL response to the LLO (91-99) epitope.[12]
Variations in Experimental Technique: Inconsistent injection technique, peptide preparation, or cell handling can introduce variability.Standardize Protocols: Ensure all experimental procedures are highly standardized. This includes peptide solubilization and storage, injection volumes and sites, and the handling of splenocytes for analysis.
Animal Health Status: Underlying health issues in the animals can affect their immune responsiveness.Monitor Animal Health: Ensure animals are healthy and free from infections that could modulate their immune system. House animals in a specific-pathogen-free (SPF) facility.
Adverse Reactions or Toxicity in Animal Models Peptide-Induced Immunopathology: In virus-immune hosts, peptide vaccination can sometimes lead to detrimental effects mediated by CD8+ T-cells and TNF.[13]Monitor for Signs of Toxicity: Closely observe animals for signs of adverse reactions such as weight loss, lethargy, or hypothermia, especially in animals with pre-existing immunity.[13] Consider using a lower peptide dose or a different adjuvant.
Adjuvant-Related Side Effects: Some adjuvants, like Incomplete Freund's Adjuvant (IFA), can cause local inflammation, granulomas, and T-cell exhaustion at the injection site.[14]Select a Well-Tolerated Adjuvant: If adverse reactions are observed, consider switching to a less reactogenic adjuvant. Evaluate different adjuvant formulations for both efficacy and safety.
Anaphylactic Reactions: Repetitive administration of some peptide formulations, particularly those containing strong T-helper epitopes, can induce IgG-mediated anaphylaxis.[7]Careful Peptide Design and Monitoring: When using longer peptides or those with helper epitopes, be vigilant for signs of anaphylaxis. Consider strategies to minimize strong antibody responses if CTL immunity is the primary goal.

Frequently Asked Questions (FAQs)

1. What is the LLO (91-99) peptide and why is it used in animal models?

The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, is an immunodominant H-2Kd-restricted cytotoxic T-lymphocyte (CTL) epitope derived from Listeriolysin O (LLO) of the bacterium Listeria monocytogenes.[15][16] It is widely used in immunology research, particularly in BALB/c mice, as a model antigen to study the induction of CD8+ T-cell responses, immunological memory, and the efficacy of various vaccine platforms against intracellular pathogens.[12][17]

2. Which animal model is most appropriate for LLO (91-99) research?

BALB/c mice are the most commonly used and appropriate animal model for studying the immune response to the LLO (91-99) peptide. This is because their MHC class I molecule, H-2Kd, effectively presents this specific peptide to CD8+ T-cells, leading to a robust and well-characterized immune response.[12]

3. How can I enhance the immunogenicity of my LLO (91-99) peptide vaccine?

Several strategies can be employed to enhance the immunogenicity of LLO (91-99) peptide vaccines:

  • Adjuvant Selection: The use of a potent adjuvant that promotes a Th1-type immune response is crucial. Adjuvants like Poly(I:C) and CpG oligonucleotides are often effective.[18]

  • Delivery Systems: Incorporating the peptide into delivery systems such as liposomes, nanoparticles (e.g., gold nanoparticles), or viral vectors can improve its uptake by antigen-presenting cells and enhance the immune response.[6]

  • Dendritic Cell (DC) Vaccines: Pulsing dendritic cells with the LLO (91-99) peptide ex vivo and then administering these cells to animals is a powerful way to induce a strong CTL response.[5][19]

  • DNA Vaccines: Using a DNA vaccine that encodes the LLO (91-99) epitope can lead to endogenous expression and presentation of the peptide, resulting in a potent and long-lasting immune response.[12][20]

4. What are the key readouts to assess the immune response to LLO (91-99)?

The primary readouts for assessing the LLO (91-99)-specific immune response are:

  • IFN-γ ELISpot Assay: This assay quantifies the number of LLO (91-99)-specific T-cells that secrete IFN-γ upon re-stimulation with the peptide.[16]

  • MHC-I Tetramer Staining: Fluorescently labeled MHC-I tetramers folded with the LLO (91-99) peptide can be used in flow cytometry to directly visualize and quantify LLO (91-99)-specific CD8+ T-cells.[11]

  • In Vivo Cytotoxicity Assay: This functional assay measures the ability of immunized animals to kill target cells pulsed with the LLO (91-99) peptide.

  • Challenge Studies: The ultimate measure of a protective immune response is to challenge immunized animals with a lethal dose of Listeria monocytogenes and monitor for survival and bacterial clearance.[12]

5. How should I prepare and store the LLO (91-99) peptide?

The LLO (91-99) peptide is typically supplied as a lyophilized powder. It should be stored at -20°C or -80°C. For use, reconstitute the peptide in a sterile, endotoxin-free solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions for cell culture or animal injections should be made in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Methodology for Key Experiments

1. LLO (91-99) Peptide Immunization in BALB/c Mice

  • Objective: To induce an LLO (91-99)-specific CD8+ T-cell response.

  • Materials:

    • LLO (91-99) peptide (GYKDGNEYI)

    • Adjuvant (e.g., Poly(I:C))

    • Sterile PBS

    • BALB/c mice (6-8 weeks old)

  • Procedure:

    • Reconstitute the LLO (91-99) peptide in DMSO to a stock concentration of 1 mg/mL.

    • On the day of immunization, dilute the peptide stock in sterile PBS to the desired final concentration (e.g., 10-50 µg per mouse).

    • Prepare the adjuvant according to the manufacturer's instructions. For example, mix the diluted peptide with Poly(I:C) (e.g., 50 µg per mouse).

    • Administer the vaccine formulation (e.g., 100-200 µL) to each mouse via the desired route (e.g., subcutaneous injection at the base of the tail).

    • Boost the immunization 1-2 times at 2-week intervals.

    • Harvest spleens for T-cell analysis 7-10 days after the final immunization.

2. Preparation of LLO (91-99)-Pulsed Dendritic Cells

  • Objective: To generate a potent DC-based vaccine for inducing LLO (91-99)-specific immunity.

  • Materials:

    • Bone marrow cells from BALB/c mice

    • Recombinant murine GM-CSF and IL-4

    • LLO (91-99) peptide

    • Lipopolysaccharide (LPS) (optional, for DC maturation)

  • Procedure:

    • Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells in the presence of GM-CSF and IL-4 for 6-8 days.

    • On day 6 or 7, harvest the immature DCs.

    • Pulse the DCs with the LLO (91-99) peptide (e.g., 5-10 µM) for 2-4 hours at 37°C.[17]

    • (Optional) Mature the peptide-pulsed DCs by adding a stimulating agent like LPS (e.g., 1 µg/mL) for an additional 12-24 hours.

    • Wash the DCs three times with sterile PBS to remove excess peptide and LPS.

    • Resuspend the LLO (91-99)-pulsed DCs in sterile PBS and inject them into recipient mice (e.g., 1 x 106 cells per mouse, intravenously or subcutaneously).

3. IFN-γ ELISpot Assay for LLO (91-99)-Specific T-Cells

  • Objective: To quantify the frequency of IFN-γ-secreting, LLO (91-99)-specific T-cells.

  • Materials:

    • ELISpot plate pre-coated with anti-IFN-γ antibody

    • Splenocytes from immunized mice

    • LLO (91-99) peptide

    • Biotinylated anti-IFN-γ detection antibody

    • Streptavidin-HRP

    • Substrate solution (e.g., AEC)

  • Procedure:

    • Prepare a single-cell suspension of splenocytes from immunized and control mice.

    • Add 2-5 x 105 splenocytes per well to the pre-coated ELISpot plate.

    • Stimulate the cells by adding the LLO (91-99) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A or PMA/Ionomycin).

    • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

    • Wash the plate and add the biotinylated detection antibody. Incubate as recommended by the manufacturer.

    • Wash the plate and add streptavidin-HRP. Incubate as recommended.

    • Wash the plate and add the substrate solution. Monitor for the development of spots.

    • Stop the reaction by washing with water.

    • Dry the plate and count the spots using an ELISpot reader.

Visualizations

Signaling and Experimental Workflows

LLO_Presentation_Pathway LLO (91-99) Antigen Presentation Pathway cluster_APC Antigen Presenting Cell (APC) Listeria Listeria monocytogenes Phagosome Phagosome Listeria->Phagosome Phagocytosis LLO Listeriolysin O (LLO) Phagosome->LLO LLO-mediated escape Proteasome Proteasome LLO->Proteasome Cytosolic Degradation LLO_91_99 LLO (91-99) peptide TAP TAP Transporter LLO_91_99->TAP Peptide_MHC_Complex LLO (91-99)-MHC I Complex Proteasome->LLO_91_99 ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I MHC_I->Peptide_MHC_Complex Peptide Loading Golgi Golgi Apparatus Peptide_MHC_Complex->Golgi Cell_Surface Cell Surface Golgi->Cell_Surface Transport TCR T-Cell Receptor (TCR) Cell_Surface->TCR Presentation CD8 CD8+ T-Cell TCR->CD8 Recognition

Caption: LLO (91-99) antigen processing and presentation by an APC to a CD8+ T-cell.

DC_Vaccine_Workflow Dendritic Cell Vaccine Experimental Workflow cluster_Preparation Vaccine Preparation cluster_Immunization_Analysis Immunization and Analysis Bone_Marrow Isolate Bone Marrow Cells (from BALB/c mouse) Culture_DCs Culture with GM-CSF & IL-4 (6-8 days) Bone_Marrow->Culture_DCs Immature_DCs Harvest Immature DCs Culture_DCs->Immature_DCs Peptide_Pulsing Pulse with LLO (91-99) Peptide Immature_DCs->Peptide_Pulsing Maturation Mature with LPS (optional) Peptide_Pulsing->Maturation Washing Wash DCs Maturation->Washing Final_Vaccine LLO (91-99)-Pulsed DCs Washing->Final_Vaccine Immunization Immunize BALB/c Mice (e.g., 1x10^6 DCs/mouse) Final_Vaccine->Immunization Wait Wait 7-10 Days Immunization->Wait Spleen_Harvest Harvest Spleens Wait->Spleen_Harvest T_Cell_Analysis Analyze T-Cell Response (ELISpot, Tetramer Staining) Spleen_Harvest->T_Cell_Analysis

Caption: Workflow for preparing and evaluating an LLO (91-99)-pulsed DC vaccine.

Troubleshooting_Logic Troubleshooting Logic for Low T-Cell Response cluster_Assay Assay Troubleshooting cluster_Immunogen Immunogen Optimization cluster_Procedure Procedural Adjustments Start Low/No T-Cell Response Check_Assay Validate Readout Assay (Positive Controls OK?) Start->Check_Assay Check_Immunogen Assess Immunogen (Peptide, Adjuvant, Dose) Check_Assay->Check_Immunogen No Optimize_ELISpot Optimize ELISpot Check_Assay->Optimize_ELISpot Yes Optimize_Tetramer Optimize Tetramer Staining Check_Assay->Optimize_Tetramer Yes Check_Procedure Review Procedure (Route, Animal Strain) Check_Immunogen->Check_Procedure No Change_Adjuvant Change Adjuvant Check_Immunogen->Change_Adjuvant Yes Modify_Peptide Use Longer Peptide/Helper Epitope Check_Immunogen->Modify_Peptide Yes Titrate_Dose Titrate Peptide Dose Check_Immunogen->Titrate_Dose Yes Change_Route Change Administration Route Check_Procedure->Change_Route Yes Confirm_Strain Use Inbred Strain (BALB/c) Check_Procedure->Confirm_Strain Yes

Caption: A logical approach to troubleshooting low T-cell responses in LLO (91-99) studies.

References

Validation & Comparative

A Comparative Guide to LLO (91-99) and Other Key Listeria monocytogenes Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-characterized Listeria monocytogenes epitope, Listeriolysin O (LLO) 91-99, with other significant epitopes from this pathogen. The information presented is supported by experimental data to aid in the rational design of novel vaccines and immunotherapies.

Introduction to Listeria monocytogenes Epitopes

Listeria monocytogenes is a facultative intracellular bacterium that elicits a robust cell-mediated immune response, primarily driven by CD8+ cytotoxic T lymphocytes (CTLs). These CTLs recognize short peptides (epitopes) derived from listerial proteins presented on Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. The immunodominance hierarchy of these epitopes, which dictates the magnitude of the T cell response, is a critical factor in the development of protective immunity. LLO (91-99) is widely recognized as an immunodominant epitope in BALB/c mice.

Quantitative Comparison of Epitope Performance

The following tables summarize key quantitative data from comparative studies on the immunogenicity and protective efficacy of LLO (91-99) and other Listeria monocytogenes epitopes.

Table 1: Comparison of Protective Efficacy of Dendritic Cell (DC) Vaccines Loaded with Different Listeria Epitopes

EpitopeParent ProteinVaccine FormulationProtection (% CFU Reduction in Spleen)Mouse StrainReference
LLO (91-99) Listeriolysin ODC-LLO(91-99)94%C57BL/6[1]
GAPDH (1-22) Glyceraldehyde-3-phosphate dehydrogenaseDC-GAPDH(1-22)97%C57BL/6[1]
LLO (189-201) Listeriolysin ODC-LLO(189-201)5%C57BL/6[1]

Table 2: Comparison of IFN-γ Response to Different Listeria Epitopes

EpitopeParent ProteinImmunization MethodNumber of IFN-γ Secreting Cells (per 10^6 splenocytes)Mouse StrainReference
LLO (91-99) Listeriolysin ODNA vaccine (p91m)~350BALB/c[2]
p60 (217-225) p60 (Murein Hydrolase)DNA vaccine (p60 217m)~200BALB/c[2]
p60 (449-457) p60 (Murein Hydrolase)DNA vaccine (p60 449m)~50BALB/c[2]

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway for Listeria monocytogenes

The following diagram illustrates the pathway for processing and presentation of epitopes from cytosolic Listeria monocytogenes, such as LLO (91-99).

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Listeria L. monocytogenes LLO Listeriolysin O (LLO) Listeria->LLO secretes Proteasome Proteasome LLO->Proteasome degradation Peptides Epitope Peptides (e.g., LLO 91-99) Proteasome->Peptides TAP TAP Transporter Peptides->TAP transport MHC_I MHC Class I TAP->MHC_I loading ERAAP ERAAP MHC_I->ERAAP peptide trimming Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC ERAAP->MHC_I Presented_Complex Presented Peptide-MHC I Peptide_MHC->Presented_Complex transport TCR T Cell Receptor (TCR) on CD8+ T Cell Presented_Complex->TCR recognition

Caption: MHC Class I presentation of LLO (91-99).

Experimental Workflow: IFN-γ ELISpot Assay

This diagram outlines the typical workflow for an Enzyme-Linked Immunospot (ELISpot) assay to quantify epitope-specific T cell responses.

ELISpot_Workflow start Start: Isolate splenocytes from immunized mice plate_prep Coat 96-well plate with anti-IFN-γ capture antibody start->plate_prep cell_seeding Seed splenocytes into wells with specific epitope peptide (e.g., LLO 91-99) plate_prep->cell_seeding incubation Incubate to allow IFN-γ secretion cell_seeding->incubation detection_ab Add biotinylated anti-IFN-γ detection antibody incubation->detection_ab enzyme_conjugate Add streptavidin-enzyme conjugate detection_ab->enzyme_conjugate substrate Add substrate to develop spots enzyme_conjugate->substrate analysis Analyze and count spots, representing IFN-γ secreting cells substrate->analysis

Caption: Workflow for IFN-γ ELISpot assay.

Experimental Protocols

1. IFN-γ ELISpot Assay

This assay quantifies the number of cells secreting a specific cytokine, in this case, IFN-γ, in response to stimulation with a particular epitope.

  • Plate Coating: 96-well nitrocellulose-lined microplates are coated overnight with a capture antibody specific for murine IFN-γ.

  • Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete medium.

  • Cell Stimulation: Splenocytes are added to the coated wells in the presence of the specific peptide epitope (e.g., LLO 91-99, p60 217-225) at a concentration of 1-10 µg/mL. Control wells include cells with an irrelevant peptide and cells with no peptide.

  • Incubation: Plates are incubated for 20-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for murine IFN-γ is added to the wells. Following another incubation and wash, a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.

  • Spot Development: A substrate solution is added, which is converted by the enzyme into an insoluble colored precipitate at the locations where IFN-γ was secreted.

  • Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.

2. In Vivo Protection Assay

This assay assesses the ability of an epitope-specific immune response to protect against a live bacterial challenge.

  • Immunization: Mice are immunized with a vaccine formulation containing the epitope of interest (e.g., a DNA vaccine, a peptide-pulsed DC vaccine). A control group receives a sham immunization.

  • Challenge: At a specified time point after the final immunization (e.g., 2-4 weeks), mice are challenged intravenously with a lethal or sub-lethal dose of live Listeria monocytogenes.

  • Bacterial Load Determination: Two to three days post-challenge, mice are euthanized, and their spleens and/or livers are harvested. The organs are homogenized in a sterile buffer.

  • Colony Forming Unit (CFU) Enumeration: Serial dilutions of the organ homogenates are plated on appropriate agar plates (e.g., Brain Heart Infusion agar). The plates are incubated overnight at 37°C.

  • Data Analysis: The number of bacterial colonies on the plates is counted, and the total number of CFU per organ is calculated. The level of protection is determined by comparing the bacterial load in the immunized group to that in the control group.

3. In Vivo Cytotoxicity Assay

This assay measures the ability of epitope-specific CTLs to kill target cells presenting that epitope in a living animal.

  • Target Cell Preparation: Splenocytes from naïve mice are divided into two populations. One population is pulsed with the specific peptide epitope (e.g., LLO 91-99) and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The other population is pulsed with an irrelevant peptide or no peptide and labeled with a low concentration of the same dye.

  • Target Cell Injection: The two labeled target cell populations are mixed in a 1:1 ratio and injected intravenously into immunized and control mice.

  • Analysis of Target Cell Lysis: After a defined period (e.g., 4-18 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.

  • Calculation of Specific Lysis: The ratio of the two fluorescently labeled target cell populations is determined. The percentage of specific lysis is calculated based on the reduction of the specific peptide-pulsed target cell population in the immunized mice compared to the control mice.

Conclusion

The data presented in this guide reaffirm the status of LLO (91-99) as a highly immunogenic and protective epitope of Listeria monocytogenes. While other epitopes, such as those derived from p60 and GAPDH, also demonstrate significant immunogenicity, LLO (91-99) consistently elicits a dominant CD8+ T cell response. The choice of epitope for vaccine and immunotherapy development will depend on the specific application and desired immune response characteristics. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel Listeria monocytogenes epitopes.

References

Validating LLO (91-99) as a Protective Antigen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The nonamer peptide derived from Listeriolysin O (LLO), spanning residues 91-99, has been extensively investigated as a potent protective antigen against Listeria monocytogenes. This guide provides a comparative overview of its validation, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this field.

Core Concept: LLO (91-99) and T-Cell Mediated Immunity

Listeriolysin O is a crucial virulence factor produced by L. monocytogenes that enables the bacterium to escape from the phagosome into the cytosol of infected cells. This cytosolic entry allows bacterial proteins, including LLO, to be processed and presented by the host cell's Major Histocompatibility Complex (MHC) class I molecules. The LLO (91-99) peptide (sequence: GYKDGNEYI) is recognized as an immunodominant epitope presented by the H-2Kd MHC class I molecule in BALB/c mice.[1][2] This presentation triggers the activation of specific CD8+ cytotoxic T lymphocytes (CTLs), which are critical for clearing Listeria-infected cells and establishing protective immunity.[3][4]

LLO_MHC_I_Pathway LLO (91-99) MHC Class I Presentation Pathway cluster_APC Antigen Presenting Cell (APC) L_monocytogenes L. monocytogenes Phagosome Phagosome L_monocytogenes->Phagosome Phagocytosis LLO_release LLO Release & Phagosomal Escape Phagosome->LLO_release LLO_protein LLO Protein in Cytosol LLO_release->LLO_protein Proteasome Proteasome LLO_protein->Proteasome Degradation LLO_peptide LLO (91-99) Peptide Proteasome->LLO_peptide TAP TAP Transporter LLO_peptide->TAP ER Endoplasmic Reticulum TAP->ER MHC_I_complex LLO(91-99)::MHC-I Complex ER->MHC_I_complex Peptide Loading MHC_I MHC Class I (H-2Kd) MHC_I->ER Golgi Golgi Apparatus MHC_I_complex->Golgi Transport Cell_surface Cell Surface Presentation Golgi->Cell_surface CD8_T_cell Naive CD8+ T Cell Cell_surface->CD8_T_cell TCR Recognition Activated_CTL Activated CTL (Effector & Memory Cells) CD8_T_cell->Activated_CTL Activation & Clonal Expansion

Caption: MHC Class I processing and presentation of the LLO (91-99) epitope.

Comparative Performance of LLO (91-99)-Based Vaccines

Various vaccine platforms have been developed to deliver the LLO (91-99) epitope and elicit protective immunity. These strategies range from peptide-pulsed dendritic cells (DCs) to DNA vaccines and live bacterial vectors. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Dendritic Cell (DC) Vaccine vs. Minigene DNA Vaccine

This study compared the efficacy of DCs retrovirally transduced to express LLO (91-99) (LLO91-DC) with a naked DNA minigene vaccine encoding the same epitope.

Vaccine GroupMean IFN-γ Production (pg/mL) by SplenocytesBacterial Load in Spleen (log10 CFU) 3 days post-challenge
LLO91-DC~1800~3.5
Minigene DNA Vaccine~750~4.5
Control (Unimmunized)<100~6.0
Splenocytes were restimulated in vitro with the LLO 91-99 peptide. Data is extrapolated from figures in the cited source.[5]
Table 2: Efficacy of Lactococcus lactis as a Live Vaccine Vector

This study evaluated different strains of L. lactis engineered to express LLO, comparing a nisin-inducible secreting strain with constitutive secreting and non-secreting strains.

Vaccine Group (intraperitoneal administration)LLO (91-99)-Specific IFN-γ Spots per 10^6 SplenocytesProtection (log10 reduction in CFU vs. PBS)
L. lactis (Nisin-inducible, secreting LLO)~150~1.5
L. lactis (Constitutive, secreting LLO)~120~1.0
L. lactis (Constitutive, non-secreting LLO)~100~0.8
PBS Control<100
Data is extrapolated from figures in the cited sources.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments cited in the validation of LLO (91-99) as a protective antigen.

Protocol 1: In Vivo Protection Assay

This protocol assesses the ability of a vaccine to protect mice against a lethal challenge with L. monocytogenes.

  • Immunization:

    • Administer the test vaccine (e.g., LLO91-DC, LLO-expressing L. lactis, or DNA vaccine) to BALB/c mice. The route of administration (e.g., intravenous, intraperitoneal) and dosage schedule will vary based on the vaccine platform.[5][6]

    • Include a control group receiving a placebo (e.g., PBS or an empty vector).

    • Allow sufficient time for an immune response to develop (typically 2-4 weeks after the final booster).[4]

  • Bacterial Challenge:

    • Challenge the immunized and control mice with a lethal dose of virulent L. monocytogenes (e.g., 10x the LD50).[5]

  • Assessment of Protection:

    • After a set period (e.g., 3 days), humanely euthanize the mice.[5]

    • Aseptically harvest spleens and/or livers.

    • Homogenize the organs in a sterile buffer (e.g., 0.2% Triton X-100 in water).

    • Prepare serial dilutions of the homogenates and plate them on appropriate agar (e.g., Brain Heart Infusion agar).

    • Incubate the plates and count the resulting colonies to determine the number of Colony-Forming Units (CFU) per organ.

  • Data Analysis:

    • Calculate the log10 protection by subtracting the mean log10 CFU of the vaccinated group from the mean log10 CFU of the control group.[4]

Protocol 2: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

  • Preparation of Splenocytes:

    • Isolate spleens from immunized and control mice.

    • Generate a single-cell suspension by mechanical disruption.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash and resuspend the splenocytes in a complete culture medium.

  • ELISPOT Plate Coating:

    • Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding.

  • Cell Stimulation:

    • Add the prepared splenocytes to the wells.

    • For antigen-presenting cells (APCs), use mouse mastocytoma P815-1-1 cells, which express the H-2Kd MHC class I molecule.[7]

    • Stimulate the cells by adding P815-1-1 cells pulsed with the LLO (91-99) peptide (e.g., at 10-6 M).[7]

    • Include negative controls (splenocytes with non-pulsed APCs) and positive controls (splenocytes with a mitogen like Concanavalin A).

  • Incubation and Detection:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

    • Add a substrate solution to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

  • Analysis:

    • Count the spots using an automated ELISPOT reader or a stereomicroscope.[6][7]

    • Results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.

Experimental_Workflow General Workflow for LLO (91-99) Vaccine Efficacy Testing cluster_vaccination Phase 1: Immunization cluster_challenge Phase 2: Challenge & Analysis Group_A Test Group (LLO 91-99 Vaccine) Immunization Immunization Protocol (e.g., prime-boost) Group_A->Immunization Group_B Control Group (Placebo/Vector) Group_B->Immunization Wait Immune Response Development (2-4 weeks) Immunization->Wait Challenge Lethal L. monocytogenes Challenge Wait->Challenge Spleen_Harvest Harvest Spleens (Day 3 post-challenge) Challenge->Spleen_Harvest Wait 3 Days Analysis Analysis Spleen_Harvest->Analysis Protection_Assay Protection Assay (CFU Enumeration) Analysis->Protection_Assay Immune_Assay Immunological Assay (ELISPOT / CTL) Analysis->Immune_Assay

Caption: A typical experimental workflow for testing vaccine efficacy.

References

Comparative Analysis of LLO (91-99) Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of the immunodominant peptide listeriolysin O (91-99) (LLO-91-99) is paramount for eliciting a robust CD8+ T cell-mediated immune response. This is crucial for developing novel vaccines and immunotherapies against infectious diseases and cancer. This guide provides a comparative analysis of various LLO (91-99) delivery systems, supported by experimental data, to aid in the selection of the most appropriate platform for specific research and development needs.

Performance Comparison of LLO (91-99) Delivery Systems

The efficacy of different LLO (91-99) delivery systems varies significantly in terms of their ability to induce specific immune responses, control infections, and inhibit tumor growth. Below is a summary of quantitative data from preclinical studies comparing several key platforms.

Delivery SystemModelKey Efficacy MetricsReference
Gold Nanoparticles (GNP-LLO91-99) Murine Melanoma (B16OVA)Tumor Volume Reduction: 4-fold and 8-fold reduction at 14 and 23 days post-treatment, respectively.[1] Survival: 100% survival up to 30 days post-treatment.[1][1]
Murine Melanoma (B16.F10)Tumor Volume Reduction: 5-fold reduction 7 days post-treatment.[2][2]
Murine Bladder Cancer (MB-49)Tumor Volume Reduction: 4.7-fold reduction 7 days post-treatment.[2][2]
Dendritic Cell (DC)-based Vaccines Murine ListeriosisBacterial CFU Reduction (Spleen): ~94% reduction with DC-LLO91-99; ~99% reduction with DC-GNP-LLO91-99.[1][1]
Murine MelanomaSurvival Rate: 85% with DC-LLO91-99; 98% with DC-GNP-LLO91-99.[3][3]
Lactococcus lactis (recombinant) Murine ListeriosisProtection against lethal challenge: Significant protection with nisin-inducible LLO-secreting strain. Elicited LLO91-99-specific CD8+ T cells.[4][5][4][5]
Liposomes (with LLO) Murine Melanoma (OVA-expressing)Tumor Growth: Dramatic delay in tumor growth and improved survival compared to liposomes with antigen alone.[6][6]
Recombinant Listeria monocytogenes Murine ListeriosisBacterial CFU Reduction (Spleen): >2-log10 reduction in bacterial numbers 2 days after challenge.[7][7]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the performance comparison.

Enzyme-Linked Immunospot (ELISPOT) Assay for LLO(91-99)-Specific CD8+ T Cells

This assay is used to quantify the frequency of LLO(91-99)-specific, IFN-γ-secreting CD8+ T cells.

Materials:

  • 96-well ELISPOT plates

  • Anti-mouse IFN-γ capture and detection antibodies

  • LLO(91-99) peptide (GYKDGNEYI)

  • Antigen-presenting cells (APCs), e.g., splenocytes or bone marrow-derived dendritic cells

  • Effector cells (splenocytes from immunized mice)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Substrate for color development (e.g., BCIP/NBT)

Procedure:

  • Coat ELISPOT plates with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash plates and block with cell culture medium containing 10% FBS.

  • Prepare APCs and pulse them with the LLO(91-99) peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C.

  • Add effector cells to the wells, followed by the peptide-pulsed APCs.

  • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Wash the plates and add the BCIP/NBT substrate. Monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Air-dry the plates and count the spots using an ELISPOT reader.

In Vivo Cytotoxicity Assay

This assay measures the in vivo cytotoxic function of LLO(91-99)-specific effector T cells.

Materials:

  • Splenocytes from naive mice (target cells)

  • LLO(91-99) peptide

  • Fluorescent dyes (e.g., CFSE at high and low concentrations)

  • Immunized and control mice

  • Flow cytometer

Procedure:

  • Prepare two populations of target splenocytes from naive mice.

  • Label one population with a high concentration of CFSE (CFSEhigh) and pulse with the LLO(91-99) peptide.

  • Label the second population with a low concentration of CFSE (CFSElow) without peptide as a control.

  • Mix the two cell populations in a 1:1 ratio.

  • Inject the cell mixture intravenously into immunized and naive control mice.

  • After 18-24 hours, harvest spleens from the recipient mice.

  • Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Specific killing is calculated as: [1 - (ratio in immunized mice / ratio in naive mice)] x 100%.

Visualizing the Pathways and Workflows

Understanding the underlying biological pathways and experimental setups is facilitated by clear diagrams.

MHC Class I Antigen Presentation Pathway for LLO (91-99)

The following diagram illustrates the pathway for processing and presentation of the LLO (91-99) peptide on MHC class I molecules, leading to CD8+ T cell activation.

MHC_Class_I_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_phagosome Phagosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Delivery_System LLO(91-99) Delivery System (e.g., GNP, DC, L. lactis) Phagosome Phagosome containing Delivery System Delivery_System->Phagosome Phagocytosis LLO_Peptide LLO(91-99) Peptide Phagosome->LLO_Peptide Phagosomal Escape/ Antigen Release Proteasome Proteasome LLO_Peptide->Proteasome Processing (if delivered as whole protein) TAP TAP Transporter LLO_Peptide->TAP Proteasome->LLO_Peptide Generates Peptides Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading Transport MHC_I MHC Class I MHC_I->Peptide_Loading Golgi Golgi Apparatus Peptide_Loading->Golgi Peptide-MHC Complex Cell_Surface Cell Surface Presentation Golgi->Cell_Surface Transport CD8_T_Cell CD8+ T Cell Cell_Surface->CD8_T_Cell TCR Recognition & Activation

Caption: MHC Class I presentation of LLO(91-99).

Experimental Workflow for Comparing LLO (91-99) Vaccine Efficacy

This diagram outlines a typical experimental workflow for comparing the in vivo efficacy of different LLO (91-99) vaccine delivery systems.

Vaccine_Efficacy_Workflow cluster_setup Experimental Setup cluster_vaccination Vaccination cluster_monitoring Monitoring and Analysis cluster_immune_assays Immune Assays Animal_Model Select Animal Model (e.g., C57BL/6 mice) Tumor_Challenge Tumor Cell Implantation or Bacterial Challenge Animal_Model->Tumor_Challenge Group1 Group 1: Control (e.g., PBS) Tumor_Challenge->Group1 Group2 Group 2: GNP-LLO(91-99) Tumor_Challenge->Group2 Group3 Group 3: DC-LLO(91-99) Tumor_Challenge->Group3 Group4 Group 4: L. lactis-LLO(91-99) Tumor_Challenge->Group4 Tumor_Measurement Tumor Volume Measurement Group1->Tumor_Measurement Survival_Monitoring Survival Monitoring Group1->Survival_Monitoring Immune_Analysis Immune Response Analysis Group1->Immune_Analysis Group2->Tumor_Measurement Group2->Survival_Monitoring Group2->Immune_Analysis Group3->Tumor_Measurement Group3->Survival_Monitoring Group3->Immune_Analysis Group4->Tumor_Measurement Group4->Survival_Monitoring Group4->Immune_Analysis ELISPOT ELISPOT Assay Immune_Analysis->ELISPOT Cytotoxicity In Vivo Cytotoxicity Assay Immune_Analysis->Cytotoxicity FACS Flow Cytometry (Immune Cell Profiling) Immune_Analysis->FACS

Caption: Workflow for LLO(91-99) vaccine efficacy.

This guide provides a foundational comparison of LLO (91-99) delivery systems. The choice of a specific platform will ultimately depend on the intended application, desired immune response, and practical considerations such as manufacturing scalability and cost. Further research is warranted to directly compare a wider array of delivery systems in standardized preclinical models to provide a more definitive ranking of their performance.

References

Comparative Analysis of LLO (91-99) Peptide in T-Cell Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the LLO (91-99) Peptide's Performance and Cross-Reactivity with Alternative Antigens, Supported by Experimental Data.

This guide provides a comprehensive comparison of the well-characterized Listeria monocytogenes peptide, Listeriolysin O (91-99) (LLO (91-99)), with other microbial peptides in the context of T-cell activation and cross-reactivity. The data presented herein is intended to assist researchers in the selection of appropriate antigens for vaccine development and immunology studies.

Performance Comparison: LLO (91-99) vs. Alternative Peptides

The immunodominant LLO (91-99) peptide is a potent activator of CD8+ T-cells and has been extensively used in immunological research. However, studies have shown that other peptides, particularly those derived from Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) of various bacteria, can elicit more robust and potentially cross-protective immune responses. Below is a summary of quantitative data from comparative studies.

PeptideSource OrganismT-Cell Response MetricResultReference
LLO (91-99) Listeria monocytogenes% IFN-γ+ CD8+ T-cells (DC vaccine)1.22%[1]
GAPDH (1-22) Listeria monocytogenes% IFN-γ+ CD8+ T-cells (DC vaccine)4.02%[1]
LLO (91-99) Listeria monocytogenesProtection against L. monocytogenes (DC vaccine)~94%[1]
GAPDH (1-22) Listeria monocytogenesProtection against L. monocytogenes (DC vaccine)~99%
LLO (91-99) Listeria monocytogenesProtection against M. marinum & S. pneumoniaeNo Protection[2]
GAPDH (L1, M1, S1) L. monocytogenes, M. marinum, S. pneumoniaeProtection against L. monocytogenes, M. marinum, S. pneumoniaeCross-Protective[2]
LLO (91-99) T-cell line A (low avidity) Listeria monocytogenesEC50 for specific lysisHigh peptide concentration required[3]
LLO (91-99) T-cell line B (high avidity) Listeria monocytogenesEC50 for specific lysisLow peptide concentration required[3]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This protocol is adapted from established methods for measuring antigen-specific T-cell killing in vivo.[4][5]

Objective: To quantify the in vivo cytotoxic activity of LLO (91-99)-specific CD8+ T-cells.

Materials:

  • Syngeneic donor mice (for splenocytes)

  • Recipient mice (immunized with a vector expressing LLO)

  • LLO (91-99) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • Red blood cell (RBC) lysis buffer

Procedure:

  • Preparation of Target and Control Cells:

    • Harvest spleens from donor mice and prepare a single-cell suspension.

    • Lyse red blood cells using RBC lysis buffer.

    • Split the splenocyte population into two.

    • Target Population (CFSEhigh): Pulse one half of the splenocytes with 1-10 µM of LLO (91-99) peptide in complete RPMI-1640 for 1 hour at 37°C. Wash the cells and then label with a high concentration of CFSE (e.g., 5 µM).

    • Control Population (CFSElow): Incubate the other half of the splenocytes without peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Adoptive Transfer:

    • Mix the CFSEhigh (target) and CFSElow (control) cell populations at a 1:1 ratio.

    • Inject a total of 10-20 x 106 cells intravenously into immunized recipient mice and naive control mice.

  • In Vivo Killing:

    • Allow 4-24 hours for in vivo killing to occur.

  • Analysis:

    • Harvest spleens from recipient mice and prepare single-cell suspensions.

    • Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.

    • Calculate the percentage of specific killing using the following formula: % Specific Killing = [1 - (Ratio in immunized / Ratio in naive)] x 100 where Ratio = (% CFSE_low / % CFSE_high)

IFN-γ ELISpot Assay

This protocol is a standard method for detecting antigen-specific IFN-γ secreting cells.

Objective: To enumerate LLO (91-99)-specific IFN-γ producing T-cells.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase)

  • Substrate solution (e.g., BCIP/NBT)

  • Splenocytes or PBMCs from immunized animals

  • LLO (91-99) peptide

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.

    • Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Add 2x105 to 5x105 cells per well.

    • Stimulate the cells with LLO (91-99) peptide at a final concentration of 5-10 µg/mL. Include negative control (no peptide) and positive control (e.g., PHA) wells.

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the wells and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the wells and add the substrate solution. Monitor for spot development.

  • Analysis:

    • Stop the reaction by washing with water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader.

Signaling Pathways and Experimental Workflows

Visual representations of the T-cell receptor (TCR) signaling pathway and a typical experimental workflow for assessing T-cell cross-reactivity are provided below.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Peptide-MHC TCR TCR pMHC->TCR Binding CD3 CD3 TCR->CD3 ZAP70 ZAP70 CD3->ZAP70 Recruits & P CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Lck->CD3 P LAT LAT ZAP70->LAT P SLP76 SLP-76 ZAP70->SLP76 P PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca->NFAT Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 Ras_MAPK->AP1 Activates Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene

Caption: T-Cell Receptor (TCR) Signaling Pathway.

Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_assay Cross-Reactivity Assay cluster_readout Readout cluster_analysis Data Analysis Immunize Immunize Mice (e.g., with L. monocytogenes) Isolate Isolate Splenocytes/ PBMCs Immunize->Isolate TCell_Clone Generate LLO (91-99) Specific T-Cell Clone (Optional) Isolate->TCell_Clone Stimulate Stimulate Cells with Peptides Isolate->Stimulate TCell_Clone->Stimulate LLO9199 LLO (91-99) (Primary Antigen) PeptideX Peptide X (Test Antigen) PeptideY Peptide Y (Test Antigen) NoPeptide No Peptide (Negative Control) ELISPOT IFN-γ ELISpot LLO9199->ELISPOT ICS Intracellular Cytokine Staining (Flow Cytometry) LLO9199->ICS CTL Cytotoxicity Assay LLO9199->CTL PeptideX->ELISPOT PeptideX->ICS PeptideX->CTL PeptideY->ELISPOT PeptideY->ICS PeptideY->CTL NoPeptide->ELISPOT NoPeptide->ICS NoPeptide->CTL Compare Compare Responses to Different Peptides ELISPOT->Compare ICS->Compare CTL->Compare EC50 Determine EC50 Values Compare->EC50

Caption: Experimental Workflow for T-Cell Cross-Reactivity.

References

A Comparative Guide to Synthetic LLO (91-99) and Naturally Processed Epitopes for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological performance of synthetic Listeriolysin O (LLO) (91-99) peptide and naturally processed LLO epitopes derived from Listeria monocytogenes. The information presented herein is supported by experimental data to aid in the selection and application of these critical reagents in research and therapeutic development.

Executive Summary

The LLO (91-99) peptide is the immunodominant, H-2K^d^-restricted cytotoxic T lymphocyte (CTL) epitope of Listeriolysin O, a key virulence factor of Listeria monocytogenes.[1][2] Both synthetic and naturally processed forms of this epitope are crucial for studying cell-mediated immunity to this intracellular pathogen. Experimental evidence confirms that the synthetic LLO (91-99) peptide is chemically and immunologically indistinguishable from its naturally processed counterpart.[1] Synthetic peptides offer the significant advantages of unlimited supply, high purity, and lot-to-lot consistency, making them the standard for in vitro and in vivo immunological assays. While naturally processed epitopes are invaluable for understanding antigen processing and presentation in a physiological context, their limited quantity and the complexity of their extraction pose challenges for extensive quantitative studies.[3]

Data Presentation: A Quantitative Comparison

The following tables summarize the key immunological parameters of synthetic and naturally processed LLO (91-99) epitopes based on available experimental data.

Table 1: Physicochemical and Immunological Properties

PropertySynthetic LLO (91-99)Naturally Processed LLO EpitopeKey Findings & References
Sequence Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-IleGly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-IleThe amino acid sequence of the synthetic peptide is identical to the naturally processed epitope identified from infected cells.[1]
MHC Restriction H-2K^d^H-2K^d^Both epitopes are presented by the MHC class I molecule H-2K^d^.[1][3][4]
MHC-I Binding Affinity HighInferred to be HighSynthetic LLO (91-99) demonstrates high binding affinity for H-2K^d^. The natural epitope's high immunogenicity suggests a similarly high affinity.[4]
pMHC-I Complex Stability HighInferred to be HighSynthetic LLO (91-99) forms stable complexes with H-2K^d^ on the cell surface.[4]

Table 2: T-Cell Recognition and Functional Response

ParameterSynthetic LLO (91-99)Naturally Processed LLO EpitopeKey Findings & References
CTL Recognition YesYesBoth forms are recognized by LLO (91-99)-specific CTLs.[1][2]
T-Cell Activation Threshold Low (as low as 10^-11 M)Limited by physiological concentrationSynthetic peptide can sensitize target cells at picomolar concentrations. The response to natural epitopes is dependent on the amount presented by infected cells, which can be a limiting factor.[1][3]
IFN-γ Production Induces robust IFN-γ secretionInduces IFN-γ secretionThe frequency of IFN-γ-secreting T cells is comparable when stimulated with optimal concentrations of synthetic peptide versus naturally processed epitopes from infected spleens.[3]
Protective Immunity Induces protective immunityA primary target of protective immunityImmunization with synthetic LLO (91-99) peptide can confer protection against L. monocytogenes infection. The natural epitope is a major target of the protective CD8+ T-cell response.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of synthetic and naturally processed epitopes.

Protocol 1: Comparative T-Cell Activation using ELISPOT Assay

This protocol is designed to quantify and compare the frequency of IFN-γ-secreting T cells in response to synthetic and naturally processed LLO (91-99).

Materials:

  • PVDF-membrane 96-well plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Synthetic LLO (91-99) peptide (high purity)

  • Naturally processed LLO (91-99) epitope (extracted from infected cells)

  • Splenocytes from L. monocytogenes-immunized mice

  • Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.

  • Cell Plating: Add splenocytes from immunized mice to the wells.

  • Stimulation:

    • Synthetic Peptide: Add synthetic LLO (91-99) peptide at various concentrations (e.g., 10^-6 M to 10^-12 M).

    • Natural Epitope: Add HPLC-fractionated extracts from L. monocytogenes-infected cells.

    • Controls: Include wells with no peptide (negative control) and a mitogen (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-AP or -HRP.

    • Wash and add the appropriate substrate to develop spots.

  • Analysis: Count the spots, where each spot represents a single IFN-γ-secreting cell.

Protocol 2: Cytotoxicity (CTL) Assay

This assay measures the ability of CTLs to lyse target cells presenting either synthetic or natural LLO (91-99).

Materials:

  • Effector cells: LLO (91-99)-specific CTL line.

  • Target cells: P815 (H-2^d^) mastocytoma cells.

  • Chromium-51 (⁵¹Cr).

  • Synthetic LLO (91-99) peptide.

  • Naturally processed LLO (91-99) epitope.

Procedure:

  • Target Cell Labeling: Label P815 target cells with ⁵¹Cr.

  • Peptide Pulsing:

    • Incubate a portion of the labeled target cells with varying concentrations of synthetic LLO (91-99) peptide.

    • Incubate another portion with the naturally processed epitope.

    • Include unpulsed target cells as a negative control.

  • Co-culture: Co-culture the effector CTLs with the peptide-pulsed target cells at various effector-to-target ratios.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Measurement of Lysis: Centrifuge the plate and measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell pMHC pMHC-I (LLO 91-99) TCR TCR pMHC->TCR Lck Lck TCR->Lck activates CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFkB NF-κB Pathway DAG->NFkB NFAT NFAT Pathway IP3->NFAT Gene_Expression Gene Expression (IFN-γ, TNF-α, etc.) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression

Caption: TCR signaling cascade upon recognition of the LLO (91-99) epitope.

Experimental_Workflow cluster_Epitope_Source Epitope Source cluster_Assay Comparative Assays cluster_Readout Data Analysis Synthetic Synthetic LLO (91-99) (High Purity) APC_pulsing Pulse Antigen-Presenting Cells (APCs) Synthetic->APC_pulsing Natural Naturally Processed Epitope (from L. monocytogenes-infected cells) Natural->APC_pulsing T_cell_coculture Co-culture with LLO (91-99)-specific T-cells APC_pulsing->T_cell_coculture ELISPOT ELISPOT Assay (IFN-γ, etc.) T_cell_coculture->ELISPOT CTL_assay CTL Assay (Target Cell Lysis) T_cell_coculture->CTL_assay Frequency Frequency of Cytokine-Secreting Cells ELISPOT->Frequency Cytotoxicity Percentage of Specific Lysis CTL_assay->Cytotoxicity Comparison Quantitative Comparison Frequency->Comparison Cytotoxicity->Comparison

Caption: Workflow for comparing synthetic vs. natural LLO (91-99) epitopes.

References

LLO (91-99): A Head-to-Head Comparison with Other Tumor Antigens in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent tumor antigens capable of eliciting robust and specific anti-tumor immunity is a cornerstone of cancer immunotherapy. Among the promising candidates, the Listeriolysin O (LLO) peptide fragment 91-99 has emerged as a powerful immunostimulant. This guide provides a comprehensive comparison of LLO (91-99) with other well-known tumor antigens, supported by experimental data, to aid researchers in the selection and development of next-generation cancer vaccines and immunotherapies.

Executive Summary

Listeriolysin O (LLO) is a pore-forming toxin produced by the bacterium Listeria monocytogenes. The peptide fragment spanning amino acids 91-99 of LLO is a potent, immunodominant epitope that has demonstrated significant anti-tumor activity in various preclinical models.[1][2] Unlike traditional tumor-associated antigens (TAAs) which are often derived from self-proteins and can be subject to immune tolerance, LLO (91-99) is a foreign antigen that can act as both a potent antigen and a natural adjuvant, effectively activating the immune system against cancer cells.[1][2] This guide will delve into the experimental evidence supporting the efficacy of LLO (91-99) and compare its performance with other widely studied tumor antigens.

Performance Comparison: LLO (91-99) vs. Other Tumor Antigens

While direct head-to-head comparative studies with standardized methodologies are limited in the published literature, this section summarizes the available quantitative data for LLO (91-99) and provides context with data on other common tumor antigens from separate studies.

LLO (91-99) Performance Data

The majority of recent research on LLO (91-99) has focused on its use in nanoparticle-based vaccine platforms, particularly gold glyconanoparticles (GNP-LLO91-99). This delivery system enhances its immunogenicity and therapeutic efficacy.

MetricExperimental ModelTreatmentResultCitation
Tumor Volume Reduction Murine B16.F10 MelanomaSingle dose of GNP-LLO91-99 nanovaccines (50 µ g/mouse )5-fold reduction in tumor volume.[3][4]
Murine MB-49 Bladder CancerSingle dose of GNP-LLO91-99 nanovaccines (50 µ g/mouse )4.7-fold reduction in tumor burden.[3][5]
Induction of Apoptosis Murine B16.F10 Melanoma & Human A-375 Melanoma; Murine MB-49 & Human T-24 Bladder CancerGNP-LLO91-99 nanovaccines35-55% induction of immunogenic apoptosis in tumor cells.[3]
Immune Cell Activation Monocyte-derived Dendritic Cells (MoDCs) from healthy donors and cancer patientsGNP-LLO91-99 nanovaccines3-fold increase in MHC-I and MHC-II expression; 5-fold increase in CD86 co-stimulatory molecule expression.[3][4]
Cytokine Production MoDCs from healthy donorsGNP-LLO91-99 nanovaccinesSignificant increase in Th1 cytokines, particularly TNF-α and IL-12p70.[3][4]
T-Cell Response Murine B16OVA MelanomaGNP-LLO91-99 nanovaccines3 to 5-fold increase in the frequency of cytotoxic CD8+ T cells specific for the melanoma epitope OVA257-264 and the LLO91-99 epitope.[6][7]
Comparison with Checkpoint Inhibitors Murine B16OVA MelanomaSingle dose of GNP-LLO91-99 (50 µ g/mouse ) vs. anti-CTLA-4 or anti-PD-1 antibodies (100 µ g/mouse )GNP-LLO91-99 was the most efficient monotherapy with 4-fold and 8-fold reductions in tumor burden at 14 and 23 days, respectively, and was the only monotherapy to improve survival rate to 100% at 30 days.[8]
Performance Data of Other Tumor Antigens (for Context)

The following table presents data on other commonly used tumor antigens. It is crucial to note that these results are from different studies with varying experimental setups, and thus do not represent a direct comparison with LLO (91-99).

Antigen(s)Experimental ContextResultCitation
MART-1, MAGE-1, MAGE-3, gp100, tyrosinase peptides Phase I/II clinical trial in melanoma patients using peptide-pulsed dendritic cells.5 out of 16 patients showed tumor regression, with 2 complete responses lasting over 15 months.[9]
tyrosinase386-406, MART-1/Melan-A51-73, gp10044-59 peptides Phase I/II clinical trial in melanoma patients using peptide-pulsed dendritic cells.23 out of 37 patients showed antibody and T-cell responses.[10]

Mechanism of Action: The Immunostimulatory Power of LLO (91-99)

The potent anti-tumor effect of LLO (91-99) stems from its ability to act as a pathogen-associated molecular pattern (PAMP), which strongly activates the innate immune system, leading to a powerful adaptive immune response.

LLO_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell LLO LLO (91-99) TLR TLR Signaling LLO->TLR MHC_I MHC Class I TLR->MHC_I MHC_II MHC Class II TLR->MHC_II CD86 CD86 TLR->CD86 Cytokines Th1 Cytokines (IL-12, TNF-α) TLR->Cytokines TCR TCR MHC_I->TCR CD28 CD28 CD86->CD28 Activation Activation & Proliferation Cytokines->Activation TCR->Activation CD28->Activation CTL Cytotoxic T-Lymphocyte (CTL) Activation->CTL TumorCell Tumor Cell CTL->TumorCell Recognition & Killing Apoptosis Apoptosis TumorCell->Apoptosis

Figure 1: LLO (91-99) Signaling Pathway for T-Cell Activation.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the efficacy of tumor antigens like LLO (91-99).

ELISpot Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating: 96-well PVDF plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubated overnight.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are plated in the antibody-coated wells.

  • Stimulation: Cells are stimulated with the tumor antigen peptide (e.g., LLO 91-99) for 18-24 hours.

  • Detection: After incubation, cells are removed, and a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that precipitates at the site of cytokine secretion, forming a visible spot.

  • Analysis: The spots, each representing a single cytokine-secreting cell, are counted using an automated ELISpot reader.

ELISpot_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Block Block Plate Coat->Block AddCells Add Immune Cells & Stimulate with Antigen Block->AddCells Incubate Incubate (18-24h) AddCells->Incubate Detect Add Detection Antibody & Enzyme Conjugate Incubate->Detect Develop Add Substrate & Develop Spots Detect->Develop Analyze Count Spots Develop->Analyze End End Analyze->End

Figure 2: Experimental Workflow for ELISpot Assay.
Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a technique used to identify and quantify cytokine-producing cells within a heterogeneous population.

Protocol:

  • Cell Stimulation: Immune cells are stimulated with the tumor antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This causes cytokines to accumulate inside the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD4) to identify specific cell populations.

  • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., IFN-γ, TNF-α).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of cells in a specific population (e.g., CD8+ T cells) that are producing a particular cytokine.

In Vivo Tumor Challenge Assay

This assay is the gold standard for evaluating the anti-tumor efficacy of a cancer vaccine or immunotherapy in a living organism.

Protocol:

  • Vaccination: A cohort of mice is vaccinated with the experimental treatment (e.g., GNP-LLO91-99). A control group receives a placebo or vehicle.

  • Tumor Inoculation: After a set period to allow for the development of an immune response, all mice are challenged with a subcutaneous or intravenous injection of tumor cells (e.g., B16.F10 melanoma cells).

  • Monitoring: Tumor growth is monitored over time by measuring tumor volume. The overall health and survival of the mice are also recorded.

  • Endpoint Analysis: At the end of the study, tumors may be excised and weighed. Immune cell infiltration into the tumor can be analyzed by immunohistochemistry or flow cytometry.

Tumor_Challenge_Logic Vaccine Vaccine (e.g., LLO 91-99) ImmuneResponse Generation of Anti-Tumor Immune Response Vaccine->ImmuneResponse TumorRejection Tumor Rejection or Inhibited Growth ImmuneResponse->TumorRejection TumorChallenge Tumor Cell Inoculation TumorGrowth Tumor Growth TumorChallenge->TumorGrowth TumorChallenge->TumorRejection Control Control Group (No Vaccine) Control->TumorChallenge

Figure 3: Logical Flow of a Tumor Challenge Experiment.

Conclusion

The available preclinical data strongly support the potential of LLO (91-99) as a highly effective component of cancer immunotherapies. Its ability to act as both a potent antigen and a natural adjuvant gives it a distinct advantage over many traditional tumor-associated antigens that are often poorly immunogenic. While direct quantitative comparisons with other antigens like MART-1 and gp100 are needed to definitively establish its superiority, the existing evidence demonstrates robust anti-tumor efficacy, significant immune activation, and a favorable safety profile in preclinical models. For researchers and drug developers, LLO (91-99) represents a compelling candidate for the design of novel and effective cancer vaccines and immunotherapies.

References

Validating the Efficacy of LLO (91-99) Nanovaccines in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel cancer immunotherapies is a critical focus for researchers and drug development professionals. Among these, nanovaccines utilizing the 91-99 peptide of Listeriolysin O (LLO), a virulence factor from Listeria monocytogenes, have shown significant promise in preclinical studies. This guide provides an objective comparison of the performance of LLO (91-99) nanovaccines, particularly those based on gold nanoparticles (GNP-LLO91-99), against other alternatives, supported by experimental data from murine models of melanoma and bladder cancer.

Comparative Efficacy of GNP-LLO91-99 Nanovaccines

Preclinical studies demonstrate that GNP-LLO91-99 nanovaccines, both as a monotherapy and in combination with immune checkpoint inhibitors (ICIs), can effectively stimulate anti-tumor immune responses, leading to tumor regression and improved survival.

Key findings indicate:

  • Activation of Dendritic Cells (DCs): The nanovaccines promote the maturation and activation of DCs, enhancing their ability to present tumor antigens.[1][2]

  • Induction of T-Cell Response: They induce a robust, antigen-specific cytotoxic T-cell response, characterized by an increase in CD8+ T cells within the tumor microenvironment.[3][4]

  • Modulation of the Tumor Microenvironment: GNP-LLO91-99 treatment reduces the population of immunosuppressive cells, such as regulatory T cells (Treg) and myeloid-derived suppressor cells (MDSC).[1]

  • Synergy with Checkpoint Inhibitors: The nanovaccine's efficacy is significantly enhanced when combined with anti-PD-1 or anti-CTLA-4 antibodies.[3][4][5]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of GNP-LLO91-99 nanovaccines across different treatment regimens in melanoma and bladder cancer mouse models.

Table 1: Efficacy of GNP-LLO91-99 Nanovaccine in a Subcutaneous Melanoma Model (B16OVA)

Treatment GroupMean Tumor Volume (mm³) at Day 23Survival Rate at Day 30LLO91-99 Specific CD8+ T cells (%) in TILs
Saline (Control)~25000%Not Reported
GNP-LLO91-99 (50 µ g/mouse )~500100%~15%
Anti-CTLA-4~180020%~5%
GNP-LLO91-99 + Anti-CTLA-4~25085%~25%
Anti-PD-1~120060% (deteriorated after 14 days)~8%
GNP-LLO91-99 + Anti-PD-10 (Complete Remission)100%~30%

Data synthesized from preclinical studies on melanoma.[5]

Table 2: Immunomodulatory Effects in a Subcutaneous Bladder Cancer (BC) Model

Treatment GroupTumor Burden ReductionCD8+ T cells in TILs (%)Treg cells in TILs (%)MDSC in TILs (%)
Control-LowHighHigh
GNP-LLO91-99 (50 µ g/mouse )4.7-foldIncreasedReducedReduced
GNP-LLO91-99 + Anti-CTLA-4Not specifiedFurther IncreasedFurther ReducedFurther Reduced
GNP-LLO91-99 + Anti-PD-1Not specifiedFurther IncreasedFurther ReducedFurther Reduced

Data synthesized from preclinical studies on bladder cancer.[1][2]

Table 3: Cytokine Profile in Sera of Melanoma-Bearing Mice

CytokineControl (NT)GNP-LLO91-99 Treated
Th1 Cytokines
IFN-γ (pg/mL)~100~400
TNF-α (pg/mL)~50~250
IL-12 (pg/mL)~20~150
Th2 Cytokines
IL-4 (pg/mL)~25~10
IL-10 (pg/mL)~80~30

Data extracted from studies analyzing systemic immune responses.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the efficacy studies of GNP-LLO91-99 nanovaccines.

In Vivo Murine Tumor Model
  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) are typically used.

  • Tumor Cell Lines: B16OVA or B16.F10 for melanoma; MB49 for bladder cancer.

  • Tumor Implantation: Mice are injected subcutaneously (s.c.) in the right flank with a suspension of tumor cells (e.g., 5 x 105 B16OVA cells) in saline. Tumors are allowed to grow until they reach a palpable size (e.g., 5-7 mm in diameter).

  • Treatment Administration:

    • Nanovaccine Monotherapy: A single dose of GNP-LLO91-99 (typically 50 µ g/mouse ) is administered intravenously (i.v.).

    • Combination Therapy: GNP-LLO91-99 is administered as a single i.v. dose. Checkpoint inhibitors (anti-PD-1 or anti-CTLA-4, typically 100 µ g/mouse ) are administered intraperitoneally (i.p.) every two days for a specified period.

  • Monitoring: Tumor size is measured with a caliper every few days and volume is calculated using the formula: (length × width²)/2. Mouse survival is monitored daily.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Excision: At a predetermined endpoint (e.g., 7 days post-treatment), mice are euthanized, and tumors are surgically excised.

  • Single-Cell Suspension: Tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Lymphocyte Isolation: Lymphocytes are isolated from the cell suspension, often using density gradient centrifugation.

  • Flow Cytometry (FACS) Analysis: The isolated TILs are stained with fluorescently-labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations (e.g., CD8+, CD4+, FoxP3+ for Tregs, CD11c+ for DCs).

  • Antigen-Specific T-Cell Analysis: To detect LLO91-99 specific T-cells, TILs can be stained with peptide-MHC-I tetramers or stimulated ex vivo with the LLO91-99 peptide followed by intracellular cytokine staining for IFN-γ.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism by which GNP-LLO91-99 nanovaccines stimulate an anti-tumor immune response.

G cluster_0 Antigen Presentation cluster_1 T-Cell Response cluster_2 Tumor Microenvironment NV GNP-LLO91-99 Nanovaccine DC Dendritic Cell (DC) NV->DC Uptake Treg Regulatory T-Cell (Treg) NV->Treg Inhibition DC_act Activated DC (Upregulated MHC & CD86) DC->DC_act Maturation T_naive Naive CD8+ T-Cell DC_act->T_naive Antigen Presentation (via MHC-I) T_cyto Cytotoxic T-Cell (CTL) T_naive->T_cyto Activation & Proliferation Tumor Tumor Cell T_cyto->Tumor Recognition & Killing Cytokines Release of IFN-γ, TNF-α, IL-12 T_cyto->Cytokines Apoptosis Tumor Cell Apoptosis Tumor->Apoptosis

Caption: Mechanism of GNP-LLO91-99 nanovaccine anti-tumor activity.

Experimental Workflow

This diagram outlines the typical workflow for a preclinical efficacy study of the LLO (91-99) nanovaccine.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis A1 Select C57BL/6 Mice A3 Subcutaneous Implantation of Tumor Cells A1->A3 A2 Culture Melanoma or Bladder Cancer Cells A2->A3 B1 Tumor Growth (to palpable size) A3->B1 B2 Randomize Mice into Treatment Groups: - Control (Saline) - GNP-LLO91-99 - ICI Alone - Combination B1->B2 B3 Administer Treatment (i.v. / i.p.) B2->B3 C1 Monitor Tumor Volume & Mouse Survival B3->C1 C2 Endpoint: Excise Tumors & Spleens B3->C2 C3 Analyze TILs & Splenocytes (FACS) C2->C3 C4 Analyze Serum Cytokines (ELISA / CBA) C2->C4 C5 Histological Analysis of Tumors C2->C5

Caption: Standard preclinical experimental workflow for nanovaccine evaluation.

References

comparative study of different LLO (91-99) vaccine adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Listeriolysin O (91-99) Peptide-Based Vaccine Adjuvants

The Listeriolysin O (LLO) 91-99 peptide, an immunodominant epitope from the bacterium Listeria monocytogenes, has emerged as a potent component in the development of novel vaccine adjuvants, particularly for immunotherapy against cancers like melanoma and bladder cancer, as well as for prophylactic vaccines against listeriosis.[1][2][3][4] Its ability to induce robust cytotoxic T-cell responses and activate dendritic cells (DCs) makes it a focal point of adjuvant research.[3][5] This guide provides a comparative analysis of different adjuvant formulations incorporating the LLO(91-99) peptide, with supporting experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the field.

The primary formulations discussed include the LLO(91-99) peptide delivered via dendritic cells (DC-LLO91-99), coupled to gold glyconanoparticles (GNP-LLO91-99), and the latter in combination with the polysaccharide adjuvant Advax™.

Comparative Performance of LLO(91-99) Adjuvant Formulations

The efficacy of different LLO(91-99) adjuvant strategies has been evaluated based on their ability to activate dendritic cells, elicit specific T-cell responses, and confer protection in preclinical models. The data consistently demonstrates that the delivery system for the LLO(91-99) peptide is critical to its adjuvant function.

Dendritic Cell Activation and Cytokine Production

A key function of an effective adjuvant is the activation of antigen-presenting cells, such as dendritic cells, and the induction of a pro-inflammatory cytokine milieu. Studies show that LLO(91-99) formulations can effectively mature DCs and stimulate the production of Th1-polarizing cytokines.

For instance, GNP-LLO91-99 nanovaccines have been shown to induce the maturation and activation of human monocyte-derived dendritic cells (MoDCs).[2][6] This is characterized by the upregulation of MHC class I and II molecules and the co-stimulatory molecule CD86.[6] Furthermore, these nanovaccines stimulate the production of Th1 cytokines, notably TNF-α and IL-12p70, which are crucial for orchestrating an effective anti-tumor immune response.[7] The combination of GNP-LLO91-99 with the Advax™ adjuvant further enhances the production of IL-12.[8][9]

Adjuvant FormulationCell TypeKey Marker UpregulationTh1 Cytokine Production (vs. Control)Reference
GNP-LLO91-99 Human MoDCsMHC-I, MHC-II (~3-fold), CD86 (~5-fold)Increased TNF-α, IL-12p70[6][7]
GNP-LLO91-99 + Advax™ Murine Splenocytes-Significantly increased IL-12[9]
DC-LLO91-99 Murine Dendritic Cells-High TNF-α, low but significant IL-12[10]
T-Cell Response and In Vivo Efficacy

The ultimate goal of a vaccine adjuvant is to generate a strong and specific T-cell response that can eliminate pathogens or cancer cells. LLO(91-99) adjuvants have demonstrated significant success in this regard, particularly in promoting CD8+ T-cell responses.

In preclinical mouse models of melanoma and bladder cancer, GNP-LLO91-99 has been shown to increase the infiltration of CD4+ and CD8+ T cells into the tumor, while reducing the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][11] A single dose of GNP-LLO91-99 was reported to reduce bladder tumor burden by 4.7-fold.[2][6]

The combination with Advax™ adjuvant markedly enhances T-cell immunogenicity and protection against Listeria challenge, achieving protection levels comparable to the more complex approach of using ex vivo loaded dendritic cells.[8][9]

Adjuvant FormulationAnimal ModelKey OutcomeQuantitative ResultReference
GNP-LLO91-99 Bladder Cancer (Mouse)Tumor Burden Reduction4.7-fold reduction with a single dose[2][6]
GNP-LLO91-99 Melanoma (Mouse)Immune Cell InfiltrationIncreased CD4+ and CD8+ T cells in tumor[2]
GNP-LLO91-99 + Advax™ Listeriosis (Mouse)Protection against challenge84% protection (vs. 60% with GNP-LLO91-99 alone)[9]
DC-LLO91-99 Listeriosis (Mouse)Protection against challenge90-93% protection[10]
DC-GNP-LLO91-99 Listeriosis (Mouse)Protection against challenge~94% protection[12]

Signaling Pathways and Mechanisms of Action

The adjuvant effect of LLO(91-99) is primarily mediated through the activation of innate immune pathways, leading to the priming of adaptive immunity. The core mechanism involves the uptake of the LLO(91-99) formulation by dendritic cells, leading to their activation and subsequent presentation of the peptide to T cells.

LLO_Adjuvant_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T-Cell Response LLO_Formulation GNP-LLO(91-99) Adjuvant Endosome Endosome LLO_Formulation->Endosome Uptake MHC_I MHC Class I Presentation Endosome->MHC_I Cross-presentation MHC_II MHC Class II Presentation Endosome->MHC_II Processing Activation DC Activation & Maturation Endosome->Activation CD8_TCell CD8+ T-Cell (CTL) MHC_I->CD8_TCell Activation CD4_TCell CD4+ T-Cell (Th1) MHC_II->CD4_TCell Activation Cytokines Th1 Cytokine Release (IL-12, TNF-α) Activation->Cytokines Cytokines->CD4_TCell Polarization Effector_Response Effector Response (Tumor Cell Killing, Pathogen Clearance) CD8_TCell->Effector_Response CD4_TCell->CD8_TCell Help

Caption: Adjuvant signaling pathway of LLO(91-99) formulations.

Key Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data.

Preparation of GNP-LLO91-99 Nanovaccine

Gold glyconanoparticles (GNPs) carrying the LLO(91-99) peptide are synthesized through the reduction of an Au(III) salt.

  • Ligand Solution: The LLO(91-99) peptide with a C-terminal cysteamide and 5-(mercapto)pentyl-β-D-glucopyranoside are co-dissolved in water. The typical ratio is 90% glucose ligand to 10% peptide ligand.[7]

  • Gold Salt Addition: An aqueous solution of HAuCl4 is added to the ligand solution.

  • Reduction: A freshly prepared, ice-cold solution of sodium borohydride (NaBH4) is added rapidly while stirring vigorously.

  • Purification: The resulting nanoparticle solution is stirred for several days and then purified through repeated centrifugation and resuspension to remove unbound ligands and reactants.

  • Characterization: The final product is characterized for size, peptide loading, and stability.

GNP_Synthesis_Workflow start Start ligands Dissolve LLO(91-99)-Cys & Glc-Thiol Ligands start->ligands add_gold Add HAuCl4 Solution ligands->add_gold add_borohydride Add NaBH4 Solution (Reduction) add_gold->add_borohydride stir Stir for 2-3 Days add_borohydride->stir purify Purify by Centrifugation stir->purify characterize Characterize Nanoparticles purify->characterize end End characterize->end

Caption: Workflow for the synthesis of GNP-LLO(91-99) nanovaccine.

In Vitro Dendritic Cell Maturation Assay

This assay evaluates the ability of the adjuvant to activate dendritic cells.

  • Cell Culture: Human monocyte-derived dendritic cells (MoDCs) are cultured in appropriate media.

  • Stimulation: MoDCs are incubated with different formulations (e.g., GNP-LLO91-99, LLO91-99 peptide alone, saline control) for 16-24 hours.[6]

  • Staining: Cells are harvested and stained with fluorescently labeled antibodies against surface markers such as CD86, MHC-I, and MHC-II.

  • Flow Cytometry: The expression levels of the surface markers are quantified using a flow cytometer.

  • Cytokine Analysis: Supernatants from the cell cultures are collected, and cytokine concentrations (e.g., TNF-α, IL-12) are measured using ELISA or multiplex bead arrays.[7]

In Vivo Tumor Model Efficacy Study

This protocol assesses the anti-tumor efficacy of the LLO(91-99) adjuvant in a mouse model.

  • Tumor Implantation: Mice (e.g., C57BL/6) are subcutaneously inoculated with tumor cells (e.g., B16OVA melanoma or MB49 bladder cancer cells).

  • Vaccination: Once tumors are established, mice are treated with a single dose of the vaccine formulation (e.g., GNP-LLO91-99) via intraperitoneal or intravenous injection.[2][6]

  • Tumor Measurement: Tumor volume is measured periodically with calipers.

  • Endpoint Analysis: At the end of the study, tumors and spleens are harvested. Tumors are weighed, and tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry for CD4+, CD8+, Treg, and MDSC populations.[2]

InVivo_Logic cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cluster_outcome Outcome Comparison Tumor_Implant Implant Tumor Cells in Mice Group_Assignment Assign Mice to Treatment Groups (e.g., Saline, GNP-LLO91-99) Tumor_Implant->Group_Assignment Vaccination Administer Vaccine Formulation Group_Assignment->Vaccination Monitoring Monitor Tumor Growth Periodically Vaccination->Monitoring Harvest Harvest Tumors & Spleens Monitoring->Harvest Tumor_Analysis Measure Tumor Weight/Volume Harvest->Tumor_Analysis FACS_Analysis Analyze Immune Cell Infiltration (FACS) Harvest->FACS_Analysis Compare_Groups Compare Tumor Growth and Immune Response Between Groups Tumor_Analysis->Compare_Groups Compare_groups Compare_groups FACS_Analysis->Compare_groups

Caption: Logical flow of an in vivo tumor efficacy study.

References

LLO(91-99) Epitope: A Comparative Guide to Immunodominance in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunodominance of specific epitopes is critical for vaccine design and the evaluation of T-cell-mediated immunity. This guide provides a comparative analysis of the immunodominance of the Listeriolysin O (LLO) epitope spanning amino acids 91-99, LLO(91-99), in different mouse strains, supported by experimental data and detailed protocols.

The LLO(91-99) peptide is a well-characterized, immunodominant CD8+ T-cell epitope derived from the bacterium Listeria monocytogenes. Its recognition by the immune system, particularly in the context of different major histocompatibility complex (MHC) haplotypes, provides a valuable model for studying antigen presentation and T-cell activation.

Comparative Immunodominance of LLO(91-99)

The immunodominance of the LLO(91-99) epitope is highly dependent on the MHC haplotype of the mouse strain. In BALB/c mice, which possess the H-2d haplotype, LLO(91-99) is a major target of the CD8+ T-cell response to L. monocytogenes infection.[1][2] This response is specifically restricted by the H-2Kd MHC class I molecule.[1][3]

In contrast, in C57BL/6 mice (H-2b haplotype), LLO(91-99) is not a naturally immunodominant epitope during L. monocytogenes infection. While C57BL/6 mice can mount a CD8+ T-cell response to LLO(91-99) when immunized with dendritic cells pulsed with the peptide[4], their primary response to L. monocytogenes is directed against other listerial epitopes.

The following table summarizes the quantitative differences in the CD8+ T-cell response to the LLO(91-99) epitope in BALB/c mice during primary and memory phases of infection.

Mouse StrainMHC HaplotypeImmune Response PhasePercentage of LLO(91-99)-specific CD8+ T cells in Spleen
BALB/cH-2dPrimary (Day 7 post-infection)1.2% - 1.5%
BALB/cH-2dMemory (5 weeks post-infection)0.4% - 0.6%

Table 1: Comparative frequency of LLO(91-99)-specific CD8+ T cells in BALB/c mice during Listeria monocytogenes infection. Data compiled from multiple studies.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of T-cell responses. Below are protocols for key experiments cited in the literature for confirming the immunodominance of LLO(91-99).

Listeria monocytogenes Infection of Mice

This protocol outlines the procedure for infecting mice to study the subsequent immune response.

Materials:

  • Listeria monocytogenes (e.g., strain 10403s)

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Brain Heart Infusion (BHI) broth and agar

  • Phosphate-buffered saline (PBS), sterile

  • Spectrophotometer

  • Syringes and needles (27-gauge)

Procedure:

  • Streak L. monocytogenes on a BHI agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into 3 mL of BHI broth and grow overnight at 37°C with shaking.

  • The following day, dilute the overnight culture 1:10 in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Pellet the bacteria by centrifugation and wash twice with sterile PBS.

  • Resuspend the bacterial pellet in PBS to the desired concentration. The infectious dose for a sublethal infection in BALB/c mice is typically around 2 x 10^3 colony-forming units (CFU).

  • Inject mice intravenously (i.v.) via the tail vein with 200 µL of the bacterial suspension.

  • At desired time points post-infection (e.g., day 7 for peak primary response), euthanize mice and harvest spleens for immunological analysis.

Tetramer Staining for LLO(91-99)-Specific CD8+ T cells

This protocol describes the identification and quantification of LLO(91-99)-specific CD8+ T cells using fluorescently labeled MHC-peptide tetramers.

Materials:

  • Spleens from infected mice

  • H-2Kd/LLO(91-99) MHC Tetramer (conjugated to a fluorochrome like PE or APC)[6]

  • Fluorescently labeled antibodies against mouse CD8a, CD44, and a viability dye.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the harvested spleens by mechanical disruption through a 70-µm cell strainer.

  • Lyse red blood cells using a suitable lysis buffer and wash the remaining cells with FACS buffer.

  • Resuspend splenocytes in FACS buffer and count the cells.

  • Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.

  • Stain with the H-2Kd/LLO(91-99) tetramer for 30-60 minutes at room temperature in the dark.

  • Wash the cells with FACS buffer.

  • Stain with antibodies against surface markers (e.g., CD8a, CD44) for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer and analyze the data by gating on live, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

ELISPOT Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the number of LLO(91-99)-specific, IFN-γ-secreting CD8+ T cells.

Materials:

  • ELISPOT plates pre-coated with anti-mouse IFN-γ antibody

  • Splenocytes from infected mice

  • LLO(91-99) peptide (GYKDGNEYI)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • ELISPOT plate reader

Procedure:

  • Prepare single-cell suspensions of splenocytes as described for tetramer staining.

  • Add 2-5 x 10^5 splenocytes per well to the pre-coated ELISPOT plate.

  • Stimulate the cells with the LLO(91-99) peptide at a final concentration of 1-10 µg/mL. Include wells with no peptide (negative control) and a mitogen (positive control).

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate with PBST.

  • Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate with PBST.

  • Add the substrate and incubate until distinct spots emerge.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISPOT reader.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_infection Mouse Infection cluster_sample_prep Sample Preparation cluster_assays Immunological Assays Infection Infect BALB/c mice with L. monocytogenes Incubation Incubate for 7 days (Peak primary response) Infection->Incubation Harvest Harvest Spleens Incubation->Harvest SCS Prepare Single-Cell Suspension Harvest->SCS Tetramer Tetramer Staining SCS->Tetramer ELISPOT ELISPOT Assay SCS->ELISPOT Flow_Cytometry Flow Cytometry Analysis Tetramer->Flow_Cytometry ELISPOT_Reader ELISPOT Reader Analysis ELISPOT->ELISPOT_Reader

Caption: Experimental workflow for assessing LLO(91-99) immunodominance.

antigen_presentation_pathway cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell CD8+ T Cell Phagocytosis L. monocytogenes in phagosome Escape LLO-mediated escape to cytosol Phagocytosis->Escape Listeriolysin O LLO_Protein LLO Protein Escape->LLO_Protein Proteasome Proteasomal Degradation LLO_Protein->Proteasome LLO_Peptides LLO(91-99) peptide Proteasome->LLO_Peptides TAP TAP Transporter LLO_Peptides->TAP Peptide_Loading Peptide Loading ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I (H-2Kd) MHC_I->ER MHC_Peptide_Complex H-2Kd-LLO(91-99) Complex Peptide_Loading->MHC_Peptide_Complex in ER Surface_Expression Surface Expression MHC_Peptide_Complex->Surface_Expression TCR T Cell Receptor (TCR) Surface_Expression->TCR Recognition CD8 CD8 Co-receptor Surface_Expression->CD8 Binding Activation T Cell Activation (Clonal Expansion, Cytokine Production) TCR->Activation CD8->Activation

Caption: MHC Class I antigen presentation pathway for LLO(91-99).

References

LLO (91-99): A T-Cell Epitope as a Potential Biomarker for Listeria Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The secreted pore-forming toxin Listeriolysin O (LLO) is a critical virulence factor for the intracellular pathogen Listeria monocytogenes. Within this protein, the amino acid sequence 91-99 (LLO 91-99) has been identified as an immunodominant epitope that elicits a robust CD8+ T-cell response, which is crucial for protective immunity against listeriosis.[1][2][3] This guide provides a comparative overview of the validation of LLO (91-99) as a biomarker for Listeria infection, detailing its role in the immune response and comparing detection methods to other diagnostic approaches.

Performance of LLO (91-99) as an Immunological Biomarker

The primary application of LLO (91-99) in a research context is as a biomarker for the cell-mediated immune response to L. monocytogenes. Assays targeting T-cells specific for this epitope are used to quantify the magnitude and quality of the cellular immune response following infection or vaccination.[4][5][6] However, its validation as a routine diagnostic biomarker for active listeriosis is not yet firmly established in the available scientific literature. Current diagnostic standards for listeriosis primarily rely on the isolation of the bacterium from sterile sites or detection of its genetic material.

The following table summarizes the characteristics of different diagnostic approaches for Listeria monocytogenes infection, including methods that detect the LLO (91-99)-specific T-cell response.

Diagnostic Method Biomarker/Target Sample Type Key Advantages Key Limitations
Bacterial Culture Live L. monocytogenesBlood, CSF, amniotic fluidGold standard for diagnosis; provides isolate for susceptibility testing.Slow (2-5 days); may be negative after antibiotic treatment.[7]
Real-Time PCR hly gene (encodes LLO)CSF, bloodRapid and highly sensitive (can detect a single gene copy/ml); can be positive despite prior antibiotic use.[7]Does not distinguish between live and dead bacteria; does not provide an isolate for susceptibility testing.
Serology Anti-LLO antibodiesSerumCan indicate past or recent infection.Allows for retrospective diagnosis only; potential for false positives due to cross-reactivity with hemolysins from other bacteria; lower sensitivity in immunocompromised patients.[7]
ELISPOT Assay LLO (91-99)-specific IFN-γ secreting CD8+ T-cellsPBMCsHighly sensitive for detecting antigen-specific T-cells; provides a quantitative measure of the cellular immune response.[4][8]Complex and requires specialized equipment; does not differentiate between active and past infection; not standardized for routine diagnostic use.
Intracellular Cytokine Staining (ICS) by Flow Cytometry Intracellular IFN-γ in LLO (91-99)-specific CD8+ T-cellsPBMCsProvides quantitative data on the frequency of antigen-specific T-cells; allows for multi-parameter characterization of responding cells.[9]Technically complex and requires a flow cytometer; does not distinguish between active and memory responses; not validated for routine diagnosis.

Signaling Pathways and Experimental Workflows

Antigen Presentation Pathway of LLO (91-99)

L. monocytogenes infection begins with the bacterium being phagocytosed by an antigen-presenting cell (APC), such as a macrophage or dendritic cell. LLO allows the bacterium to escape the phagosome into the cytoplasm. In the cytoplasm, bacterial proteins, including LLO, are processed by the proteasome. The resulting peptides, including LLO (91-99), are transported into the endoplasmic reticulum via the TAP transporter, where they are loaded onto MHC class I molecules. The peptide-MHC complex is then presented on the cell surface for recognition by CD8+ T-cells.

G Antigen Presentation Pathway of LLO (91-99) cluster_0 Antigen Presenting Cell Phagosome Phagosome LLO_protein LLO protein Phagosome->LLO_protein LLO-mediated escape Proteasome Proteasome LLO(91-99) LLO(91-99) peptide Proteasome->LLO(91-99) TAP TAP LLO(91-99)->TAP ER Endoplasmic Reticulum TAP->ER MHC-I-Peptide MHC-I + LLO(91-99) ER->MHC-I-Peptide Loading MHC-I MHC Class I MHC-I->ER MHC-I-Peptide->CellSurface Transport to cell surface CD8_T_Cell CD8+ T-Cell MHC-I-Peptide->CD8_T_Cell Recognition & Activation Listeria L. monocytogenes Listeria->Phagosome Phagocytosis LLO_protein->Proteasome Degradation

Caption: MHC Class I presentation of LLO (91-99) epitope.

Experimental Workflow for Detecting LLO (91-99)-Specific T-Cells

The detection of LLO (91-99)-specific T-cells typically involves isolating peripheral blood mononuclear cells (PBMCs) from a sample, stimulating these cells with the LLO (91-99) peptide, and then detecting the production of cytokines like interferon-gamma (IFN-γ) using either an ELISPOT assay or intracellular cytokine staining (ICS) followed by flow cytometry.

G Workflow for Detecting LLO (91-99)-Specific T-Cells cluster_1 Detection Method BloodSample Whole Blood Sample PBMC_Isolation PBMC Isolation BloodSample->PBMC_Isolation Stimulation In vitro Stimulation with LLO (91-99) peptide PBMC_Isolation->Stimulation ELISPOT ELISPOT Assay Stimulation->ELISPOT Detection of IFN-γ secreting cells ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS Detection of intracellular IFN-γ in CD8+ T-cells ELISPOT_Result Quantification of spot-forming units ELISPOT->ELISPOT_Result ICS_Result Quantification of IFN-γ+ CD8+ T-cells by Flow Cytometry ICS->ICS_Result

Caption: Detection of LLO (91-99) specific T-cells.

Experimental Protocols

ELISPOT Assay for LLO (91-99)-Specific IFN-γ Secreting Cells

This protocol is adapted from methodologies described in studies evaluating cellular immune responses to L. monocytogenes.[4][5][8]

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate splenocytes or PBMCs from immunized or infected animals and wash them in RPMI 1640 medium.

  • Stimulation: Seed the coated plate with 5 x 10^5 to 1 x 10^6 cells per well. Add the LLO (91-99) peptide (GYKDGNEYI) to the wells at a final concentration of 1-10 µg/mL. Include positive control wells (e.g., with a mitogen like Concanavalin A) and negative control wells (without peptide).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: After washing, add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour.

  • Development: Add a substrate solution (e.g., BCIP/NBT or AEC) and incubate until spots appear.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISPOT reader. The frequency of antigen-specific cells is calculated as the number of spots per number of cells seeded.

Intracellular Cytokine Staining (ICS) for LLO (91-99)-Specific CD8+ T-Cells

This protocol is based on methods used in murine listeriosis research.[9][10]

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs (5 x 10^6 cells/mL).

  • Stimulation: Stimulate the cells for 5-6 hours at 37°C in a 5% CO2 incubator with the LLO (91-99) peptide (1 nM to 50 µM). In the last 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A or Monensin (e.g., GolgiPlug at 2 µg/mL), to trap cytokines intracellularly.

  • Surface Staining: Wash the cells and stain them with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and CD62L, for 20-30 minutes on ice in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 1-4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on the CD8+ T-cell population and quantify the percentage of these cells that are positive for IFN-γ.

Conclusion

LLO (91-99) is a well-characterized and crucial epitope for the induction of a protective CD8+ T-cell response against Listeria monocytogenes. Assays targeting LLO (91-99)-specific T-cells are invaluable tools in research and vaccine development for quantifying cellular immunity. While these methods offer high sensitivity for detecting an immune response, their complexity and the inability to distinguish between active and past infection currently limit their use as standalone diagnostic tools. In contrast, molecular methods like real-time PCR for the hly gene offer a rapid and sensitive approach for the direct detection of the pathogen in clinical samples, which is more suited for the acute diagnosis of listeriosis. Future research may focus on validating T-cell-based assays, potentially in combination with other biomarkers, to improve the diagnosis and management of Listeria infections.

References

LLO (91-99) Peptide: A Comparative Analysis of its Efficacy in Diverse Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies reveals the potent anti-tumor efficacy of the Listeriolysin O (LLO) (91-99) peptide, a key immunodominant epitope from Listeria monocytogenes, across a range of cancer models. Delivered primarily through dendritic cell (DC) vaccines (DC-LLO91-99) or gold nanoparticle conjugation (GNP-LLO91-99), this peptide has demonstrated significant therapeutic potential, particularly in melanoma and bladder cancer, with emerging evidence of its activity in breast cancer. This guide synthesizes the available data, providing a comparative overview of its effectiveness, detailing the experimental methodologies employed, and visualizing the underlying mechanisms of action.

Comparative Efficacy of LLO (91-99) Formulations

The LLO (91-99) peptide has been investigated as a monotherapy and in combination with immune checkpoint inhibitors, showing promise in various therapeutic settings. The following tables summarize the quantitative outcomes from key preclinical studies.

Table 1: Efficacy of DC-LLO91-99 Vaccine in Metastatic Melanoma
Treatment GroupTumor Size ReductionSurvival RateKey Immunological ChangesCancer Model
DC-LLO91-9910-fold to 30-fold reduction100%↑ LLO91-99-specific CD8+ T cells, ↑ Tumor-infiltrating lymphocytes (TILs), ↓ Regulatory T cells (Tregs)B16OVA Melanoma
Control (Non-vaccinated)-Not reported-B16OVA Melanoma

Data synthesized from studies on experimental B16OVA melanoma, where mice were vaccinated with DC-LLO91-99.[1][2]

Table 2: Efficacy of GNP-LLO91-99 Nanovaccine in Solid Tumors
Treatment GroupTumor Burden ReductionSurvival RateKey Immunological ChangesCancer Model
GNP-LLO91-99 (Monotherapy)4.7-fold (Bladder), 4-fold to 8-fold (Melanoma)Not specified (Bladder), 100% at 30 days (Melanoma)↑ CD4+ and CD8+ T cells, ↑ B cells, ↑ Activated Dendritic Cells, ↓ Myeloid-derived suppressor cells (MDSCs), ↓ TregsMB-49 Bladder Cancer, B16OVA Melanoma
GNP-LLO91-99 + anti-PD-1Complete tumor remission100%Synergistic increase in anti-tumor immunityB16OVA Melanoma
GNP-LLO91-99 + anti-CTLA-4Significant tumor regression85%Enhanced anti-tumor responseB16OVA Melanoma
Control (e.g., empty GNPs)No significant benefitNot reported-B16OVA Melanoma

This table consolidates findings from preclinical studies on subcutaneous bladder and melanoma tumors.[3][4][5][6][7][8]

Table 3: Efficacy of LLO-based Vaccine in Metastatic Breast Cancer
Treatment GroupPrimary Tumor ReductionMetastasis EradicationKey Mechanistic InsightsCancer Model
LM-LLO-Mage-b Vaccine90%Complete eradication of metastasesDirect killing of tumor cells by Listeria and induction of Listeria-specific CTLs4T1 Metastatic Breast Cancer
Control---4T1 Metastatic Breast Cancer

Note: This study utilized a Listeria monocytogenes (LM)-based vaccine expressing a truncated LLO and a tumor-associated antigen (Mage-b), highlighting the potent adjuvant effect of LLO in a breast cancer setting.[9][10]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental designs used in these studies, the following diagrams are provided.

LLO_Peptide_Mechanism cluster_vaccine LLO (91-99) Vaccine Formulations cluster_apc Antigen Presenting Cell (APC) Activation cluster_tcell T-Cell Response cluster_tumor Tumor Microenvironment DC_LLO DC-LLO91-99 APC Dendritic Cell / Macrophage DC_LLO->APC Vaccine Uptake GNP_LLO GNP-LLO91-99 GNP_LLO->APC Vaccine Uptake MHC_I MHC Class I Presentation APC->MHC_I Peptide Processing CD8_TCell Activation of LLO91-99-specific CD8+ T-Cells MHC_I->CD8_TCell Antigen Presentation CTL Cytotoxic T Lymphocyte (CTL) Response CD8_TCell->CTL Proliferation & Differentiation Tumor_Cell Cancer Cell CTL->Tumor_Cell Direct Killing TME_Modulation Modulation of TME (↓ Tregs, ↓ MDSCs) CTL->TME_Modulation Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis

Caption: Mechanism of LLO (91-99) peptide-based cancer immunotherapy.

Experimental_Workflow cluster_prep Vaccine Preparation cluster_invivo In Vivo Murine Model BMDC_Gen 1. Bone Marrow-Derived Dendritic Cell (BMDC) Generation Peptide_Pulse 2. Pulsing BMDCs with LLO (91-99) Peptide BMDC_Gen->Peptide_Pulse Vaccination 4. Vaccination (e.g., intravenous, intraperitoneal) Peptide_Pulse->Vaccination GNP_Synth 1. Synthesis of Gold Nanoparticles GNP_Conj 2. Conjugation of LLO (91-99) Peptide to GNPs GNP_Synth->GNP_Conj GNP_Conj->Vaccination Tumor_Challenge 3. Subcutaneous Tumor Cell Implantation Tumor_Challenge->Vaccination Monitoring 5. Tumor Growth Monitoring & Survival Analysis Vaccination->Monitoring Analysis 6. Endpoint Analysis: Immunophenotyping of Tumors & Spleens Monitoring->Analysis

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

Preparation of DC-LLO91-99 Vaccine

a. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

  • Harvest bone marrow from the femurs and tibias of mice under sterile conditions.[4][11]

  • Lyse red blood cells using an ACK lysis buffer.

  • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) and 10 ng/mL of Interleukin-4 (IL-4).[5]

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

  • On day 3, gently swirl the plates, aspirate 75% of the media, and replace it with fresh, warm media containing GM-CSF and IL-4.

  • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature dendritic cells.

b. Pulsing DCs with LLO (91-99) Peptide:

  • Resuspend the generated BMDCs in serum-free medium.

  • Add the LLO (91-99) peptide (GYKDGNEYI) to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.[6]

  • To induce maturation, lipopolysaccharide (LPS) can be added at a concentration of 100 ng/mL for the final hour of incubation.[6]

  • Wash the peptide-pulsed DCs three times with phosphate-buffered saline (PBS) to remove excess peptide.

  • Resuspend the final DC-LLO91-99 vaccine in sterile PBS for administration.

Synthesis of GNP-LLO91-99 Nanovaccine

a. Synthesis of Gold Nanoparticles (GNPs):

  • A common method is the citrate reduction of chloroauric acid (HAuCl4).[12]

  • Bring a solution of HAuCl4 (e.g., 1 mM) to a rolling boil with vigorous stirring.[12]

  • Rapidly add a solution of trisodium citrate (e.g., 1%). The solution will change color from yellow to deep red, indicating the formation of GNPs.[12]

  • Continue boiling for a specified time (e.g., 10 minutes) and then allow it to cool to room temperature.

b. Conjugation of LLO (91-99) Peptide to GNPs:

  • Functionalize the LLO (91-99) peptide with a terminal cysteine or another thiol-containing group to facilitate attachment to the gold surface.

  • Mix the GNP solution with the thiol-modified LLO (91-99) peptide and a glucose-thiol linker (e.g., 5-(mercapto)pentyl-β-D-glucopyranoside) in a specific ratio.[13]

  • The reaction is typically carried out in an aqueous buffer at room temperature with gentle stirring for several hours to allow for the formation of gold-sulfur bonds.[13]

  • Purify the GNP-LLO91-99 conjugates by centrifugation to remove unbound peptides and other reagents.[13]

  • Characterize the final product for size, peptide loading, and stability using techniques such as transmission electron microscopy (TEM), UV-Vis spectroscopy, and nuclear magnetic resonance (NMR).[13]

In Vivo Murine Cancer Model Studies

a. Cell Lines and Animal Models:

  • Melanoma: B16-F10 or B16OVA cell lines are commonly used in C57BL/6 mice.

  • Bladder Cancer: MB-49 cell line is used in C57BL/6 mice.[7][8]

  • Breast Cancer: 4T1 cell line is used in BALB/c mice.[9][10]

  • Pancreatic Cancer: Pan02 cell line is used in C57BL/6 mice.[14][15]

b. Tumor Challenge:

  • Culture the cancer cells to the desired number.

  • Inject a specific number of cells (e.g., 1 x 10^5 to 5 x 10^6) subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³) before starting the treatment.

c. Vaccination Protocol:

  • Administer the DC-LLO91-99 or GNP-LLO91-99 vaccine through various routes, including intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.).[16][17][18] The optimal route can be tumor model-dependent.[17]

  • The vaccination schedule can vary, but a common approach is a prime-boost strategy, with one or two booster vaccinations given at weekly or bi-weekly intervals.

d. Monitoring and Endpoint Analysis:

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Monitor the overall health and survival of the mice.

  • At the end of the study, euthanize the mice and harvest tumors and spleens for immunological analysis.

  • Perform flow cytometry to analyze the immune cell populations within the tumor microenvironment and spleen, including the frequency of CD4+ and CD8+ T cells, Tregs, and MDSCs.

  • Enzyme-Linked ImmunoSpot (ELISpot) assays can be used to quantify antigen-specific T cell responses.

This comparative guide provides a foundational understanding of the preclinical efficacy and methodologies associated with the LLO (91-99) peptide in cancer immunotherapy. The robust anti-tumor responses observed, particularly in melanoma and bladder cancer, underscore its potential as a valuable component in the development of novel cancer vaccines. Further investigation into its effectiveness in other cancer types and its synergistic potential with other immunotherapies is warranted.

References

Validating T-Cell Specificity: A Comparative Guide to LLO (91-99) MHC Tetramer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of antigen-specific T-cells are paramount. The LLO (91-99) MHC tetramer is a powerful tool for this purpose, particularly in the context of Listeria monocytogenes infection and vaccine development. This guide provides an objective comparison of the LLO (91-99) MHC tetramer with alternative methods for validating T-cell specificity, supported by experimental data and detailed protocols.

The LLO (91-99) peptide (GYKDGNEYI) is an immunodominant epitope of listeriolysin O from Listeria monocytogenes, presented by the H-2Kd MHC class I molecule in BALB/c mice. Validating the specificity of CD8+ T-cells recognizing this complex is crucial for understanding immune responses to this pathogen and for the preclinical evaluation of vaccine candidates. This guide explores the utility of LLO (91-99) MHC tetramers and compares them with two other widely used techniques: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS).

Principle of Detection: A Head-to-Head Comparison

The choice of assay for T-cell specificity validation depends on the specific question being addressed. Each method offers unique advantages and limitations in terms of the information it provides, its sensitivity, and its experimental workflow.

FeatureLLO (91-99) MHC TetramerELISpot AssayIntracellular Cytokine Staining (ICS)
Principle Direct visualization and enumeration of T-cells with TCRs that bind to the LLO(91-99)-MHC complex.[1][2][3]Measures the frequency of antigen-specific T-cells based on their ability to secrete cytokines (e.g., IFN-γ) upon stimulation with the LLO(91-99) peptide.[4][5]Detects and quantifies intracellular cytokine production in response to LLO(91-99) peptide stimulation at the single-cell level.[6][7]
Primary Output Percentage or absolute number of LLO(91-99)-specific T-cells.Number of spot-forming cells (SFCs) per million input cells, representing cytokine-secreting cells.Percentage of T-cells producing specific cytokines; allows for multiparametric phenotyping.
Functional Information Primarily provides phenotypic information (cell surface markers) on antigen-specific cells. Functional data can be obtained when combined with other assays.[8]Directly measures a key T-cell function (cytokine secretion).Provides functional information (cytokine production) and allows for simultaneous phenotypic characterization of responding cells.[7]
Sensitivity High, can detect rare cell populations.Very high, considered one of the most sensitive assays for detecting rare cytokine-secreting cells.[9]Sensitivity can be lower than ELISpot, particularly for detecting low-frequency responses.[10]
Cell Requirements Requires a moderate number of cells per sample.Can be performed with a relatively low number of cells.[11]Generally requires a higher number of cells per sample compared to ELISpot.[12]
Throughput Moderate to high, amenable to multi-well plate formats.High, suitable for screening large numbers of samples or epitopes.Lower throughput due to the complexities of flow cytometric analysis.
Cost Can be expensive, particularly for custom tetramers.Generally more cost-effective per sample than tetramer analysis.Can be expensive due to the cost of antibodies and flow cytometer access.

Quantitative Data Summary

While direct head-to-head comparisons in a single study are not always available, the literature suggests a strong correlation between the frequencies of LLO (91-99)-specific CD8+ T-cells as determined by MHC tetramer staining and IFN-γ ELISpot assays.[13] The following table summarizes representative quantitative findings from studies utilizing these techniques to assess LLO (91-99) specific T-cell responses.

AssayAnimal ModelTimepointLLO(91-99)-Specific CD8+ T-cell FrequencyReference
MHC Tetramer BALB/c miceDay 7 post L. monocytogenes infection~1-5% of total CD8+ T-cells in the spleen[14]
ELISpot (IFN-γ) BALB/c miceDay 7 post L. monocytogenes infection~1,000 - 5,000 SFCs per 10^6 splenocytes[15]
ICS (IFN-γ) BALB/c miceDay 7 post L. monocytogenes infection~1-4% of total CD8+ T-cells in the spleen[6]

Note: These values are approximate and can vary depending on the specific experimental conditions, including the dose and strain of L. monocytogenes used for infection.

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed assays.

LLO (91-99) MHC Tetramer Staining and Flow Cytometry

This protocol outlines the steps for staining splenocytes from L. monocytogenes-infected BALB/c mice with an LLO (91-99)/H-2Kd tetramer.

Materials:

  • Single-cell suspension of splenocytes

  • PE-conjugated LLO (91-99)/H-2Kd Tetramer

  • Fluorochrome-conjugated anti-mouse CD8a antibody

  • Fluorochrome-conjugated anti-mouse CD3e antibody

  • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc block (anti-CD16/32 antibody)

Procedure:

  • Prepare a single-cell suspension of splenocytes from immunized or infected mice.

  • Wash the cells with FACS buffer and resuspend at a concentration of 1 x 10^7 cells/mL.

  • Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Without washing, add the PE-conjugated LLO (91-99)/H-2Kd tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and add the fluorochrome-conjugated anti-CD8a and anti-CD3e antibodies.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by first gating on live, single lymphocytes, then on CD3+CD8+ T-cells, and finally on the tetramer-positive population within the CD8+ gate.[16][17]

IFN-γ ELISpot Assay for LLO (91-99) Specific T-Cells

This protocol describes the detection of IFN-γ secreting cells in response to LLO (91-99) peptide stimulation.

Materials:

  • 96-well ELISpot plate pre-coated with anti-mouse IFN-γ antibody

  • Single-cell suspension of splenocytes

  • LLO (91-99) peptide (GYKDGNEYI)

  • P815 mastocytoma cells (as antigen-presenting cells, APCs)[5][18]

  • Complete RPMI-1640 medium

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • AP or HRP substrate

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Pulse P815 cells with 1-10 µg/mL of LLO (91-99) peptide for 1-2 hours at 37°C.

  • Wash the ELISpot plate according to the manufacturer's instructions.

  • Add 1 x 10^5 peptide-pulsed P815 cells to each well.

  • Add splenocytes at different dilutions (e.g., 5 x 10^5, 2.5 x 10^5, and 1.25 x 10^5 cells/well).

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate to remove cells.

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate as recommended by the manufacturer.

  • Wash the plate and add Streptavidin-AP or -HRP.

  • Wash the plate and add the substrate to develop the spots.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the spots using an ELISpot reader.

Intracellular Cytokine Staining for LLO (91-99) Responsive T-Cells

This protocol details the detection of intracellular IFN-γ in T-cells following stimulation with the LLO (91-99) peptide.

Materials:

  • Single-cell suspension of splenocytes

  • LLO (91-99) peptide (GYKDGNEYI)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated anti-mouse CD8a and CD3e antibodies

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated anti-mouse IFN-γ antibody

  • FACS buffer

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Resuspend cells at 1-2 x 10^6 cells/well in a 96-well plate.

  • Stimulate the cells with 1-10 µg/mL of LLO (91-99) peptide for 5-6 hours at 37°C. Include an unstimulated control.[6]

  • For the last 4-5 hours of incubation, add Brefeldin A or Monensin to block cytokine secretion.[6]

  • Wash the cells with FACS buffer.

  • Stain for surface markers by adding fluorochrome-conjugated anti-CD8a and anti-CD3e antibodies.

  • Incubate for 30 minutes at 4°C.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Add the fluorochrome-conjugated anti-mouse IFN-γ antibody to the permeabilized cells.

  • Incubate for 30 minutes at 4°C.

  • Wash the cells with permeabilization buffer and then with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analyze the data by gating on CD3+CD8+ T-cells and then determining the percentage of IFN-γ positive cells.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed T-cell specificity assays.

MHC_Tetramer_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis splenocytes Single-cell suspension of splenocytes fc_block Fc Block splenocytes->fc_block tetramer_incubation LLO(91-99) Tetramer Incubation fc_block->tetramer_incubation surface_stain Surface Marker Staining (CD3, CD8) tetramer_incubation->surface_stain viability_stain Viability Staining surface_stain->viability_stain flow_cytometry Flow Cytometry Acquisition viability_stain->flow_cytometry gating Data Analysis: Gating Strategy flow_cytometry->gating results Quantification of Tetramer+ CD8+ T-cells gating->results

Caption: Workflow for LLO (91-99) MHC Tetramer Staining.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_incubation Cell Incubation cluster_detection Detection cluster_analysis Analysis plate Anti-IFN-γ coated ELISpot plate apcs Peptide-pulsed APCs plate->apcs splenocytes Add Splenocytes apcs->splenocytes incubation 18-24h Incubation splenocytes->incubation detection_ab Add Detection Ab incubation->detection_ab streptavidin Add Streptavidin-Enzyme detection_ab->streptavidin substrate Add Substrate streptavidin->substrate spot_counting Spot Counting substrate->spot_counting ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis splenocytes Splenocytes peptide_stim LLO(91-99) Peptide Stimulation splenocytes->peptide_stim protein_transport_inhibitor Add Protein Transport Inhibitor peptide_stim->protein_transport_inhibitor surface_stain Surface Marker Staining (CD3, CD8) protein_transport_inhibitor->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Cytokine Staining (IFN-γ) fix_perm->intracellular_stain flow_cytometry Flow Cytometry Acquisition intracellular_stain->flow_cytometry gating Data Analysis: Gating Strategy flow_cytometry->gating results Quantification of Cytokine+ CD8+ T-cells gating->results

References

Safety Operating Guide

Proper Disposal of LLO (91-99): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling the Listeriolysin O fragment LLO (91-99), a critical component of ensuring laboratory safety and regulatory compliance is the proper disposal of waste. This guide provides a procedural framework for the safe and responsible management of LLO (91-99) waste streams, from unused solid peptide to contaminated labware.

While LLO (91-99) is a peptide fragment of a bacterial exotoxin, its specific hazard classification for disposal is often not detailed in supplier documentation. Therefore, it is imperative to treat it as potentially hazardous chemical waste and to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. All waste must be handled in accordance with local, state, and federal regulations.[1]

Safety and Handling Summary

A summary of essential safety and handling information for LLO (91-99) is provided in the table below. This information is critical for the safe handling of the peptide prior to and during the disposal process.

ParameterInformationSource
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month. Store in a sealed container, away from moisture and light, preferably under nitrogen.[2]
Personal Protective Equipment (PPE) Standard laboratory PPE including safety glasses, gloves, and a lab coat should be worn at all times.[1]
In Case of Skin Contact Flush skin and hair with running water. If soap is available, use it. Seek medical attention if irritation develops.[1]
In Case of Eye Contact Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart and moving them. If pain persists, seek medical attention.[1]
Spill Response Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use dry clean-up procedures to avoid generating dust. Place spilled material in a suitable, labeled container for waste disposal.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of LLO (91-99) in various forms. This procedure is a general guideline and must be adapted to comply with your institution's specific EHS protocols.

Disposal of Solid (Unused) LLO (91-99) Peptide
  • Procedure:

    • Collect the solid LLO (91-99) waste in a clearly labeled, sealed container.

    • The label must include the full chemical name: "Listeriolysin O (91-99)".

    • Store the container in a designated satellite accumulation area for chemical waste.

    • Arrange for pickup and disposal through your institution's EHS-approved chemical waste vendor.

Disposal of Liquid Waste (Solutions containing LLO (91-99))
  • Procedure:

    • Solutions containing LLO (91-99) must be collected and disposed of as liquid chemical waste.

    • Never pour solutions containing this peptide down the drain without explicit prior approval from your EHS department.

    • Collect all liquid waste in a leak-proof, clearly labeled container. The label should specify "Aqueous waste with Listeriolysin O (91-99)" and include the approximate concentration.

    • Inactivation (Optional but Recommended): For an added layer of safety, chemical degradation via hydrolysis can be performed to break the peptide bonds before disposal. This must be done in accordance with your institution's EHS guidelines.

      • Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the solution to sit for a designated time as per your EHS protocol to ensure peptide degradation. Neutralize the solution with a suitable base (e.g., sodium hydroxide) before collection for disposal.

    • Store the container of liquid waste in a designated chemical waste accumulation area.

    • Arrange for pickup and disposal through your institution's EHS-approved chemical waste vendor.

Disposal of Contaminated Labware
  • Procedure:

    • Any materials that have come into contact with LLO (91-99), such as gloves, pipette tips, and bench paper, should be considered contaminated and disposed of as solid chemical waste.

    • Collect all contaminated solid materials in a designated, labeled solid chemical waste container.

    • Empty vials that once contained the peptide should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate as liquid chemical waste.

    • Dispose of the rinsed vial as glass waste or as directed by your EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of LLO (91-99).

G cluster_waste_streams LLO (91-99) Waste Streams cluster_disposal_pathway Disposal Pathway cluster_solid_waste Solid Waste Management cluster_liquid_waste Liquid Waste Management cluster_contaminated_waste Contaminated Waste Management cluster_final_disposal Final Disposal Solid_Peptide Solid (Unused) Peptide Collect_Solid Collect in Labeled, Sealed Container Solid_Peptide->Collect_Solid Liquid_Solutions Liquid Solutions Collect_Liquid Collect in Labeled, Leak-Proof Container Liquid_Solutions->Collect_Liquid Contaminated_Labware Contaminated Labware Segregate_Contaminated Segregate Contaminated Items Contaminated_Labware->Segregate_Contaminated Store_Solid Store in Designated Waste Area Collect_Solid->Store_Solid EHS_Pickup Arrange for Pickup by EHS-Approved Vendor Store_Solid->EHS_Pickup Inactivate Inactivate (Optional, Consult EHS) Collect_Liquid->Inactivate Store_Liquid Store in Designated Waste Area Collect_Liquid->Store_Liquid If inactivation is not performed Inactivate->Store_Liquid Store_Liquid->EHS_Pickup Rinse_Vials Triple-Rinse Vials Segregate_Contaminated->Rinse_Vials Collect_Rinsate Collect Rinsate as Liquid Waste Rinse_Vials->Collect_Rinsate Collect_Rinsate->Collect_Liquid

Logical workflow for the proper disposal of LLO (91-99).

References

Essential Safety Protocols for Handling Listeriolysin O (LLO)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory use only. The following provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Listeriolysin O (LLO), a pore-forming toxin and key virulence factor of Listeria monocytogenes.[1][2][3] The information provided is a summary of best practices and does not replace a thorough reading of the specific Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive, lab-specific risk assessment.

Hazard Identification and Risk Assessment

Listeriolysin O is a thiol-activated, cholesterol-dependent cytolysin that is critical for the virulence of L. monocytogenes.[3] It allows the bacterium to escape from the phagosome into the host cell's cytosol.[3][4][5] While the hazards of the purified protein have not been exhaustively investigated, all chemicals should be handled with caution.[1] The primary risks to laboratory personnel include accidental exposure through inhalation of aerosols, ingestion, or contact with skin and eyes.[1][6]

A formal risk assessment must be conducted before any work with LLO begins. This assessment should identify potential hazards, evaluate the risks, and determine the appropriate control measures, including the selection of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense against exposure and should be based on a thorough risk assessment of the procedures being performed.[7][8] Minimum PPE for handling LLO in a laboratory setting where chemical, biological, or radiological hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9]

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves.[7][9][10] Consider double-gloving for higher-risk procedures.[7]Protects hands from contact with the toxin. Nitrile offers good chemical resistance for incidental contact.[7][10] Gloves should be removed and replaced immediately after known contact.[9]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[9][10] Use indirectly vented goggles for splash protection.[11] A face shield worn over safety glasses or goggles is required when a significant splash hazard exists.[9]Protects mucous membranes of the eyes from splashes.[8][11]
Body Protection A lab coat, preferably 100% cotton, is required.[11] For procedures with a higher risk of contamination, solid-front or wrap-around gowns are recommended.[11]Protects skin and street clothing from spills and contamination.[8][11]
Respiratory Protection Required when there is a potential for aerosol generation (e.g., handling powders, sonicating, or filtering solutions under pressure).[6][10] The type of respirator should be determined by the risk assessment.Protects against inhalation, a primary route of accidental exposure.[12]
Operational Plan: Safe Handling & Engineering Controls

Safe handling practices are crucial to minimize the risk of exposure. These should be detailed in laboratory-specific Standard Operating Procedures (SOPs).[11]

Key Handling Procedures:

  • Minimize Aerosols: Procedures should be designed to minimize the creation of aerosols and splashes.[13] Avoid working with dry, powdered toxin whenever possible.[6] If handling powders is unavoidable, it must be done within a Class III Biological Safety Cabinet (BSC) or a glove box.[6]

  • Use of Containment: For procedures involving liquid cultures or toxin solutions, work within a certified Biological Safety Cabinet (BSC) or a chemical fume hood.[13] Local exhaust ventilation is required where solids are handled as powders.[1]

  • Sharps Safety: Avoid the use of glass Pasteur pipettes; substitute with plastic alternatives.[6] All sharps should be handled with extreme care and disposed of in a designated sharps container.

  • Transport: When moving LLO solutions, use sealed, leak-proof primary containers placed within a durable, leak-proof secondary container.[7][11]

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[13] Always wash hands thoroughly with soap and water after handling the toxin and before leaving the lab.

Disposal Plan

All materials that come into contact with LLO must be decontaminated before disposal. This includes pipette tips, tubes, gloves, and other disposable items.

Waste TypeDecontamination & Disposal Protocol
Solid Waste Place all contaminated disposable materials into a biohazard bag.[7] Decontaminate the sealed bag by autoclaving.[6][7] After autoclaving, dispose of as toxic waste according to institutional guidelines.[6]
Liquid Waste Decontaminate liquid waste by treating it with a suitable chemical disinfectant, such as a 10% bleach solution, ensuring sufficient contact time (typically 15-30 minutes).[7] Dispose of the decontaminated liquid according to institutional chemical waste procedures.
Sharps Place all contaminated sharps directly into a puncture-resistant sharps container labeled with a biohazard symbol. Decontaminate the sealed container by autoclaving before final disposal.
Contaminated Equipment Non-disposable equipment should be thoroughly decontaminated using an appropriate chemical disinfectant or by autoclaving before it is removed from the laboratory for cleaning or repair.[6][7]
Emergency Procedures

Spill Response:

  • Alert: Immediately notify others in the area and restrict access.[7]

  • Evacuate (if necessary): For large spills or those generating aerosols, evacuate the lab for at least 30 minutes to allow aerosols to settle.[13]

  • Don PPE: Before cleanup, put on the appropriate PPE, including a lab coat, goggles, and double gloves.[7]

  • Contain: Cover the spill with absorbent material.[7]

  • Disinfect: Apply a suitable disinfectant (e.g., 10% bleach) to the absorbent material, working from the outside in.[7]

  • Wait: Allow for adequate contact time (at least 15-30 minutes).[7]

  • Clean & Dispose: Collect all materials into a biohazard bag for autoclaving and disposal.[7] Clean the area again with disinfectant.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin and hair with running water and soap.[1] Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink water. Seek immediate medical advice.[1]

Visual Workflow for Safe Handling of LLO

LLO_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Procedure & Disposal cluster_spill Spill Response Protocol A 1. Conduct Task-Specific Risk Assessment B 2. Review Safety Data Sheet (SDS) A->B C 3. Don Required PPE (Gloves, Coat, Eye Protection) B->C D 4. Prepare Work Area (e.g., BSC, Fume Hood) C->D E 5. Perform Experiment (Minimize Aerosols) D->E F Spill Occurs E->F Potential Event G 6. Decontaminate Work Surfaces E->G S1 Alert & Restrict Area F->S1 H 7. Segregate & Decontaminate Waste (Autoclave/Chemical) G->H I 8. Doff PPE Correctly H->I J 9. Wash Hands Thoroughly I->J S2 Don Additional PPE S1->S2 S3 Contain & Disinfect Spill S2->S3 S4 Dispose of Cleanup Materials as Hazardous Waste S3->S4 S4->G Resume Cleanup

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.